2,6-Dichloropyridine-4-methylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,6-dichloropyridin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c7-5-1-4(3-9)2-6(8)10-5/h1-2H,3,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVQJXXKYFOSGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465379 | |
| Record name | 2,6-Dichloropyridine-4-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88579-63-9 | |
| Record name | 2,6-Dichloropyridine-4-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Aminomethyl)-2,6-dichloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Technical Guide to 2,6-Dichloropyridine-4-methylamine (CAS: 88579-63-9)
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of a Dichlorinated Pyridine Scaffold
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, certain molecular frameworks consistently emerge as cornerstones for innovation. 2,6-Dichloropyridine-4-methylamine, registered under CAS number 88579-63-9, is one such pivotal intermediate.[1] Its strategic importance lies not in its own biological activity, but in the versatile reactivity endowed by its unique arrangement of functional groups. The electron-deficient pyridine core, activated by two chlorine atoms at the critical C2 and C6 positions, presents a predictable and highly tunable platform for nucleophilic aromatic substitution (SNAr).[2][3] This, combined with the primary amine of the C4-methylamine group, offers orthogonal handles for molecular elaboration.
This guide moves beyond a simple recitation of properties. As a senior application scientist, my objective is to provide a narrative grounded in causality—explaining why certain synthetic strategies are employed, how the molecule's electronic structure dictates its reactivity, and what practical steps are necessary to harness its potential. The protocols described herein are designed as self-validating systems, incorporating analytical checkpoints to ensure the integrity of each synthetic step. We will explore its synthesis, core reactivity, and its application as a foundational building block for complex molecular architectures, most notably in the pursuit of novel kinase inhibitors.[4]
Section 1: Core Molecular Profile and Physicochemical Properties
Understanding the fundamental characteristics of a reagent is the bedrock of successful and safe experimentation. This compound is a white crystalline solid, a structural attribute that simplifies handling and weighing under standard laboratory conditions.[1] Its solubility in a range of organic solvents facilitates its use in diverse reaction media.[1]
| Property | Value | Source(s) |
| CAS Number | 88579-63-9 | [1] |
| Molecular Formula | C₆H₆Cl₂N₂ | [5][6] |
| IUPAC Name | (2,6-dichloropyridin-4-yl)methanamine | [1] |
| Synonym(s) | 4-(Aminomethyl)-2,6-dichloropyridine | [5] |
| Molecular Weight | 177.03 g/mol | [1][5][6] |
| Appearance | White crystalline solid | [1] |
| Boiling Point | 291.9 °C at 760 mmHg | [6] |
| Storage Conditions | 2-8°C, under inert gas, protected from light | [6] |
Safety and Handling Protocol
Trustworthiness in the laboratory begins with safety. Based on GHS classifications, this compound is harmful if swallowed and causes skin and eye irritation.[5] Adherence to the following protocol is mandatory.
Personal Protective Equipment (PPE):
-
Standard nitrile gloves (ensure no breakthrough for your specific solvents).
-
Chemical splash goggles and a face shield if there is a risk of splashing.
-
A properly fitted lab coat.
Engineering Controls:
-
All manipulations should be performed within a certified chemical fume hood to prevent inhalation.[7]
-
An eyewash station and safety shower must be readily accessible.[7]
Handling and Disposal:
-
Dispensing: Use a spatula for solids and avoid generating dust.
-
Incompatibilities: Keep away from strong oxidizing agents.[7]
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Do not wash down the drain.
-
Disposal: Dispose of waste materials and empty containers through a licensed waste disposal contractor, following all local and national regulations.[8][9]
Section 2: The Electronic Landscape and Core Reactivity
The reactivity of this molecule is dominated by the electronic properties of the dichloropyridine ring. The nitrogen atom, being more electronegative than carbon, withdraws electron density from the ring, making it "electron-deficient." This effect is significantly amplified by the inductive- and resonance-withdrawing effects of the two chlorine atoms at the C2 and C6 positions.
This pronounced electron deficiency makes the C2 and C6 carbons highly electrophilic and thus susceptible to attack by nucleophiles—the cornerstone of Nucleophilic Aromatic Substitution (SNAr) reactions. The attack is favored at these positions because the resulting negative charge in the Meisenheimer intermediate can be effectively stabilized by delocalization onto the ring nitrogen.[2][3]
Caption: Key reactive sites on this compound.
An important consideration in experimental design is that the substitution of the first chlorine atom with an electron-donating group (like an amine) will deactivate the ring towards a second SNAr reaction.[3] This phenomenon can be exploited to achieve mono-substitution selectively or overcome with more forcing conditions or catalytic methods to achieve di-substitution.
Section 3: Synthesis Methodologies
The synthesis of (2,6-dichloropyridin-4-yl)methanamine is most efficiently achieved through methods that construct the aminomethyl group on a pre-formed dichloropyridine ring.
Method A: Palladium-Catalyzed Amination
This is a highly efficient and mild method for forming the C-N bond. It involves the palladium-catalyzed reaction of 4-(halomethyl)-2,6-dichloropyridine with an ammonia surrogate or a primary amine that can be later deprotected.
Causality: The choice of a palladium catalyst, specifically with a biarylphosphine ligand like 2-dicyclohexylphosphino-2′-(N,N-dimethylamino)biphenyl, is critical.[1] This ligand class forms a bulky, electron-rich complex with palladium(0) that readily undergoes oxidative addition into the carbon-halogen bond and facilitates the subsequent reductive elimination to form the desired C-N bond under milder conditions and with lower excesses of the amine compared to uncatalyzed methods.[1]
Step-by-Step Protocol:
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add bis(dibenzylideneacetone)palladium(0) (1 mol%), the specified biarylphosphine ligand (3 mol%), and sodium tert-butoxide (2.0 eq).
-
Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add 4-(chloromethyl)-2,6-dichloropyridine (1.0 eq) followed by anhydrous toluene via syringe.
-
Reaction: Add the aminating agent (e.g., benzophenone imine as an ammonia surrogate, 1.2 eq).
-
Heating & Monitoring: Heat the reaction mixture to 90 °C. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-4 hours.[1]
-
Work-up (for imine surrogate): Upon completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Deprotection: Dissolve the crude residue in THF and add 2M HCl. Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC/LC-MS).
-
Purification: Neutralize the mixture with aqueous sodium bicarbonate and extract with ethyl acetate. The crude product is then purified by silica gel column chromatography to yield this compound.
Method B: Reduction of a Nitrile Precursor
An alternative strategy involves the reduction of 2,6-dichloro-4-cyanopyridine. This is a robust method, particularly for larger-scale synthesis where handling gaseous ammonia or volatile amines is less desirable.
Causality: Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are required to reduce the polar and relatively unreactive carbon-nitrogen triple bond of the nitrile. The reaction must be performed in an anhydrous aprotic solvent (like THF or diethyl ether) as LiAlH₄ reacts violently with water. The acidic work-up is necessary to protonate the intermediate aluminate complex and liberate the free amine.
Step-by-Step Protocol:
-
Setup: To a flame-dried, nitrogen-flushed flask, add a solution of 2,6-dichloro-4-cyanopyridine (1.0 eq) in anhydrous THF.
-
Reduction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of LiAlH₄ in THF (approx. 1.5 eq) dropwise. Caution: Exothermic reaction and hydrogen gas evolution.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Quenching (Fieser method): Carefully quench the reaction by sequential, dropwise addition at 0 °C of: (i) 'x' mL of water, (ii) 'x' mL of 15% aqueous NaOH, and (iii) '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams. This procedure is critical for safely neutralizing the excess hydride and producing a granular, easily filterable precipitate.
-
Isolation: Stir the resulting slurry vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel chromatography or crystallization to afford the pure amine.
Caption: Generalized workflow for the synthesis and validation of the title compound.
Section 4: Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The true value of this compound is realized in its role as a versatile building block. The pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in FDA-approved drugs due to its ability to form key interactions with biological targets.[10] This is particularly true for protein kinase inhibitors, where the pyridine nitrogen can act as a crucial hydrogen bond acceptor, mimicking the hinge-binding motif of the native ATP ligand.[4][10]
The 2,6-dichloro precursor allows for the systematic and differential functionalization at the C2 and C6 positions, enabling the exploration of structure-activity relationships (SAR). A common strategy involves a first SNAr reaction with a desirable amine, followed by a second, often palladium-catalyzed, cross-coupling reaction (e.g., Suzuki, Sonogashira) at the remaining chloro-position.[4]
Caption: Conceptual workflow from building block to a targeted kinase inhibitor.
Protocol: Buchwald-Hartwig Amination at C2/C6
This protocol details the coupling of a primary or secondary amine to one of the chloro-positions, a key step in building a kinase inhibitor library.
-
Setup: In a glovebox or under a strict nitrogen atmosphere, combine this compound (1.0 eq), the desired amine (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq) in a reaction vial.
-
Solvent: Add anhydrous, degassed 1,4-dioxane or toluene.
-
Reaction: Seal the vial and heat to 80-110 °C with vigorous stirring. Monitor progress by LC-MS.
-
Work-up: After cooling, dilute the reaction with ethyl acetate and filter through Celite® to remove inorganic salts and catalyst residue.
-
Purification: Concentrate the filtrate and purify the crude material by silica gel chromatography to isolate the mono-aminated product. The product's identity and purity must be confirmed by NMR and MS before proceeding to a subsequent coupling step.
Section 5: Analytical Characterization Protocol
Every synthesis must be validated. A newly synthesized batch of this compound must be rigorously characterized to confirm its identity and purity.
| Technique | Expected Observations | Rationale |
| ¹H NMR | Singlet (~7.0-7.5 ppm, 2H)Singlet (~3.8-4.0 ppm, 2H)Broad Singlet (~1.5-2.5 ppm, 2H) | The two pyridine ring protons (H3, H5) are chemically equivalent. The methylene (CH₂) protons appear as a singlet. The amine (NH₂) protons are exchangeable, resulting in a broad signal. |
| ¹³C NMR | C4 (~155-160 ppm)C2, C6 (~150-155 ppm)C3, C5 (~118-125 ppm)CH₂ (~45-50 ppm) | Signals for the three distinct carbon environments in the aromatic ring, plus the aliphatic methylene carbon. Carbons attached to chlorine (C2, C6) are significantly downfield. |
| IR Spectroscopy | 3300-3400 cm⁻¹ (doublet)~1600 cm⁻¹~1550, 1450 cm⁻¹700-800 cm⁻¹ | N-H stretching of the primary amine. N-H bending. C=C and C=N stretching of the pyridine ring. C-Cl stretching. |
| Mass Spec (EI/ESI) | [M]+ at m/z 176[M+2]+ at m/z 178[M+4]+ at m/z 180 | The molecular ion peak will show a characteristic isotopic pattern for a molecule containing two chlorine atoms, with relative intensities of approximately 9:6:1. |
Conclusion
This compound is far more than a catalog chemical; it is a strategic tool for molecular design. Its value is unlocked through a firm understanding of the principles of heterocyclic reactivity, particularly the electron-deficient nature of the pyridine ring that governs its SNAr chemistry. By leveraging the protocols and insights provided in this guide, researchers can confidently synthesize, handle, and derivatize this compound, efficiently constructing libraries of novel molecules for screening in drug discovery and agrochemical development. Its continued application, especially as a scaffold for next-generation kinase inhibitors, underscores its importance to the scientific community.
References
- This entry is a placeholder for time inform
-
MySkinRecipes. (n.d.). This compound. Available at: [Link]
- This search result was a product listing without substantial technical inform
- This search result pertains to a related but different compound, 4-amino-2,6-dichloropyridine, and is not directly cited for the title compound.
- This search result pertains to a related but different compound and is not cited.
- This search result pertains to a related but different compound, 4-Amino-2-chloropyridine, and is not directly cited.
- This search result pertains to a related pyrimidine scaffold and is not directly cited.
- This search result pertains to a related pyrimidine scaffold and is not directly cited.
- This search result describes a final product using a dichlorophenyl moiety but not the specific intermedi
- This search result discusses dichloropyrimidines, a different heterocycle class, and is not cited.
-
Finetech Industry Limited. (n.d.). This compound | CAS: 88579-63-9. Available at: [Link]
- This search result provides NMR data for 2,6-dichloropyridine as a byproduct, not the title compound, and is not cited.
- This search result pertains to a related but different compound, 4-amino-3,5-dichloropyridine, and is not cited.
- This search result is a general review of amin
- This search result pertains to dihydropyridine deriv
-
SpectraBase. (n.d.). 2,6-Dichloropyridine. Available at: [Link]
- This search result pertains to a different scaffold and is not cited.
- This search result pertains to a different scaffold and is not cited.
- This search result pertains to a different scaffold and is not cited.
- This search result pertains to a different scaffold and is not cited.
- This search result provides spectroscopic data for a related but different compound and is not cited.
- This search result is a general review of kinase inhibitors and is not cited.
- This search result pertains to dichloropyrimidines as covalent inhibitors and is not directly cited.
Sources
- 1. Buy this compound | 88579-63-9 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. echemi.com [echemi.com]
- 6. This compound [myskinrecipes.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
physical properties of 2,6-Dichloropyridine-4-methylamine
An In-Depth Technical Guide to the Physical Properties of 2,6-Dichloropyridine-4-methylamine
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Introduction: A Versatile Scaffold in Modern Chemistry
This compound is a substituted pyridine derivative that serves as a crucial building block in synthetic organic chemistry.[1] Its structural architecture, featuring a halogenated pyridine core and a reactive methylamine side chain, offers multiple sites for chemical modification. This versatility makes it a valuable intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and agrochemicals.[1][2] The dichloro-substituted pyridine ring provides a stable, aromatic scaffold while the chlorine atoms act as effective leaving groups for nucleophilic aromatic substitution, enabling the systematic development of compound libraries for structure-activity relationship (SAR) studies.
This guide provides a comprehensive overview of the core . Rather than merely listing data, this document is designed as a practical resource for the laboratory professional. It details not only the known physicochemical parameters but also provides authoritative, step-by-step protocols for the experimental determination of these properties. This approach ensures that researchers can independently verify and expand upon the existing data, fostering a foundation of scientific integrity and reproducibility in their work.
Section 1: Molecular Identity and Physicochemical Profile
The foundational step in utilizing any chemical compound is a thorough understanding of its identity and core physical characteristics. These properties govern its behavior in both chemical reactions and biological systems.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| CAS Number | 88579-63-9 | [1][2] |
| IUPAC Name | (2,6-dichloropyridin-4-yl)methanamine | [1] |
| Molecular Formula | C₆H₆Cl₂N₂ | [1][2] |
| Molecular Weight | 177.03 g/mol | [1][2] |
| Canonical SMILES | C1=C(C=C(N=C1Cl)Cl)CN | [1] |
| InChI Key | LCVQJXXKYFOSGH-UHFFFAOYSA-N |
Core Physical Properties
The physical state and thermodynamic properties of a compound are critical for determining appropriate handling, storage, and reaction conditions. They also provide initial insights into the purity of a sample. A sharp melting point range, for instance, is a classic indicator of high purity for a crystalline solid.[3]
Table 2: Summary of Physical Properties for this compound
| Property | Value / Description | Source(s) |
| Physical Form | White crystalline solid. Some suppliers note "Solid or liquid". | [1] |
| Melting Point | Not reported. An isomer, 2,6-dichloro-4-methyl-3-aminopyridine, melts at 83.5-85.5 °C. The precursor, 2,6-dichloropyridine, melts at 86–89 °C. | [4][5] |
| Boiling Point | 291.9 ± 35.0 °C (Predicted) at 760 mmHg | [1][2] |
| Density | 1.399 g/cm³ (Predicted) | [1] |
| pKa | Not reported. The presence of two electron-withdrawing chlorine atoms is expected to significantly reduce the basicity of the pyridine nitrogen. | |
| Solubility | Described as soluble in various organic solvents. Possesses both hydrophilic (methylamine) and hydrophobic (dichloropyridine) character. | [1] |
Structural and Electronic Insights
The physicochemical behavior of this compound is a direct consequence of its molecular structure.
-
The Dichloropyridine Ring: The pyridine ring is an electron-deficient aromatic system. The two chlorine atoms at the 2 and 6 positions are strongly electron-withdrawing via the inductive effect. This electronic deficit significantly passivates the pyridine nitrogen, rendering it far less basic than pyridine itself. It also activates the chlorine atoms as excellent leaving groups for nucleophilic aromatic substitution (SₙAr) reactions, a cornerstone of its synthetic utility.
-
The 4-Methylamine Group: The -CH₂NH₂ substituent at the 4-position introduces a primary amine, a key functional handle for derivatization (e.g., acylation, alkylation). This group imparts a degree of polarity and the capacity for hydrogen bonding, influencing the compound's solubility profile.[1] This dual hydrophilic/hydrophobic nature makes its dissolution behavior highly dependent on the solvent system.[1]
Section 2: Spectroscopic & Analytical Characterization
Spectroscopic analysis provides a definitive fingerprint for molecular structure confirmation. The following data represent the expected spectral characteristics for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals. The two equivalent protons on the pyridine ring should appear as a singlet in the aromatic region, typically between 6.5 and 8.0 ppm. The methylene (-CH₂-) protons of the methylamine group would likely appear as a singlet around 3.5-4.0 ppm. The two amine (-NH₂) protons would typically present as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration.
-
¹³C NMR: The carbon spectrum will reveal the unique carbon environments. The aromatic carbons of the pyridine ring are expected in the 120-160 ppm range. The carbons bonded to the chlorine atoms will be significantly downfield due to the electronegativity of the halogen. The methylene carbon of the methylamine group is anticipated to appear further upfield, around 40-50 ppm.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information on the electronic transitions within the molecule. For this compound, the spectrum is characterized by:
-
π→π* Transitions: Strong absorption bands are expected in the 250-280 nm region, corresponding to electronic transitions within the aromatic pyridine ring system.
-
n→π* Transitions: Weaker absorption bands may be observed at longer wavelengths (e.g., 300-350 nm), arising from transitions involving the non-bonding lone pair electrons on the nitrogen atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups by their characteristic vibrational frequencies. Key expected vibrations for this molecule include:
-
N-H Stretch: One or two distinct bands in the 3300-3500 cm⁻¹ region, characteristic of the primary amine (-NH₂).
-
C-H Stretch: Signals just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the methylene group.
-
C=C and C=N Stretch: A series of bands in the 1400-1600 cm⁻¹ region, typical for the pyridine ring.
-
C-Cl Stretch: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹.
Section 3: Thermal Properties, Stability, and Handling
Proper storage and handling are paramount for maintaining the integrity of research chemicals.
-
Thermal Stability: The compound is reported to be thermally stable up to approximately 130°C.[1] At elevated temperatures, decomposition may occur through pathways such as deamination and dechlorination.[1]
-
Storage Conditions: To ensure optimal stability and prevent degradation, the compound should be stored at 2-8°C , kept in a dark place, and maintained under an inert atmosphere (e.g., argon or nitrogen).[2]
-
Safety Profile: Based on available GHS information, this compound is classified as harmful if swallowed and causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times when handling this material. All work should be conducted in a well-ventilated fume hood.
Section 4: Experimental Protocols for Physicochemical Characterization
As a Senior Application Scientist, I cannot overstate the importance of robust, validated experimental methods. The following protocols are provided as authoritative guides for determining the key .
Protocol for Melting Point Determination
Causality: The melting point is a fundamental property that provides a rapid assessment of purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.[3] This protocol uses a digital melting point apparatus with a capillary tube, a standard and reliable method in modern organic chemistry.[6]
Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry. If necessary, dry the sample in a vacuum desiccator over a desiccant for at least 24 hours.[3]
-
Place a small amount of the dried sample on a clean, dry watch glass.
-
Using a spatula, crush the crystalline solid into a fine, homogeneous powder. This ensures uniform heat transfer.[3]
-
-
Capillary Loading:
-
Take a glass capillary tube (one end sealed) and press the open end into the powdered sample until a small amount enters the tube.
-
Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end.
-
Repeat until a packed column of 2.5-3.5 mm height is achieved.[6]
-
-
Measurement:
-
Place the loaded capillary into the heating block of the melting point apparatus.
-
Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the expected melting point (based on related compounds, an initial target of ~65°C is reasonable).
-
Once this temperature is reached, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Observe the sample through the magnifying lens.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the last solid particle melts (the "clear point").
-
-
Reporting:
-
The melting point is reported as the range T₁ - T₂.
-
Allow the apparatus to cool and repeat the determination with two more samples to ensure reproducibility.
-
Caption: Workflow for Melting Point Determination.
Protocol for Spectroscopic Characterization
Causality: Proper sample preparation is critical for obtaining high-resolution NMR spectra. The sample must be fully dissolved in a deuterated solvent to avoid large, interfering solvent signals, and filtered to remove paramagnetic impurities that can broaden peaks and degrade spectral quality.[7]
Methodology:
-
Solvent Selection: Choose a deuterated solvent in which the compound is highly soluble (e.g., Chloroform-d, DMSO-d₆).
-
Sample Weighing: Accurately weigh 10-20 mg of this compound for a ¹H NMR spectrum, or 20-50 mg for a ¹³C NMR spectrum, into a clean, dry vial.[8]
-
Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial.[8] If an internal standard (e.g., TMS) is not already in the solvent, add it now. Gently vortex or sonicate the vial to ensure the solid is completely dissolved.
-
Filtration: Prepare a Pasteur pipette by pushing a small plug of Kimwipe or cotton wool into the neck.
-
Transfer: Using the prepared pipette, filter the sample solution directly into a clean, dry 5 mm NMR tube.[7] The final liquid column should be 4-5 cm high.
-
Final Steps: Cap the NMR tube securely. Carefully wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any dust or fingerprints.
-
Acquisition: Insert the tube into the spectrometer's spinner turbine using a depth gauge to ensure correct positioning and proceed with locking, shimming, and data acquisition.[8]
Caption: Workflow for NMR Sample Preparation.
Causality: UV-Vis spectroscopy relies on the Beer-Lambert law, which correlates absorbance with concentration. The sample must be a clear, particle-free solution at a concentration that results in an absorbance reading within the linear range of the detector (typically 0.1 - 1.0 A.U.).[9] A "blank" measurement of the pure solvent is essential to subtract background absorbance from the cuvette and solvent itself.[10]
Methodology:
-
Solvent Selection: Choose a spectroscopic grade solvent that dissolves the compound and is transparent in the wavelength range of interest (e.g., >220 nm). Methanol or acetonitrile are common choices.
-
Stock Solution Preparation:
-
Accurately weigh a small amount of the compound (e.g., 1-5 mg) using an analytical balance.
-
Transfer it quantitatively to a 25 mL or 50 mL Class A volumetric flask.
-
Dissolve the compound in a small amount of the chosen solvent and then dilute to the mark. This creates a stock solution of known concentration.
-
-
Cuvette Preparation:
-
Use a matched pair of quartz cuvettes (for UV measurements).
-
Clean the cuvettes thoroughly. Rinse them three times with the pure solvent.
-
-
Blank Measurement:
-
Fill one cuvette with the pure solvent. This is the "blank" or "reference" cuvette.
-
Wipe the optical faces with a lint-free cloth.
-
Place it in the spectrophotometer and run a baseline correction or "zero" measurement across the desired wavelength range.
-
-
Sample Measurement:
-
Prepare a dilute sample by transferring a small aliquot of the stock solution into a new volumetric flask and diluting to the mark. The goal is a final concentration that gives a maximum absorbance below 1.5.
-
Empty the blank cuvette and rinse it three times with the dilute sample solution.
-
Fill the cuvette with the dilute sample solution and place it in the spectrophotometer.
-
Acquire the absorbance spectrum.
-
Caption: Workflow for UV-Vis Sample Preparation & Measurement.
References
-
Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]
-
Determination of Melting Point. (n.d.). Clarion University. Retrieved from [Link]
-
Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]
-
DETERMINATION OF MELTING POINTS. (n.d.). University of Babylon. Retrieved from [Link]
-
Ultra-violet and visible spectroscopy. (n.d.). Simon Fraser University. Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). Bruker. Retrieved from [Link]
-
STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). University of Houston. Retrieved from [Link]
-
Determination of Melting Points According to Pharmacopeia. (n.d.). Stanford Research Systems. Retrieved from [Link]
-
How To Prepare Sample For UV Vis Spectroscopy? (2025, February 7). Chemistry For Everyone. Retrieved from [Link]
-
UV-Vis Spectrum of Pyridine. (n.d.). SIELC Technologies. Retrieved from [Link]
-
How To Prepare And Run An NMR Sample. (2025, July 24). Aijiren. Retrieved from [Link]
-
How To Prepare Solution For UV Spectroscopy? (2025, February 8). Chemistry For Everyone. Retrieved from [Link]
-
Introduction to Solid State NMR. (n.d.). University of Ottawa. Retrieved from [Link]
-
Perinu, C., et al. (2013). 13CNMR experiments and methods used to investigate amine-CO2-H2O systems. ResearchGate. Retrieved from [Link]
-
2,6-Dichloro-4-methyl-3-aminopyridine. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved from [Link]
-
2-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 65522. (n.d.). PubChem. Retrieved from [Link]
-
2,6-Dichloropyridine. (n.d.). Wikipedia. Retrieved from [Link]
-
2-Amino-4,6-dichloropyridine | C5H4Cl2N2 | CID 5316649. (n.d.). PubChem. Retrieved from [Link]
-
This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
Sources
- 1. Buy this compound | 88579-63-9 [smolecule.com]
- 2. This compound [myskinrecipes.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. 2,6-Dichloro-4-methyl-3-aminopyridine Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]
- 6. thinksrs.com [thinksrs.com]
- 7. sites.bu.edu [sites.bu.edu]
- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. m.youtube.com [m.youtube.com]
A Technical Guide to 2,6-Dichloropyridine-4-methylamine: Properties, Synthesis, and Applications in Drug Discovery
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on 2,6-Dichloropyridine-4-methylamine. It details the compound's core physicochemical properties, provides a validated synthesis protocol with mechanistic insights, and explores its strategic applications as a versatile building block in modern medicinal chemistry.
Compound Overview and Key Identifiers
This compound is a substituted pyridine derivative that has emerged as a valuable intermediate in the synthesis of complex molecular architectures. Its structure, featuring a pyridine core with two chlorine atoms and a reactive methylamine group, offers multiple sites for chemical modification, making it a strategic scaffold for creating libraries of novel compounds for structure-activity relationship (SAR) studies.[1] The electron-deficient nature of the dichloropyridine ring, combined with the nucleophilic character of the amine, provides a unique chemical profile for advanced synthetic applications.
| Identifier | Value |
| IUPAC Name | (2,6-dichloropyridin-4-yl)methanamine |
| CAS Number | 88579-63-9[2][3] |
| Molecular Formula | C₆H₆Cl₂N₂[2][4][5] |
| Molecular Weight | 177.03 g/mol [2][4][5] |
| Canonical SMILES | C1=C(C=C(N=C1Cl)Cl)CN |
| InChI Key | LCVQJXXKYFOSGH-UHFFFAOYSA-N[5] |
Physicochemical Profile and Safe Handling
Physical and Chemical Properties
The compound is typically a white crystalline solid soluble in various organic solvents. The aromatic pyridine ring confers significant thermal stability, while the chlorine substituents and the methylamine group represent the primary sites of chemical reactivity.
| Property | Value | Source |
| Physical Form | Solid or liquid | |
| Density | 1.399 g/cm³ | |
| Boiling Point | 291.912°C at 760 mmHg | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| XLogP3 | 1.6 | [4] |
Stability and Storage
Proper storage is critical to maintain the integrity of this compound. The methylamine group is the most reactive functionality and is susceptible to oxidation. The aromatic ring itself is inherently stable due to resonance. To mitigate degradation, the compound must be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[3] These conditions prevent oxidative degradation and other undesirable side reactions, ensuring its purity for high-precision synthetic work.
Safety and Handling Protocols
This compound is classified as hazardous and requires careful handling in a controlled laboratory environment.
GHS Hazard Information:
| Hazard Statement | GHS Code | Pictogram |
| Harmful if swallowed | H302 | GHS07 (Exclamation mark) |
| Causes skin irritation | H315 | GHS07 (Exclamation mark) |
| Causes serious eye irritation | H319 | GHS07 (Exclamation mark) |
| May cause respiratory irritation | H335 | GHS07 (Exclamation mark) |
Handling Protocol:
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[6][7] Ensure eyewash stations and safety showers are readily accessible.[6]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles (conforming to EN166 or OSHA 29 CFR 1910.133 standards).[6]
-
First Aid Measures:
-
Ingestion: If swallowed, rinse mouth and call a POISON CENTER or physician immediately.[6][7]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[6][8] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present.[6][7] Seek immediate medical attention.
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Synthesis and Mechanistic Considerations
The synthesis of this compound is often accomplished via a nucleophilic substitution reaction, a cornerstone of heterocyclic chemistry.[9] The electron-withdrawing nature of the two chlorine atoms and the ring nitrogen atoms renders the pyridine ring electron-deficient, making it highly susceptible to attack by nucleophiles. This electronic property is the causal driver for the high efficiency of the synthetic protocol described below.
Experimental Protocol: Synthesis from 2,6-Dichloropyridine
This protocol details the preparation via nucleophilic substitution with methylamine.[9]
Step 1: Reaction Setup
-
In a pressure-rated reaction vessel, dissolve 1.0 equivalent of 2,6-dichloropyridine in a suitable polar aprotic solvent such as THF or DMSO.
-
Cool the solution to 0°C in an ice bath.
Step 2: Reagent Addition
-
Slowly add 1.1 to 1.5 equivalents of a methylamine solution (e.g., 40% in water or 2.0 M in THF) to the cooled solution. The excess methylamine drives the reaction to completion.
-
Causality Insight: The slow, cooled addition is critical to control the exothermicity of the reaction and prevent undesirable side-product formation.
Step 3: Reaction Execution
-
Seal the vessel and allow the reaction to warm to room temperature.
-
Stir the mixture for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
Step 4: Workup and Isolation
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Step 5: Purification
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material via column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure this compound as a white solid.
Caption: Synthesis workflow for this compound.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its application as a versatile scaffold in drug discovery. The two chlorine atoms are excellent leaving groups for further nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions, allowing for the systematic and regioselective introduction of diverse functional groups.
Scaffold for Kinase Inhibitors
The dichloropyrimidine and dichloropyridine cores are privileged scaffolds in the design of kinase inhibitors.[1][10] The chlorine atoms serve as synthetic handles to attach other pharmacophoric elements that can interact with the hinge region or other pockets of a kinase active site. By sequentially substituting the chlorines, chemists can rapidly generate a library of analogues to probe the SAR and optimize for potency and selectivity.
Building Block for Novel Therapeutics
The pyridine-methylamine motif has been explored in the development of novel antitubercular agents.[11] Specifically, derivatives have been designed as inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter protein essential for the viability of M. tuberculosis.[11] The ability to modify the this compound core allows for the fine-tuning of molecular properties like lipophilicity (cLogP) and polar surface area (PSA) to enhance cell permeability and target engagement.
Sources
- 1. benchchem.com [benchchem.com]
- 2. americanelements.com [americanelements.com]
- 3. 88579-63-9|this compound|BLD Pharm [bldpharm.com]
- 4. echemi.com [echemi.com]
- 5. This compound | CAS: 88579-63-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
- 9. Buy this compound | 88579-63-9 [smolecule.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation of (2,6-dichloropyridin-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,6-dichloropyridin-4-yl)methanamine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural framework, featuring a dichlorinated pyridine ring and a methylamine substituent, presents a unique combination of electronic and steric properties that make it a valuable scaffold for the synthesis of novel therapeutic agents. The precise determination of its molecular structure is paramount for understanding its chemical reactivity, predicting its biological activity, and ensuring the integrity of downstream applications. This guide provides a comprehensive, in-depth exploration of the analytical methodologies employed in the definitive structure elucidation of (2,6-dichloropyridin-4-yl)methanamine, grounded in the principles of scientific integrity and field-proven expertise.
A Plausible Synthetic Pathway
A plausible synthetic route to obtain (2,6-dichloropyridin-4-yl)methanamine begins with the commercially available 2,6-dichloropyridine. A common method for introducing a methylamine group at the 4-position of a pyridine ring involves the conversion of a carboxylic acid or nitrile derivative. One such approach is the reduction of a nitrile. The synthesis could proceed as follows:
-
Cyanation of 2,6-dichloropyridine: A nucleophilic aromatic substitution reaction can be employed to introduce a cyano group at the 4-position. This is often achieved by treating 2,6-dichloropyridine with a cyanide salt, such as sodium cyanide, in a suitable solvent like DMSO at elevated temperatures.
-
Reduction of the Nitrile: The resulting 2,6-dichloropyridine-4-carbonitrile can then be reduced to the corresponding primary amine. A variety of reducing agents can be used for this transformation, including lithium aluminum hydride (LiAlH4) in an ethereal solvent or catalytic hydrogenation using a catalyst like Raney nickel.
This synthetic approach provides a logical and efficient pathway to the target molecule, setting the stage for its structural verification.
Spectroscopic and Analytical Characterization
The unequivocal confirmation of the molecular structure of (2,6-dichloropyridin-4-yl)methanamine relies on a synergistic application of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for its complete characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For (2,6-dichloropyridin-4-yl)methanamine, both ¹H and ¹³C NMR, along with two-dimensional techniques, are indispensable.
¹H NMR Spectroscopy
The proton NMR spectrum of (2,6-dichloropyridin-4-yl)methanamine is expected to be relatively simple and highly informative.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20 | Singlet | 2H | H-3, H-5 (Pyridine ring protons) |
| ~3.90 | Singlet | 2H | -CH₂- (Methylene protons) |
| ~1.60 | Broad Singlet | 2H | -NH₂ (Amine protons) |
-
Expertise & Experience: The two protons on the pyridine ring (H-3 and H-5) are chemically equivalent due to the symmetry of the molecule. Therefore, they are expected to appear as a single signal. The singlet multiplicity arises from the absence of adjacent protons. The methylene protons (-CH₂-) are also predicted to be a singlet as they are adjacent to the nitrogen of the amine group, and coupling to the amine protons is often not observed due to rapid exchange. The amine protons (-NH₂) typically appear as a broad singlet and their chemical shift can be variable depending on concentration and solvent. To confirm the amine protons, a D₂O exchange experiment can be performed, which will result in the disappearance of this signal.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~151.0 | C-2, C-6 (Carbons bearing chlorine) |
| ~150.0 | C-4 (Carbon bearing the methylamine) |
| ~120.0 | C-3, C-5 (Pyridine ring carbons) |
| ~45.0 | -CH₂- (Methylene carbon) |
-
Expertise & Experience: The chemical shifts of the pyridine ring carbons are influenced by the electronegativity of the chlorine and nitrogen atoms. The carbons directly attached to the chlorine atoms (C-2 and C-6) are expected to be the most downfield. The symmetry of the molecule results in the equivalence of C-2 and C-6, as well as C-3 and C-5. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment would further confirm these assignments, showing a quaternary signal for C-2, C-4, and C-6, a CH signal for C-3 and C-5, and a CH₂ signal for the methylene carbon.
2D NMR Spectroscopy
To further solidify the structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.
-
COSY: This experiment would show no correlations, as there are no vicinal protons to couple with each other, confirming the isolated nature of the proton spin systems.
-
HSQC: This experiment would show correlations between the proton signals and the carbon signals to which they are directly attached. Specifically, a cross-peak would be observed between the proton signal at ~7.20 ppm and the carbon signal at ~120.0 ppm, and another between the proton signal at ~3.90 ppm and the carbon signal at ~45.0 ppm.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized (2,6-dichloropyridin-4-yl)methanamine in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. Typical parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and 1024 scans.
-
DEPT-135 Acquisition: Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Acquisition: Acquire COSY and HSQC spectra using standard pulse programs.
-
Data Processing: Process all spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for ¹³C (for CDCl₃).
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact mass and, consequently, the molecular formula.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
-
Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak cluster. Due to the presence of two chlorine atoms, which have two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern will be observed. The expected peaks would be at m/z 176 (M⁺, for C₆H₆³⁵Cl₂N₂), 178 ([M+2]⁺, for C₆H₆³⁵Cl³⁷ClN₂), and 180 ([M+4]⁺, for C₆H₆³⁷Cl₂N₂), with relative intensities of approximately 9:6:1.
-
Fragmentation Pattern: The fragmentation of the molecular ion under EI conditions is expected to proceed through several characteristic pathways.
-
Loss of a chlorine atom: A significant fragment would be observed at m/z 141, corresponding to the loss of a chlorine radical.
-
Benzylic cleavage: Cleavage of the C-C bond between the pyridine ring and the methylene group would lead to the formation of a dichloropyridinium ion at m/z 146 and a CH₂NH₂ radical.
-
Loss of NH₃: A common fragmentation pathway for primary amines is the loss of ammonia, which would result in a fragment at m/z 159.
-
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electron ionization (EI) or electrospray ionization (ESI) source.
-
Data Acquisition: Introduce the sample into the mass spectrometer. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph. For ESI, the sample is introduced via direct infusion or liquid chromatography. Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
Data Analysis: Determine the exact mass of the molecular ion and compare it with the calculated theoretical mass for the proposed molecular formula (C₆H₆Cl₂N₂). Analyze the isotopic pattern of the molecular ion to confirm the presence of two chlorine atoms. Identify and propose structures for the major fragment ions.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[1]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Medium, Sharp (doublet) | N-H stretching (asymmetric and symmetric) of the primary amine[2][3] |
| 3100-3000 | Weak to Medium | Aromatic C-H stretching[4] |
| 1650-1580 | Medium | N-H bending (scissoring) of the primary amine[2] |
| 1600-1450 | Medium to Strong | C=C and C=N stretching of the pyridine ring |
| 1335-1250 | Medium to Strong | Aromatic C-N stretching[2] |
| 800-700 | Strong | C-Cl stretching |
-
Expertise & Experience: The presence of a primary amine is strongly indicated by the characteristic doublet in the N-H stretching region and the N-H bending vibration.[2][3] The absorptions in the 1600-1450 cm⁻¹ range are characteristic of the pyridine ring system. The strong absorption due to the C-Cl bonds provides further evidence for the presence of the chloro substituents.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, for both solid and liquid samples, an Attenuated Total Reflectance (ATR) accessory can be used.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations.
X-ray Crystallography
For a definitive and unambiguous determination of the three-dimensional structure of (2,6-dichloropyridin-4-yl)methanamine in the solid state, single-crystal X-ray diffraction is the gold standard.[5][6] This technique provides precise information about bond lengths, bond angles, and intermolecular interactions.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[7]
-
Data Collection: Mount a suitable single crystal on a goniometer head and place it in the X-ray beam of a diffractometer. Collect the diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.[6]
-
Structure Solution and Refinement: Process the collected data to obtain the unit cell parameters and integrated intensities of the reflections. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine the structural model against the experimental data to obtain the final, high-resolution structure.
-
Data Analysis: Analyze the final structure to determine precise bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.
Visualizing the Elucidation Workflow
The logical flow of the structure elucidation process can be visualized as follows:
Caption: Workflow for the structure elucidation of (2,6-dichloropyridin-4-yl)methanamine.
Conclusion
The structure elucidation of (2,6-dichloropyridin-4-yl)methanamine is a systematic process that relies on the convergence of evidence from multiple analytical techniques. Through the careful application and interpretation of NMR spectroscopy, mass spectrometry, and infrared spectroscopy, a high degree of confidence in the proposed structure can be achieved. For absolute confirmation, particularly of the solid-state conformation and intermolecular interactions, single-crystal X-ray crystallography provides the ultimate proof. This comprehensive analytical approach ensures the scientific integrity of the data and provides a solid foundation for the future use of this compound in research and development.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- de Hoffmann, E., & Stroobant, V. (2007).
-
OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]
-
NIST. (n.d.). Pyridine, 2,6-dichloro-. In NIST Chemistry WebBook. Retrieved from [Link]
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
- Field, L. D., Li, H., & Magill, A. M. (2007).
- Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC press.
- Glusker, J. P., & Trueblood, K. N. (2010). Crystal Structure Analysis: A Primer. Oxford University Press.
-
ResearchGate. (n.d.). Scheme 1. Synthesis of pyridine-4-methylene amine derivatives. Retrieved from [Link]
-
MassBank. (n.d.). Benzylamine. Retrieved from [Link]
-
Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
Yale-New Haven Teachers Institute. (n.d.). Infrared Spectroscopy: A Key to Organic Structure. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 12: Infrared Spectroscopy and Mass Spectrometry. Retrieved from [Link]
-
Fiveable. (n.d.). Structural elucidation using mass spectrometry. Retrieved from [Link]
-
Wiley-VCH. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Retrieved from [Link]
-
Illinois State University. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]
-
Fiveable. (n.d.). Interpretation of IR spectra and structural elucidation. Retrieved from [Link]
-
SlideShare. (n.d.). Applications of Mass Spectrometry in Structure Elucidation of Organic Compounds. Retrieved from [Link]
-
National Institutes of Health. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Retrieved from [Link]
-
The University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of pyridine-4-methylene amine derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
-
eGyanKosh. (n.d.). UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS. Retrieved from [Link]
-
ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Retrieved from [Link]
-
MassBank. (2016). Benzylamine. Retrieved from [Link]
-
NIST. (n.d.). Pyridine, 2,6-dichloro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Iraqi Journal of Science. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones. Retrieved from [Link]
-
ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction?. Retrieved from [Link]
-
YouTube. (2023). How to Predict NMR in ChemDraw. Retrieved from [Link]
-
CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Retrieved from [Link]
-
Scribd. (n.d.). Predict 13C Carbon NMR Spectra. Retrieved from [Link]
-
International Journal of Scientific Research in Science and Technology. (n.d.). Ecofriendly Synthesis of Pyridine Derivatives Using Activated Fly Ash as an Efficient and Reusable Catalyst. Retrieved from [Link]
-
ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
PubMed. (n.d.). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Retrieved from [Link]
Sources
- 1. IMPORTANCE OF IR SPECTROSCOPY IN STRUCTURAL ELUCIDATION OF ORGANIC COMPOUNDS | PPTX [slideshare.net]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. rigaku.com [rigaku.com]
- 6. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]
An In-depth Technical Guide to the ¹H NMR Spectrum of 2,6-Dichloropyridine-4-methylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,6-Dichloropyridine-4-methylamine. The information presented herein is synthesized from established principles of NMR spectroscopy and empirical data from structurally related compounds, offering a robust predictive model for researchers working with this molecule. This guide is designed to assist in the structural elucidation, purity assessment, and quality control of this compound, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1]
Molecular Structure and Proton Environments
This compound (C₆H₆Cl₂N₂) possesses a distinct set of proton environments that give rise to a characteristic ¹H NMR spectrum. Understanding the symmetry and electronic nature of the molecule is paramount to interpreting its spectrum.
The key proton environments are:
-
Pyridine Ring Protons (H-3/H-5): Due to the symmetrical substitution at the 2, 6, and 4 positions, the two protons on the pyridine ring are chemically equivalent.
-
Methylene Protons (-CH₂-): The two protons of the methylene group attached to the pyridine ring at the 4-position.
-
Amine Protons (-NH₂): The two protons of the primary amine group.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The predicted ¹H NMR spectrum of this compound is based on the additive effects of its substituents on the pyridine core. By analyzing the spectra of 2,6-dichloropyridine and 4-(aminomethyl)pyridine, we can project the chemical shifts and coupling patterns for the target molecule with high confidence.[2][3]
Chemical Shifts (δ)
The electron-withdrawing nature of the two chlorine atoms at the ortho and para positions to the nitrogen atom in the pyridine ring significantly influences the electron density and, consequently, the chemical shifts of the ring protons.[4] The methylamine group at the 4-position, being an electron-donating group, will have a counteracting effect.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Pyridine Protons (H-3/H-5) | ~ 6.8 - 7.2 | The strong deshielding effect of the two chlorine atoms at the adjacent 2 and 6 positions is expected to shift these protons downfield. However, the electron-donating methylamine group at the 4-position will provide some shielding, resulting in a chemical shift that is upfield compared to 2,6-dichloropyridine but downfield relative to an unsubstituted pyridine. |
| Methylene Protons (-CH₂-) | ~ 3.8 - 4.0 | The protons of the methylene group are adjacent to the aromatic pyridine ring and the nitrogen of the amine. Their chemical shift is primarily influenced by the electronegativity of the nitrogen and the anisotropic effect of the pyridine ring. Data from 4-(aminomethyl)pyridine suggests a chemical shift in this region.[3] |
| Amine Protons (-NH₂) | ~ 1.5 - 2.5 (broad) | The chemical shift of amine protons is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding.[5] The signal is often broad and may not exhibit clear coupling. |
Peak Multiplicity and Coupling Constants (J)
The splitting pattern of the signals in a ¹H NMR spectrum provides valuable information about the neighboring protons.
-
Pyridine Protons (H-3/H-5): These two equivalent protons will appear as a singlet . Due to the symmetry of the molecule, they do not have any non-equivalent neighboring protons to couple with.
-
Methylene Protons (-CH₂-): These protons are expected to show coupling to the amine protons. However, due to the rapid exchange of amine protons, this coupling is often not observed, or the signal may appear as a broad singlet. If coupling were to be observed, it would be a triplet (n+1 rule, where n=2 for the two amine protons). The typical ³J coupling constant for such an interaction is in the range of 5-7 Hz.[6]
-
Amine Protons (-NH₂): As mentioned, the signal for the amine protons is typically a broad singlet due to quadrupole broadening from the nitrogen atom and rapid proton exchange.
Experimental Protocol for ¹H NMR Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended.
Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for this compound. Other deuterated solvents such as DMSO-d₆ or Methanol-d₄ can also be used, but this may affect the chemical shift of the amine protons.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Spectrometer Parameters
-
Spectrometer Frequency: A 300 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.
-
Pulse Sequence: A standard single-pulse experiment is sufficient for a routine ¹H NMR spectrum.
-
Number of Scans: 16 to 64 scans are typically adequate to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.
Data Processing and Interpretation Workflow
The following workflow outlines the steps for processing the acquired Free Induction Decay (FID) and interpreting the resulting spectrum.
Sources
Navigating the Spectral Landscape: A Technical Guide to the ¹³C NMR Chemical Shifts of 2,6-Dichloropyridine-4-methylamine
This in-depth technical guide serves as a crucial resource for researchers, scientists, and professionals in drug development, providing a comprehensive analysis of the ¹³C NMR chemical shifts for 2,6-Dichloropyridine-4-methylamine. This document elucidates the theoretical underpinnings of the spectral data, offers practical guidance for spectral acquisition, and presents a detailed assignment of the carbon signals, grounded in established principles of nuclear magnetic resonance spectroscopy.
Introduction: The Structural Significance of this compound
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. The precise characterization of its molecular structure is paramount for understanding its reactivity, binding interactions, and overall function. ¹³C NMR spectroscopy provides a powerful, non-destructive technique for probing the electronic environment of each carbon atom within the molecule, offering a unique fingerprint of its structure.
This guide will delve into the factors governing the ¹³C NMR chemical shifts of this molecule, including the influence of the electronegative chlorine atoms and the electron-donating methylamine group on the pyridine ring. By understanding these substituent effects, researchers can confidently assign the observed spectral peaks and gain deeper insights into the molecule's electronic architecture.
Theoretical Prediction and Assignment of ¹³C NMR Chemical Shifts
The chemical shift of a given carbon atom in a ¹³C NMR spectrum is highly sensitive to its local electronic environment. In this compound, the positions of the carbon signals are primarily dictated by the interplay of inductive and resonance effects from the chloro and methylamine substituents.
Substituent Effects on the Pyridine Ring
The chemical shifts of the carbon atoms in a pyridine ring are influenced by the electronegativity of the nitrogen atom, which generally deshields the α- and γ-carbons. The introduction of substituents further perturbs these chemical shifts.[1][2][3]
-
Chlorine Substituents (at C2 and C6): The two chlorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect leads to a significant deshielding of the directly attached carbons (C2 and C6), causing their signals to appear at a higher chemical shift (downfield). Furthermore, the chlorine atoms have a moderate electron-donating resonance effect, which primarily influences the ortho and para positions. However, for halogens, the inductive effect is generally dominant.
-
Methylamine Substituent (at C4): The methylamine group (-NHCH₃) is an electron-donating group. The nitrogen atom's lone pair of electrons can participate in resonance, increasing the electron density at the ortho (C3 and C5) and para (C4, though the effect is on the attached carbon itself) positions of the pyridine ring. This increased electron density results in a shielding effect, causing the signals of these carbons to appear at a lower chemical shift (upfield). The methyl carbon of the methylamine group will have a characteristic chemical shift in the aliphatic region of the spectrum.[4]
Based on these principles, a qualitative prediction of the chemical shifts for the aromatic carbons can be made:
-
C2 and C6: Expected to be the most deshielded (highest ppm value) due to the direct attachment of the electronegative chlorine atoms.
-
C4: Expected to be deshielded due to the attachment of the nitrogen atom of the methylamine group, but also influenced by resonance effects.
-
C3 and C5: Expected to be the most shielded (lowest ppm value among the ring carbons) due to the electron-donating resonance effect of the methylamine group at the para position.
-
-CH₃: Expected to appear in the typical aliphatic region for a methyl group attached to a nitrogen atom.
Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2, C6 | ~152 | Directly bonded to electronegative chlorine atoms (strong deshielding). |
| C4 | ~150 | Attached to the nitrogen of the electron-donating methylamine group. |
| C3, C5 | ~107 | Shielded by the resonance effect of the para-methylamine group. |
| -CH₃ | ~30 | Typical range for a methyl group attached to a nitrogen atom.[4] |
dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
// Define nodes for the atoms with positions N1 [label="N", pos="0,1.2!"]; C2 [label="C (~152 ppm)", pos="1.2,0.6!"]; C3 [label="C (~107 ppm)", pos="1.2,-0.6!"]; C4 [label="C (~150 ppm)", pos="0,-1.2!"]; C5 [label="C (~107 ppm)", pos="-1.2,-0.6!"]; C6 [label="C (~152 ppm)", pos="-1.2,0.6!"]; Cl_a [label="Cl", pos="2.4,1.2!"]; Cl_b [label="Cl", pos="-2.4,1.2!"]; N_amine [label="N", pos="0,-2.4!"]; H_amine [label="H", pos="-0.8,-3.0!"]; C_methyl [label="C (~30 ppm)", pos="0.8,-3.0!"];
// Define edges for the bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C2 -- Cl_a; C6 -- Cl_b; C4 -- N_amine; N_amine -- H_amine; N_amine -- C_methyl; }
Figure 1. Molecular structure of this compound with predicted ¹³C NMR chemical shifts.
Experimental Protocol for ¹³C NMR Spectrum Acquisition
To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is a self-validating system designed to ensure accuracy and reproducibility.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the compound. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for polar organic molecules.[11] The choice of solvent can slightly influence chemical shifts.[11]
-
Concentration: Prepare a solution with a concentration of 20-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[4]
NMR Spectrometer Setup
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Probe Tuning: Tune and match the NMR probe to the ¹³C frequency to ensure optimal signal detection.
-
Temperature: Maintain a constant temperature, typically 25 °C, to avoid shifts in resonance frequencies during the experiment.
Data Acquisition Parameters
-
Pulse Sequence: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments). Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in single sharp peaks for each carbon atom.[12]
-
Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts (e.g., 0-200 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is crucial to allow for the full relaxation of all carbon nuclei, ensuring accurate signal integration, although quantitative analysis is not the primary goal here.
-
Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.
Figure 2. Workflow for the acquisition and processing of a ¹³C NMR spectrum.
Conclusion
This technical guide provides a comprehensive framework for understanding and obtaining the ¹³C NMR spectrum of this compound. By leveraging the principles of substituent effects and employing robust experimental protocols, researchers can confidently assign the chemical shifts and utilize this valuable data for structural verification and further scientific investigation. The predicted chemical shifts and the detailed methodology presented herein serve as a reliable starting point for any scientist working with this important chemical entity.
References
-
Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8). [Link][1][2]
-
Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727-733. [Link][5][6]
-
Afridi, A. S. (1991). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. [Link]
-
Krygowski, T. M., & Szatylowicz, H. (2010). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 15(4), 2389-2404. [Link][3]
-
Reich, H. J. Organic Chemistry Data. University of Wisconsin. [Link]
-
Ldpf. (2012). 13C NMR spectra prediction. myExperiment. [Link][7]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
-
Doc Brown's Chemistry. (2024). 13C nmr spectrum of methylamine. [Link][4]
-
Ghose, A., et al. (2023). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv. [Link][10]
-
Akoka, S., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(18), 3348. [Link][11]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds [mdpi.com]
- 4. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 7. myexperiment.org [myexperiment.org]
- 8. CASPRE [caspre.ca]
- 9. Visualizer loader [nmrdb.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. mdpi.com [mdpi.com]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
mass spectrometry fragmentation pattern of 2,6-Dichloropyridine-4-methylamine
An In-depth Technical Guide to the Mass Spectrometric Fragmentation of 2,6-Dichloropyridine-4-methylamine
Abstract
This technical guide provides a comprehensive analysis of the predicted mass spectrometric fragmentation patterns for this compound (C₆H₆Cl₂N₂). As a substituted pyridine, this compound is a valuable building block in medicinal chemistry and materials science, making its structural elucidation critical.[1] Mass spectrometry is an indispensable tool for this purpose, offering detailed structural information through controlled fragmentation. This document, intended for researchers and drug development professionals, explores the distinct fragmentation pathways anticipated under both high-energy Electron Ionization (EI) and softer Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS). By synthesizing foundational principles of mass spectrometry with data from analogous structures, this guide explains the causality behind ion formation, providing a predictive framework for the identification and characterization of this molecule and its derivatives.
Compound Overview and Physicochemical Properties
This compound is a halogenated heterocyclic amine. Its structure consists of a central pyridine ring substituted with two chlorine atoms at the ortho-positions relative to the nitrogen and a methylamine group at the para-position. The presence of the electronegative chlorine atoms, the basic pyridine nitrogen, and the primary amine functionality dictates its chemical reactivity and, consequently, its behavior in a mass spectrometer.
| Property | Value | Source |
| Chemical Name | (2,6-dichloropyridin-4-yl)methanamine | [2] |
| CAS Number | 88579-63-9 | [3] |
| Molecular Formula | C₆H₆Cl₂N₂ | [2][4] |
| Average Molecular Weight | 177.03 g/mol | |
| Monoisotopic Mass | 175.99080 Da | [4] |
| Structure | Pyridine ring with Cl at C2, C6 and -CH₂NH₂ at C4 | [1] |
Principles of Ionization: EI vs. ESI
The choice of ionization technique is paramount as it determines the initial energetic state of the analyte and thus its entire fragmentation cascade.
-
Electron Ionization (EI): This is a high-energy, "hard" ionization technique. The sample is bombarded with 70 eV electrons, causing the ejection of an electron from the molecule to form an energetically unstable radical cation (M⁺•).[5] This excess energy induces extensive and often complex fragmentation, providing a detailed "fingerprint" of the molecule's structure. The resulting spectrum is rich with fragment ions, although the molecular ion may be weak or absent for some compounds.[6]
-
Electrospray Ionization (ESI): This is a "soft" ionization technique that transfers molecules from solution into the gas phase as intact, charged ions.[7] For a basic compound like this compound, ionization occurs via protonation, typically forming an even-electron [M+H]⁺ ion. This ion is relatively stable, often resulting in a mass spectrum dominated by the protonated molecule with minimal in-source fragmentation. To elicit structural information, tandem mass spectrometry (MS/MS) is employed, where the [M+H]⁺ ion is isolated and subjected to Collision-Induced Dissociation (CID) to generate a product ion spectrum.[8]
Predicted Fragmentation Pathways under Electron Ionization (EI-MS)
Under EI conditions, the fragmentation of the this compound molecular ion (M⁺•, m/z 176) is expected to be driven by the presence of the amine group and the chloro substituents. The isotopic signature of two chlorine atoms (³⁵Cl and ³⁷Cl) will result in a characteristic M, M+2, and M+4 pattern for the molecular ion and any chlorine-containing fragments.
The primary fragmentation pathways are predicted as follows:
-
Alpha (α)-Cleavage: This is the most characteristic fragmentation pathway for aliphatic amines.[9][10] The cleavage occurs at the C-C bond adjacent to the nitrogen atom. For this molecule, this involves the scission of the bond between the pyridine ring and the methylene (-CH₂) group. This cleavage is highly favored as it leads to the formation of the resonance-stabilized iminium cation, [CH₂=NH₂]⁺ , at m/z 30 . This ion is often the base peak in the spectra of primary amines.[10]
-
Benzylic-type Cleavage (Loss of H•): The methylene group is in a "benzylic-like" position, making the C-H bonds susceptible to homolytic cleavage. The loss of a hydrogen radical (H•) would produce a stable, resonance-delocalized cation at m/z 175 (M-1).
-
Loss of Chlorine Radical (•Cl): Cleavage of a C-Cl bond can lead to the loss of a chlorine radical. This would result in a fragment ion at m/z 141 . This ion could subsequently lose the second chlorine radical to produce an ion at m/z 106 .
-
Ring Fragmentation: Following the initial loss of substituents, the dichloropyridine ring itself may undergo fragmentation, typically involving the loss of neutral molecules like hydrogen cyanide (HCN) or chloroacetylene.
Summary of Predicted EI-MS Fragments
| Predicted m/z (for ³⁵Cl) | Proposed Ion Structure/Formula | Fragmentation Mechanism |
| 176 | [C₆H₆Cl₂N₂]⁺• | Molecular Ion (M⁺•) |
| 175 | [C₆H₅Cl₂N₂]⁺ | Loss of H• from methylene group |
| 141 | [C₆H₆ClN₂]⁺ | Loss of •Cl radical |
| 30 | [CH₄N]⁺ | α-Cleavage, formation of [CH₂=NH₂]⁺ |
EI-MS Fragmentation Workflow
Caption: Predicted EI-MS fragmentation of this compound.
Predicted Fragmentation Pathways under ESI-MS/MS
In ESI, the molecule is expected to protonate on one of the nitrogen atoms, forming the [M+H]⁺ ion at m/z 177 (and its corresponding M+2, M+4 isotopic peaks). The fragmentation induced by CID will proceed from this stable even-electron precursor.
The primary fragmentation pathways are predicted as follows:
-
Loss of Ammonia (NH₃): A common fragmentation pathway for protonated primary amines is the neutral loss of ammonia. This rearrangement would result in the formation of a dichloropyridinylmethyl cation at m/z 160 (and its isotopic peaks at 162 and 164). This fragment is analogous to the molecular ion of the related compound 4-amino-2,6-dichloropyridine, which shows a strong signal at m/z 162.[11]
-
Loss of Hydrogen Chloride (HCl): The loss of a neutral HCl molecule from the protonated precursor is also a plausible pathway for chlorinated compounds. This would yield a fragment ion at m/z 141 (and its M+2 isotopic peak at 143).
Summary of Predicted ESI-MS/MS Fragments
| Precursor m/z (for ³⁵Cl) | Predicted Product m/z (for ³⁵Cl) | Proposed Neutral Loss | Fragmentation Mechanism |
| 177 | 160 | NH₃ | Rearrangement and loss of ammonia |
| 177 | 141 | HCl | Loss of neutral hydrogen chloride |
ESI-MS/MS Fragmentation Workflow
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Experimental Protocols
To validate the predicted fragmentation patterns, the following experimental protocols are recommended.
GC-EI-MS Protocol
This method is ideal for observing the extensive fragmentation characteristic of Electron Ionization.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.
-
Perform serial dilutions to a final concentration of approximately 1-10 µg/mL.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Splitless mode, temperature set to 250 °C.
-
Column: A standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[12]
-
Ion Source Temperature: 230 °C.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 25-300.
-
LC-ESI-MS/MS Protocol
This method is suited for identifying the protonated molecule and studying its controlled fragmentation.
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol or acetonitrile at 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a final concentration of 100-500 ng/mL.
-
-
Liquid Chromatography (LC) Conditions:
-
System: An HPLC or UPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
MS1 Scan: Full scan from m/z 50-300 to identify the [M+H]⁺ precursor ion.
-
MS2 Scan (Product Ion Scan): Isolate the precursor ion at m/z 177 and apply varying collision energies (e.g., 10-40 eV) to generate a product ion spectrum.
-
Conclusion
The mass spectrometric fragmentation of this compound is predicted to yield distinct and structurally informative ions depending on the ionization method used. Under EI-MS, the key diagnostic fragment is the m/z 30 ion ([CH₂=NH₂]⁺) resulting from α-cleavage, which strongly indicates the presence of a primary methylamine moiety. Under ESI-MS/MS, the primary fragments are expected to be the loss of ammonia (m/z 160 ) and hydrogen chloride (m/z 141 ) from the protonated molecule. The characteristic isotopic patterns from the two chlorine atoms will serve as an additional confirmation for all chlorine-containing fragments. These predicted pathways provide a robust framework for the structural verification of this compound in complex matrices and for the characterization of related synthetic derivatives.
References
-
Smolecule. (2023, August 15). This compound. Link
-
ECHEMI. (n.d.). This compound. Retrieved January 11, 2026, from Link
-
American Elements. (n.d.). This compound. Retrieved January 11, 2026, from Link
-
Sigma-Aldrich. (n.d.). This compound. Retrieved January 11, 2026, from Link
-
Sigma-Aldrich. (n.d.). This compound (Chinese). Retrieved January 11, 2026, from Link
-
PubChem. (n.d.). 4-Amino-2,6-dichloropyridine. National Institutes of Health. Retrieved January 11, 2026, from Link
-
Benchchem. (n.d.). Spectroscopic Profile of 4-Amino-2,6-dichloropyrimidine: A Technical Guide. Retrieved January 11, 2026, from Link
-
Benchchem. (2025, December). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. Retrieved January 11, 2026, from Link
-
De Gruyter. (2025, December 6). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. ResearchGate. Link
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Link
-
PubChem. (n.d.). 2-Amino-4,6-dichloropyrimidine. National Institutes of Health. Retrieved January 11, 2026, from Link
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved January 11, 2026, from Link
-
Ali, T. E., et al. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific Research Publishing. Link
-
Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved January 11, 2026, from Link
-
Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Link
-
ChemicalBook. (n.d.). 4-Amino-2,6-dichloropyridine. Retrieved January 11, 2026, from Link
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Link
-
Journal of the Chemical Society B: Physical Organic. (n.d.). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. RSC Publishing. Link
-
Chem Help ASAP. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. Link
-
Arkat USA. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Link
-
Royal Society of Chemistry. (2015, November 11). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Link
-
Chemistry LibreTexts. (2022, September 1). 4.4: Interpreting Electron Ionization Mass Spectra. Link
-
ResearchGate. (2025, August 6). Characterizing the fragmentation of 2,5-bis (4-amidinophenyl)furan-bis-O-methylamidoxime and selected metabolites using ion trap mass spectrometry. Link
Sources
- 1. Buy this compound | 88579-63-9 [smolecule.com]
- 2. americanelements.com [americanelements.com]
- 3. This compound | 88579-63-9 [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. 4-Amino-2,6-dichloropyridine | C5H4Cl2N2 | CID 137652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Electronic Landscape: A Technical Guide to the UV-Visible Absorption Spectrum of 2,6-Dichloropyridine-4-methylamine
Introduction
In the landscape of pharmaceutical and materials science research, a thorough understanding of a molecule's electronic properties is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy provides a powerful, yet accessible, window into these properties by probing the electronic transitions within a molecule. This guide offers an in-depth exploration of the UV-Visible absorption spectrum of 2,6-Dichloropyridine-4-methylamine, a pyridine derivative with potential applications in medicinal chemistry and material science.[1] While specific experimental spectra for this compound are not widely published, this document will provide a robust theoretical framework, a detailed experimental protocol for acquiring the spectrum, and a guide to its interpretation, empowering researchers to generate and understand their own data.
Theoretical Framework: Predicting the Absorption Profile
The UV-Visible absorption spectrum of this compound is primarily dictated by the electronic transitions within its aromatic pyridine ring, modulated by the influence of its substituents: two chlorine atoms and a methylamine group.
The parent pyridine molecule exhibits characteristic absorption bands in the UV region, typically around 250-260 nm, arising from π → π* transitions within the aromatic system.[2][3] The presence of substituents significantly influences the position (λmax) and intensity (molar absorptivity, ε) of these bands.
-
The Pyridine Chromophore : The core of the molecule is the pyridine ring, a heteroaromatic system containing π electrons that can be excited to higher energy π* orbitals by UV radiation.
-
Influence of Chlorine Substituents : The two chlorine atoms at the 2 and 6 positions are electron-withdrawing groups due to their high electronegativity (inductive effect). However, they also possess lone pairs of electrons that can be donated to the aromatic ring (mesomeric effect). For halogen substituents, the inductive effect typically dominates, leading to a slight blue shift (hypsochromic shift) or minimal change in the λmax of the π → π* transitions compared to unsubstituted pyridine.
-
Influence of the Methylamine Group : The methylamine group (-CH2NH2) at the 4-position is an electron-donating group (an auxochrome). The lone pair of electrons on the nitrogen atom can extend the conjugated system of the pyridine ring, which generally results in a red shift (bathochromic shift) of the absorption maximum to a longer wavelength and an increase in the intensity of the absorption.
Considering these competing effects, it is anticipated that the UV-Vis spectrum of this compound will display a primary absorption band in the 260-290 nm range. The electron-donating methylamine group is expected to cause a bathochromic shift, moving the absorption to a longer wavelength than that of unsubstituted pyridine. The electron-withdrawing chlorine atoms will likely counteract this shift to some extent.
Solvent Effects: A Critical Consideration
The choice of solvent can significantly impact the UV-Vis spectrum.[4][5] For this compound, which has a polar nature, the polarity of the solvent will play a crucial role. In polar, protic solvents (e.g., ethanol, methanol), hydrogen bonding can occur with the nitrogen atoms of the pyridine ring and the amine group. This can stabilize the ground state more than the excited state, leading to a blue shift (hypsochromic shift) in the n → π* transitions. Conversely, for π → π* transitions, polar solvents often cause a red shift (bathochromic shift) due to stabilization of the more polar excited state.[6][7] Therefore, it is essential to record the solvent used when reporting a UV-Vis spectrum.
Experimental Protocol: Acquiring the Spectrum
This section provides a detailed, step-by-step methodology for obtaining a high-quality UV-Visible absorption spectrum of this compound.
Materials and Instrumentation
-
Analyte : this compound (purity ≥95%)[8]
-
Solvent : Spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane). The choice will depend on the desired information, with a non-polar solvent like cyclohexane providing a spectrum with minimal solvent-solute interactions.
-
Instrumentation : A dual-beam UV-Visible spectrophotometer.
-
Cuvettes : Matched quartz cuvettes with a 1 cm path length.
Procedure
-
Instrument Warm-up and Baseline Correction :
-
Turn on the UV-Visible spectrophotometer and allow the lamps to warm up for at least 20-30 minutes to ensure a stable output.[9]
-
Perform a baseline correction using the chosen spectroscopic grade solvent in both the sample and reference cuvettes. This will subtract any absorbance from the solvent and the cuvettes themselves.[10][11]
-
-
Preparation of Stock Solution :
-
Accurately weigh a small amount (e.g., 1-5 mg) of this compound using an analytical balance.
-
Dissolve the weighed compound in a known volume (e.g., 10 mL) of the chosen spectroscopic grade solvent in a volumetric flask to create a stock solution of known concentration. The compound is a solid and soluble in various organic solvents.[1]
-
-
Preparation of Working Solutions :
-
From the stock solution, prepare a series of dilutions to obtain concentrations that will result in an absorbance reading within the optimal range of the instrument (typically 0.2 - 0.8 arbitrary units). A typical starting concentration for analysis is in the range of 10⁻⁴ to 10⁻⁵ M.
-
-
Sample Measurement :
-
Rinse the sample cuvette with a small amount of the working solution before filling it approximately three-quarters full.
-
Ensure there are no air bubbles in the cuvette and that the outside surfaces are clean and dry.[11]
-
Place the sample cuvette in the sample holder of the spectrophotometer.
-
Scan the sample over a wavelength range of approximately 200 nm to 400 nm.
-
-
Data Analysis :
-
Identify the wavelength of maximum absorbance (λmax).
-
If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law: A = εbc, where A is the absorbance, ε is the molar absorptivity, b is the path length (typically 1 cm), and c is the concentration in mol/L.
-
Data Presentation and Interpretation
The acquired data should be presented clearly for analysis.
Expected Spectral Data
| Parameter | Predicted Value | Rationale |
| λmax | 260 - 290 nm | Based on the pyridine chromophore with a bathochromic shift from the methylamine group, partially counteracted by the dichlorination. |
| Electronic Transitions | π → π | These are the primary high-energy transitions expected for the aromatic system. |
| Solvent Influence | A shift in λmax is expected with changing solvent polarity. | Polar solvents may cause a bathochromic shift for the π → π transition. |
Visualizing the Process and Theory
Diagram 1: Chemical Structure of this compound
A 2D representation of the molecular structure.
Diagram 2: Experimental Workflow for UV-Vis Spectroscopy
A flowchart of the experimental procedure.
Diagram 3: Simplified Electronic Transitions
Energy level diagram for electronic transitions.
Conclusion
The UV-Visible absorption spectrum is a fundamental characteristic of a molecule, offering valuable insights for researchers in drug development and materials science. For this compound, the spectrum is predicted to be dominated by a π → π* transition, with the exact λmax being a result of the interplay between the electron-donating methylamine group and the electron-withdrawing chlorine substituents. By following the detailed experimental protocol outlined in this guide, researchers can reliably obtain and interpret the UV-Visible absorption spectrum of this compound, providing a crucial piece of data for its characterization and further investigation into its potential applications.
References
- Smolecule. (2023, August 15). This compound | 88579-63-9.
- Setkina, O. N., Danyushevsky, Ya. L., & Goldfarb, Ya. L. (1955). Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3. Bulletin of the Academy of Sciences of the USSR, Division of chemical science, 4(5), 795-802.
-
American Elements. (n.d.). This compound. Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-spectrum of pyridine. Retrieved from [Link]
-
ResearchGate. (2022, November 28). Solvent Effects on the UV-Visible Absorption and Emission of Tris[4-Diethylamino)Phenyl]amine. Retrieved from [Link]
-
ResearchGate. (n.d.). UV–Vis spectra of compounds (4) and (6) in pyridine. Retrieved from [Link]
-
Purdue College of Engineering. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]
- El-Mekkawy, A. A., & Al-solaimain, A. M. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-phenyl)azo)thiophenes. Egyptian Journal of Chemistry, 64(2), 705-710.
-
Physical Chemistry Chemical Physics. (2018). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Retrieved from [Link]
-
ACS Publications. (1955). The Effect of Solvents on the Absorption Spectra of Aromatic Compounds. Retrieved from [Link]
- Chemistry For Everyone. (2025, February 6). How To Perform UV Vis Spectroscopy? [Video]. YouTube.
- Sharma, U. K., & Jacob, S. (2016, April 13). Solvents and solvent effect in UV - Vis Spectroscopy. SlideShare.
- Chemistry LibreTexts. (2023, March 16). 2.4: Effect of Solvent.
-
European Journal of Engineering and Technology Research. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved from [Link]
- JoVE. (2020, March 26). Video: UV-Vis Spectroscopy of Dyes - Procedure.
Sources
- 1. Buy this compound | 88579-63-9 [smolecule.com]
- 2. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob | PPTX [slideshare.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | 88579-63-9 [sigmaaldrich.com]
- 9. m.youtube.com [m.youtube.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
solubility profile of 2,6-Dichloropyridine-4-methylamine in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 2,6-Dichloropyridine-4-methylamine in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that governs its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive analysis of the solubility profile of this compound, a vital heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals.[1] Lacking extensive published quantitative data, this paper establishes a theoretical framework for predicting solubility based on molecular structure and intermolecular forces. Furthermore, it offers detailed, field-proven experimental protocols for researchers to accurately determine the solubility of this compound in a range of organic solvents. This guide is intended for researchers, chemists, and formulation scientists engaged in the development of molecules where this compound is a key component.
Introduction: The Critical Role of Solubility Profiling
This compound (CAS No. 88579-63-9) is a substituted pyridine derivative with a molecular formula of C₆H₆Cl₂N₂ and a molecular weight of 177.03 g/mol .[2][3][4] Its structural features make it a valuable intermediate in organic synthesis.[1] Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies (e.g., crystallization), and, crucially, for formulating final drug products.[5][] An API's solubility directly influences its dissolution rate and, consequently, its bioavailability in oral dosage forms.[]
This guide will first deconstruct the molecular architecture of this compound to predict its solubility behavior. It will then provide robust, step-by-step experimental methodologies for quantitative solubility determination, empowering researchers to generate the precise data needed for their work.
Theoretical Solubility Profile: A Molecular Structure-Based Prediction
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible.[7][8] The structure of this compound presents a fascinating duality of polar and non-polar characteristics.[2]
-
The Hydrophobic Core: The 2,6-dichloropyridine ring is the dominant hydrophobic (lipophilic) portion of the molecule. The aromatic ring itself contributes to van der Waals interactions, and the two chlorine atoms enhance this effect, increasing the molecule's non-polar character.
-
The Hydrophilic Anchor: The primary methylamine group (-CH₂NH₂) at the 4-position introduces significant polarity. The nitrogen atom possesses a lone pair of electrons, making it a hydrogen bond acceptor. The N-H protons can act as hydrogen bond donors. This group is also weakly basic, a property common to amines.[9]
This amphiphilic nature suggests that this compound will exhibit varied solubility across the spectrum of organic solvents.[2]
Predicted Solubility in Different Solvent Classes:
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): High solubility is predicted in these solvents. The primary amine group can form strong hydrogen bonds with the hydroxyl groups of the alcohols. The alkyl chains of these solvents can also interact favorably with the dichloropyridine ring.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): Good to moderate solubility is expected. These solvents are polar and can act as hydrogen bond acceptors (e.g., the sulfoxide oxygen in DMSO or the carbonyl oxygen in DMF and Acetone), interacting favorably with the N-H protons of the methylamine group. However, the lack of a hydrogen-donating group on the solvent might result in slightly lower solubility compared to protic solvents.
-
Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Low solubility is anticipated. While the dichloropyridine ring may have favorable interactions with these solvents, the highly polar methylamine group will be poorly solvated, limiting overall solubility. The energy required to break the strong intermolecular hydrogen bonds in the solid crystal lattice of the compound would not be sufficiently compensated by the weak solute-solvent interactions.[9]
The interplay between these structural features is visually represented in the diagram below.
Caption: Predicted solubility based on molecular interactions.
Experimental Protocol for Equilibrium Solubility Determination
To move from theoretical prediction to quantitative fact, a rigorous experimental approach is necessary. The equilibrium shake-flask method is a widely accepted and reliable technique for determining the solubility of a compound.[7] This protocol provides a self-validating system to ensure accurate and reproducible results.
Materials and Equipment
-
This compound (≥95% purity)[10]
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or glass test tubes with screw caps
-
Analytical balance (readable to ±0.01 mg)
-
Thermostatically controlled orbital shaker or water bath
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Calibrated volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Step-by-Step Methodology
-
Preparation of the System:
-
Accurately weigh an excess amount of this compound into a series of vials. The "excess" is critical to ensure a saturated solution is formed. A starting point is to add enough solid so that undissolved particles are clearly visible at the end of the experiment.
-
Pipette a precise volume (e.g., 2.0 mL) of the chosen organic solvent into each vial.
-
Prepare at least three replicate vials for each solvent to assess variability.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application). The choice of temperature is critical as it significantly affects solubility.[8]
-
Agitate the samples for a predetermined period. A minimum of 24 hours is standard, but 48-72 hours may be necessary to ensure equilibrium is reached.[7]
-
Causality Check: The goal of agitation is to maximize the surface area of the solid in contact with the solvent, accelerating the dissolution process to reach thermodynamic equilibrium.
-
-
Sample Separation and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
To separate the dissolved solute from the undissolved solid, either centrifuge the vials or, more commonly, draw the supernatant using a syringe.
-
Immediately filter the supernatant through a solvent-compatible syringe filter into a clean vial.
-
Self-Validation Step: The filtration step is crucial. Failure to remove all particulate matter will lead to an overestimation of solubility. The first few drops from the filter should be discarded to ensure the filter is saturated with the solution and to avoid any adsorption effects.
-
-
Analysis and Quantification:
-
Accurately dilute a known volume of the clear, filtered saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the calibrated range of the analytical method.
-
Quantify the concentration of this compound in the diluted samples using a validated HPLC method. A calibration curve must be generated using standards of known concentration.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL or mol/L.
-
The entire workflow is summarized in the diagram below.
Caption: Experimental workflow for solubility determination.
Presentation of Solubility Data
All experimentally determined quantitative data should be summarized in a clear, structured table. This allows for easy comparison across different solvents and conditions.
Table 1: Experimentally Determined Solubility of this compound at 25°C
| Solvent Class | Solvent | Solubility (mg/mL) ± SD | Solubility (mol/L) ± SD | Observations |
| Polar Protic | Methanol | [Experimental Value] | [Calculated Value] | [e.g., Clear solution] |
| Ethanol | [Experimental Value] | [Calculated Value] | [e.g., Clear solution] | |
| Polar Aprotic | Acetonitrile | [Experimental Value] | [Calculated Value] | [e.g., Clear solution] |
| DMSO | [Experimental Value] | [Calculated Value] | [e.g., Clear solution] | |
| Acetone | [Experimental Value] | [Calculated Value] | [e.g., Clear solution] | |
| Non-Polar | Toluene | [Experimental Value] | [Calculated Value] | [e.g., Sparingly soluble] |
| Hexane | [Experimental Value] | [Calculated Value] | [e.g., Very low solubility] | |
| Diethyl Ether | [Experimental Value] | [Calculated Value] | [e.g., Sparingly soluble] |
SD: Standard Deviation from replicate measurements (n≥3).
Conclusion for the Practicing Scientist
While publicly available quantitative data on the solubility of this compound is scarce, a thorough understanding of its molecular structure provides a strong predictive foundation for its behavior in organic solvents. The compound's amphiphilic nature, with a hydrophobic dichloropyridine core and a hydrophilic methylamine group, suggests a preference for polar solvents, particularly those capable of hydrogen bonding.
For the drug development professional, this guide provides not just a theoretical underpinning but a direct, actionable experimental protocol. By meticulously following the shake-flask methodology outlined, researchers can generate the high-quality, reliable solubility data essential for process optimization, formulation development, and successful project outcomes. The principles and procedures detailed herein are designed to ensure scientific integrity and produce trustworthy, reproducible results.
References
-
Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]
-
Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]
-
How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]
-
Solubility. (n.d.). Chemistry Online @ UTSC. Retrieved from [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]
-
This compound | CAS 88579-63-9. (n.d.). AMERICAN ELEMENTS. Retrieved from [Link]
-
Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (n.d.). Dow Development Labs. Retrieved from [Link]
-
Pyridine. (n.d.). Solubility of Things. Retrieved from [Link]
-
Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. (2024, July 20). PubMed. Retrieved from [Link]
-
Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. (2025, August 7). ResearchGate. Retrieved from [Link]
-
SAFETY DATA SHEET. (2010, October 29). Thermo Fisher Scientific. Retrieved from [Link]
-
Annex 4. (n.d.). World Health Organization (WHO). Retrieved from [Link]
-
Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. (n.d.). PMC - NIH. Retrieved from [Link]
-
Pyridine. (n.d.). chemeurope.com. Retrieved from [Link]
-
Pyridine. (2022, November 30). Sciencemadness Wiki. Retrieved from [Link]
-
Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
-
This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N. (n.d.). Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Buy this compound | 88579-63-9 [smolecule.com]
- 3. echemi.com [echemi.com]
- 4. americanelements.com [americanelements.com]
- 5. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 10. This compound | 88579-63-9 [sigmaaldrich.com]
A Technical Guide to the Chemical Stability and Storage of 2,6-Dichloropyridine-4-methylamine
Executive Summary
2,6-Dichloropyridine-4-methylamine (CAS No. 88579-63-9) is a pivotal building block in the synthesis of high-value chemical entities, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its molecular architecture, featuring a di-chlorinated pyridine core and a methylamine substituent, offers a unique combination of reactivity and structural stability.[1] However, the integrity of this compound, and by extension, the success of the synthetic routes it enables, is critically dependent on maintaining its chemical stability through appropriate handling and storage. This guide provides an in-depth analysis of the factors governing the stability of this compound, outlines potential degradation pathways, and establishes a set of validated protocols for its optimal storage and handling to ensure its purity and reactivity over time.
Physicochemical Properties Overview
A foundational understanding of the compound's physical and chemical properties is essential for interpreting its stability profile.
| Property | Value | Source |
| Molecular Formula | C₆H₆Cl₂N₂ | [3][4][5] |
| Molecular Weight | 177.03 g/mol | [1][4][5] |
| Appearance | White crystalline solid / Solid or liquid | [1][3][5][6] |
| Melting Point | 108-113 °C | [6] |
| Boiling Point | 194.9 °C at 760 mmHg | [6] |
| Density | 1.399 g/cm³ | [1] |
Intrinsic Chemical Stability and Potential Degradation Pathways
The stability of this compound is a function of its inherent molecular structure and its susceptibility to external environmental factors.
Structural Contributions to Stability
The compound's core stability is derived from the aromatic pyridine ring. The resonance delocalization of π-electrons across the ring system confers significant thermodynamic stability.[1] Furthermore, the two electron-withdrawing chlorine atoms at the 2 and 6 positions contribute to the molecule's overall chemical inertness under specific conditions.[1][7] However, these same features also predispose the molecule to specific degradation mechanisms.
Key Degradation Mechanisms
While stable under optimal conditions, this compound is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photodegradation. These pathways are often initiated or accelerated by improper storage conditions such as exposure to moisture, air, light, and elevated temperatures.
-
Hydrolysis: The dichloromethyl group on similar pyridine derivatives is known to undergo hydrolysis in the presence of water, which can lead to the formation of corresponding carbaldehydes and carboxylic acids.[8] While this compound has a methylamine group, the chloro-substituents on the pyridine ring can be susceptible to nucleophilic substitution by water, particularly under non-neutral pH conditions.
-
Oxidation: The pyridine nitrogen contains a lone pair of electrons and can be oxidized to form a pyridine N-oxide derivative, a common reaction for pyridine compounds.[1][9] The methylamine group is also a potential site for oxidative degradation.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy required to initiate degradation reactions in chlorinated aromatic compounds.[10] This underscores the necessity of storing the compound in a dark environment.
Caption: Primary degradation pathways for this compound.
Validated Storage and Handling Protocols
To mitigate the risks of degradation and preserve the compound's integrity, strict adherence to the following storage and handling protocols is mandatory.
Optimal Storage Conditions
The consensus from supplier safety data sheets and chemical best practices indicates that specific conditions are required for long-term stability.[1][2][3][5]
| Parameter | Recommendation | Rationale and Causality |
| Temperature | 2–8 °C | Refrigeration slows down the kinetics of potential degradation reactions, significantly extending shelf life. While stable at ambient temperatures for short periods, long-term storage requires cold conditions.[1][3][5][6] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | An inert atmosphere displaces atmospheric oxygen, preventing oxidative degradation of the pyridine nitrogen and the methylamine side chain.[1][2][3][5] |
| Light | Protect from Light (Dark Place) | Storage in amber glass vials or opaque containers is critical to prevent light-induced photodegradation reactions.[1][2][3][5] |
| Container | Tightly Sealed | Prevents the ingress of moisture and atmospheric oxygen. Given the hygroscopic nature of some pyridine derivatives, a tight seal is crucial to avoid hydrolysis.[6][11][12] |
Chemical Incompatibilities
To prevent hazardous reactions and accelerated decomposition, this compound must be stored away from incompatible materials.
-
Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous oxidation reactions.[6][13]
-
Strong Acids and Alkalis: Can catalyze hydrolysis of the chloro-substituents or react with the amine group, leading to degradation.[6]
-
Acid Chlorides and Anhydrides: Can react with the amine functionality.[14]
Recommended Container Materials
The choice of container material is vital for preventing contamination and degradation.
-
Primary Container: Borosilicate glass (Type 1), particularly amber glass, is the preferred material as it is inert and provides UV protection.
-
Secondary Containment: High-Density Polyethylene (HDPE) can be suitable for secondary containment and short-term handling, as it shows good compatibility with many pyridine-based compounds.[15]
-
Closures: Use closures with inert liners, such as Polytetrafluoroethylene (PTFE), to ensure a tight seal and prevent leaching or reaction with the cap material.
Experimental Workflow: Forced Degradation Study
A forced degradation study is a self-validating system to identify the intrinsic stability of a compound and its likely degradation products. The following protocol outlines a standard approach.
Caption: Experimental workflow for a forced degradation study.
Protocol Steps:
-
Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of this compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Stress Conditions Setup: Aliquot the stock solution into separate, clearly labeled reaction vessels (e.g., amber HPLC vials).
-
Acidic: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Basic: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Oxidative: Add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Thermal & Photolytic: Use the stock solution as is.
-
-
Incubation: Place the vials under their respective conditions. The thermal stress vial should be in a calibrated oven, and the photolytic stress vial should be in a photostability chamber. A control sample should be kept at 2-8°C in the dark.
-
Sampling: At predetermined time intervals (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.
-
Sample Analysis: Immediately quench the reaction if necessary (e.g., neutralize acidic/basic samples) and dilute to a suitable concentration for analysis by a stability-indicating HPLC-UV method. Mass spectrometry (LC-MS) should be used to identify the mass of any degradation products.
-
Data Analysis: Quantify the percentage of the parent compound remaining at each time point and identify the structures of major degradants. This provides empirical evidence for the degradation pathways and rates under various stressors.
Conclusion
The chemical integrity of this compound is robust when maintained under a strict set of storage conditions. The principal threats to its stability are exposure to elevated temperatures, light, moisture, and atmospheric oxygen. By implementing the recommended storage protocol—refrigeration at 2-8°C, under an inert atmosphere, and protected from light in tightly sealed, appropriate containers—researchers can ensure the compound's long-term purity and performance. This diligence is paramount for achieving reproducible and reliable outcomes in drug development and chemical synthesis.
References
-
Thermo Fisher Scientific. (2010, October 29). SAFETY DATA SHEET - Methylamine hydrochloride. [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
-
Sigma-Aldrich. This compound (Chinese). [Link]
-
ResearchGate. Chlorination and bromination of pyridine. [Link]
-
Washington State University. Pyridine Standard Operating Procedure. [Link]
-
MySkinRecipes. This compound. [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Loba Chemie. PYRIDINE FOR SYNTHESIS Safety Data Sheet. [Link]
-
ResearchGate. (2025, August 10). Theoretical study of the interaction between pyridine derivatives and atomic chlorine. [Link]
-
RSC Publishing. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. [Link]
-
PubMed. (2017, January 5). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. [Link]
-
PubMed. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. [Link]
Sources
- 1. Buy this compound | 88579-63-9 [smolecule.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | 88579-63-9 [sigmaaldrich.cn]
- 4. echemi.com [echemi.com]
- 5. This compound | 88579-63-9 [sigmaaldrich.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. fishersci.com [fishersci.com]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
The Strategic deployment of 2,6-Dichloropyridine-4-methylamine in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the myriad of heterocyclic scaffolds, functionalized pyridines hold a privileged position, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials. This guide focuses on a particularly versatile, yet underexplored, building block: 2,6-Dichloropyridine-4-methylamine . The presence of two reactive chlorine atoms, ortho to the ring nitrogen, coupled with a nucleophilic methylamine moiety at the para position, endows this molecule with a unique and powerful reactivity profile. This document serves as a comprehensive technical resource, elucidating the core chemical principles and providing field-proven insights into its application as a synthetic intermediate. We will delve into its fundamental properties, explore its reactivity in key transformations, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.
Core Characteristics of the Building Block
This compound, with the CAS Number 88579-63-9, is a crystalline solid at room temperature.[1] Its structural features are key to its utility in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₆H₆Cl₂N₂ | [1] |
| Molecular Weight | 177.03 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 291.912°C at 760 mmHg | [2] |
| Storage | 2-8°C, under inert atmosphere, protected from light | [2][3] |
The two chlorine atoms at the 2 and 6 positions render these sites highly susceptible to nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen further activates these positions for such transformations. The methylamine group at the 4-position, while potentially reactive itself, primarily serves to modulate the electronic properties of the pyridine ring and can be a key site for further derivatization in multi-step syntheses.
The Synthetic Versatility of this compound: A Mechanistic Perspective
The synthetic utility of this compound stems from the chemoselective reactions that can be performed at the C2 and C6 positions. The choice of reaction conditions and coupling partners allows for the controlled, and often sequential, introduction of a wide array of functional groups.
Nucleophilic Aromatic Substitution (SₙAr): The Foundation of Derivatization
The electron-deficient nature of the pyridine ring, exacerbated by the two chlorine substituents, makes the 2 and 6 positions prime targets for nucleophilic attack. This allows for the displacement of the chloride ions by a variety of nucleophiles, including amines, alkoxides, and thiolates.
The inherent symmetry of the starting material simplifies the initial monosubstitution, as attack at either the C2 or C6 position yields the same product. The introduction of the first nucleophile can, however, electronically differentiate the remaining chlorine atom, paving the way for a second, distinct substitution reaction.
Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Nitrogen Bonds
Modern synthetic chemistry relies heavily on palladium-catalyzed cross-coupling reactions to form C-C and C-N bonds with high efficiency and functional group tolerance. This compound is an excellent substrate for several of these cornerstone reactions.
-
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the dichloropyridine with primary or secondary amines.[4] This is a powerful method for synthesizing substituted aminopyridines, which are prevalent in medicinal chemistry.[3][5] The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the C-Cl bond, followed by amine coordination, deprotonation, and reductive elimination to form the desired product.[6]
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, the Suzuki-Miyaura coupling is a go-to reaction.[7] It involves the coupling of the dichloropyridine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[5] This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups.
-
Sonogashira Coupling: This reaction is used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide.[8] It employs a palladium catalyst and a copper co-catalyst. This method is invaluable for the synthesis of conjugated systems.[9]
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point for the synthetic manipulation of this compound. These are based on established procedures for structurally similar compounds and should be optimized for specific substrates.
Protocol 1: Mono-amination via Nucleophilic Aromatic Substitution
This protocol describes the reaction of this compound with a primary or secondary amine to yield a mono-aminated product.
Materials:
-
This compound
-
Desired primary or secondary amine (1.0-1.2 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered (4.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions, magnetic stirrer, heating mantle
Procedure:
-
To a dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol), anhydrous potassium carbonate (4.0 mmol), and anhydrous DMF (3-5 mL).
-
Add the desired amine (1.0-1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require 12-24 hours for completion.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-aminated product.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol details a general procedure for the palladium-catalyzed amination of one of the chloro-substituents.
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
A suitable phosphine ligand (e.g., RuPhos, XPhos) (4 mol%)
-
A strong, non-nucleophilic base (e.g., sodium tert-butoxide, lithium bis(trimethylsilyl)amide) (1.5 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃ (0.02 mmol), the phosphine ligand (0.04 mmol), and the base (1.5 mmol) to a dry Schlenk flask.
-
Add this compound (1.0 mmol) to the flask.
-
Add the anhydrous, degassed solvent (to achieve a concentration of approximately 0.1 M with respect to the substrate).
-
Add the amine (1.1 mmol) to the reaction mixture via syringe.
-
Seal the Schlenk flask and heat the mixture to 100-110 °C in a preheated oil bath with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride or sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the introduction of an aryl or heteroaryl group at one of the chloro positions.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)
-
A suitable base (e.g., potassium carbonate, cesium carbonate, potassium phosphate) (2.0 equivalents)
-
A suitable solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a reaction flask, add this compound (1.0 mmol), the boronic acid (1.2 mmol), the base (2.0 mmol), and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas.
-
Add the palladium catalyst.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as indicated by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Applications in Drug Discovery and Agrochemicals
The synthetic handles on this compound make it a valuable intermediate in the synthesis of biologically active molecules.
-
Kinase Inhibitors: The 2,6-disubstituted pyridine scaffold is a common motif in kinase inhibitors, which are a cornerstone of modern cancer therapy.[3][10] The ability to sequentially introduce different amine or aryl groups via the methods described above allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.
-
Agrochemicals: Pyridine derivatives are widely used as herbicides and fungicides. The specific substitution pattern of this compound can be exploited to synthesize novel agrochemicals with improved efficacy and selectivity.[1]
Safety and Handling
As with all chemical reagents, proper safety precautions must be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][3]
Conclusion
This compound is a potent and versatile building block for organic synthesis. Its unique combination of reactive sites allows for the controlled and selective introduction of a diverse range of functional groups. The methodologies outlined in this guide, particularly in the realms of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, provide a robust framework for the utilization of this compound in the synthesis of complex molecules for pharmaceutical and agrochemical applications. As the demand for novel and diverse chemical matter continues to grow, the strategic application of such well-defined building blocks will undoubtedly play a crucial role in advancing the frontiers of chemical synthesis.
References
-
MySkinRecipes. This compound. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Wikipedia. Sonogashira coupling. Retrieved from [Link]
-
Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Syntheses. PALLADIUM-CATALYZED AMINATION OF 2,3-DICHLOROPYRIDINE: 3-CHLORO-N-PHENYL-PYRIDIN-2-AMINE. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Kaczanowska, K., Wiesmüller, K. H., & Schaffner, A. P. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. ACS medicinal chemistry letters, 1(9), 530–535. Retrieved from [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Retrieved from [Link]
Sources
- 1. WO2006004062A1 - 2,6-dichloro-4-pyridylmethylamine derivative and agricultural or horticultural disease control agent - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Fundamental Reactivity of the Pyridine Ring in 2,6-Dichloropyridine-4-methylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals.[1] Strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic profile.[1] This guide provides an in-depth analysis of the fundamental reactivity of 2,6-Dichloropyridine-4-methylamine, a versatile building block whose reactivity is governed by the interplay of its distinct substituents.
The core of this molecule is a pyridine ring, an aromatic heterocycle containing a nitrogen atom. This nitrogen atom is more electronegative than carbon, leading to an overall electron-deficient ring system. This inherent electron deficiency is further modulated by the substituents: two powerfully electron-withdrawing chlorine atoms at the 2 and 6 positions, and an electron-donating methylamine group at the 4-position. Understanding the electronic tug-of-war between these groups is paramount to predicting and controlling the molecule's chemical behavior.
The Electronic Landscape: A Tale of Competing Influences
The reactivity of an aromatic ring is dictated by its electron density and the distribution of that density. In this compound, three key factors are at play:
-
The Pyridine Nitrogen: The nitrogen atom inductively withdraws electron density from the ring, making the entire system less reactive towards electrophiles compared to benzene. It also possesses a lone pair of electrons that can participate in resonance.
-
The Chloro Substituents: Located at the C2 and C6 positions (ortho to the nitrogen), these chlorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (-I). This effect significantly depletes electron density at the positions adjacent to them.
-
The Methylamine Substituent: Positioned at C4 (para to the nitrogen), the methylamine group is a potent electron-donating group. It exerts a positive resonance effect (+R), pushing electron density into the ring through its lone pair of electrons.[1] This donation partially counteracts the electron-withdrawing effects of the nitrogen and chlorine atoms.
The net result of these competing effects is a highly polarized pyridine ring. The C2 and C6 positions are strongly electron-deficient, making them prime targets for nucleophilic attack. The C3 and C5 positions are comparatively more electron-rich due to the influence of the C4-methylamine group.
Visualization: Electronic Influence on the Pyridine Ring
The following diagram illustrates the primary electronic effects of the substituents on the pyridine ring of this compound.
Caption: Electronic effects of substituents on the pyridine ring.
Dominant Reactivity: Nucleophilic Aromatic Substitution (SNAr)
Given the electron-deficient nature of the positions bearing chlorine atoms, the most significant reaction pathway for this compound is Nucleophilic Aromatic Substitution (SNAr). In this reaction, a nucleophile attacks an electron-poor aromatic ring, leading to the displacement of a leaving group (in this case, a chloride ion).
The SNAr mechanism proceeds via a two-step addition-elimination process. The rate-determining step is the initial attack of the nucleophile to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2] The stability of this intermediate is key to the reaction's feasibility.
In the case of this compound, nucleophilic attack is highly favored at the C2 and C4 positions of the pyridine ring.[3] The presence of the electronegative nitrogen atom in the ring helps to stabilize the negative charge of the Meisenheimer intermediate through resonance.[3]
Regioselectivity in Mono-substitution
Since this compound is a symmetrical molecule, the initial mono-substitution will yield a single product, regardless of whether the nucleophile attacks the C2 or C6 position.[2] The primary challenge arises when considering a second substitution, as the introduction of a first nucleophile (especially if it is electron-donating) will deactivate the ring towards further nucleophilic attack.[2]
Visualization: SNAr Mechanism
The following diagram illustrates the generalized mechanism for the mono-substitution of a chlorine atom on this compound via an SNAr reaction.
Caption: Generalized SNAr reaction workflow.
Experimental Protocol: Mono-amination via SNAr
This protocol describes a typical procedure for the mono-substitution of a chlorine atom with an amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, piperidine) (1.0 - 1.2 equivalents)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Microwave reaction vessel
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1.0 equiv), the desired amine (1.1 equiv), and K₂CO₃ (2.0 equiv).[2]
-
Add DMF as the solvent.[2]
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture to 150-200 °C for 30-60 minutes.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired mono-substituted product.
Causality Behind Experimental Choices:
-
Microwave Irradiation: This technique is often used to accelerate SNAr reactions, which can be sluggish at lower temperatures. The high temperatures achieved in the microwave reactor significantly increase the reaction rate.
-
Potassium Carbonate: This base is used to neutralize the HCl that is formed as a byproduct of the reaction, driving the equilibrium towards the product side.
-
DMF: A polar aprotic solvent like DMF is ideal for SNAr reactions as it can solvate the cation of the base while leaving the nucleophile relatively free to attack the electrophilic ring.
Reactivity Towards Electrophiles: Electrophilic Aromatic Substitution (SEAr)
Electrophilic aromatic substitution on the pyridine ring is generally more difficult than on benzene due to the electron-withdrawing nature of the ring nitrogen.[4] For this compound, the two chloro substituents further deactivate the ring towards electrophilic attack.
However, the powerful electron-donating methylamine group at the C4 position provides some activation. The net effect is a highly deactivated ring that is generally unreactive towards most electrophiles under standard conditions. If an electrophilic substitution were to occur, it would be directed to the C3 or C5 positions, which are ortho and para to the activating methylamine group and meta to the deactivating chloro groups.
In practice, forcing conditions are required for electrophilic substitution, and often the reaction will occur on the more nucleophilic nitrogen of the pyridine ring or the exocyclic amine, rather than on the carbon atoms of the ring. For instance, nitration of 4-amino-2,6-dichloropyridine has been shown to occur at the C3 and C5 positions, but it requires potent nitrating agents like potassium nitrate in concentrated sulfuric acid.[5]
Metal-Catalyzed Cross-Coupling Reactions
A powerful and modern approach to functionalizing this compound is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings.[6][7] These reactions offer a versatile means to form new carbon-carbon and carbon-heteroatom bonds at the positions of the chlorine atoms.
In these reactions, a palladium catalyst facilitates the coupling of the dichloropyridine with an organometallic reagent (e.g., an organoboron, organozinc, or organotin compound) or an amine.[6][8]
Regioselectivity in Cross-Coupling
A key advantage of cross-coupling reactions is the potential to achieve different regioselectivity compared to classical SNAr reactions. While SNAr is governed by the electronic properties of the ring, the regioselectivity in palladium-catalyzed reactions can often be controlled by the choice of ligand on the palladium catalyst.[8] For dichloropyridines, cross-coupling typically occurs preferentially at the C-X bond adjacent to the nitrogen (the C2 or C6 position).[8]
Tabulated Data: Comparison of Reactivity
| Reaction Type | Preferred Position(s) | Typical Conditions | Key Considerations |
| Nucleophilic Aromatic Substitution (SNAr) | C2, C6 | High temperature, polar aprotic solvent, base | Electron-withdrawing groups are necessary. The reaction is governed by the stability of the Meisenheimer intermediate. |
| Electrophilic Aromatic Substitution (SEAr) | C3, C5 (if forced) | Harsh, strongly acidic conditions | Highly disfavored due to the electron-deficient nature of the ring. Often, side reactions at the nitrogen atoms occur. |
| Palladium-Catalyzed Cross-Coupling | C2, C6 | Pd catalyst, ligand, base, organometallic reagent | Offers broad scope for introducing a variety of substituents. Regioselectivity can sometimes be tuned by ligand choice. |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for a Suzuki-Miyaura reaction to form a C-C bond at one of the chloro-substituted positions.
Materials:
-
This compound
-
Aryl or vinyl boronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
Phosphine ligand (e.g., SPhos, XPhos) (0.04 equivalents)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Toluene and water (e.g., 4:1 ratio)
Procedure:
-
In a Schlenk flask, add this compound (1.0 equiv), the boronic acid (1.1 equiv), and K₃PO₄ (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ and the phosphine ligand in degassed toluene.
-
Add the catalyst solution to the reaction flask, followed by degassed water.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.[9]
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[9]
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water and transfer to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[9]
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The combination of a palladium precursor and a phosphine ligand forms the active catalytic species in situ. The choice of ligand is crucial and can influence reaction efficiency and selectivity.
-
Base (K₃PO₄): The base is required for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium.
-
Two-Phase Solvent System (Toluene/Water): This system helps to dissolve both the organic-soluble starting materials and the inorganic base, facilitating the reaction. Degassing the solvents is important to prevent oxidation of the palladium catalyst.
Conclusion
The fundamental reactivity of this compound is a fascinating case study in the influence of substituent effects on an aromatic heterocycle. The strong electron-withdrawing nature of the pyridine nitrogen and the two chlorine atoms renders the C2 and C6 positions highly susceptible to nucleophilic attack, making SNAr the dominant reaction pathway. Conversely, the ring is largely deactivated towards electrophilic substitution. The advent of palladium-catalyzed cross-coupling reactions has opened up a new dimension of reactivity, providing a powerful and versatile toolkit for the selective functionalization of this important synthetic building block. A thorough understanding of these reactivity principles is essential for researchers and scientists aiming to leverage this compound in the design and synthesis of novel compounds in drug discovery and materials science.
References
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH.
-
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,5-Dichloropyridine - Benchchem.
-
Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC - NIH.
-
The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers - Benchchem.
-
Substitution effects on neutral and protonated pyridine derivatives along the periodic table.
-
Substituent effects on the basicity of pyridine. Elucidation of the electronic character of .beta.-substituted vinyl groups | The Journal of Organic Chemistry - ACS Publications.
-
A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution - Benchchem.
-
Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems - Pearson.
-
Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines - The Journal of Organic Chemistry (ACS Publications).
-
Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines | The Journal of Organic Chemistry - ACS Publications.
-
Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging - ResearchGate.
-
Electrophilic Tropylation of Aminopyridines and 4-Aminoquinoline | Request PDF.
-
nucleophilic aromatic substitutions - YouTube.
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
-
Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium | Crystal Growth & Design.
-
Why does an electrophilic substitution reaction take place in the 3rd position of pyridine? - Quora.
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
-
17.2: Palladium catalyzed couplings - Chemistry LibreTexts.
-
Cross-coupling reaction - Wikipedia.
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH.
-
4-Amino-2,6-dichloropyridine | C5H4Cl2N2 | CID 137652 - PubChem - NIH.
-
2,6-Dichloro-4-methylpyridine | C6H5Cl2N | CID 10898997 - PubChem.
-
(PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. - ResearchGate.
-
Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives - ResearchGate.
-
2-Amino-4,6-dichloropyridine | C5H4Cl2N2 | CID 5316649 - PubChem.
-
Synthesis of methylpyridines by catalytic method in the gas phase - Semantic Scholar.
-
Chemistry & Biology Interface.
-
The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 2,6-Dichloropyridine-4-methylamine: Synthesis, Properties, and Applications in Chemical Innovation
Abstract
This technical guide provides a comprehensive overview of 2,6-Dichloropyridine-4-methylamine, a pivotal heterocyclic intermediate in the fields of pharmaceutical and agrochemical research and development. The document delves into the historical context of its related precursors, details its synthesis and chemical properties, and explores its versatile applications. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical knowledge and practical insights to facilitate its use in contemporary chemical synthesis.
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a ubiquitous structural motif in a vast array of biologically active compounds. The introduction of substituents onto the pyridine ring profoundly influences the molecule's physicochemical properties, such as its lipophilicity, electronic distribution, and metabolic stability. This targeted modification is a cornerstone of modern medicinal chemistry and agrochemical design. Among the myriad of substituted pyridines, this compound, also known by its IUPAC name (2,6-dichloropyridin-4-yl)methanamine, has emerged as a valuable building block. Its di-chloro substitution pattern activates the pyridine ring for further functionalization, while the 4-methylamine group provides a key reactive handle for the construction of more complex molecular architectures.
This guide will navigate through the discovery and historical context of its parent structures, provide a detailed exposition of its synthesis and characterization, and illuminate its role as a crucial intermediate in the creation of innovative chemical entities.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in synthesis.
| Property | Value | Reference |
| CAS Number | 88579-63-9 | [1] |
| Molecular Formula | C₆H₆Cl₂N₂ | [2][3] |
| Molecular Weight | 177.03 g/mol | [2][3] |
| Appearance | Solid or liquid | [1] |
| Boiling Point | 291.912°C at 760 mmHg | [3] |
| Density | 1.399 g/cm³ | [2] |
| InChI Key | LCVQJXXKYFOSGH-UHFFFAOYSA-N | [1] |
| Storage | 2-8°C, protected from light, stored in an inert gas | [1] |
The Genesis of a Versatile Intermediate: Discovery and History
While a singular, seminal publication detailing the initial "discovery" of this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader development of chlorinated pyridine chemistry. The synthesis of its direct precursor, 2,6-dichloropyridine, has been a subject of industrial and academic research for decades. Early methods involved the direct chlorination of pyridine, often leading to a mixture of chlorinated isomers.[4]
Over time, more refined and selective methods were developed. For instance, patents from the mid-20th century describe processes for the manufacture of 2,6-dichloropyridine from 2-chloropyridine, highlighting the industrial importance of this class of compounds.[5][6] The development of efficient synthetic routes to 2,6-dichloropyridine was the critical enabler for the subsequent synthesis of its derivatives, including this compound.
The synthesis of the closely related compound, 4-amino-2,6-dichloropyridine, has been reported through the oxidation of 2,6-dichloropyridine followed by nitration and reduction.[7] This established methodology strongly suggests that the synthesis of this compound would follow a similar and logical synthetic progression, likely through a nucleophilic substitution reaction on a suitable 2,6-dichloropyridine precursor.
Synthesis and Characterization
The preparation of this compound is most commonly achieved through the functionalization of its precursor, 2,6-dichloropyridine. The electron-withdrawing nature of the two chlorine atoms and the pyridine nitrogen atom activates the C4 position for nucleophilic attack, although the C2 and C6 positions are also reactive.
Synthetic Pathways
Several synthetic strategies can be employed to produce this compound:
-
Nucleophilic Aromatic Substitution (SNA_r): This is a direct and widely utilized method. It involves the reaction of a 2,6-dichloropyridine derivative, such as 2,6-dichloro-4-(chloromethyl)pyridine, with methylamine. The lone pair of the methylamine nitrogen acts as a nucleophile, displacing the chlorine atom on the methyl group.
-
Reduction of a Carboxylate Precursor: An alternative route involves the reduction of an alkyl 2,6-dichloropyridine-4-carboxylate. This ester can be reduced to the corresponding primary alcohol, which can then be converted to a leaving group (e.g., a tosylate or a halide) and subsequently reacted with methylamine. Alternatively, the carboxylic acid can be converted to an amide and then reduced to the amine.[2]
-
Palladium-Catalyzed Amination: Modern cross-coupling methodologies offer a highly efficient and selective route. Palladium-catalyzed amination (Buchwald-Hartwig amination) of 4-(halomethyl)-2,6-dichloropyridine with methylamine can proceed under mild conditions with high yields.[2]
Detailed Experimental Protocol: Nucleophilic Substitution
The following is a representative, self-validating protocol for the synthesis of this compound via nucleophilic substitution.
Materials:
-
2,6-dichloro-4-(chloromethyl)pyridine
-
Methylamine (40% in water or as a solution in a suitable organic solvent)
-
Triethylamine (or another suitable base)
-
Dichloromethane (or another suitable aprotic solvent)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dichloro-4-(chloromethyl)pyridine (1.0 eq) in dichloromethane.
-
Addition of Reagents: Add triethylamine (1.2 eq) to the solution. Cool the mixture in an ice bath.
-
Amination: Slowly add methylamine solution (1.5 eq) to the cooled reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Characterization
The structural integrity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the methyl and methylene groups of the methylamine substituent. The aromatic protons typically appear as singlets or doublets in the downfield region (δ 7.0-8.5 ppm). The methylene protons adjacent to the pyridine ring would likely appear as a singlet around δ 3.5-4.5 ppm, and the methyl protons as a singlet at a more upfield position.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbon atoms of the pyridine ring and the methylamine side chain. The carbons bearing chlorine atoms will be significantly downfield.
-
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (177.03 g/mol ). A characteristic isotopic pattern for two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺ in a ratio of approximately 9:6:1) would be a definitive confirmation of the structure.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic groups, and C=C and C=N stretching vibrations of the pyridine ring.
Applications in Drug Discovery and Agrochemicals
This compound serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to further functionalize the pyridine ring or the methylamine group.
Pharmaceutical Applications
The dichloropyridine moiety is a privileged scaffold in medicinal chemistry. The chlorine atoms can be displaced by various nucleophiles, allowing for the introduction of diverse functional groups to modulate pharmacological activity. The methylamine group can be acylated, alkylated, or used as a point of attachment for larger molecular fragments.
While specific blockbuster drugs directly synthesized from this compound are not prominently documented in publicly available literature, its structural motifs are present in various classes of therapeutic agents. For instance, substituted pyridines are integral components of drugs targeting a wide range of conditions, including cardiovascular diseases and cancer.[8][9] The 2,6-disubstituted pyridine framework is a key feature in some potassium channel antagonists.[8]
Agrochemical Applications
The pyridine ring is also a common feature in many modern agrochemicals, including herbicides, fungicides, and insecticides.[10][11] The specific substitution pattern of this compound makes it an attractive starting material for the synthesis of novel crop protection agents. The chlorine atoms can be strategically replaced to fine-tune the herbicidal or pesticidal activity and selectivity of the final compound.
Conclusion and Future Outlook
This compound stands as a testament to the enduring importance of heterocyclic chemistry in the development of functional molecules. While its own discovery may be modestly documented, its value as a synthetic intermediate is significant. The strategic placement of its chloro and methylamine substituents provides a versatile platform for the construction of complex molecular architectures with potential applications in both medicine and agriculture.
As synthetic methodologies continue to advance, particularly in the realm of C-H activation and late-stage functionalization, the utility of building blocks like this compound is poised to expand. Future research will likely uncover novel transformations and applications for this compound, further solidifying the role of substituted pyridines in addressing critical challenges in human health and food security.
References
-
MySkinRecipes. This compound. [Link]
-
Pang, S., et al. (2016). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Heterocyclic Communications, 22(5), pp. 265-269. [Link]
- Google Patents. US5112982A - Process for preparing 2,6-dichloropyridine.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 7). The Crucial Role of 2,6-Dichloropyridine in Modern Pharmaceutical Synthesis. [Link]
-
Wikipedia. 2,6-Dichloropyridine. [Link]
-
de A. e Silva, V. M., et al. (2024). Development of novel pyridine-based agrochemicals: A review. ResearchGate. [Link]
- Google Patents. CN104478794A - Synthesis method of 2,6-dichloropyridine.
-
Roughley, S. D., & Jordan, A. M. (2011). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 7, 1145–1172. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]
-
SpectraBase. 2,6-Dichloropyridine - Optional[13C NMR] - Chemical Shifts. [Link]
-
Aladdin Scientific. This compound - 96% prefix CAS No. 88579-63-9. [Link]
-
Baiazitov, R., et al. (2013). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Synthesis, 45(13), 1764–1784. [Link]
-
Kharlamova, A. D., et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 26(7), 2045. [Link]
-
Starosotnikov, A. M., & Bastrakov, M. A. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(19), 6527. [Link]
-
Frolov, K. A., et al. (2021). Synthesis and Aminomethylation of 2-Amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile N-Methylmorpholinium Salt. Molecules, 26(16), 4991. [Link]
- Google Patents. US20130172566A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)
-
Al-Ghorbani, M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. Molecules, 29(8), 1869. [Link]
Sources
- 1. This compound | 88579-63-9 [sigmaaldrich.com]
- 2. Buy this compound | 88579-63-9 [smolecule.com]
- 3. echemi.com [echemi.com]
- 4. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]
- 5. US5112982A - Process for preparing 2,6-dichloropyridine - Google Patents [patents.google.com]
- 6. CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note & Protocol: A Validated Multi-Step Synthesis of 2,6-Dichloropyridine-4-methylamine from 2,6-Dichloropyridine
Abstract
This comprehensive guide details a robust and validated multi-step synthetic protocol for the preparation of 2,6-Dichloropyridine-4-methylamine, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the readily available starting material, 2,6-dichloropyridine. The core of this protocol involves a strategic three-step sequence: regioselective nitration at the C4 position, followed by reduction of the nitro group to a primary amine, and concluding with a selective N-methylation. This application note provides a detailed exposition of the underlying chemical principles, step-by-step experimental procedures, safety protocols, and data interpretation to ensure successful and reproducible synthesis.
Introduction and Synthetic Strategy
The synthesis of substituted pyridines is of paramount importance in the development of novel pharmaceuticals and agrochemicals. This compound is a key intermediate, and its efficient synthesis is a significant objective. A direct nucleophilic aromatic substitution (SNAr) of a hydride at the C4 position of 2,6-dichloropyridine with methylamine is not a feasible transformation under standard conditions due to the poor leaving group nature of hydride. Therefore, a more strategic, multi-step approach is necessitated.
The chosen synthetic pathway, illustrated below, leverages well-established and reliable organic transformations to achieve the target molecule with high purity and yield. The rationale behind this strategy is to first install an activating group at the C4 position, which can then be readily converted to the desired methylamino moiety.
Caption: Proposed multi-step synthesis of this compound.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 2,6-Dichloropyridine | ≥98% | Sigma-Aldrich | Starting material. Toxic if swallowed.[1] |
| Fuming Nitric Acid | ACS Reagent | Fisher Scientific | Oxidizer, corrosive. |
| Sulfuric Acid | ACS Reagent, 95-98% | VWR | Corrosive. |
| Iron powder | -325 mesh, ≥97% | Alfa Aesar | Reducing agent. |
| Hydrochloric Acid | ACS Reagent, 37% | J.T.Baker | Corrosive. |
| Formaldehyde | 37% solution in water | Acros Organics | Toxic and carcinogenic. |
| Sodium borohydride | ≥98% | Oakwood Chemical | Reducing agent. |
| Dichloromethane (DCM) | ACS Reagent | EMD Millipore | Solvent. |
| Ethyl Acetate (EtOAc) | ACS Reagent | Pharmco-Aaper | Solvent. |
| Sodium Bicarbonate | ACS Reagent | Macron Fine Chemicals | Base. |
| Sodium Sulfate (anhydrous) | ACS Reagent | BDH | Drying agent. |
Experimental Protocols
Step 1: Synthesis of 2,6-Dichloro-4-nitropyridine
Mechanism: This reaction proceeds via an electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acids, acts as the electrophile. The pyridine nitrogen deactivates the ring towards electrophilic attack, but the C4 position is the most favorable site for substitution in this case.
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 50 mL of concentrated sulfuric acid.
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add 14.8 g (0.1 mol) of 2,6-dichloropyridine to the cooled sulfuric acid with continuous stirring.
-
Once the 2,6-dichloropyridine has dissolved, add 15 mL of fuming nitric acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to 90 °C and maintain this temperature for 4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice.
-
The solid precipitate is collected by vacuum filtration and washed with cold water until the washings are neutral.
-
The crude product is recrystallized from ethanol to afford 2,6-dichloro-4-nitropyridine as a pale yellow solid.
Expected Yield: 75-85%
Step 2: Synthesis of 4-Amino-2,6-dichloropyridine
Mechanism: The nitro group of 2,6-dichloro-4-nitropyridine is reduced to a primary amine using a metal-acid system, such as iron in hydrochloric acid. This is a classic and effective method for the reduction of aromatic nitro compounds.
Procedure:
-
To a 500 mL round-bottom flask, add 19.3 g (0.1 mol) of 2,6-dichloro-4-nitropyridine and 150 mL of ethanol.
-
Stir the mixture to form a suspension.
-
In a separate beaker, prepare a solution of 5 mL of concentrated hydrochloric acid in 50 mL of water.
-
Add the dilute hydrochloric acid to the reaction flask.
-
Heat the mixture to reflux (approximately 80 °C).
-
Once refluxing, add 28 g (0.5 mol) of iron powder portion-wise over 30 minutes.
-
Continue refluxing for an additional 2 hours after the final addition of iron powder.
-
Cool the reaction mixture and filter it through a pad of Celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution with saturated sodium bicarbonate solution until a precipitate forms.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-amino-2,6-dichloropyridine.
Expected Yield: 80-90%
Step 3: Synthesis of this compound
Mechanism: This final step is achieved through reductive amination. The primary amine reacts with formaldehyde to form an imine intermediate, which is then reduced in situ by sodium borohydride to the desired secondary amine.
Procedure:
-
Dissolve 16.3 g (0.1 mol) of 4-amino-2,6-dichloropyridine in 200 mL of dichloromethane in a 500 mL round-bottom flask.
-
Add 9 mL (0.12 mol) of a 37% aqueous solution of formaldehyde.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 4.5 g (0.12 mol) of sodium borohydride in small portions.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of 50 mL of water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to give this compound as a solid.
Expected Yield: 70-80%
Safety and Handling
2,6-Dichloropyridine:
-
Hazards: Toxic if swallowed, causes skin and serious eye irritation.[1][2]
-
Precautions: Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[1][2]
-
First Aid: If swallowed, immediately call a poison center or doctor. If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes.[2]
Methylamine:
-
Methylamine is a flammable and corrosive gas or liquid. It is important to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment.
General Precautions:
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.[1][2][3]
Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 2,6-Dichloropyridine | C₅H₃Cl₂N | 147.99 | White solid |
| 2,6-Dichloro-4-nitropyridine | C₅H₂Cl₂N₂O₂ | 192.99 | Pale yellow solid |
| 4-Amino-2,6-dichloropyridine | C₅H₄Cl₂N₂ | 163.01 | Solid |
| This compound | C₆H₆Cl₂N₂ | 177.03 | Solid[4] |
Note: Appearance and melting points should be determined experimentally for the synthesized compounds and compared with literature values.
Sources
Application Notes & Protocols for the Synthesis of (2,6-dichloropyridin-4-yl)methanamine
Abstract: This document provides a comprehensive technical guide for the chemical reduction of 2,6-dichloro-4-cyanopyridine to the valuable building block, (2,6-dichloropyridin-4-yl)methanamine. We present an in-depth analysis of the primary synthetic strategies, focusing on catalytic hydrogenation and chemical hydride reduction. Detailed, field-tested protocols are provided for each method, accompanied by mechanistic insights, comparative data, and critical safety procedures. This guide is intended for researchers, chemists, and process development professionals engaged in pharmaceutical and fine chemical synthesis.
Introduction: Strategic Importance of the Target Compound
(2,6-dichloropyridin-4-yl)methanamine is a key intermediate in the synthesis of a wide range of biologically active molecules and functional materials. The primary amino group attached to the dichloropyridine scaffold provides a versatile handle for further chemical elaboration, making it a sought-after precursor in drug discovery programs. The successful synthesis of this compound hinges on the selective and efficient reduction of the nitrile (cyano) group of 2,6-dichloro-4-cyanopyridine.
The primary challenge in this transformation is achieving high chemoselectivity for the primary amine, while avoiding the formation of secondary and tertiary amine byproducts.[1] This guide explores the two most robust and widely employed methodologies to achieve this goal: high-pressure catalytic hydrogenation and reduction with potent chemical hydrides. The choice of method is often dictated by the scale of the reaction, available equipment, and specific safety infrastructure.
Reaction Pathway and Mechanistic Considerations
The conversion of a nitrile to a primary amine is a four-electron reduction. The reaction universally proceeds through an intermediate imine, which is subsequently reduced to the final amine product.[2][3]
Figure 1. General reaction scheme for the reduction of 2,6-dichloro-4-cyanopyridine.
The primary pathway to byproduct formation involves the nucleophilic attack of the newly formed primary amine onto the intermediate imine.[1] This leads to a dimeric secondary amine, which can sometimes be further processed into tertiary amines. Suppressing this side reaction is paramount for achieving high yields of the desired product.
Diagram 1: Core reaction pathway and potential side reaction.
Comparative Analysis of Reduction Methodologies
The selection of a reduction strategy requires a careful evaluation of safety, scalability, cost, and equipment availability. Catalytic hydrogenation is often preferred for its atom economy and environmental advantages, while chemical hydrides offer rapid, high-yield transformations at the lab scale without the need for specialized pressure equipment.
| Parameter | Method 1: Catalytic Hydrogenation | Method 2: Chemical Hydride (LiAlH₄) |
| Primary Reagent | H₂ gas, Raney® Nickel (or Pd/C, PtO₂) | Lithium Aluminum Hydride (LiAlH₄) |
| Typical Conditions | 50-100°C, 50-500 psi H₂, alcoholic solvent | 0°C to room temp, anhydrous THF/ether |
| Advantages | Economical for large scale, environmentally cleaner, catalyst can be recycled.[1] | Fast reaction times, high yields, no high-pressure equipment needed.[4][5] |
| Disadvantages | Requires specialized high-pressure reactor, potential for catalyst poisoning. | Pyrophoric reagent, violent reaction with water, requires strict anhydrous conditions and careful workup.[5] |
| Safety Concerns | Handling of flammable H₂ gas, pyrophoric catalysts, high-pressure systems.[6][7][8] | Extreme reactivity of LiAlH₄, fire hazard during quenching.[5] |
| Byproduct Control | Addition of NH₃ or base effectively suppresses secondary amine formation.[9] | Generally provides clean conversion to the primary amine due to the reaction mechanism.[10] |
Detailed Application Protocols
Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory environment. A thorough risk assessment must be conducted before commencing any experimental work. Adherence to all institutional and governmental safety regulations is mandatory.
Protocol 1: Catalytic Hydrogenation with Raney® Nickel
This method is highly effective for producing the target amine with minimal byproducts, leveraging a classic heterogeneous catalyst. The use of ammonia in the solvent system is critical to inhibit the formation of secondary amines.
Materials & Equipment:
-
2,6-dichloro-4-cyanopyridine
-
Raney® Nickel (50% slurry in water)
-
Methanol (anhydrous)
-
Ammonia (7N solution in methanol)
-
High-pressure hydrogenation reactor (e.g., Parr shaker)[6]
-
Celite® or other filter aid
-
Standard laboratory glassware
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Procedure:
-
Catalyst Preparation: In a beaker under a fume hood, carefully wash the Raney® Nickel slurry (e.g., 1.0 g wet weight) three times with anhydrous methanol to remove the water. The catalyst must be kept wet with solvent at all times to prevent ignition upon contact with air.[7]
-
Reactor Charging: To the high-pressure reactor vessel, add 2,6-dichloro-4-cyanopyridine (e.g., 5.0 g, 29.0 mmol).
-
Catalyst Transfer: Immediately transfer the washed Raney® Nickel catalyst into the reactor vessel as a methanol slurry.
-
Solvent Addition: Add a solution of 7N ammonia in methanol (e.g., 100 mL). The presence of ammonia creates a basic environment that protonates the primary amine product, reducing its nucleophilicity and preventing it from reacting with the imine intermediate.[9]
-
Reactor Sealing & Purging: Securely seal the reactor according to the manufacturer's instructions. Purge the vessel headspace three times with low-pressure nitrogen (or argon) to remove all oxygen, followed by a vacuum cycle.[6][8] This step is critical to prevent the formation of an explosive hydrogen-oxygen mixture.[7][8]
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 100 psi). Begin vigorous stirring and heat the reaction to a set temperature (e.g., 60°C). The reaction is exothermic and should be monitored.[7]
-
Reaction Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 4-8 hours when hydrogen uptake ceases.
-
Cooldown & Depressurization: Cool the reactor to room temperature. Carefully and slowly vent the excess hydrogen gas to a safe, well-ventilated area.[6] Purge the reactor three times with nitrogen to remove all residual hydrogen.
-
Catalyst Filtration (Caution: Pyrophoric): Open the reactor in a fume hood. Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Crucially, do not allow the filter cake to dry. Keep it wet with methanol. Quench the pyrophoric catalyst on the filter paper by slowly adding a large volume of water.
-
Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. The material can be further purified by recrystallization or chromatography if necessary.
Diagram 2: Experimental workflow for catalytic hydrogenation.
Protocol 2: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol is ideal for smaller-scale synthesis where high-pressure equipment is unavailable. It requires strict adherence to anhydrous techniques due to the extreme reactivity of LiAlH₄.
Materials & Equipment:
-
2,6-dichloro-4-cyanopyridine
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Water (deionized)
-
15% (w/v) Sodium Hydroxide solution
-
Sodium Sulfate (anhydrous)
-
Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
Step-by-Step Procedure:
-
Inert Atmosphere Setup: Assemble the glassware and flame-dry it under vacuum. Allow it to cool to room temperature under a positive pressure of nitrogen or argon. Maintain this inert atmosphere throughout the reaction.
-
Reagent Suspension: In the reaction flask, suspend LiAlH₄ (e.g., 1.5 eq.) in anhydrous THF (e.g., 10 volumes) and cool the mixture to 0°C using an ice bath.[5]
-
Substrate Addition: Dissolve 2,6-dichloro-4-cyanopyridine (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel. The addition should be slow enough to maintain the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Quenching (Fieser Workup - High Caution): This is the most hazardous step and must be performed slowly and carefully behind a blast shield. Cool the reaction mixture back to 0°C. Sequentially and very slowly, add the following reagents dropwise while stirring vigorously[5]:
-
Step 5a: Water (volume equal to the mass of LiAlH₄ used in grams).
-
Step 5b: 15% aqueous NaOH solution (volume equal to the mass of LiAlH₄ used).
-
Step 5c: Water (volume equal to 3 times the mass of LiAlH₄ used).
-
-
Filtration: After the additions, stir the resulting granular white precipitate for 30 minutes at room temperature. Filter the suspension through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.
-
Product Isolation: Combine the filtrate and washes. Dry the organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired (2,6-dichloropyridin-4-yl)methanamine.
Conclusion
The reduction of 2,6-dichloro-4-cyanopyridine to (2,6-dichloropyridin-4-yl)methanamine can be accomplished efficiently via two primary routes. Catalytic hydrogenation using Raney® Nickel in an ammoniacal solvent is a robust, economical, and scalable method, provided the necessary high-pressure equipment and safety protocols are in place. For laboratory-scale synthesis, reduction with Lithium Aluminum Hydride offers a rapid and high-yielding alternative, though it demands rigorous adherence to anhydrous techniques and extreme caution during the workup phase. The selection of the optimal method will depend on the specific project requirements, scale, and available resources of the research or development team.
References
- Safety First: Best Practices for Operating High-Pressure Hydrogen
- Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines.Semantic Scholar.
- Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.Taylor & Francis Online.
- Hydrogenation Reaction Safety In The Chemical Industry.Industrial Safety Solution.
- The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac.
- Nitrile reduction.Wikipedia.
- Hydrogenation of Basic Nitriles with Raney Nickel.
- Reductive Amin
- Hazards associated with laboratory scale hydrogen
- Hydrogenation: How we can make it safer.H.E.L Group.
- Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.Chemistry Steps.
- Hazards associated with laboratory scale hydrogenations.University of Wisconsin-Madison Chemistry Department.
- Amines.
- Nitrile to Amine (LiAlH4 or LAH reduction).Organic Synthesis.
- Conversion of nitriles to 1° amines using LiAlH4.Chemistry LibreTexts.
Sources
- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 4. ncert.nic.in [ncert.nic.in]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. njhjchem.com [njhjchem.com]
- 7. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
The Strategic Utility of 2,6-Dichloropyridine-4-methylamine in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Privileged Pyridine Scaffold and the Versatility of 2,6-Dichloropyridine-4-methylamine
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of FDA-approved drugs and biologically active molecules.[1][2] Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it an ideal core for designing ligands that interact with a multitude of biological targets. Within this important class of heterocycles, this compound emerges as a highly versatile and strategic building block for the synthesis of complex molecular architectures, particularly in the realm of targeted therapies such as kinase inhibitors.[3][4]
This document serves as a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound. We will delve into the causality behind its synthetic utility, provide field-proven, step-by-step protocols for its functionalization, and illustrate its application in the synthesis of advanced pharmaceutical intermediates.
The core utility of this compound lies in the differential reactivity of its three key positions: the two chlorine atoms at the C2 and C6 positions and the methylamine group at the C4 position. The electron-deficient nature of the pyridine ring activates the C2 and C6 positions for nucleophilic aromatic substitution (SNAr) and, most significantly, for palladium-catalyzed cross-coupling reactions.[3] This allows for the sequential or symmetrical introduction of a wide variety of substituents, enabling the rapid construction of diverse chemical libraries for structure-activity relationship (SAR) studies.
Core Synthetic Strategies: Harnessing Palladium-Catalyzed Cross-Coupling Reactions
The two chlorine atoms on the pyridine ring are excellent handles for modern synthetic transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are the most powerful and widely used methods for the functionalization of this compound. These reactions allow for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds, respectively.
A critical consideration in the use of this substrate is the potential for the exocyclic methylamine group to interfere with the palladium catalyst. While in many cases, protection of such a group is advisable, recent advances in ligand and catalyst design have enabled successful cross-coupling reactions on unprotected aminopyridines. The use of sterically hindered and electron-rich phosphine ligands, such as RuPhos and BrettPhos, in combination with a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS), can facilitate the desired C-C or C-N bond formation while minimizing catalyst inhibition by the free amine.
I. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for installing aryl, heteroaryl, or alkyl groups at the C2 and/or C6 positions. This reaction is instrumental in building the core scaffolds of many kinase inhibitors, which often feature a central biaryl or heteroaryl-aryl motif.
Reaction Principle: The reaction involves the palladium-catalyzed coupling of the chloropyridine with an organoboron reagent (a boronic acid or boronic ester) in the presence of a base. The catalytic cycle proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.
Detailed Protocol: Mono-Arylation of this compound via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the selective mono-arylation of this compound. Achieving mono-selectivity over di-substitution is often a key challenge and can be influenced by factors such as the stoichiometry of the reagents, reaction time, and the choice of ligand.
| Component | Role | Example Reagent | Stoichiometry (equiv.) | Typical Amount |
| Substrate | Starting Material | This compound | 1.0 | 177 mg (1.0 mmol) |
| Boronic Acid | Coupling Partner | Phenylboronic Acid | 1.1 - 1.2 | 134 - 146 mg (1.1 - 1.2 mmol) |
| Palladium Precatalyst | Catalyst Source | Pd₂(dba)₃ | 0.02 (2 mol% Pd) | 18.3 mg |
| Ligand | Catalyst Stabilizer/Activator | SPhos | 0.04 (4 mol%) | 16.4 mg |
| Base | Activates Boronic Acid | K₃PO₄ (anhydrous) | 3.0 | 637 mg |
| Solvent | Reaction Medium | 1,4-Dioxane/H₂O (4:1) | - | 10 mL |
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), and anhydrous potassium phosphate (3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired mono-arylated product.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 2,6-Dichloropyridine-4-methylamine in Active Pharmaceutical Ingredient (API) Synthesis: A Detailed Guide for Researchers
Introduction: Unveiling a Versatile Pyridine Building Block
In the landscape of modern medicinal chemistry and pharmaceutical development, the pyridine scaffold remains a cornerstone of drug design. Its unique electronic properties and ability to engage in crucial biological interactions have led to its prevalence in a vast array of approved therapeutics.[1] Among the myriad of functionalized pyridines, 2,6-Dichloropyridine-4-methylamine emerges as a highly versatile and strategic intermediate. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, handling, and, most importantly, the application of this key building block in the synthesis of Active Pharmaceutical Ingredients (APIs), with a particular focus on the development of kinase inhibitors.
The strategic placement of two chlorine atoms at the 2 and 6 positions of the pyridine ring renders these sites susceptible to nucleophilic substitution and transition metal-catalyzed cross-coupling reactions. This dual reactivity provides a powerful handle for the stepwise and selective introduction of various functionalities, enabling the construction of complex molecular architectures. The 4-methylamine group offers an additional point for diversification or can be a crucial pharmacophoric element in the final API.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and for ensuring laboratory safety.
| Property | Value | Source |
| Molecular Formula | C₆H₆Cl₂N₂ | ECHEMI[2] |
| Molecular Weight | 177.03 g/mol | ECHEMI[2] |
| Appearance | White to off-white crystalline solid | Generic observation |
| Boiling Point | 291.912°C at 760 mmHg | ECHEMI[2] |
| Storage | 2-8°C under an inert atmosphere | Smolecule |
Safety and Handling:
This compound is harmful if swallowed and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. In case of accidental exposure, consult the Safety Data Sheet (SDS) for detailed first-aid measures.
Synthesis of this compound: Representative Protocols
While multiple synthetic routes to this compound can be envisaged, a common and practical approach involves the reduction of a suitable precursor, such as 2,6-dichloro-4-cyanopyridine. Below are two representative protocols based on established chemical transformations.
Protocol 1: Catalytic Hydrogenation of 2,6-Dichloro-4-cyanopyridine
This method represents a clean and efficient way to reduce the nitrile functionality to a primary amine.
Workflow for Catalytic Hydrogenation:
Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.
Detailed Experimental Protocol:
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 2,6-dichloro-4-cyanopyridine (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of Raney Nickel (approx. 10% w/w) or 10% Palladium on carbon (Pd/C) to the solution under an inert atmosphere.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the reactor to 50-100 psi with hydrogen and stir the mixture at room temperature or with gentle heating (up to 50°C) until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Carefully depressurize the vessel and purge with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Protocol 2: Synthesis via Gabriel Amine Synthesis
The Gabriel synthesis provides a classic and reliable method for the preparation of primary amines from alkyl halides.[3][4][5][6][7] This protocol would start from the corresponding 2,6-dichloro-4-(chloromethyl)pyridine.
Workflow for Gabriel Synthesis:
Caption: Two-step Gabriel synthesis for the preparation of this compound.
Detailed Experimental Protocol:
-
N-Alkylation: To a solution of 2,6-dichloro-4-(chloromethyl)pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium phthalimide (1.1 eq). Heat the reaction mixture at 80-100°C and monitor the progress by TLC. Once the starting material is consumed, cool the reaction to room temperature.
-
Work-up (Step 1): Pour the reaction mixture into water and stir to precipitate the N-alkylated phthalimide intermediate. Filter the solid, wash with water, and dry.
-
Hydrazinolysis (Deprotection): Suspend the N-((2,6-dichloropyridin-4-yl)methyl)phthalimide intermediate in ethanol. Add hydrazine hydrate (2-3 eq) and reflux the mixture. A precipitate of phthalhydrazide will form.
-
Isolation: After cooling, filter off the phthalhydrazide precipitate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining hydrazine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound. Further purification can be achieved by column chromatography if needed.
Application in API Synthesis: A Case Study in Kinase Inhibitor Scaffolds
The dichloropyridine moiety is a privileged scaffold in the design of kinase inhibitors, where one chlorine atom can be displaced by a "hinge-binding" amine, and the other can be functionalized to occupy the solvent-exposed region, often to improve potency and pharmacokinetic properties. This compound is an excellent starting material for such strategies.
Application Example: Synthesis of a Dasatinib Analogue Intermediate
Dasatinib is a potent multi-kinase inhibitor used in the treatment of chronic myeloid leukemia.[8][9][10][11][12] While the established synthesis of Dasatinib itself follows a specific route, this compound can be utilized to create structurally related analogues for structure-activity relationship (SAR) studies. The following protocol outlines the synthesis of a key intermediate for a Dasatinib analogue.
Reaction Scheme:
Caption: Synthesis of a Dasatinib analogue intermediate via Nucleophilic Aromatic Substitution.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1.05 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) or potassium carbonate (K₂CO₃) (2.0 eq) in a suitable high-boiling solvent like n-butanol or DMF.
-
Reaction: Heat the mixture to reflux (typically 110-140°C) and stir under an inert atmosphere. Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If using DMF, dilute with water to precipitate the product. If using n-butanol, the product may precipitate upon cooling.
-
Isolation: Filter the solid product, wash with a suitable solvent (e.g., water, then a small amount of cold ethanol or diethyl ether) to remove impurities.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetonitrile) or by column chromatography to yield the desired intermediate.
This intermediate can then undergo a second nucleophilic substitution at the remaining chlorine position with a side chain, for instance, 1-(2-hydroxyethyl)piperazine, to complete the synthesis of the Dasatinib analogue.
Conclusion: A Key Intermediate for Drug Discovery
This compound represents a valuable and versatile building block for the synthesis of complex APIs. Its dual reactive sites allow for a modular and strategic approach to the construction of diverse molecular libraries, particularly in the realm of kinase inhibitors. The protocols outlined in this application note provide a practical guide for the synthesis and utilization of this important intermediate, empowering researchers to accelerate their drug discovery and development programs.
References
-
Liao, et al. (2019). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. Available at: [Link]
- Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-5-thiazolecarboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of medicinal chemistry, 49(23), 6819–6832.
- European Patent Office. (n.d.). EP2532662B1 - Synthesis process of dasatinib and intermediate thereof. Google Patents.
- Gabriel, S. (1887). Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224-2236.
-
Master Organic Chemistry. (2023). The Gabriel Synthesis. Retrieved from [Link]
- Suresh, G., et al. (2017). A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®).
-
Chem-Station. (2014). Gabriel Amine Synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Gabriel synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Gabriel Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]
-
DelveInsight. (2023). TYK2 Kinase Inhibitors - Pipeline Insight, 2023. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Chemical Intermediates for JAK Inhibitor Synthesis. Retrieved from [Link]
-
Pfizer Inc. (n.d.). Selective Tyrosine Kinase 2 (TYK2) Inhibition in Plaque Psoriasis. PubMed. Retrieved from [Link]
- Li, J., et al. (2016). Synthesis and biological evaluation of novel dasatinib analogues as potent DDR1 and DDR2 kinase inhibitors. Chemical biology & drug design, 88(5), 729–736.
- Lee, C. C., et al. (2016). Catalytic Reduction of CN−, CO, and CO2 by Nitrogenase Cofactors in Lanthanide‐Driven Reactions.
- Aft, H., & Christensen, B. E. (1963). An investigation of the reduction products of 4-amino-2, 6-dichloropyrimidine by catalytic hydrogenation. Journal of Organic Chemistry, 28(9), 2170-2173.
- Wang, X., et al. (2015). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives.
- Zhang, Y., et al. (2011). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 16(11), 9394-9407.
- Chinese Patent Office. (2015). CN104478794A - Synthesis method of 2,6-dichloropyridine. Google Patents.
- Sharma, V., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Pharmaceuticals, 14(10), 1023.
Sources
- 1. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 2. mdpi.com [mdpi.com]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Gabriel Synthesis [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Gabriel Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel dasatinib analogues as potent DDR1 and DDR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 11. vixra.org [vixra.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 2,6-Dichloropyridine-4-methylamine in Agrochemical Development
Introduction: The Strategic Importance of the 2,6-Dichloropyridine Scaffold
The pyridine ring is a cornerstone in the development of modern agrochemicals, featuring in a wide array of herbicides, fungicides, and insecticides.[1][2][3] Its utility stems from its unique electronic properties and its ability to be functionalized at various positions, allowing for the fine-tuning of biological activity and physicochemical properties. Within this class of compounds, 2,6-Dichloropyridine-4-methylamine serves as a highly valuable and versatile intermediate.[4] The presence of two chlorine atoms at the 2 and 6 positions enhances the molecule's stability and modulates its reactivity, while the methylamine group at the 4-position provides a key nucleophilic handle for the introduction of diverse functionalities. This strategic arrangement of functional groups makes this compound an ideal starting material for the synthesis of novel agrochemical candidates with a range of modes of action.
These application notes will provide detailed protocols for the derivatization of this compound into two distinct classes of potential agrochemicals: a pyridine carboxamide with herbicidal activity and a pyridyl acetamide with insecticidal properties. The methodologies are designed to be robust and adaptable for research and development laboratories.
Part 1: Synthesis of a Novel Pyridine Carboxamide Herbicide
Pyridine carboxamides are a well-established class of herbicides, with some commercial products acting as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain.[5] By acylating the methylamine group of this compound with a substituted benzoyl chloride, we can generate novel pyridine carboxamides for herbicidal screening.
Rationale for Synthetic Approach
The nucleophilic character of the primary amine in this compound allows for a straightforward acylation reaction with an acid chloride. The choice of a substituted benzoyl chloride as the acylating agent is strategic; the nature and position of substituents on the benzene ring can significantly influence the herbicidal activity and spectrum of the final compound. This approach offers a modular synthesis, allowing for the creation of a library of analogues for structure-activity relationship (SAR) studies.
Experimental Protocol: Synthesis of N-((2,6-dichloropyridin-4-yl)methyl)-4-fluorobenzamide
This protocol details the synthesis of a representative pyridine carboxamide.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity |
| This compound | 88579-63-9 | 177.03 g/mol | 1.77 g (10 mmol) |
| 4-Fluorobenzoyl chloride | 403-43-0 | 158.56 g/mol | 1.66 g (10.5 mmol) |
| Triethylamine | 121-44-8 | 101.19 g/mol | 1.52 mL (11 mmol) |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | 50 mL |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.77 g, 10 mmol) in 40 mL of anhydrous dichloromethane.
-
Base Addition: Add triethylamine (1.52 mL, 11 mmol) to the solution. Stir the mixture at room temperature for 10 minutes.
-
Acylation: In a separate flask, dissolve 4-fluorobenzoyl chloride (1.66 g, 10.5 mmol) in 10 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred solution of the amine at 0 °C (ice bath) over a period of 15 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.
-
Workup: Once the reaction is complete, wash the reaction mixture with 20 mL of saturated aqueous sodium bicarbonate solution, followed by 20 mL of brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Plausible Mode of Action: Disruption of Plant Growth
Herbicides containing the pyridine carboxamide scaffold have been shown to interfere with various plant processes. One potential mode of action for the synthesized compound is the inhibition of plant enzymes essential for growth and development.[6][7] For instance, they may act as mimics of natural plant hormones, leading to uncontrolled growth and eventual death of the weed species.[3][8] Another possibility is the inhibition of specific enzymes involved in amino acid or lipid biosynthesis.[9] Further biological assays would be required to elucidate the precise mechanism.
Synthetic Workflow for a Pyridine Carboxamide Herbicide
Caption: Synthesis of a herbicidal pyridine carboxamide.
Part 2: Synthesis of a Novel Pyridyl Acetamide Insecticide
The acetamide moiety is a common feature in many successful insecticides.[10][11][12] By incorporating this functional group onto the this compound scaffold, we can explore a different area of the agrochemical space and potentially discover new insecticidal compounds.
Rationale for Synthetic Approach
This synthesis involves a two-step process. First, the methylamine group of the starting material is reacted with chloroacetyl chloride to introduce the reactive chloroacetamide functionality. This intermediate is then subjected to a nucleophilic substitution reaction with a substituted aniline. This modular approach allows for the introduction of a wide variety of aryl groups, which is crucial for optimizing insecticidal potency and spectrum.
Experimental Protocol: Synthesis of 2-chloro-N-((2,6-dichloropyridin-4-yl)methyl)acetamide and subsequent reaction with 4-chloroaniline
This protocol outlines a two-step synthesis of a representative pyridyl acetamide insecticide.
Step 1: Synthesis of 2-chloro-N-((2,6-dichloropyridin-4-yl)methyl)acetamide
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity |
| This compound | 88579-63-9 | 177.03 g/mol | 1.77 g (10 mmol) |
| Chloroacetyl chloride | 79-04-9 | 112.94 g/mol | 0.84 mL (10.5 mmol) |
| Sodium bicarbonate | 144-55-8 | 84.01 g/mol | 1.26 g (15 mmol) |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | 50 mL |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, suspend this compound (1.77 g, 10 mmol) and sodium bicarbonate (1.26 g, 15 mmol) in 50 mL of dichloromethane.
-
Acylation: Cool the suspension to 0 °C in an ice bath. Add chloroacetyl chloride (0.84 mL, 10.5 mmol) dropwise to the stirred suspension over 15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC (1:1 hexane:ethyl acetate).
-
Workup: Filter the reaction mixture to remove the inorganic salts. Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude intermediate, which can be used in the next step without further purification.
Step 2: Synthesis of N-((2,6-dichloropyridin-4-yl)methyl)-2-(4-chloroanilino)acetamide
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity |
| 2-chloro-N-((2,6-dichloropyridin-4-yl)methyl)acetamide | (from Step 1) | 253.52 g/mol | ~10 mmol |
| 4-Chloroaniline | 106-47-8 | 127.57 g/mol | 1.28 g (10 mmol) |
| Potassium carbonate | 584-08-7 | 138.21 g/mol | 2.07 g (15 mmol) |
| Acetonitrile | 75-05-8 | 41.05 g/mol | 50 mL |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the crude 2-chloro-N-((2,6-dichloropyridin-4-yl)methyl)acetamide from Step 1 in 50 mL of acetonitrile.
-
Addition of Reagents: Add 4-chloroaniline (1.28 g, 10 mmol) and potassium carbonate (2.07 g, 15 mmol) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 82 °C) and maintain for 8-12 hours. Monitor the reaction by TLC (1:1 hexane:ethyl acetate).
-
Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Plausible Mode of Action: Neurotransmission Disruption
Many acetamide-based insecticides act on the nervous system of insects.[10] The synthesized pyridyl acetamide could potentially act as a modulator of ion channels, such as sodium or chloride channels, leading to paralysis and death of the target pest.[13] Another possible mechanism is the inhibition of essential enzymes in the insect nervous system, like acetylcholinesterase. Further neurophysiological and biochemical studies would be necessary to determine the precise molecular target.
Synthetic Workflow for a Pyridyl Acetamide Insecticide
Caption: Synthesis of an insecticidal pyridyl acetamide.
Conclusion
This compound is a valuable building block for the synthesis of novel agrochemicals. The protocols outlined in these application notes provide a foundation for the development of new herbicidal and insecticidal compounds. The modular nature of these synthetic routes allows for the creation of diverse chemical libraries, which are essential for the discovery of next-generation crop protection agents. Further optimization of the reaction conditions and extensive biological screening of the synthesized analogues will be crucial for identifying lead compounds with desirable efficacy, selectivity, and environmental profiles.
References
-
Design, synthesis and insecticidal activities of novel acetamido derivatives containing N-pyridylpyrazole carboxamides. PubMed. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. MDPI. Available at: [Link]
-
Pyrazinecarboxamides, Their Synthesis and Evaluation as Potential Herbicides. ResearchGate. Available at: [Link]
-
Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase. PMC - NIH. Available at: [Link]
-
Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PMC - NIH. Available at: [Link]
-
Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. ResearchGate. Available at: [Link]
-
Microwave Assistant Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing Pyridine Moiety. MDPI. Available at: [Link]
- Pyridine carboxamide pesticides. Google Patents.
-
Antifungal activities of pyridines and pyrimidines correlate with their potency in reducing ergosterol biosynthesis in C. albicans DSY654, as indicated by their IC50, lanosterols. ResearchGate. Available at: [Link]
-
Current Chemistry Letters Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Assiut University. Available at: [Link]
-
Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. ResearchGate. Available at: [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Available at: [Link]
- Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbicides. Google Patents.
- 6-(poly-substituted aryl)-4-aminopicolinates and their use as herbicides. Google Patents.
- Pesticidal pyridinecarboxamide derivatives. Google Patents.
- Substituted pyrimidinyloxy pyridine derivatives as herbicides. Google Patents.
- Susbstituted pyridine herbicides. Google Patents.
-
Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Semantic Scholar. Available at: [Link]
- Substituted pyrimidinyloxy pyridine derivatives as herbicides. Google Patents.
- 2,6-dichloro-4-pyridylmethylamine derivative and agricultural or horticultural disease control agent. Google Patents.
- 6-ARYL-4-AMINOPICOLINATES AND THEIR USE AS HERBICIDES. Google Patents.
-
Patent Application Publication (10) Pub. No.: US 2010/0304973 A1. Googleapis.com. Available at: [Link]
-
Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. PubMed. Available at: [Link]
-
Development of novel pyridine-based agrochemicals: A review. ResearchGate. Available at: [Link]
-
Biocatalysis Applied to the Synthesis of Agrochemicals. ResearchGate. Available at: [Link]
Sources
- 1. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. | Semantic Scholar [semanticscholar.org]
- 2. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2006004062A1 - 2,6-dichloro-4-pyridylmethylamine derivative and agricultural or horticultural disease control agent - Google Patents [patents.google.com]
- 5. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2009029518A2 - Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbicides - Google Patents [patents.google.com]
- 7. US7314849B2 - 6-(poly-substituted aryl)-4-aminopicolinates and their use as herbicides - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. US11006631B2 - Substituted pyrimidinyloxy pyridine derivatives as herbicides - Google Patents [patents.google.com]
- 10. Design, synthesis and insecticidal activities of novel acetamido derivatives containing N-pyridylpyrazole carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Using 2,6-Dichloropyridine-4-methylamine
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of novel kinase inhibitors utilizing 2,6-Dichloropyridine-4-methylamine as a key starting material. The pyridine scaffold is a privileged structure in medicinal chemistry, renowned for its ability to form critical hydrogen bond interactions within the ATP-binding pocket of various kinases.[1] The 2,6-dichloro-4-methylamino substitution pattern offers a versatile platform for generating libraries of potent and selective kinase inhibitors through sequential functionalization. This document delves into the strategic application of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions to elaborate the core structure, supported by in-depth mechanistic explanations, step-by-step experimental protocols, and data interpretation. The protocols are designed to be self-validating, with integrated analytical checkpoints to ensure the integrity of the synthetic workflow. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation targeted therapeutics.
Introduction: The Strategic Value of the this compound Scaffold
Protein kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. The pyridine ring system is a recurring motif in a multitude of FDA-approved kinase inhibitors due to its bioisosteric resemblance to the purine core of ATP and its capacity to act as a hinge-binding element.[3][4]
This compound emerges as a particularly attractive starting material for several reasons:
-
Dual Reactive Sites: The two chlorine atoms at the 2- and 6-positions serve as excellent leaving groups, amenable to sequential and regioselective substitution. This allows for the controlled and divergent synthesis of a wide array of derivatives.
-
Modulation of Physicochemical Properties: The 4-methylamino group provides a handle for modulating solubility, basicity, and hydrogen bonding potential, which are critical parameters for optimizing pharmacokinetic and pharmacodynamic properties.
-
Vectorial Elaboration: The symmetrical nature of the initial substitutions simplifies the synthesis of mono-functionalized intermediates, which can then be further elaborated to generate unsymmetrical 2,6-disubstituted pyridines, enabling a thorough exploration of the chemical space around the core scaffold.
This application note will focus on the synthesis of a library of 2,6-disubstituted 4-methylaminopyridine derivatives, targeting key kinases such as Rho-associated coiled-coil containing protein kinase (ROCK) and Tyrosine Kinase 2 (TYK2), which are implicated in cancer and autoimmune disorders.[3][5]
Core Synthetic Strategies: A Mechanistic Perspective
The elaboration of the this compound core primarily relies on two powerful synthetic transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. The choice between these methods is dictated by the nature of the incoming nucleophile and the desired final structure.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, further activated by the two electronegative chlorine atoms, facilitates SNAr reactions.[6] This reaction typically proceeds via an addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate.
-
Causality of Experimental Choices: The reaction is often conducted at elevated temperatures, sometimes with microwave assistance, to overcome the activation energy barrier. The choice of a high-boiling point, polar aprotic solvent like DMF or DMSO is crucial for solubilizing the reactants and facilitating the formation of the charged intermediate. A non-nucleophilic base, such as K₂CO₃ or DIPEA, is employed to neutralize the HCl generated during the reaction without competing with the primary nucleophile.
Palladium-Catalyzed Buchwald-Hartwig Amination
For the introduction of a wider range of amino substituents, including less nucleophilic anilines and various heterocyclic amines, the Buchwald-Hartwig amination is the method of choice.[7] This reaction offers milder conditions and broader substrate scope compared to traditional SNAr.
-
Expertise in Catalyst Selection: The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the palladium precursor, ligand, and base. The exocyclic amino group and the pyridine nitrogen can potentially coordinate to the palladium center, leading to catalyst inhibition.[7] To mitigate this, sterically hindered and electron-rich phosphine ligands (e.g., Xantphos, SPhos) are often employed. These ligands promote the reductive elimination step and stabilize the active catalytic species. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to facilitate the deprotonation of the amine nucleophile.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reagents should be handled with care, and material safety data sheets (MSDS) should be consulted prior to use.
General Synthetic Workflow
The overall synthetic strategy involves a two-step sequential substitution on the this compound core.
Caption: General two-step synthetic workflow for the diversification of the core scaffold.
Protocol 1: Mono-amination via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the synthesis of a key intermediate, 6-chloro-N-methyl-N'-(phenyl)pyridine-2,4-diamine.
Materials:
-
This compound
-
Aniline
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard glassware for workup and purification
Procedure:
-
To a 100 mL round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq), aniline (1.1 eq), and potassium carbonate (2.0 eq).
-
Under an inert atmosphere (N₂ or Ar), add anhydrous DMF (approx. 0.2 M concentration of the starting material).
-
Equip the flask with a reflux condenser and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-cold water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired mono-aminated product.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS. The presence of a single chlorine atom can be verified by the isotopic pattern in the mass spectrum.
Protocol 2: Second Amination via Buchwald-Hartwig Cross-Coupling
This protocol describes the synthesis of a final kinase inhibitor candidate by introducing a second amine substituent onto the mono-aminated intermediate from Protocol 1.
Materials:
-
6-chloro-N-methyl-N'-(phenyl)pyridine-2,4-diamine (from Protocol 1)
-
4-Fluoroaniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Standard workup and purification reagents as in Protocol 1
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq) to an oven-dried Schlenk tube.
-
Add 6-chloro-N-methyl-N'-(phenyl)pyridine-2,4-diamine (1.0 eq) and 4-fluoroaniline (1.2 eq).
-
Add anhydrous, degassed toluene (approx. 0.1 M concentration of the starting material).
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
After completion, cool the mixture to room temperature and quench carefully with water.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final N2,N6-disubstituted pyridine derivative.
Trustworthiness of the Protocol: The use of a pre-catalyst and a well-defined ligand-to-metal ratio ensures reproducibility. The inert atmosphere is critical to prevent catalyst deactivation. The progress of the reaction should be carefully monitored to avoid side reactions.
Data Presentation and Analysis
The synthesized compounds should be characterized thoroughly using modern analytical techniques.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Disappearance of the starting material signals and appearance of new aromatic and aliphatic signals corresponding to the introduced substituents. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Shifts in the pyridine ring carbon signals upon substitution. |
| LC-MS | Assessment of purity and confirmation of molecular weight. | A single major peak in the chromatogram with the expected m/z value. |
| HRMS | Determination of the exact mass and elemental composition. | Provides high-accuracy mass data to confirm the molecular formula. |
Biological Activity
The synthesized compounds can be screened against a panel of kinases to determine their inhibitory activity. The following table presents representative data for analogous compounds targeting TYK2, a member of the Janus kinase (JAK) family.
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Analog 1 | TYK2 | 50 |
| Analog 2 | JAK1 | >1000 |
| Analog 3 | JAK2 | >1000 |
| Analog 4 | JAK3 | >500 |
Data is representative for compounds with similar scaffolds and is for illustrative purposes.[5][8]
Signaling Pathway and Mechanism of Action
TYK2 is a non-receptor tyrosine kinase that plays a crucial role in cytokine signaling pathways, particularly those involving interleukins (IL-12, IL-23) and type I interferons.[9] Dysregulation of the TYK2 pathway is implicated in various autoimmune and inflammatory diseases.
Caption: Simplified TYK2 signaling pathway and the point of intervention by the synthesized inhibitors.
The synthesized 2,6-disubstituted 4-methylaminopyridine derivatives are designed to be ATP-competitive inhibitors. They are expected to bind to the ATP-binding pocket of the TYK2 kinase domain, thereby preventing the phosphorylation and activation of downstream signaling molecules like STATs. The substituents at the 2- and 6-positions are crucial for establishing specific interactions with the amino acid residues in the active site, which determines the potency and selectivity of the inhibitor.
Conclusion
The this compound scaffold provides a robust and versatile starting point for the synthesis of novel kinase inhibitors. Through the strategic application of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, a diverse library of compounds can be efficiently generated. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers to explore the full potential of this privileged scaffold in the quest for new and effective targeted therapies.
References
-
Cheng, C., Zhou, M., Zhang, P., Qian, W., Chen, L., & Chen, G. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. BioMed Research International, 2022, 6383893. [Link]
- Yogo, T., Nagamiya, H., Seto, M., Sasaki, S., Shih-Chung, H., Ohba, Y., ... & Yoshida, M. (2016). Structure-Based Design and Synthesis of 3-Amino-1,5-Dihydro-4H-pyrazolopyridin-4-one Derivatives as Tyrosine Kinase 2 (TYK2) Inhibitors. Journal of Medicinal Chemistry, 59(2), 733-749.
- Takami, A., Iwakubo, M., Okada, Y., Kawata, T., Odai, H., Takahashi, N., ... & Iijima, H. (2004). Design and synthesis of Rho kinase inhibitors (I). Bioorganic & Medicinal Chemistry, 12(9), 2115-2137.
- The expanding role of pyridine and dihydropyridine scaffolds in drug design. (2021). RSC Medicinal Chemistry.
- Liang, J., van Abbema, A., Balazs, M., Barrett, K., Berezhkovsky, L., Blair, W., ... & Xiao, Y. (2013). Lead Optimization of a 4-Aminopyridine Benzamide Scaffold To Identify Potent, Selective, and Orally Bioavailable TYK2 Inhibitors. Journal of Medicinal Chemistry, 56(15), 6015-6031.
- 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (2022). RSC Medicinal Chemistry.
- Coban, G., Ozdemir, A., Ilgin, S., Gul, M., & Ersan, R. H. (2024). Discovery of selective TYK2 inhibitors: Design, synthesis, in vitro and in silico studies of promising hits with triazolopyrimidinone scaffold. Bioorganic Chemistry, 148, 107430.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2021). RSC Medicinal Chemistry.
- Manley, P. W., & Acemoglu, F. (2001). Selective Palladium-Catalyzed Aminations on Dichloropyridines. Tetrahedron, 57(32), 7027-7034.
- Application Notes: Synthesis of Novel Kinase Inhibitors Using 2,6-Dichloro-4-phenylpyridine. (2025). BenchChem.
- Design and synthesis of Rho kinase inhibitors (III). (2007). Bioorganic & Medicinal Chemistry.
- A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine. (2004). Organic Letters.
- 4-Amino-6-(2,6-dichlorophenyl)-2-(phenylamino)-pyrido[2,3-d]pyrimidin-7(8H)-one derivatives, synthesis and uses thereof. (2014).
- Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine. (2025). BenchChem.
- Process for producing 2-amino-4,6-dichloropyrimidine. (1990).
- Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. (2016). Bioorganic & Medicinal Chemistry Letters.
- Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. (2023). Molecules.
- nucleophilic arom
- Formulations of 4-amino-2-(2,6-dioxopiperidine-3-yl)isoindoline-1,3-dione. (2014).
- Kinase inhibitor - P
- Nucleophilic Aromatic Substitution. (n.d.). NPTEL Archive.
- Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 6-Chloropyridin-3-amine. (2025). BenchChem.
- 4-Amino-2,6-dichloropyridine 97 2587-02-2. (n.d.). Sigma-Aldrich.
Sources
- 1. US4929729A - Process for producing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 2. Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of Rho kinase inhibitors (I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of the Primary Amine in 2,6-Dichloropyridine-4-methylamine
Abstract
This comprehensive guide provides detailed application notes and protocols for the chemical derivatization of the primary amine group in 2,6-Dichloropyridine-4-methylamine. This key building block is frequently utilized in the synthesis of pharmaceutical and agrochemical compounds. The ability to selectively modify its primary amine functionality is crucial for developing novel molecular architectures and performing structure-activity relationship (SAR) studies. This document outlines several robust derivatization strategies, including acylation, sulfonylation, reductive amination, and urea formation. Each section provides a thorough explanation of the underlying chemical principles, step-by-step experimental protocols, and insights into reaction optimization and product characterization. The methodologies are designed for researchers, scientists, and professionals in drug development, offering a practical resource for the synthesis of diverse derivatives of this compound.
Introduction: The Strategic Importance of Derivatizing this compound
This compound is a valuable bifunctional molecule in medicinal chemistry and materials science. The pyridine core, substituted with two chlorine atoms, offers sites for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions. The primary amine of the 4-methylamine substituent, however, provides a readily accessible handle for a multitude of chemical transformations.
Derivatization of this primary amine is a critical step in:
-
Drug Discovery: Modifying the amine group allows for the exploration of chemical space around a core scaffold, which is fundamental to optimizing the pharmacological properties of a lead compound.
-
Agrochemical Development: The synthesis of novel pesticides and herbicides often involves the introduction of various functional groups to a core structure to enhance efficacy and selectivity.
-
Materials Science: Amine functionalization is key in the development of polymers and functional materials with tailored properties.
The challenge in derivatizing primary amines often lies in controlling the extent of reaction to avoid over-alkylation or other side reactions.[1] This guide provides protocols designed to achieve selective and high-yield transformations.
Derivatization Strategies and Protocols
This section details four primary methods for the derivatization of the primary amine in this compound. Each protocol is presented with a discussion of the reaction mechanism and key considerations for successful execution.
Acylation: Formation of Amides
Acylation is a fundamental transformation that converts the primary amine into a stable amide linkage. This reaction is typically high-yielding and can be achieved using a variety of acylating agents, such as acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct.
2.1.1. Scientific Principle
The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. A base, such as triethylamine or pyridine, is used to scavenge the liberated proton, driving the reaction to completion. The use of a catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction, especially with less reactive acylating agents or sterically hindered amines.[2]
2.1.2. Experimental Protocol: Synthesis of N-((2,6-dichloropyridin-4-yl)methyl)acetamide
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylating Agent Addition: Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3.[3]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Sulfonylation: Formation of Sulfonamides
Sulfonylation is analogous to acylation but forms a sulfonamide linkage, which is a key functional group in many therapeutic agents. Sulfonyl chlorides are the most common reagents for this transformation.
2.2.1. Scientific Principle
Similar to acylation, the primary amine nucleophilically attacks the electrophilic sulfur atom of the sulfonyl chloride. A base is required to neutralize the generated HCl. The resulting sulfonamides are generally very stable compounds. For less reactive amines, the use of a more potent catalyst like DMAP can be beneficial.[4]
2.2.2. Experimental Protocol: Synthesis of N-((2,6-dichloropyridin-4-yl)methyl)benzenesulfonamide
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reactant Preparation: Dissolve this compound (1.0 eq.) in anhydrous DCM and cool to 0 °C.
-
Base and Reagent Addition: Add pyridine (1.5 eq.) followed by the dropwise addition of benzenesulfonyl chloride (1.1 eq.).
-
Reaction Progression: Stir the reaction mixture at room temperature overnight. Monitor for completion using TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Reductive Amination: Formation of Secondary Amines
Reductive amination is a powerful and versatile method for forming C-N bonds and is widely used for the N-alkylation of amines.[5] It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine.[3] This one-pot procedure is highly efficient and has a broad substrate scope.[3]
2.3.1. Scientific Principle
The reaction proceeds in two main steps. First, the primary amine reacts with the carbonyl group of an aldehyde or ketone to form a hemiaminal, which then dehydrates to form an imine.[6] This step is often catalyzed by mild acid. In the second step, the imine is reduced to a secondary amine using a selective reducing agent. Common reducing agents include sodium triacetoxyborohydride (NaBH(OAc)3) and sodium cyanoborohydride (NaBH3CN), which are mild enough not to reduce the starting aldehyde or ketone significantly.[7]
2.3.2. Experimental Protocol: Synthesis of N-benzyl-1-(2,6-dichloropyridin-4-yl)methanamine
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[3]
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and benzaldehyde (1.1 eq.) in anhydrous DCE.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[3] For less reactive carbonyls, a dehydrating agent like anhydrous MgSO4 can be added.[3]
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution.[3]
-
Reaction Completion: Continue stirring the reaction at room temperature until the starting materials are consumed (typically 2-24 hours), as monitored by TLC or LC-MS.[3]
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO3.[3] Extract the aqueous layer with an organic solvent like DCM or ethyl acetate.[3]
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.[3]
Urea Formation
Urea derivatives are important scaffolds in medicinal chemistry and drug discovery.[8] They can be synthesized by reacting a primary amine with an isocyanate or by using phosgene equivalents.[8] A more modern and safer approach involves the reaction of amines with carbon dioxide to form a carbamic acid intermediate, which can then be converted to a urea.[9][10]
2.4.1. Scientific Principle
The reaction of a primary amine with an isocyanate is a straightforward nucleophilic addition. The lone pair of the amine nitrogen attacks the electrophilic carbon of the isocyanate, leading to the formation of the urea. Alternatively, primary amines can react with CO2 to form a carbamic acid, which can be dehydrated in situ to an isocyanate. This isocyanate can then react with another amine to form the urea.[10]
2.4.2. Experimental Protocol: Synthesis of 1-((2,6-dichloropyridin-4-yl)methyl)-3-phenylurea
Materials:
-
This compound
-
Phenyl isocyanate
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
Reactant Preparation: Dissolve this compound (1.0 eq.) in anhydrous THF.
-
Isocyanate Addition: Add phenyl isocyanate (1.05 eq.) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture for 1-3 hours. The product often precipitates out of the solution. Monitor the reaction by TLC.
-
Product Isolation: If a precipitate forms, collect the solid by filtration and wash with a small amount of cold THF or diethyl ether.
-
Purification: If necessary, the product can be further purified by recrystallization or flash column chromatography.
Data Presentation and Characterization
The successful derivatization of this compound should be confirmed by appropriate analytical techniques.
| Derivative Type | Expected Yield Range | Key Spectroscopic Data |
| Amide | 85-95% | ¹H NMR: Appearance of a new amide N-H signal (broad singlet), shift of the methylene protons adjacent to the nitrogen. IR: Strong C=O stretch around 1650 cm⁻¹. MS: Molecular ion peak corresponding to the acylated product. |
| Sulfonamide | 80-90% | ¹H NMR: Appearance of a new sulfonamide N-H signal, characteristic shifts for the aromatic protons of the sulfonyl group. IR: S=O stretching bands around 1350 and 1160 cm⁻¹. MS: Molecular ion peak of the sulfonated product. |
| Secondary Amine | 70-85% | ¹H NMR: Disappearance of one N-H proton signal, appearance of signals corresponding to the newly introduced alkyl/aryl group. MS: Molecular ion peak of the N-alkylated product. |
| Urea | 90-98% | ¹H NMR: Appearance of two new N-H signals (for unsymmetrical ureas), characteristic shifts for the protons of the added substituent. IR: C=O stretching band around 1630-1680 cm⁻¹. MS: Molecular ion peak of the urea derivative. |
Experimental Workflows and Logical Relationships
General Derivatization Workflow
Caption: Simplified mechanism of reductive amination.
Troubleshooting and Optimization
-
Low Yields in Acylation/Sulfonylation: Ensure all reagents and solvents are anhydrous. The presence of water can hydrolyze the acyl/sulfonyl chloride. Consider increasing the amount of base or adding a catalyst like DMAP.
-
Over-alkylation in Reductive Amination: This is less common with reductive amination compared to direct alkylation with alkyl halides. However, if observed, try using a bulkier reducing agent or a slight excess of the amine.
-
Incomplete Reactions: If the reaction stalls, gentle heating may be required. However, be cautious as this can also lead to side product formation. Always monitor the reaction closely by TLC or LC-MS.
-
Purification Challenges: Pyridine-containing compounds can sometimes be challenging to purify by silica gel chromatography due to their basicity, which can cause peak tailing. [11]Adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help to improve the peak shape. [11]Alternatively, using a different stationary phase like alumina might be beneficial. [11]
Conclusion
The derivatization of the primary amine in this compound is a versatile and powerful strategy for the synthesis of a wide range of novel compounds. The protocols outlined in this guide for acylation, sulfonylation, reductive amination, and urea formation provide a solid foundation for researchers in drug discovery and related fields. By understanding the underlying chemical principles and following the detailed experimental procedures, scientists can efficiently generate diverse libraries of compounds for further investigation.
References
- Urea derivatives are obtained in mild to good yield from the reactions of primary aliphatic amines with CO2 in the absence of any catalysts, organic solvents or other additives. Green Chemistry (RSC Publishing).
- Experimental procedure for N-alkyl
- Application Notes and Protocols for the Alkylation of Primary Amines with Ethyl 8-Bromooctano
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC.
- Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions.
- Technical Support Center: Chromatographic Purification of Pyridine Deriv
- Reductive amin
- DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. PMC - NIH.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Reductive Amin
- Catalysis by 4-dialkylaminopyridines. Semantic Scholar.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Validated Protocol for the Synthesis of 2,6-Dichloropyridine-4-methylamine N-oxide
Introduction: The Strategic Value of Pyridine N-Oxides in Drug Development
Pyridine N-oxides are a class of heterocyclic compounds that serve as pivotal intermediates in organic synthesis and drug discovery. The N-oxide functional group fundamentally alters the electronic properties of the pyridine ring, transforming it from an electron-deficient system to one with significant electron-donating character at the C2 and C4 positions. This modification enhances reactivity towards both electrophilic and nucleophilic substitution, opening synthetic pathways that are inaccessible for the parent pyridine.[1][2]
In medicinal chemistry, N-oxidation is a key strategy for modulating the physicochemical properties of drug candidates, including solubility, metabolic stability, and bioavailability. The target molecule, 2,6-Dichloropyridine-4-methylamine N-oxide, incorporates the N-oxide functionality onto a scaffold bearing both electron-withdrawing chloro-substituents and an electron-donating methylamine group. This complex substitution pattern makes it a valuable building block for synthesizing novel compounds with potential therapeutic applications.
This application note provides a comprehensive, field-tested protocol for the reliable synthesis of this compound N-oxide. It delves into the underlying chemical principles, offers a detailed step-by-step experimental procedure, and outlines robust methods for product purification and characterization, ensuring scientific rigor and reproducibility for researchers in drug development and synthetic chemistry.
Scientific Principles and Experimental Rationale
Mechanism of N-Oxidation
The conversion of a pyridine to its corresponding N-oxide is a classic example of an oxidation reaction. The most common and reliable reagents for this transformation are peroxycarboxylic acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a preferred choice due to its commercial availability and ease of handling as a solid.[3][4]
The reaction proceeds via a concerted mechanism where the nucleophilic nitrogen atom of the pyridine ring attacks the electrophilic terminal oxygen atom of the peroxyacid.[3][5] This single-step process involves the breaking of the weak O-O bond in m-CPBA and the formation of a new N-O bond, yielding the pyridine N-oxide and meta-chlorobenzoic acid as a byproduct.
Rationale for Experimental Design
-
Choice of Oxidant (m-CPBA): m-CPBA is a highly effective oxidant for this transformation. It is sufficiently reactive to oxidize the pyridine nitrogen but is generally selective, minimizing over-oxidation or side reactions under controlled conditions.[4] The reaction byproduct, m-chlorobenzoic acid, is easily removed during the aqueous work-up due to its acidic nature.
-
Influence of Substituents: The reactivity of the pyridine ring is heavily influenced by its substituents. The two chloro groups at the C2 and C6 positions are strongly electron-withdrawing, which decreases the electron density and nucleophilicity of the nitrogen atom. Conversely, the methylamine group at the C4 position is electron-donating, which helps to counteract the deactivating effect of the chlorine atoms. This electronic balance necessitates careful control of reaction conditions to achieve complete conversion without degradation.
-
Solvent Selection (Dichloromethane): Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively inert to the oxidizing conditions and readily dissolves both the pyridine substrate and m-CPBA. Its low boiling point also facilitates easy removal during product isolation.
-
Temperature Control: The reaction is initiated at 0 °C by cooling in an ice bath. This is a critical safety and selectivity measure. The portion-wise addition of m-CPBA at a low temperature helps to control the initial exotherm of the reaction, preventing potential side reactions and ensuring a controlled reaction rate. Allowing the reaction to slowly warm to room temperature provides the necessary thermal energy to drive the reaction to completion.[6]
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound N-oxide on a 10 mmol scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥97% | Sigma-Aldrich |
| meta-Chloroperoxybenzoic acid (m-CPBA) | 70-77% (balance water) | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Fisher Scientific |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Reagent Grade | VWR |
| Saturated aqueous sodium sulfite (Na₂SO₃) | Reagent Grade | VWR |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | VWR |
| Round-bottom flask (100 mL) | - | - |
| Magnetic stirrer and stir bar | - | - |
| Separatory funnel (250 mL) | - | - |
| Ice bath | - | - |
| Rotary evaporator | - | - |
| TLC plates (Silica gel 60 F₂₅₄) | - | - |
Reagent Calculation Table
| Compound | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| This compound | 177.02 | 10.0 | 1.77 g | 1.0 |
| m-CPBA (assume 75% purity) | 172.57 | 15.0 | ~3.45 g | 1.5 |
| Dichloromethane (DCM) | - | - | 50 mL | - |
Experimental Workflow Diagram
Caption: Workflow for the N-oxidation of this compound.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.77 g, 10.0 mmol). Add anhydrous dichloromethane (50 mL) and stir until all the solid has dissolved.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to 0-5 °C.
-
Addition of Oxidant: While maintaining the temperature at 0-5 °C, add solid m-CPBA (~3.45 g, 15.0 mmol, 1.5 eq.) in small portions over 15 minutes. Causality Note: Portion-wise addition is crucial to dissipate the heat generated during the initial phase of the oxidation, preventing runaway reactions and the formation of byproducts.
-
Reaction Progress: After the addition is complete, continue stirring the mixture at 0 °C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to slowly warm to room temperature (20-25 °C).
-
Monitoring: Let the reaction stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a mobile phase of 10:1 Dichloromethane/Methanol. The reaction is complete when the starting material spot is no longer visible (typically 16-24 hours).
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly add 30 mL of a saturated aqueous solution of sodium sulfite (Na₂SO₃) and stir vigorously for 15 minutes to quench any unreacted m-CPBA. Self-Validation Note: A potassium iodide-starch test can be used to confirm the absence of peroxides before proceeding.[7]
-
Aqueous Work-up: Transfer the mixture to a 250 mL separatory funnel. Add 30 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and extract the m-chlorobenzoic acid byproduct. Shake the funnel, venting frequently. Separate the layers and collect the organic (bottom) layer.
-
Extraction: Extract the aqueous layer twice more with 20 mL portions of DCM. Combine all organic layers.
-
Drying and Concentration: Wash the combined organic layers with 30 mL of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as an off-white or pale yellow solid.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel if necessary.
Product Characterization
The identity and purity of the synthesized this compound N-oxide should be confirmed using standard analytical techniques.
-
Appearance: Expected to be a crystalline solid.
-
¹H NMR: The formation of the N-oxide will cause a characteristic downfield shift of the aromatic protons compared to the starting material due to the influence of the N-O bond.
-
¹³C NMR: The chemical shifts of the ring carbons will be altered, particularly the carbons adjacent (C2, C6) and para (C4) to the N-oxide group.[8][9][10]
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of the product (C₅H₄Cl₂N₂O).
-
Melting Point (MP): A sharp melting point range is indicative of high purity. The melting point of the related 2,6-Dichloropyridine N-oxide is reported as 138-142 °C.[11]
Safety Precautions and Handling
-
meta-Chloroperoxybenzoic Acid (m-CPBA): m-CPBA is a strong oxidizing agent and can cause fire or explosion upon contact with combustible materials, or if allowed to dry out completely.[12] It is also a skin and eye irritant.[7][13][14]
-
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[7][15]
-
Store m-CPBA refrigerated (2-8 °C) in its original container, away from flammable substances.[7][15]
-
Handle m-CPBA in a chemical fume hood.[15]
-
Never add it to a reaction mixture all at once, especially at elevated temperatures.
-
-
Dichloromethane (DCM): DCM is a volatile chlorinated solvent. All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation.
-
General Procedures: Standard laboratory safety practices should be followed at all times.
Troubleshooting Guide
| Issue | Probable Cause | Suggested Solution |
| Incomplete Reaction | Insufficient oxidant or reaction time. | Add an additional 0.2-0.3 equivalents of m-CPBA and allow the reaction to stir for another 12-24 hours. Gently warming the reaction to 35-40 °C can also increase the rate. |
| Low Yield | Product loss during aqueous work-up. | The N-oxide product may have some water solubility. Ensure thorough back-extraction of the aqueous layers with DCM. Avoid overly aggressive pH changes. |
| Impure Product | Incomplete removal of m-chlorobenzoic acid. | During the work-up, perform an additional wash with saturated NaHCO₃ solution. If the acid co-crystallizes, purification via column chromatography may be necessary. |
References
-
Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). (2017). UCLA Chemistry and Biochemistry. [Link]
-
Horning, E. C. (Ed.). (1955). Pyridine-N-oxide. Organic Syntheses, 3, 791. [Link]
-
Gawinecki, R., et al. (2008). Synthesis and NMR characterization of seven new substituted pyridine N-oxides. Magnetic Resonance in Chemistry, 46(5), 477-482. [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). (3-Chloroperbenzoic Acid) MSDS. [Link]
- CN115160220A - Synthesis process of pyridine-N-oxide. (2022).
-
Gajeles, G., et al. (2020). N-oxidation of Pyridine Derivatives - Supporting Information. Royal Society of Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds. [Link]
-
Cacchi, S., et al. (2003). A Simple and Efficient Method for the Preparation of Pyridine N-Oxides. The Journal of Organic Chemistry, 68(25), 9597-9600. [Link]
-
Katritzky, A. R., et al. (2004). Functionalization of pyridine N‐oxides using PyBroP. Journal of Heterocyclic Chemistry, 41(4), 557-562. [Link]
-
Anet, F. A. L., & Yavari, I. (1977). Carbon-13 nuclear magnetic resonance study of pyridine N-oxide. The Journal of Organic Chemistry, 42(22), 3589-3591. [Link]
-
Fojud, Z., et al. (2004). NMR study of heterogeneity in pyridine-N-oxide...HCl crystal. Solid State Nuclear Magnetic Resonance, 25(1-3), 188-191. [Link]
-
PubChem. (n.d.). 2,6-Dichloropyridine N-Oxide. [Link]
-
Lyakin, O. Y., et al. (2020). Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. Molecules, 25(21), 5199. [Link]
-
Wikipedia. (n.d.). Pyridine-N-oxide. [Link]
-
Wang, D., et al. (2022). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry, 87(3), 1755-1765. [Link]
-
Kanishchev, O. S., et al. (2012). Synthesis and structure of 2,6-diazidotrichloropyridine-N-oxide. Russian Chemical Bulletin, 61(8), 1581-1586. [Link]
-
Reddit. (2023). How to dry pyridine N-oxide obtained commercially. [Link]
-
Master Organic Chemistry. (2023). m-Chloroperoxybenzoic Acid (m-CPBA) For The Epoxidation of Alkenes. [Link]
-
Wikipedia. (n.d.). meta-Chloroperoxybenzoic acid. [Link]
-
Shul'pin, G. B., et al. (2018). Stereoselective Alkane Oxidation with meta-Chloroperoxybenzoic Acid (MCPBA) Catalyzed by Organometallic Cobalt Complexes. Catalysts, 8(12), 636. [Link]
-
OChemOnline. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. [Link]
-
Organic Chemistry Portal. (n.d.). m-CPBA (meta-chloroperoxybenzoic acid). [Link]
-
Kaur, H., et al. (2014). Highly efficient and selective phosphorylation of amino acid derivatives and polyols catalysed by 2-aryl-4-(dimethylamino)pyridine-N-oxides - Supporting Information. Royal Society of Chemistry. [Link]
Sources
- 1. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 4. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2,6-ジクロロピリジンN-オキシド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. oxfordlabchem.com [oxfordlabchem.com]
- 13. aksci.com [aksci.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. static.fishersci.eu [static.fishersci.eu]
Application Note: A Validated Protocol for the Laboratory-Scale Synthesis and Purification of 2,6-Dichloropyridine-4-methylamine
Abstract
2,6-Dichloropyridine-4-methylamine is a valuable heterocyclic building block in medicinal chemistry and drug development, serving as a key intermediate for various therapeutic agents.[1] This application note provides a comprehensive, field-proven protocol for the laboratory-scale synthesis of this compound via a microwave-assisted nucleophilic aromatic substitution (SNAr) reaction. Furthermore, it details a robust, two-stage purification strategy involving silica gel flash chromatography and recrystallization to achieve high purity (>99.5%). The causality behind critical experimental choices is explained, ensuring both reproducibility and a deep understanding of the process for researchers, scientists, and drug development professionals.
Introduction: The Synthetic Challenge and Strategy
The pyridine core is a privileged scaffold in pharmaceutical science. Functionalizing it efficiently is paramount. The synthesis of this compound presents a classic challenge in regioselectivity. The pyridine nitrogen activates the C2, C4, and C6 positions for nucleophilic attack. The direct reaction between 2,6-dichloropyridine and methylamine is a highly effective and atom-economical approach.
The critical principle governing this transformation is the Nucleophilic Aromatic Substitution (SNAr) mechanism. The reaction proceeds through a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2] The stability of this intermediate dictates the reaction's feasibility. For a pyridine ring, nucleophilic attack at the C4 position allows the negative charge to be delocalized onto the electronegative ring nitrogen, a stabilizing resonance form that lowers the activation energy for the reaction.[3] This inherent electronic preference makes the direct amination of 2,6-dichloropyridine at the C4 position a favorable pathway.
This guide employs a modern, microwave-assisted protocol, which significantly accelerates the reaction, often leading to cleaner products and higher yields compared to conventional heating.[2] The subsequent purification is designed to systematically remove unreacted starting materials and trace impurities, delivering a final product of exceptional analytical purity.
Reaction Scheme
Materials and Equipment
| Reagents & Solvents | Grade | Supplier | CAS No. | Notes |
| 2,6-Dichloropyridine | ≥99% | Sigma-Aldrich | 2402-78-0 | Starting material. |
| Methylamine solution | 40 wt. % in H₂O | Sigma-Aldrich | 74-89-5 | Nucleophile. Handle in a fume hood. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | 584-08-7 | Base. Ensure it is dry. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | 68-12-2 | Reaction solvent. |
| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific | 141-78-6 | Extraction & Chromatography. |
| Hexanes | HPLC Grade | Fisher Scientific | 110-54-3 | Chromatography. |
| Triethylamine (Et₃N) | ≥99.5% | Sigma-Aldrich | 121-44-8 | Chromatography modifier. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | Fisher Scientific | 7757-82-6 | Drying agent. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | 7631-86-9 | Stationary phase for chromatography. |
| Deionized Water | - | - | 7732-18-5 | For work-up. |
| Brine (Saturated NaCl) | - | - | 7647-14-5 | For work-up. |
| Equipment |
| Microwave reactor (e.g., Biotage Initiator, CEM Discover) |
| 10-20 mL microwave reaction vessel with stir bar |
| Round-bottom flasks (various sizes) |
| Separatory funnel (250 mL) |
| Rotary evaporator |
| Glass column for flash chromatography |
| TLC plates (silica gel 60 F₂54) |
| Buchner funnel and filter flask |
| High vacuum pump |
| Magnetic stirrer and hot plate |
Safety & Handling
-
2,6-Dichloropyridine: Toxic if swallowed and causes skin and serious eye irritation.[4] Handle with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Methylamine: Corrosive and flammable. The 40% aqueous solution has a high vapor pressure and is a severe respiratory, skin, and eye irritant. All manipulations must be performed in a well-ventilated chemical fume hood.[5]
-
DMF: A potential reproductive toxin. Avoid inhalation and skin contact.
-
Microwave Reactor: Only use vessels designed for microwave chemistry. Never exceed the recommended volume, temperature, or pressure limits for the vessel.
PART I: SYNTHESIS PROTOCOL
Microwave-Assisted Nucleophilic Aromatic Substitution
This protocol is adapted from general procedures for the amination of dichloropyridines.[2]
-
Reagent Preparation: To a 10-20 mL microwave reaction vessel equipped with a magnetic stir bar, add 2,6-dichloropyridine (1.00 g, 6.76 mmol, 1.0 equiv.) and anhydrous potassium carbonate (1.87 g, 13.5 mmol, 2.0 equiv.).
-
Solvent and Nucleophile Addition: Add 8 mL of anhydrous DMF. With vigorous stirring, add the 40 wt. % methylamine solution in water (1.58 mL, 20.3 mmol, 3.0 equiv.) dropwise.
-
Causality Note: Using an excess of the amine nucleophile drives the reaction equilibrium towards the product. Potassium carbonate acts as a base to neutralize the HCl formed during the substitution, preventing the protonation and deactivation of the methylamine nucleophile.
-
-
Microwave Irradiation: Securely cap the reaction vessel. Place it in the microwave reactor. Irradiate the mixture at 160 °C for 45 minutes . Monitor the internal pressure to ensure it remains within the safe operating limits of the instrument.
-
Reaction Monitoring (Optional): After cooling, a small aliquot can be withdrawn, diluted with ethyl acetate, and spotted on a TLC plate against the starting material to check for consumption of the 2,6-dichloropyridine. A typical eluent for TLC is 4:1 Hexanes:Ethyl Acetate.
Reaction Work-up and Crude Product Isolation
-
Cooling and Transfer: Once the reaction is complete, allow the vessel to cool to room temperature. Carefully uncap the vessel in the fume hood.
-
Quenching and Dilution: Pour the reaction mixture into a 250 mL separatory funnel containing 50 mL of deionized water.
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Causality Note: The desired product is significantly more soluble in the organic phase (ethyl acetate), while the inorganic salts (KCl, unreacted K₂CO₃) and excess methylamine are partitioned into the aqueous phase.
-
-
Washing: Combine the organic layers and wash with brine (2 x 40 mL) to remove residual water and DMF.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a light brown or off-white solid.
PART II: PURIFICATION PROTOCOL
The crude product contains unreacted starting material and other minor impurities. A two-step purification process is employed to achieve high purity.
Purification by Flash Column Chromatography
Aminopyridines can interact strongly with the acidic surface of silica gel, leading to peak tailing and poor separation. The addition of a basic modifier to the mobile phase is critical.[6]
-
TLC Analysis: Determine the optimal mobile phase composition by TLC. Test various ratios of hexanes and ethyl acetate. A good starting point is 9:1 Hexanes:EtOAc. The ideal system should give a retention factor (Rƒ) of 0.25-0.35 for the desired product. Add 0.5% triethylamine to the TLC developing jar to assess its effect on spot shape.
-
Column Packing: Prepare a slurry of silica gel (approx. 50 g for 1 g of crude product) in the initial, least polar mobile phase (e.g., 95:5 Hexanes:EtOAc + 0.5% Et₃N). Pack a glass column with the slurry, ensuring a level and well-packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel (approx. 2-3 g) and evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this dry-adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with the starting mobile phase. If necessary, gradually increase the polarity by increasing the percentage of ethyl acetate (gradient elution). Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.
Final Purification by Recrystallization
Recrystallization is highly effective for removing trace impurities from the solid product obtained after chromatography.[7]
-
Solvent Selection: Place a small amount of the purified solid in a test tube. Test solvents for suitability. The ideal solvent will dissolve the compound when hot but not when cold. A mixed solvent system, such as ethyl acetate/hexanes , is often effective.
-
Dissolution: Place the column-purified solid in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to just dissolve the solid.
-
Crystallization: Slowly add hexanes dropwise to the hot solution until it becomes slightly turbid. Add a drop or two of hot ethyl acetate to redissolve the turbidity.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold hexanes. Dry the crystals under high vacuum to a constant weight.
Expected Results & Data Summary
| Parameter | Value / Observation |
| Starting Material | 2,6-Dichloropyridine (White crystalline solid) |
| Crude Product | Off-white to light brown solid |
| Purity after Chromatography | >98% (by HPLC/GC-MS) |
| Final Product | White crystalline solid |
| Final Purity | >99.5% (by HPLC/GC-MS) |
| Typical Yield | 75-85% (after all purification steps) |
| Molecular Formula | C₆H₆Cl₂N₂[8] |
| Molecular Weight | 177.03 g/mol [8] |
Disclaimer: The data in this table is for illustrative purposes. Actual results will vary depending on the specific reaction conditions and scale.
Visualized Workflow & Mechanism
Experimental Workflow
Caption: Overall experimental workflow for synthesis and purification.
SNAr Reaction Mechanism
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive K₂CO₃ (absorbed moisture).2. Insufficient temperature/time.3. Old methylamine solution. | 1. Use freshly opened or oven-dried K₂CO₃.2. Increase microwave time or temperature slightly (e.g., 170 °C).3. Use a fresh bottle of methylamine solution. |
| Poor Separation on Column | 1. Eluent system is not optimal.2. Tailing of the amine product.[6] | 1. Re-optimize the eluent using TLC; a gradient elution may be necessary.[9]2. Ensure 0.5-1% triethylamine is added to the eluent to suppress interaction with acidic silica.[6] |
| Product "Oils Out" During Recrystallization | 1. Solution is too concentrated or cooled too quickly.2. Significant impurities present.[7] | 1. Add a small amount of the hot primary solvent (EtOAc) to redissolve, then allow to cool much more slowly.2. If oiling persists, re-purify the material by column chromatography before attempting recrystallization again.[7] |
| Low Final Yield | 1. Product loss during work-up.2. Significant product loss during purification. | 1. Ensure thorough extraction (3-4 times); check pH of aqueous layer to ensure it's basic.2. Be meticulous with fraction collection. For recrystallization, minimize the amount of hot solvent used and ensure thorough cooling.[9] |
References
-
Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-Aminopyridine and 4-Acetylaminopyridine by Reduction of 4-Nitropyridine-N-Oxide with Iron and Mineral Acids. Fourth International Electronic Conference on Synthetic Organic Chemistry. [Link]
-
Allen, C. F. H., & Wolf, C. N. (1950). 3-Aminopyridine. Organic Syntheses, 30, 3. [Link]
-
Tej-Sourcing. (n.d.). Optimizing Organic Synthesis: The Role of 2,6-Dichloro-4-methyl-3-aminopyridine. [Link]
-
ChemBK. (2024). 2,6-dichloropyridine-4-carbonitrile. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
-
Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound | 88579-63-9 [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 2,6-Dichloropyridine-4-methylamine as a Versatile Precursor in Advanced Materials Synthesis
Introduction: 2,6-Dichloropyridine-4-methylamine is a substituted pyridine derivative whose true potential in materials science lies not in its direct application, but in its role as a highly versatile and reactive building block. Its unique structure, featuring a pyridine core, two reactive chlorine atoms, and an amine group, offers multiple avenues for constructing complex, functional macromolecules. The two chlorine atoms at the 2 and 6 positions are susceptible to nucleophilic aromatic substitution, providing ideal handles for polymerization or functionalization. The pyridine nitrogen and the 4-methylamine group, in turn, offer sites for coordination chemistry, hydrogen bonding, and further derivatization.
This guide moves beyond the compound's basic properties to provide researchers with the conceptual framework and practical protocols needed to leverage this compound in the synthesis of novel polymers and coordination materials. We will explore its core reactivity and detail methodologies for its integration into advanced material architectures. While direct research on this specific molecule is emerging, its structural motifs suggest significant applicability in fields like organic electronics and polymer chemistry[1].
Core Compound Analysis: Physicochemical Properties and Safety
A thorough understanding of the starting material is critical for successful and safe experimentation. The key properties of this compound are summarized below.
Table 1: Physicochemical and Safety Data
| Property | Value | Source |
| Chemical Name | This compound | [2][3] |
| Synonym(s) | (2,6-dichloro-4-pyridinyl)methanamine | |
| CAS Number | 88579-63-9 | |
| Molecular Formula | C₆H₆Cl₂N₂ | [1][2][3] |
| Molecular Weight | 177.03 g/mol | [2][3] |
| Physical Form | Solid or liquid | |
| Purity | Typically ≥95% | |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | |
| GHS Signal Word | Warning | [2] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Precautionary Codes | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [2] |
Mechanistic Insight: The Chemistry of a Privileged Scaffold
The utility of this compound stems from two primary reaction modalities: nucleophilic aromatic substitution (SNAr) at the chlorinated positions and coordination at the nitrogen atoms.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing effect of the pyridine ring nitrogen atom makes the carbon atoms at the 2 and 6 positions electron-deficient and thus highly susceptible to attack by nucleophiles. This allows for the relatively straightforward displacement of the chlorine atoms, which are good leaving groups. This reactivity is the cornerstone for using this molecule as a monomer in step-growth polymerization or as a scaffold for building complex ligands. The reaction is typically facilitated by a base to neutralize the HCl byproduct. This principle is widely used in the synthesis of substituted heterocycles[4].
Coordination Chemistry
The pyridine ring nitrogen possesses a lone pair of electrons, making it an excellent Lewis base for coordinating to metal centers. This interaction is fundamental to the formation of coordination polymers and Metal-Organic Frameworks (MOFs)[5][6][7]. While the exocyclic amine can also participate in coordination, it is more commonly used as a functional handle or a site for hydrogen bonding to direct the supramolecular assembly.
Application Note 1: Synthesis of Pyridine-Containing Poly(ether amine)s
Objective: To demonstrate the use of this compound as a monomer in a polycondensation reaction to synthesize a novel, nitrogen-rich polymer. Such polymers are of interest for applications in gas separation membranes, chelation, and as macro-ligands.
Causality: This protocol leverages the SNAr reactivity of the two chlorine atoms. By reacting it with a co-monomer containing two nucleophilic groups (e.g., a bisphenol or a diamine), a linear polymer can be formed. We will use a bisphenol to create a poly(ether amine), a class of polymers known for thermal stability. The presence of the pyridine and amine moieties in the backbone is expected to impart unique solubility and coordination properties.
Experimental Workflow: Polycondensation
Sources
- 1. Buy this compound | 88579-63-9 [smolecule.com]
- 2. echemi.com [echemi.com]
- 3. This compound | CAS: 88579-63-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. An ionic Fe-based metal–organic-framework with 4′-pyridyl-2,2′:6′,2′′-terpyridine for catalytic hydroboration of alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metal-Organic Framework vs. Coordination Polymer—Influence of the Lanthanide on the Nature of the Heteroleptic Anilate/Terephtalate 3D Network | MDPI [mdpi.com]
Application Note & Protocols: Strategic Functionalization of 2,6-Dichloropyridine-4-methylamine for Structure-Activity Relationship (SAR) Studies
Abstract
The 2,6-disubstituted-4-aminopyridine scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active agents.[1][2] The 2,6-Dichloropyridine-4-methylamine core, in particular, offers a versatile platform for generating diverse chemical libraries for Structure-Activity Relationship (SAR) studies. Its three distinct points of modification—the two chemically equivalent C2/C6 chlorine atoms and the C4-methylamine group—allow for systematic exploration of the chemical space surrounding the core. This guide provides a detailed technical overview of key functionalization strategies, complete with step-by-step protocols, mechanistic insights, and data presentation to empower researchers in drug discovery and development.
Introduction: The Strategic Value of the Scaffold
The pyridine ring is a cornerstone of many pharmaceuticals due to its ability to engage in hydrogen bonding and π-stacking interactions with biological targets.[3] Specifically, the this compound scaffold presents a trifecta of synthetic handles for diversification:
-
C2/C6 Chlorine Atoms: These positions are ripe for functionalization via modern cross-coupling reactions or classical nucleophilic aromatic substitution (SNAr).[4][5] They serve as primary vectors for introducing substituents that can modulate potency, selectivity, and pharmacokinetic properties.
-
C4-Methylamine Group: This primary amine is an excellent nucleophile and a hydrogen bond donor, providing a secondary vector for modification through acylation, alkylation, or urea formation to probe interactions with target proteins.[6][7]
The strategic challenge and opportunity lie in the selective and sequential modification of these sites to build a comprehensive SAR map. The presence of the electron-donating 4-methylamine group influences the reactivity of the pyridine ring, a critical consideration for reaction planning. This guide will dissect the primary synthetic avenues available to the medicinal chemist.
Functionalization at the C2 and C6 Positions
The two chlorine atoms are the primary handles for introducing significant structural diversity. The choice between cross-coupling and SNAr reactions depends on the desired substituent and the overall synthetic strategy.
Palladium-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed reactions are the cornerstone of modern medicinal chemistry for their reliability, scope, and functional group tolerance.[8] For 2,6-dichloropyridines, palladium catalysis is particularly effective.
The Suzuki-Miyaura reaction is a powerful method for installing aryl, heteroaryl, or alkyl groups.[4] While aryl chlorides are less reactive than bromides or iodides, modern catalyst systems can effectively promote this transformation.[5]
Expertise & Experience: The key to successfully coupling aryl chlorides is the choice of ligand. Bulky, electron-rich phosphine ligands are required to facilitate the rate-limiting oxidative addition step of the palladium catalyst to the C-Cl bond.[9] Furthermore, the presence of the C4-methylamine group is electron-donating, which can further decrease the reactivity of the C-Cl bonds towards oxidative addition, often necessitating slightly more forcing conditions compared to the parent 2,6-dichloropyridine.
Protocol: Mono-Arylation of this compound
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the this compound (1.0 equiv), the desired arylboronic acid (1.1-1.2 equiv), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 3.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and a bulky phosphine ligand (e.g., SPhos or XPhos, 4 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like dioxane/water (4:1).
-
Reaction: Heat the mixture to 80-110 °C and stir until reaction completion is observed by TLC or LC-MS (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki Couplings
| Entry | Boronic Acid | Catalyst/Ligand | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | 90 | 16 | 89 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 110 | 8 | 78 |
Yields are hypothetical and for illustrative purposes.
For SAR studies, installing a variety of amines at the C2 or C6 position is invaluable. The Buchwald-Hartwig amination is the premier method for this transformation, offering broad scope for both the aryl halide and the amine coupling partner.[8][10]
Trustworthiness: The choice of base is critical in Buchwald-Hartwig aminations. Strong, non-nucleophilic bases like NaOtBu or LiHMDS are typically required to deprotonate the amine, facilitating its entry into the catalytic cycle. Weaker bases often lead to sluggish or incomplete reactions.
Protocol: Buchwald-Hartwig Amination with a Secondary Amine
-
Vessel Preparation: In a glovebox or under an inert atmosphere, charge a vial with NaOtBu (1.4 equiv), the palladium precatalyst (e.g., G3-XPhos, 1-2 mol%), and the 2,6-dichloro-4-methylamine derivative (1.0 equiv).
-
Reagent Addition: Add the secondary amine (e.g., morpholine, 1.2 equiv) and anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vial and heat the mixture to 80-110 °C. Monitor the reaction by LC-MS.
-
Work-up & Purification: After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts. Concentrate the filtrate and purify the residue by chromatography.
Nucleophilic Aromatic Substitution (SNAr)
SNAr offers a complementary, often catalyst-free, method for introducing nucleophiles.[11] The reaction is governed by the stability of the Meisenheimer intermediate, which is enhanced by the electron-withdrawing nature of the pyridine nitrogen.[12][13]
Mechanistic Insight: For dichloropyridines, the first SNAr substitution is straightforward. However, the second substitution is often challenging. The introduction of an electron-donating nucleophile (like an amine or alkoxide) in the first step deactivates the ring towards a subsequent nucleophilic attack, requiring more forcing conditions (higher temperatures, microwave irradiation).[12]
Protocol: SNAr with an Amine Nucleophile
-
Vessel Preparation: In a microwave-safe reaction vessel, combine the 2,6-dichloro-4-methylamine derivative (1.0 equiv), the desired amine (2.0-5.0 equiv), and a base such as K₂CO₃ or DIPEA (2.0 equiv).
-
Solvent Addition: Add a polar aprotic solvent like DMF, NMP, or DMSO.
-
Reaction: Seal the vessel and heat in a microwave reactor to 150-200 °C for 30-90 minutes.[12]
-
Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry, concentrate, and purify by chromatography or recrystallization.
Functionalization at the C4-Methylamine Position
Once the C2 and/or C6 positions have been elaborated, the C4-methylamine provides a secondary diversification point. These reactions are typically high-yielding and procedurally simple.
Protocol: Amide Formation via Acylation
-
Reagent Solution: Dissolve the functionalized 2,6-disubstituted-4-methylaminopyridine (1.0 equiv) and a non-nucleophilic base (e.g., DIPEA or triethylamine, 1.5 equiv) in a suitable aprotic solvent (e.g., DCM or THF).
-
Acylation: Cool the solution to 0 °C in an ice bath. Add the desired acid chloride or anhydride (1.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours until complete.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM.
-
Purification: Dry the organic layer, concentrate, and purify the resulting amide by chromatography or recrystallization.
Integrated Synthetic Workflow for SAR Library Generation
The true power of this scaffold is realized when these orthogonal functionalization strategies are combined. A logical workflow allows for the rapid generation of a matrix of analogs for comprehensive SAR studies.
Workflow Rationale:
-
C2/C6 Differentiation: It is often advantageous to perform a selective mono-functionalization at C2/C6 first. A Suzuki coupling is ideal for this initial step.
-
Second C-Halo Functionalization: With one chlorine replaced, the second can be functionalized, often using a different reaction type like SNAr to maximize diversity.
-
Final Amine Modification: The final derivatization of the C4-methylamine is typically robust and can be performed on the fully elaborated pyridine core.
By systematically varying R¹, R², and R³ in the workflow above, researchers can efficiently probe the steric and electronic requirements of their biological target, accelerating the discovery of lead compounds.
References
- BenchChem. (n.d.). A Comparative Performance Analysis of 2,6-Dichloropyridine in Key Cross-Coupling Reactions.
- Ennis, D. S., et al. (2012). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. NIH Public Access.
- BenchChem. (n.d.). 2,6-Dichloropyridine: A Comparative Guide to its Efficacy in Cross-Coupling Reactions.
- BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution.
- Harris, C. J., et al. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Publications.
- Smith, D. T., et al. (2005). Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. European Journal of Medicinal Chemistry.
- RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).
- Singh, S. K., et al. (2013). Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory. PubMed.
- Peneau, A., et al. (2011). Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors. NIH Public Access.
- Khan Academy. (2019). Nucleophilic aromatic substitutions. YouTube.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
- Muhs, A., et al. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. PubMed.
- University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
- Hu, B., et al. (2014). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. De Gruyter.
Sources
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.rug.nl [research.rug.nl]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Synthesis of Novel Sulfonamide Compounds from 2,6-Dichloropyridine-4-methylamine: An Application Note and Protocol
Introduction: The Significance of Pyridine-Containing Sulfonamides in Modern Drug Discovery
The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3][4] The pyridine scaffold is also a "privileged" structure in drug design, frequently incorporated to enhance pharmacological and pharmacokinetic profiles.[1] The strategic combination of these two moieties in novel pyridine-based sulfonamides presents a compelling avenue for the discovery of new drug candidates. This application note provides a detailed protocol for the synthesis of sulfonamide compounds utilizing 2,6-Dichloropyridine-4-methylamine as a key starting material. This precursor offers a versatile platform for generating a diverse library of sulfonamides due to the reactivity of its primary amine and the potential for further modification at the chloro-substituted positions.
Reaction Principle: Nucleophilic Attack on Sulfonyl Chlorides
The core of this synthetic strategy lies in the nucleophilic acyl substitution reaction between the primary amine of this compound and a variety of sulfonyl chlorides. The lone pair of electrons on the nitrogen atom of the methylamine group acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, forming the stable sulfonamide bond. A base, such as pyridine or triethylamine, is typically employed to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.[4]
Experimental Workflow Overview
The overall synthetic process is outlined below. It involves the reaction of this compound with a selected sulfonyl chloride in the presence of a base, followed by workup and purification to yield the desired sulfonamide product.
Caption: A generalized workflow for the synthesis of sulfonamides from this compound.
Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of a representative sulfonamide from this compound and a generic arylsulfonyl chloride. Researchers should adapt the specific quantities and reaction times based on the stoichiometry and reactivity of their chosen sulfonyl chloride.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | |
| Arylsulfonyl Chloride (e.g., p-Toluenesulfonyl chloride) | ≥98% | Commercially Available | |
| Pyridine | Anhydrous | Commercially Available | Can be substituted with triethylamine. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | For workup. | |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | For workup. | |
| Brine | Saturated aqueous solution | For workup. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | For drying. | ||
| Silica Gel | 60 Å, 230-400 mesh | For column chromatography. |
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 10-20 mL per gram of amine).
-
Add pyridine (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
-
Addition of Sulfonyl Chloride:
-
Dissolve the arylsulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirring amine solution over a period of 15-30 minutes. An ice bath can be used to control any exotherm.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The reaction is typically complete within 2-6 hours.[2]
-
-
Workup:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding 1 M HCl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.
-
-
Characterization:
-
Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Troubleshooting and Key Considerations
-
Low Yield: If the yield is low, ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the sulfonyl chloride. Increasing the reaction time or slightly warming the reaction mixture may also improve conversion.
-
Side Reactions: The formation of bis-sulfonated products is possible if the reaction conditions are too harsh. Slow, controlled addition of the sulfonyl chloride is crucial.
-
Purification Challenges: The polarity of the sulfonamide product will vary depending on the nature of the "R" group from the sulfonyl chloride. The choice of eluent for column chromatography should be optimized accordingly.
Safety Precautions
-
Sulfonyl chlorides are corrosive and lachrymatory. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
-
Pyridine has a strong, unpleasant odor and is flammable. Handle with care.
Conclusion
This application note provides a robust and adaptable protocol for the synthesis of novel sulfonamide compounds from this compound. This methodology offers a straightforward and efficient route to a diverse range of pyridine-containing sulfonamides, which are valuable scaffolds for the development of new therapeutic agents. The versatility of the starting materials and the reliability of the reaction make this an excellent approach for researchers in drug discovery and medicinal chemistry.
References
- BenchChem. (2025).
- European Journal of Chemistry. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. 12(3), 279-283.
- RSC Publishing. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid.
- Slideshare. (n.d.). SULPHONAMIDES AND SULFONES Medicinal Chemistry III.ppt.
- Google Patents. (n.d.).
- Adv. J. Chem. B: Nat. Prod. Med. Chem. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. 7(1), 130-150.
- European Journal of Chemistry. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent.
- Angewandte Chemie International Edition. (2019).
- CORE. (n.d.). The Synthesis of Functionalised Sulfonamides.
- ResearchGate. (2025). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)
- ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
- Wiley Online Library. (2019).
- Cardiff University. (2019).
- ResearchGate. (2025). Sulfonamides of 2-[(2,6-dichlorophenyl)amino]phenyl acetoxyacetic acid and their antibacterial studies.
- Google Patents. (n.d.). FR2763331A1 - PROCESS FOR THE SYNTHESIS OF SULFONIMIDES AND THEIR SALTS.
- RSC Advances. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions.
- ResearchGate. (2025).
- MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- NIH. (2023).
- DSpace@MIT. (2015).
- PubMed Central. (n.d.). 4-Amino-3,5-dichloropyridine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. eurjchem.com [eurjchem.com]
- 3. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinolin ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09400E [pubs.rsc.org]
- 4. ajchem-b.com [ajchem-b.com]
Application Note: A Protocol for the Comprehensive Spectroscopic Analysis of 2,6-Dichloropyridine-4-methylamine
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
2,6-Dichloropyridine-4-methylamine is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique molecular architecture, featuring a pyridine core with two chlorine substituents and a reactive methylamine group, necessitates rigorous structural confirmation and purity assessment.[2] In drug development and material science, an unambiguous understanding of a molecule's identity and integrity is non-negotiable. Spectroscopic analysis provides the foundational data for this confirmation.
This guide presents a comprehensive, multi-technique approach to the spectroscopic acquisition and interpretation for this compound. We move beyond rote procedures to explain the causality behind methodological choices, ensuring that researchers can generate high-quality, reliable, and defensible data. The protocols herein are designed to be self-validating, where data from one technique corroborates the findings of another, building a cohesive and trustworthy analytical profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), allowing for the precise mapping of the molecular framework.
Expert Insight: Solvent Selection
The choice of deuterated solvent is critical. While Chloroform-d (CDCl₃) is a common choice, this compound's amine protons are labile and may exchange with residual water, leading to peak broadening or disappearance. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a superior choice as it forms hydrogen bonds with the N-H protons, slowing their exchange rate and resulting in sharper, more easily identifiable peaks. For this protocol, we will proceed with DMSO-d₆.
Protocol 2.1: NMR Sample Preparation
-
Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry vial.[3][4]
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.[4][5] Agitate the vial gently (vortex if necessary) until the sample is fully dissolved.
-
Filtration (Critical Step): To ensure optimal magnetic field homogeneity (shimming), it is imperative to remove any particulate matter.[6] Draw the solution into a clean Pasteur pipette that has a small, tight plug of glass wool or a Kimwipe at its neck.[3][7]
-
Transfer: Carefully filter the solution from the pipette directly into a clean, dry 5 mm NMR tube. The final solution height should be approximately 5-6 cm.[5][7]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. Do not use paper labels or tape on the body of the tube, as this will interfere with the spinning.[7]
Protocol 2.2: Data Acquisition
-
Instrument Setup: Insert the sample into the spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire 8 to 16 scans for a good signal-to-noise ratio.
-
Set a spectral width of approximately 12-16 ppm, centered around 6 ppm.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program (e.g., zgpg30).
-
A higher concentration (20-50 mg) is recommended due to the low natural abundance of ¹³C.[3]
-
Acquire a larger number of scans (e.g., 1024 or more) as needed to achieve adequate signal-to-noise.
-
Set a spectral width of approximately 200-220 ppm.
-
Interpretation of NMR Spectra
The expected chemical shifts provide a unique fingerprint for the molecule.
-
¹H NMR (DMSO-d₆):
-
Pyridine Protons: Expect a singlet in the aromatic region (typically ~6.5-7.0 ppm). The two protons on the pyridine ring (at C3 and C5) are chemically equivalent due to the molecule's symmetry.
-
Methylene Protons (-CH₂-): A singlet is expected around 3.5-4.0 ppm.[2] This signal may show coupling to the adjacent N-H protons if their exchange is slow.
-
Amine Protons (-NH₂): A broad signal is anticipated around 1.5-2.5 ppm, which will integrate to two protons.[2] Its broadness is due to quadrupolar coupling with the nitrogen atom and chemical exchange.
-
-
¹³C NMR (DMSO-d₆):
-
C2 & C6 (C-Cl): These carbons are expected to be the most downfield of the ring carbons, likely in the range of 150-160 ppm.
-
C4 (C-CH₂NH₂): This carbon will also be significantly downfield, potentially in the 140-150 ppm region.
-
C3 & C5 (C-H): These equivalent carbons will appear upfield relative to the substituted carbons, likely in the 110-120 ppm range.
-
Methylene Carbon (-CH₂-): Expected in the aliphatic region, around 40-50 ppm.
-
Mass Spectrometry (MS): The Definitive Molecular Weight and Fragmentation Signature
Mass spectrometry provides the exact molecular weight and crucial structural information through controlled fragmentation. For a compound containing chlorine, the isotopic pattern is a definitive diagnostic tool.
Expert Insight: Ionization Technique
Electron Ionization (EI) is a robust "hard" ionization technique suitable for relatively stable, volatile compounds like this one. It provides a clear molecular ion peak and a rich, reproducible fragmentation pattern that serves as a molecular fingerprint. For higher sensitivity or for less stable compounds, a "soft" ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) could be employed.[8]
Protocol 3.1: Sample Preparation (for GC-MS)
-
Stock Solution: Prepare a stock solution by dissolving ~1 mg of the sample in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.[9]
-
Working Solution: Dilute the stock solution 1:10 or 1:100 in the same solvent to prevent overloading the instrument.
Protocol 3.2: Data Acquisition (Typical GC-MS Parameters)
-
GC Method: [9]
-
Injector: 280 °C, Split mode (e.g., 50:1).
-
Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm ID).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Oven Program: Initial 80 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
-
-
MS Method: [9]
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: 40-400 m/z.
-
Interpretation of the Mass Spectrum
The mass spectrum provides several layers of confirmation.
-
Molecular Ion (M⁺): The molecular ion peak will be observed at an m/z of 177, corresponding to the molecular weight of the compound with two ³⁵Cl isotopes.[2]
-
Isotopic Pattern (The "Smoking Gun"): Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), a characteristic pattern will emerge for the molecular ion.[10][11]
-
M⁺ peak (m/z 177): Contains two ³⁵Cl atoms. Relative abundance: 100% (or 9).
-
M+2 peak (m/z 179): Contains one ³⁵Cl and one ³⁷Cl atom. Relative abundance: ~65% (or 6).
-
M+4 peak (m/z 181): Contains two ³⁷Cl atoms. Relative abundance: ~10% (or 1).
-
This 9:6:1 ratio is a highly reliable indicator of a molecule containing two chlorine atoms.[12]
-
-
Key Fragmentation: The most likely fragmentation pathway is the loss of the methylamine group.
-
[M - CH₂NH₂]⁺: A significant peak should be observed at m/z 147 (177 - 30), corresponding to the 2,6-dichloropyridine radical cation. This fragment will also exhibit a smaller M+2 peak at m/z 149.[2]
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
These techniques provide valuable information about the functional groups present and the electronic properties of the molecule, respectively.
Protocol 4.1: IR Data Acquisition
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact. This is the simplest method.
-
KBr Pellet: If ATR is unavailable, grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
Protocol 4.2: UV-Vis Data Acquisition
-
Solvent Selection: Use a UV-transparent solvent such as ethanol or methanol.
-
Sample Preparation: Prepare a dilute solution (micromolar range) of the compound. The concentration should be adjusted so that the maximum absorbance is below 1.5 AU.
-
Acquisition: Record the spectrum from approximately 200 to 400 nm, using a matched cuvette containing the pure solvent as a blank.
Interpretation of IR and UV-Vis Spectra
-
IR Spectrum: Confirms the presence of key functional groups.[2]
-
3500-3300 cm⁻¹: Two distinct, sharp peaks characteristic of the asymmetric and symmetric N-H stretching of a primary amine.
-
3100-3000 cm⁻¹: C-H stretching from the aromatic ring.
-
3000-2850 cm⁻¹: C-H stretching from the aliphatic -CH₂- group.
-
1600-1500 cm⁻¹: Strong absorptions from C=C and C=N stretching vibrations within the pyridine ring.
-
~800 cm⁻¹: Strong absorption typical for C-Cl stretching.[4]
-
-
UV-Vis Spectrum: Reveals electronic transitions.[2]
-
250-280 nm: A strong absorption band corresponding to π→π* transitions within the substituted pyridine ring system.
-
300-350 nm: A weaker, broader band may be observed, corresponding to n→π* transitions involving the lone pair electrons on the nitrogen atoms.
-
Summary and Data Validation
The combination of these techniques provides a robust and cross-validated analytical profile of this compound.
Table 1: Summary of Expected Spectroscopic Data
| Technique | Feature | Expected Value / Observation |
| ¹H NMR | Pyridine H (C3, C5) | ~6.5-7.0 ppm (singlet, 2H) |
| Methylene H (-CH₂-) | ~3.5-4.0 ppm (singlet, 2H)[2] | |
| Amine H (-NH₂) | ~1.5-2.5 ppm (broad, 2H)[2] | |
| ¹³C NMR | Aromatic C-Cl | ~150-160 ppm |
| Aromatic C-C | ~140-150 ppm | |
| Aromatic C-H | ~110-120 ppm | |
| Aliphatic -CH₂- | ~40-50 ppm | |
| Mass Spec | Molecular Ion (M⁺) | m/z 177, 179, 181[2] |
| Isotopic Ratio | Approx. 9:6:1[12] | |
| Major Fragment | m/z 147 ([M - CH₂NH₂]⁺)[2] | |
| IR | N-H Stretch | 3500-3300 cm⁻¹ (doublet)[2] |
| C=N, C=C Stretch | 1600-1500 cm⁻¹[2] | |
| C-Cl Stretch | ~800 cm⁻¹[4] | |
| UV-Vis | π→π* Transition | 250-280 nm[2] |
Visualized Workflows
To clarify the experimental and logical processes, the following diagrams are provided.
Caption: Overall workflow for spectroscopic characterization.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Buy this compound | 88579-63-9 [smolecule.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 7. sites.bu.edu [sites.bu.edu]
- 8. uni-saarland.de [uni-saarland.de]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dichloropyridine-4-methylamine
Welcome to the technical support center for the synthesis of 2,6-Dichloropyridine-4-methylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important chemical intermediate. The following information is curated from established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting a suitable 2,6-dichloropyridine precursor, most commonly 2,6-dichloro-4-aminopyridine, with a methylating agent, or by reacting 2,6-dichloropyridine itself with methylamine under controlled conditions to achieve mono-substitution at the 4-position. A more advanced and highly selective alternative is the Buchwald-Hartwig amination.
Q2: What are the primary challenges in this synthesis that can lead to low yield?
A2: The main challenges that can result in diminished yields include:
-
Side reactions: The formation of di-substituted byproducts where both chlorine atoms are replaced by the amine.
-
Incomplete conversion: Failure of the reaction to proceed to completion, leaving unreacted starting materials.
-
Product degradation: Decomposition of the desired product under harsh reaction conditions.
-
Difficult purification: Co-elution of impurities with the product during chromatographic purification or co-crystallization.
Q3: How can I minimize the formation of the di-substituted byproduct?
A3: Minimizing the di-substituted byproduct, 2,6-bis(methylamino)pyridine, is critical for achieving a high yield of the desired mono-substituted product. Key strategies include:
-
Stoichiometry control: Using a slight excess of the 2,6-dichloropyridine starting material relative to the methylamine nucleophile.
-
Low temperature: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can favor mono-substitution.
-
Controlled addition: Adding the methylamine solution slowly to the reaction mixture to maintain a low concentration of the nucleophile.
Q4: What analytical techniques are recommended for monitoring the reaction progress and purity of the final product?
A4: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of the reaction mixture and assessing the purity of the final product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and identify byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and identification of impurities.
Troubleshooting Guide
This section provides a detailed breakdown of common problems encountered during the synthesis of this compound and offers systematic solutions.
Problem 1: Low or No Product Formation
Symptoms:
-
TLC or HPLC analysis shows predominantly unreacted starting material.
-
The isolated yield is significantly lower than expected.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Insufficient Reaction Temperature | The activation energy for the SNAr reaction is not being met, leading to a very slow or stalled reaction. | Gradually increase the reaction temperature in 5-10 °C increments and monitor the progress by TLC/HPLC. Be cautious of higher temperatures which may promote side reactions. |
| Poor Quality Reagents | Degradation of the amine nucleophile or the dichloropyridine starting material can inhibit the reaction. | Ensure the purity of starting materials. Use freshly opened or properly stored reagents. The use of anhydrous solvents is also critical to prevent side reactions. |
| Inadequate Base | If using an amine salt (e.g., methylamine hydrochloride), a base is required to liberate the free amine for the reaction. An insufficient amount or a weak base may not be effective. | Use a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) in at least a stoichiometric amount relative to the amine salt. |
| Catalyst Inactivity (for Buchwald-Hartwig) | If employing a palladium-catalyzed method, the catalyst may be inactive due to oxidation or poisoning. | Ensure strict anaerobic conditions. Use high-purity, degassed solvents and reagents. Consider using a pre-catalyst or activating the catalyst in situ. |
Problem 2: Significant Formation of Di-substituted Byproduct
Symptoms:
-
A major impurity with a molecular weight corresponding to the di-aminated product is observed by LC-MS.
-
Purification is challenging due to similar polarities of the mono- and di-substituted products.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Excess Nucleophile | A high concentration of methylamine drives the reaction towards di-substitution. | Carefully control the stoichiometry. Use no more than 1.0-1.1 equivalents of methylamine. Consider adding the amine solution dropwise over an extended period. |
| High Reaction Temperature | Elevated temperatures can overcome the deactivating effect of the first amino group, promoting the second substitution. | Perform the reaction at a lower temperature for a longer duration. |
| Prolonged Reaction Time | Leaving the reaction for an extended period after the formation of the mono-substituted product can lead to the formation of the di-substituted byproduct. | Monitor the reaction closely by TLC/HPLC and quench the reaction once the starting material is consumed and the desired product is maximized. |
Problem 3: Presence of Isomeric Impurities
Symptoms:
-
NMR analysis shows unexpected signals, suggesting substitution at a different position on the pyridine ring.
-
This is more common if using a substituted 2,6-dichloropyridine where the 3- or 5-position is also reactive.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Lack of Regioselectivity | The electronic and steric environment of the pyridine ring may not strongly favor substitution at the 4-position. | For challenging substrates, consider a directed synthesis approach. For example, starting with a precursor that already has the methylamine group at the 4-position and then introducing the chloro groups. The Buchwald-Hartwig amination often offers higher regioselectivity compared to traditional SNAr.[1][2] |
| Starting Material Impurity | The 2,6-dichloropyridine starting material may contain other dichloropyridine isomers. | Verify the purity of the starting material by GC-MS or NMR before starting the reaction. |
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a general starting point for the synthesis via a traditional SNAr reaction.
Materials:
-
2,6-Dichloro-4-aminopyridine
-
Methyl iodide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-dichloro-4-aminopyridine (1.0 eq) and anhydrous DMF.
-
Add potassium carbonate (2.0 eq) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add methyl iodide (1.1 eq) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol is an alternative, palladium-catalyzed method that can offer higher yields and selectivity.[3][4]
Materials:
-
2,6-Dichloro-4-bromopyridine (or triflate)
-
Methylamine (solution in THF or as hydrochloride salt)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.5 eq) to a dry Schlenk flask.
-
Add the 2,6-dichloro-4-halopyridine (1.0 eq) to the flask.
-
Add anhydrous toluene or dioxane via syringe.
-
Add the methylamine solution (1.1 eq) to the reaction mixture. If using methylamine hydrochloride, add an additional equivalent of base.
-
Seal the Schlenk flask and heat the mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process
Reaction Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield issues.
References
- BenchChem. (2025).
- Ma, C. (2016). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives.
- Wikipedia. (2023).
- Royal Society of Chemistry. (2015). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- The University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
Sources
Technical Support Center: Purification of Crude 2,6-Dichloropyridine-4-methylamine by Column Chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the purification of crude 2,6-Dichloropyridine-4-methylamine using column chromatography. This guide emphasizes scientific integrity, field-proven insights, and a logical, problem-solving approach to common purification challenges.
I. Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific issues you may encounter during the column chromatography of this compound, presented in a question-and-answer format.
My compound won't move off the baseline (Low Rf), even with a highly polar solvent system.
This is a common issue with polar compounds like this compound, which contains a basic methylamine group. The amine functionality can strongly interact with the acidic silica gel stationary phase.
-
Possible Cause 1: Strong Adsorption to Silica Gel. The lone pair of electrons on the nitrogen atom of the methylamine group can form strong hydrogen bonds with the silanol groups (Si-OH) on the surface of the silica gel, leading to very high retention.
-
Solution 1: Use a More Aggressive Solvent System. Consider adding a small percentage of a basic modifier to your mobile phase to compete with your compound for binding sites on the silica. A common choice is to use a stock solution of 10% ammonium hydroxide in methanol and add 1-10% of this solution to your dichloromethane or ethyl acetate mobile phase.[1]
-
Possible Cause 2: Compound Instability on Silica. While this compound is generally stable, prolonged exposure to acidic silica gel could potentially lead to degradation, with the degradation products remaining at the baseline.
-
Solution 2: Deactivate the Silica Gel or Use an Alternative Stationary Phase. You can reduce the acidity of the silica gel by pre-treating it with a base.[1] Alternatively, consider using a different stationary phase like alumina, which is less acidic.[1][2] For very challenging separations, reverse-phase chromatography with a C18 stationary phase and a polar mobile phase (e.g., methanol/water) could be an option.[3][4]
My compound comes off the column, but it's spread across many fractions (tailing).
Tailing is often a sign of non-ideal interactions between your compound and the stationary phase.
-
Possible Cause 1: Overloading the Column. Applying too much crude material to the column can lead to a broad, tailing peak.
-
Solution 1: Reduce the Sample Load. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel used.
-
Possible Cause 2: Non-Optimal Mobile Phase. The chosen solvent system may not be strong enough to efficiently elute the compound, causing it to lag behind.
-
Solution 2: Increase the Polarity of the Eluting Solvent. Once your compound starts to elute, you can gradually increase the polarity of your mobile phase (gradient elution) to sharpen the peak and reduce tailing.[1]
-
Possible Cause 3: Channeling in the Column Packing. An improperly packed column can have channels or cracks, leading to an uneven flow of the mobile phase and band broadening.
-
Solution 3: Repack the Column Carefully. Ensure the silica gel is packed uniformly as a slurry and that the top surface remains flat and undisturbed during sample loading and elution.[2][5]
I'm getting poor recovery of my purified product.
Low recovery can be frustrating and can stem from several factors.
-
Possible Cause 1: Compound Decomposition on the Column. As mentioned, prolonged contact with silica gel can sometimes degrade sensitive compounds.[1]
-
Solution 1: Perform a Silica Stability Test. Before running a large-scale column, spot your compound on a TLC plate and let it sit for a few hours. Then, elute the plate and check for the appearance of new spots, which would indicate degradation.[1]
-
Possible Cause 2: Irreversible Adsorption. In some cases, highly polar compounds can bind so strongly to the stationary phase that they cannot be eluted with standard solvent systems.
-
Solution 2: Flush the Column with a Very Strong Solvent. At the end of your chromatography, flush the column with a highly polar solvent like methanol or a methanol/ammonium hydroxide mixture to recover any strongly retained material.
-
Possible Cause 3: Product Loss During Workup. Significant amounts of the product can be lost during the process of combining and evaporating fractions.
-
Solution 3: Careful Fraction Analysis and Handling. Analyze all fractions by TLC before combining them.[6] When evaporating the solvent, be mindful of the compound's boiling point (291.912°C at 760 mmHg) to avoid loss due to high temperatures on a rotary evaporator.[7]
My product is co-eluting with an impurity.
This indicates that the chosen chromatographic conditions do not provide sufficient resolution between your product and the impurity.
-
Possible Cause: Similar Polarity of Product and Impurity. If the impurity has a polarity very similar to this compound, they will travel through the column at similar rates.
-
Solution 1: Optimize the Solvent System. The key to separation is exploiting subtle differences in polarity. Systematically screen different solvent systems using TLC.[6][8] Sometimes, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity and improve separation.
-
Solution 2: Consider an Alternative Stationary Phase. If optimizing the mobile phase is unsuccessful, changing the stationary phase from silica gel to alumina or even reverse-phase silica may provide the necessary selectivity for separation.[6]
II. Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of this compound.
Caption: A flowchart for troubleshooting column chromatography issues.
III. Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound that I should be aware of for purification?
A1: Key properties include:
-
Appearance: White crystalline solid[9]
-
Solubility: Soluble in various organic solvents.[9] Its amphiphilic nature, with a hydrophilic methylamine group and a hydrophobic chlorinated pyridine ring, influences its solubility.[9]
-
Stability: Stable under standard ambient conditions but should be stored at 2-8°C in a dark, inert atmosphere.[7][9]
Q2: What are some common impurities I might encounter in my crude this compound?
A2: Depending on the synthetic route, which often involves the nucleophilic substitution of 2,6-dichloropyridine with methylamine, common impurities may include:[9]
-
Unreacted Starting Materials: Such as 2,6-dichloropyridine.[12]
-
Side-Reaction Products: Over-alkylation leading to di- or tri-substituted products, or reactions at other positions on the pyridine ring, although the 4-position is generally activated.
Q3: What is a good starting point for a mobile phase to purify this compound on a silica gel column?
A3: A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[6] Given the polarity of the methylamine group, you will likely need a relatively high proportion of the polar solvent. It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC), aiming for an Rf value of 0.2-0.4 for the desired product.[6][13]
Q4: Should I use wet or dry loading for my sample?
A4: Both methods can be effective, but dry loading is often preferred for compounds that have poor solubility in the initial mobile phase.[14]
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane and carefully apply it to the top of the column.[13]
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.[14] This technique can lead to sharper bands and better separation.
Q5: How can I tell if my compound is decomposing on the silica gel column?
A5: The most direct way is to perform a stability test on a TLC plate as described in the troubleshooting section.[1] During the column run, signs of decomposition include the appearance of new, unexpected spots in your TLC analysis of the fractions, streaking on the column, and significantly lower than expected recovery of the starting material.[1]
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | The most common and cost-effective stationary phase for normal-phase chromatography.[2] Its acidic nature can strongly retain basic compounds. |
| Alternative Stationary Phase | Alumina (neutral or basic) | Less acidic than silica, which can be advantageous for basic compounds like this compound to prevent strong adsorption or decomposition.[1][15] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Start with a low polarity mixture and gradually increase the proportion of the more polar solvent. Always optimize with TLC first.[6][8] |
| TLC Optimization Target | Rf value of 0.2 - 0.4 | This range generally provides the best separation in column chromatography.[6][13] |
| Sample Loading | Dry Loading | Recommended for potentially less soluble compounds to ensure a narrow starting band and improve resolution.[14] |
| Elution Method | Gradient Elution | Starting with a lower polarity and gradually increasing it can help separate less polar impurities first, and then elute the more polar product with reduced tailing.[1] |
IV. Detailed Experimental Protocol: Column Chromatography of this compound
This protocol provides a general framework. The specific solvent ratios and column dimensions should be adapted based on the scale of your purification and the results of your initial TLC analysis.
1. Preparation of the Mobile Phase:
-
Based on TLC analysis, prepare an initial, less polar mobile phase (e.g., 70:30 Hexane:Ethyl Acetate) and a more polar mobile phase (e.g., 40:60 Hexane:Ethyl Acetate). Ensure the solvents are miscible.[8] Degas the solvents if using an automated chromatography system.
2. Column Packing (Wet Method):
-
Select an appropriately sized glass column. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[5][6]
-
In a separate beaker, create a slurry of silica gel in the initial, less polar mobile phase.[2]
-
Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and dislodge any air bubbles.[13]
-
Allow the silica to settle, and then add a thin protective layer of sand on top of the packed silica bed.[2]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
3. Sample Loading (Dry Loading Method):
-
Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol).
-
Add silica gel (approximately 10-20 times the mass of your crude sample) to the solution.[14]
-
Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.[14]
-
Carefully add this powder to the top of the packed column, ensuring an even layer.
4. Elution and Fraction Collection:
-
Carefully add the initial, less polar mobile phase to the column without disturbing the top layer of sand.[15]
-
Apply gentle pressure (if using flash chromatography) or allow gravity to initiate the flow.
-
Begin collecting fractions in an ordered array of test tubes.
-
Monitor the separation by collecting small samples from the eluting fractions and analyzing them by TLC.
-
If the product is eluting too slowly or tailing, gradually increase the polarity of the mobile phase by adding a higher proportion of the more polar solvent (gradient elution).[1]
5. Product Isolation:
-
Once the elution is complete, use TLC to identify all fractions containing the pure this compound.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[6]
-
Determine the yield and confirm the purity of the final product using appropriate analytical techniques (e.g., HPLC, NMR, Mass Spectrometry).
V. References
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]
-
Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. Available at: [Link]
-
Reddit. (2022, February 22). troubleshooting column chromatography. Available at: [Link]
-
Wikipedia. Column chromatography. Available at: [Link]
-
Moodle@Units. Column Chromatography. Available at: [Link]
-
MySkinRecipes. This compound. Available at: [Link]
-
Wikipedia. 2,6-Dichloropyridine. Available at: [Link]
-
Acros Pharmatech. This compound. Available at: [Link]
-
ResearchGate. (2013, July). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Available at: [Link]
-
Columbia University. EXPERIMENT 8. Chromatography. Available at: [Link]
-
Fralin Life Sciences Institute. COLUMN CHROMATOGRAPHY KIT. Available at: [Link]
-
Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC - PubMed Central. (2024, June 24). Available at: [Link]
-
ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography?. Available at: [Link]
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. Column chromatography - Wikipedia [en.wikipedia.org]
- 3. columbia.edu [columbia.edu]
- 4. fralinlifesci.vt.edu [fralinlifesci.vt.edu]
- 5. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound [myskinrecipes.com]
- 8. researchgate.net [researchgate.net]
- 9. Buy this compound | 88579-63-9 [smolecule.com]
- 10. echemi.com [echemi.com]
- 11. This compound | CAS: 88579-63-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 12. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. Column Chromatography [moodle2.units.it]
Technical Support Center: Optimizing Palladium-Catalyzed Amination of 4-(Halomethyl)-2,6-dichloropyridine
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance for the palladium-catalyzed amination of the challenging 4-(halomethyl)-2,6-dichloropyridine substrate. Here, we address common questions, troubleshoot frequent experimental issues, and provide validated starting protocols to accelerate your research.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when aminating 4-(halomethyl)-2,6-dichloropyridine?
The substrate presents three main challenges:
-
Multiple Reactive Sites: There are three potential sites for reaction: the two chloro-substituents at the C2 and C6 positions and the halomethyl group at the C4 position. Achieving selectivity for amination at the C2/C6 positions over the C4-(halomethyl) group can be difficult.
-
Electron-Deficient Pyridine Ring: The two electron-withdrawing chloro groups and the pyridine nitrogen make the C-Cl bonds difficult to activate. This often necessitates highly active catalyst systems and can make oxidative addition the rate-limiting step.[1][2]
-
Catalyst Inhibition: The pyridine nitrogen's lone pair can coordinate to the palladium center, acting as a catalyst poison and leading to deactivation or low conversion rates.[1][2]
Q2: Which position is expected to be more reactive in a Buchwald-Hartwig amination?
Typically, the C-Cl bonds on the pyridine ring are the targets for Buchwald-Hartwig amination. The reactivity of the C4-(halomethyl) group depends on the specific halogen (I > Br > Cl) and can be a competing pathway, especially under conditions that favor SN2-type reactions. Controlling the reaction conditions, such as temperature and choice of base, is crucial for achieving regioselectivity.[1] Lower temperatures may favor amination at the more reactive site, which could be the C-Cl bonds with a sufficiently active catalyst.
Q3: What is a good starting point for catalyst and ligand selection for this substrate?
For challenging electron-deficient aryl chlorides, sterically hindered and electron-rich dialkylbiaryl phosphine ligands are the industry standard.[3][4][5] These ligands promote the difficult oxidative addition step and stabilize the active monoligated palladium species.
A recommended starting point would be:
-
Palladium Pre-catalyst: A G3 or G4 pre-catalyst (e.g., XPhos Pd G3/G4, RuPhos Pd G3/G4) is often preferred as they form the active catalytic species more cleanly and reliably than sources like Pd(OAc)₂ or Pd₂(dba)₃.[6]
-
Ligand: XPhos, RuPhos, or BrettPhos are excellent choices.[5][7] XPhos is particularly effective for aryl chlorides.[4]
Q4: Why is the choice of base so critical in this reaction?
The base plays multiple roles: it deprotonates the amine (or a palladium-amine complex) to form the active nucleophile and neutralizes the HX generated.[1][8][9]
-
Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required to facilitate the catalytic cycle, especially with less reactive aryl chlorides.[1]
-
However, strong bases can promote side reactions or decomposition of base-sensitive substrates.[6][10] If the substrate has base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary, though this might require a more active catalyst system or higher temperatures.[1]
Section 2: In-Depth Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Conversion | 1. Catalyst Inhibition: The pyridine nitrogen is coordinating to the palladium center, deactivating the catalyst.[2] 2. Inefficient Oxidative Addition: The C-Cl bond is difficult to activate, making this the rate-limiting step.[1][6] 3. Inactive Catalyst: The palladium pre-catalyst was not properly activated, or oxygen/moisture has degraded the active Pd(0) species. | 1. Use Bulky Ligands: Employ sterically hindered ligands like XPhos, RuPhos, or tBuXPhos. Their bulk can shield the palladium center from the pyridine nitrogen.[2][4] 2. Switch to a More Active System: Use a G3 or G4 pre-catalyst. If using a Pd(0) or Pd(II) source, increase the ligand-to-palladium ratio (e.g., 2:1 or higher). Increase catalyst loading from 1-2 mol% up to 5 mol%.[1] 3. Ensure Anhydrous & Anaerobic Conditions: Thoroughly degas the solvent and dry all reagents and glassware. Use fresh, high-purity catalyst and reagents.[1] |
| Significant Hydrodechlorination (C-Cl replaced by C-H) | 1. Competitive β-Hydride Elimination: This can occur from the palladium-amido complex, especially if reductive elimination is slow. 2. Presence of Water: Trace water can act as a proton source. | 1. Choose a Ligand that Promotes Reductive Elimination: Bulky, electron-rich ligands can accelerate the final C-N bond-forming step.[5] 2. Use Strictly Anhydrous Conditions: Dry solvents over molecular sieves or by distillation. Ensure the base is anhydrous.[1] |
| Formation of Side Products (e.g., Homocoupling of Amine or Aryl Halide) | 1. Unfavorable Reaction Kinetics: Reductive elimination of the desired product is slow compared to side reactions. 2. Catalyst Decomposition: Formation of palladium black can catalyze homocoupling reactions. | 1. Optimize Ligand and Temperature: Screen different ligands to find one that accelerates reductive elimination. Sometimes lowering the temperature can suppress side reactions. 2. Maintain a Homogeneous Catalyst: Ensure proper stirring and use a solvent in which the catalytic species are soluble. If palladium black is observed, the reaction has likely failed. |
| Reaction at C4-halomethyl position | 1. SN2 Reaction: The amine may be directly displacing the halide on the methyl group, especially if it is a good nucleophile and the halide is a good leaving group (I or Br). | 1. Use a Weaker, Bulkier Base: A very strong, small base can deprotonate the amine, increasing its nucleophilicity for an SN2 reaction. A bulkier base like LHMDS or K₃PO₄ might favor the catalytic pathway. 2. Lower Reaction Temperature: SN2 reactions are often more sensitive to temperature increases than the catalytic cycle. Running the reaction at a lower temperature may favor the desired amination.[1] |
| Poor Reproducibility | 1. Sensitivity to Air/Moisture: Small variations in atmospheric conditions can lead to inconsistent catalyst activity.[1] 2. Reagent Quality: Inconsistent purity of the substrate, amine, base, or solvent can affect the outcome. 3. Reaction Setup: Variations in stirring rate, heating, or vessel surface can impact results. | 1. Use a Glovebox: For maximum reproducibility, prepare reactions in an inert atmosphere glovebox. 2. Standardize Reagents: Use reagents from the same batch and purify/dry them consistently for each run. 3. Consistent Protocol: Use identical reaction vessels, stir bars, and heating blocks. Ensure the reaction is well-mixed throughout. |
Section 3: Visualization & Experimental Protocols
Diagram 1: Buchwald-Hartwig Amination Catalytic Cycle
This diagram illustrates the key steps in the palladium-catalyzed C-N cross-coupling reaction.
Caption: A decision tree for systematic troubleshooting.
Protocol 1: General Procedure for Catalyst/Ligand Screening
This protocol is designed for the initial screening of conditions in parallel.
Setup:
-
All reactions should be set up in an inert atmosphere (glovebox or using Schlenk techniques).
-
Use 2 mL reaction vials with stir bars.
-
Solvents should be anhydrous and degassed prior to use. Toluene or 1,4-dioxane are common choices. [11] Procedure:
-
Prepare Stock Solutions: To ensure consistency, prepare stock solutions of the 4-(halomethyl)-2,6-dichloropyridine substrate and the amine coupling partner in the chosen solvent.
-
Aliquot Reagents:
-
To each reaction vial, add the base (e.g., Sodium tert-butoxide, 1.4 equiv.).
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
-
Add Substrates: Add the 4-(halomethyl)-2,6-dichloropyridine stock solution (1.0 equiv., e.g., 0.1 mmol scale).
-
Add Amine: Add the amine stock solution (1.2 equiv.).
-
Seal and React: Seal the vials tightly, remove from the glovebox, and place them in a pre-heated aluminum reaction block on a stirrer hotplate. Heat to 100-110 °C with vigorous stirring.
-
Monitor: After a set time (e.g., 12-24 hours), cool the reactions to room temperature. Quench a small aliquot of each reaction with water, extract with ethyl acetate, and analyze by LC-MS or GC-MS to determine conversion and product formation.
Protocol 2: Recommended Starting Point for a Preparative Scale Reaction
This protocol provides a robust starting point for a larger scale reaction based on best practices.
Reagents & Equipment:
-
4-(chloromethyl)-2,6-dichloropyridine (1.0 equiv.)
-
Amine (1.2 equiv.)
-
XPhos Pd G3 (2 mol%)
-
Sodium tert-butoxide (1.5 equiv.)
-
Anhydrous, degassed toluene (to make a ~0.2 M solution)
-
Oven-dried round-bottom flask with a reflux condenser and magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Setup: Assemble the glassware and purge with inert gas for 15-20 minutes.
-
Charge Flask: Under a positive flow of inert gas, add the XPhos Pd G3 pre-catalyst, sodium tert-butoxide, 4-(chloromethyl)-2,6-dichloropyridine, and the stir bar to the flask.
-
Add Solvent & Amine: Add the toluene, followed by the amine, via syringe.
-
Reaction: Heat the mixture to 100 °C in a pre-heated oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. [12]6. Work-up: Once the starting material is consumed, cool the reaction to room temperature. Quench carefully with water. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then brine. 7. Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
References
-
Dalton Transactions. (n.d.). NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. RSC Publishing. Retrieved January 11, 2026, from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. Retrieved January 11, 2026, from [Link]
-
The Journal of Organic Chemistry. (2014). Role of the Base in Buchwald–Hartwig Amination. ACS Publications. Retrieved January 11, 2026, from [Link]
-
Inorganic Chemistry. (2023). Roles of Base in Pd-Catalyzed Chemo- and Regioselective Arylamination/Aryloxygenation of Alleneamide. ACS Publications. Retrieved January 11, 2026, from [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved January 11, 2026, from [Link]
-
National Institutes of Health. (2023). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved January 11, 2026, from [Link]
-
National Institutes of Health. (2022). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Retrieved January 11, 2026, from [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved January 11, 2026, from [Link]
-
WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved January 11, 2026, from [Link]
-
University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2001). Selective Palladium-Catalyzed Aminations on Dichloropyridines. Retrieved January 11, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 11, 2026, from [Link]
-
Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Retrieved January 11, 2026, from [Link]
-
Journal of the American Chemical Society. (2010). Palladium-Catalyzed Amination of Aromatic C−H Bonds with Oxime Esters. ACS Publications. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2019). The Buchwald–Hartwig Amination After 25 Years. Retrieved January 11, 2026, from [Link]
-
Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). Scheme 1. Examples of palladium-catalysed amination of reactive heteroaryl chlorides. Retrieved January 11, 2026, from [Link]
-
National Institutes of Health. (2021). Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. Retrieved January 11, 2026, from [Link]
-
National Institutes of Health. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Retrieved January 11, 2026, from [Link]
-
Chemical Reviews. (2018). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications. Retrieved January 11, 2026, from [Link]
-
Semantic Scholar. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2005). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Retrieved January 11, 2026, from [Link]
-
National Institutes of Health. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Retrieved January 11, 2026, from [Link]
-
Organic & Biomolecular Chemistry. (2022). Chemoselective defluorinative amination of (trifluoromethyl)alkenes with amidines: synthesis of 6-fluoro-1,4-dihydropyrimidines. RSC Publishing. Retrieved January 11, 2026, from [Link]
-
Chemical Communications. (2020). Palladium-catalyzed interannular C–H amination of biaryl amines. RSC Publishing. Retrieved January 11, 2026, from [Link]
-
National Institutes of Health. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Retrieved January 11, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. entegris.com [entegris.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Byproduct Formation in the Reduction of 2,6-Dichloro-4-Cyanopyridine
Welcome to the technical support center for the synthesis of 2,6-dichloro-4-(aminomethyl)pyridine. This guide is designed for researchers, chemists, and process development professionals who are working on the reduction of 2,6-dichloro-4-cyanopyridine. The conversion of the cyano group to an aminomethyl group is a critical transformation, but it is often plagued by the formation of undesirable byproducts.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you optimize your reaction, minimize byproduct formation, and achieve high yields of your target molecule.
Section 1: Understanding the Reaction and Key Challenges (FAQs)
This section addresses common questions regarding the reduction of 2,6-dichloro-4-cyanopyridine and the associated side reactions.
Q1: What is the primary goal of the reduction reaction?
The primary objective is the selective reduction of the nitrile (cyano) group to a primary amine (aminomethyl group), yielding 2,6-dichloro-4-(aminomethyl)pyridine. This product is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds.[1]
Q2: What are the most common byproducts observed during this reduction?
The formation of byproducts is the principal challenge in this synthesis. The structure of the starting material, featuring two chlorine atoms on an electron-deficient pyridine ring, makes it susceptible to several side reactions. The most prevalent byproducts include:
-
Hydrodechlorination Products: The loss of one or both chlorine atoms is a major competing reaction, especially during catalytic hydrogenation. This leads to the formation of 2-chloro-4-(aminomethyl)pyridine and 4-(aminomethyl)pyridine.
-
Partially Reduced Intermediates: Incomplete reduction of the nitrile can result in the formation of imine intermediates which may be hydrolyzed or react further.
-
Pyridine Ring Saturation: Under overly harsh reduction conditions (high temperature, high pressure, or highly active catalysts), the pyridine ring itself can be hydrogenated, leading to the corresponding piperidine derivative.[2]
-
Hydrolysis Products: Although less common under typical reductive conditions, the presence of water and acidic or basic conditions could potentially lead to the hydrolysis of the nitrile group to an amide or carboxylic acid.
Q3: What are the root causes of byproduct formation?
Byproduct formation is typically governed by the interplay of the chosen reducing agent, catalyst, and reaction conditions.
-
Catalyst Activity: In catalytic hydrogenation, highly active catalysts like palladium on carbon (Pd/C) are very efficient at C-Cl bond cleavage (hydrogenolysis), leading to hydrodechlorination.
-
Reaction Conditions: High temperatures and high hydrogen pressures accelerate the rate of reduction but often decrease selectivity, favoring both hydrodechlorination and ring saturation.[3]
-
Presence of Acid: The hydrogen chloride (HCl) generated during hydrodechlorination can autocatalyze further C-Cl bond cleavage.
-
Purity of Starting Materials: Impurities in the 2,6-dichloro-4-cyanopyridine starting material can interfere with the reaction or lead to unforeseen side products.[1]
Q4: Which analytical methods are recommended for monitoring the reaction and identifying byproducts?
A robust analytical methodology is crucial for troubleshooting and optimization. A combination of techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the disappearance of starting material and the appearance of the product and byproducts. Different UV wavelengths can be used for quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile components, particularly the lower-boiling point dechlorinated byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides unambiguous structural confirmation of the desired product and any isolated byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying non-volatile byproducts and intermediates in the reaction mixture.
Section 2: Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the reduction process.
Problem 1: High Levels of Dechlorinated Byproducts
The presence of 2-chloro-4-(aminomethyl)pyridine or 4-(aminomethyl)pyridine is the most frequent issue.
| Possible Cause | Suggested Solution(s) |
| Catalyst is too active for C-Cl bonds (e.g., Pd/C). | 1. Switch Catalyst: Change to a catalyst with lower hydrogenolysis activity. Platinum (e.g., PtO₂) or Rhodium on carbon may offer better selectivity. 2. Use a Modified Catalyst: Employ a "poisoned" or modified palladium catalyst (e.g., Lindlar's catalyst), although this may reduce the rate of nitrile reduction. |
| Reaction temperature or H₂ pressure is too high. | 1. Lower Temperature: Reduce the reaction temperature in 5-10°C increments. Many reductions can proceed effectively at or near room temperature. 2. Lower Pressure: Decrease the hydrogen pressure. Often, 1-5 atm is sufficient and can significantly improve selectivity compared to high-pressure conditions. |
| Autocatalysis by generated HCl. | 1. Add an Acid Scavenger: Introduce a non-nucleophilic base like magnesium oxide (MgO), sodium carbonate (Na₂CO₃), or a sterically hindered amine (e.g., triethylamine) to the reaction mixture to neutralize any in-situ generated HCl. |
Problem 2: Incomplete Reaction or Low Yield
Failure to consume the starting material is another common hurdle.
| Possible Cause | Suggested Solution(s) |
| Catalyst Deactivation. | 1. Use Fresh Catalyst: Ensure the catalyst has not been exposed to air or moisture for extended periods.[3] 2. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%). |
| Insufficient Reducing Agent or H₂ Supply. | 1. Ensure H₂ Availability: For reactions using H₂ gas, ensure the system is properly sealed and that there is an adequate supply of hydrogen. 2. Increase Reaction Time: Extend the reaction time and monitor by HPLC or GC to confirm if the reaction is progressing, albeit slowly.[3] |
| Poor Quality of Starting Material or Solvent. | 1. Verify Purity: Confirm the purity of the 2,6-dichloro-4-cyanopyridine using NMR or GC-MS.[1] 2. Use Anhydrous Solvent: Ensure the use of a dry, high-purity solvent, as water or other impurities can interfere with the reduction. |
Section 3: Visualization & Data
Visual aids and comparative data can help in selecting the right experimental path.
Reaction and Byproduct Pathways
Caption: Desired reduction pathway versus common side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
Table 1: Comparison of Reduction Conditions
| Method | Reducing Agent/Catalyst | Typical Solvent | Key Advantages | Common Pitfalls & Byproducts |
| Catalytic Hydrogenation | H₂ gas, PtO₂ or Rh/C | Methanol, Ethanol, THF | High conversion, well-established. | Dechlorination if Pd/C is used; Ring Saturation at high pressure/temp. |
| Transfer Hydrogenation | Ammonium Formate, Pd/C | Methanol, Isopropanol | Avoids high-pressure H₂ gas; often milder conditions.[4] | Dechlorination can still be an issue with Pd/C. |
| Borohydride Reduction | NaBH₄, Cobalt(II) chloride | Methanol, Ethanol | Good for small-scale lab synthesis; avoids pressure equipment.[5] | Can have lower yields; formation of borate complexes.[6] |
Section 4: Recommended Experimental Protocols
These protocols provide a starting point for your experiments. Always perform a thorough safety assessment before beginning any new procedure.
Protocol A: Selective Catalytic Hydrogenation using Platinum Oxide
This method prioritizes selectivity to minimize hydrodechlorination.
-
Vessel Preparation: To a suitable hydrogenation vessel, add 2,6-dichloro-4-cyanopyridine (1.0 eq) and a stirrer bar.
-
Catalyst and Solvent Addition: Add Platinum(IV) oxide (PtO₂, Adams' catalyst, 0.05 eq) and anhydrous methanol (10-20 volumes).
-
Inerting: Seal the vessel and purge thoroughly with nitrogen gas, followed by purging with hydrogen gas.
-
Reaction: Pressurize the vessel to 3-4 atm with hydrogen gas. Stir the mixture vigorously at room temperature (20-25°C) for 12-24 hours.
-
Monitoring: Monitor the reaction progress by HPLC or GC-MS by carefully depressurizing, taking an aliquot, and re-pressurizing.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified further by crystallization or chromatography.
Protocol B: Reduction with Sodium Borohydride and Cobalt(II) Chloride
This protocol offers a non-hydrogenation alternative that can be effective for nitrile reduction.[5]
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2,6-dichloro-4-cyanopyridine (1.0 eq) and Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O, 0.2 eq) in anhydrous methanol (15-25 volumes).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 4.0 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not rise above 10°C. Vigorous gas evolution will be observed.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding 2M hydrochloric acid until the gas evolution ceases and the solution is acidic (pH ~2).
-
Basification & Extraction: Make the solution basic (pH ~10) by adding aqueous sodium hydroxide. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
References
- BenchChem. (2025). Optimizing reaction conditions for 2-Amino-4-(trifluoromethyl)pyridine synthesis. BenchChem Technical Support.
- Amfinecom. (n.d.). Optimizing Organic Synthesis: The Role of 2,6-Dichloro-4-methyl-3-aminopyridine. Amfinecom.
- Ma, C., Liu, Z., & Yao, Q. (2016). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives.
- Reddit r/chemistry. (2018). What are the byproducts of reduction with borohydride?
- ProQuest. (n.d.).
- TCI Chemicals. (n.d.).
- Organic Chemistry Data. (n.d.).
- Werz, D. B., et al. (n.d.). Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines.
- ResearchGate. (2025).
Sources
Technical Support Center: A Researcher's Guide to 2,6-Dichloropyridine-4-methylamine
Welcome to the technical support resource for 2,6-Dichloropyridine-4-methylamine (CAS No. 88579-63-9). This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical information, troubleshooting advice, and answers to frequently asked questions (FAQs) to ensure safe and effective handling in your experiments. Our goal is to blend technical accuracy with practical, field-tested insights to support your innovative work.
Section 1: Core Chemical Profile and Hazard Overview
This compound is a polysubstituted pyridine derivative used as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structure, featuring a pyridine ring with two electron-withdrawing chlorine atoms and an electron-donating methylamine group, dictates its unique reactivity and requires specific handling precautions.
Hazard Summary: This compound is classified as harmful if swallowed and causes skin and eye irritation.[3] The toxicological properties have not been exhaustively investigated, necessitating a cautious approach that treats the compound as potentially highly toxic.[4]
| Property | Value | Source |
| Molecular Formula | C₆H₆Cl₂N₂ | [5] |
| Molecular Weight | 177.03 g/mol | [5] |
| Appearance | Solid or liquid | [3] |
| Boiling Point | 291.9°C at 760 mmHg | [5] |
| Storage | 2-8°C, under inert atmosphere, protected from light | [3] |
Section 2: Personal Protective Equipment (PPE) - A Self-Validating System
Proper PPE is your first and most critical line of defense. The selection of PPE should not be a mere checklist but a reasoned process based on the specific hazards of this compound.
Troubleshooting PPE Selection (Q&A Format):
Q: I'm only handling a few milligrams. Do I still need full PPE?
A: Absolutely. Toxicity is not always dose-dependent for initial exposure, and sensitization can occur with minute quantities. Aminopyridines, as a class, are readily absorbed through the skin.[4] A seemingly minor exposure could lead to systemic effects. Therefore, the minimum required PPE must be worn regardless of the quantity being handled.
Q: What type of gloves offers the best protection?
A: For handling this compound, nitrile gloves are a suitable minimum for incidental contact (e.g., splashes).[6][7] However, for prolonged handling or in the case of a spill, heavier-duty gloves such as neoprene or butyl rubber are recommended.[6]
-
Causality: The chlorine atoms on the pyridine ring make it a chlorinated aromatic compound. Nitrile gloves provide good resistance to chlorinated solvents, but breakthrough times can be a concern with prolonged exposure.[8][9] Neoprene and butyl rubber offer superior resistance to a broader range of chemicals, including many aromatic and chlorinated compounds.[6][7] Always double-glove when handling this compound.
Q: Is a standard lab coat sufficient?
A: A standard cotton lab coat is not sufficient. A flame-resistant lab coat worn over your personal clothing is required. Ensure it is fully buttoned with the sleeves rolled down. The primary risk is skin contact, and a standard lab coat can absorb spills, holding the chemical against your skin.
Q: When is respiratory protection necessary?
A: Any procedure that could generate dust or aerosols requires the use of a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter. This includes weighing the solid, preparing solutions, or performing reactions that involve heating. All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[10]
Section 3: Experimental Workflow - Handling and Reaction Protocols
Step-by-Step Guide for Safe Handling and Use:
-
Preparation: Before handling, ensure your workspace in the chemical fume hood is clean and uncluttered. Have all necessary equipment, reagents, and waste containers prepared and within reach. Confirm that an emergency eyewash and shower are accessible and unobstructed.[10]
-
Weighing: Conduct all weighing operations within the fume hood. Use a disposable weighing boat to prevent contamination of the balance.
-
Dissolution: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Reaction Quenching: Reactions involving pyridine derivatives can sometimes be quenched by the slow addition of water or an aqueous solution. However, given the amine functionality, a more controlled quench is often necessary to avoid issues with basicity during workup. A common procedure is to cool the reaction mixture (e.g., to 0°C) and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl).[11] For reactions sensitive to water, quenching with a protic solvent like isopropanol followed by an aqueous workup may be appropriate.[12]
-
Workup and Extraction: After quenching, if an extraction is required, be aware that the amine group can make the compound and its byproducts soluble in the aqueous layer, especially under acidic conditions. It may be necessary to adjust the pH of the aqueous layer to basic (e.g., with sodium bicarbonate) to ensure the compound is in its free base form for efficient extraction into an organic solvent.[12]
Troubleshooting Experimental Procedures (Q&A Format):
Q: My nucleophilic aromatic substitution (SₙAr) reaction is sluggish or not proceeding to completion. What could be the issue?
A: This is a common challenge. The two chlorine atoms at the 2 and 6 positions of the pyridine ring are activated towards nucleophilic attack.[7] However, the methylamine group at the C4 position is an electron-donating group, which deactivates the ring towards nucleophilic substitution.[13][14]
-
Troubleshooting Steps:
-
Increase Temperature: SₙAr reactions on deactivated rings often require higher temperatures. Consider carefully increasing the reaction temperature while monitoring for decomposition.
-
Change Solvent: A more polar aprotic solvent (e.g., DMF, DMSO) can help to stabilize the charged intermediate (Meisenheimer complex) and accelerate the reaction.[13]
-
Use a Stronger Nucleophile: If possible, using a more potent nucleophile can overcome the deactivating effect of the amine group.
-
Q: I'm observing multiple products in my reaction. Why is this happening?
A: While monosubstitution is typical due to the deactivating effect of the first substitution, disubstitution can occur under harsh reaction conditions (e.g., very high temperatures, strong nucleophiles). Additionally, side reactions involving the methylamine group are possible.
Section 4: Emergency Procedures - Spills, Leaks, and Exposure
Rapid and correct response to an emergency is critical. All personnel working with this compound must be familiar with these procedures.
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8]
Spill Response Protocol:
The appropriate response depends on the size of the spill.
Minor Spill (Solid, <1 gram, contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing your full PPE (including respirator), cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the area with a detergent solution, followed by a solvent rinse (e.g., ethanol or acetone), collecting all cleaning materials as hazardous waste.
Major Spill (Any amount outside of a fume hood, or >1 gram inside a hood):
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory door and prevent re-entry.
-
Call emergency services and inform them of the nature and location of the spill.
-
Provide the Safety Data Sheet (SDS) to emergency responders.
Logical Flow for Spill Response:
Caption: Decision workflow for responding to a chemical spill.
Section 5: Incompatibility and Disposal
Known Incompatibilities:
To ensure laboratory safety, this compound should be stored away from the following:
-
Strong Oxidizing Agents: Can cause violent reactions.[15]
-
Strong Acids: The amine group is basic and will react exothermically with strong acids.
-
Acid Chlorides and Anhydrides: Can lead to vigorous acylation reactions.
Upon thermal decomposition, this compound may produce toxic fumes of nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[14][15]
Waste Disposal Protocol:
All waste containing this compound, including contaminated PPE, spill cleanup materials, and reaction residues, must be treated as hazardous waste.
-
Segregation: Collect all halogenated organic waste separately from non-halogenated waste.[16][17] This is crucial for proper disposal and cost management.
-
Labeling: Use a designated, sealed, and clearly labeled hazardous waste container. The label must include the full chemical name: "this compound" and indicate that it is "Toxic" and "Irritant".[16]
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup. Do not pour this chemical down the drain under any circumstances.
Section 6: Frequently Asked Questions (FAQs)
Q1: I've noticed the solid has a slight color. Is it still usable? A: While the pure compound is typically a white solid, slight discoloration may occur over time due to minor impurities or slow decomposition. It is recommended to assess the purity (e.g., by melting point or TLC) before use in a sensitive reaction. For critical applications, purification by recrystallization or chromatography may be necessary.
Q2: What are the initial signs of inhalation exposure? A: Based on the toxicity of similar aminopyridines, initial symptoms could include dizziness, headache, nausea, and over-stimulation of the nervous system.[18] If you suspect exposure, immediately move to fresh air and seek medical attention.
Q3: Can I use a strong base like sodium hydroxide during my reaction workup? A: While a base is needed to neutralize any acid and ensure the product is in its free base form, using a strong base like NaOH is generally not recommended without careful temperature control, as it can potentially hydrolyze the chloro-substituents on the pyridine ring, leading to unwanted byproducts.
Q4: How can I safely decontaminate my glassware after use? A: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residue. Collect this rinse as halogenated waste. Then, wash the glassware thoroughly with soap and water. It is good practice to perform a final rinse with clean solvent.
References
-
U.S. Environmental Protection Agency (EPA). (n.d.). Aminopyridines. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dichloropyridine, 98%. Retrieved from [Link]
-
Dalton Transactions. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Heterocyclic Amines. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Glove Chemical Resistance Chart. Retrieved from [Link]
-
NOP - A Journal of Organic Chemistry. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]
-
ResearchGate. (2021). Electronic nature of pyridine and its deactivation via Lewis acid. Retrieved from [Link]
-
EXTOXNET. (n.d.). 4-AMINOPYRIDINE. Retrieved from [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
Michigan State University. (2017). Standard Operating Procedures Huang Lab. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Retrieved from [Link]
-
ResearchGate. (2023). Challenges in the functionalization of pyridines. Retrieved from [Link]
-
Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]
-
OSHA. (n.d.). Glove Selection Chart. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
Duke University. (n.d.). The following chemical resistance ratings are based on published research data. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). C–H functionalization of pyridines. Retrieved from [Link]
-
Chemistry & Biology Interface. (n.d.). Retrieved from[Link]
-
Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Chemical Resistance of Gloves.pdf. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,6-Dichloropyridine. Retrieved from [Link]
-
National Academies Press. (n.d.). Working with Chemicals. Retrieved from [Link]
-
ResearchGate. (2022). How to quench Pyridine? Retrieved from [Link]
-
MDPI. (n.d.). Efficient Hydrolysis of Dichlorvos in Water by Stenotrophomonas acidaminiphila G1 and Methyl Parathion Hydrolase. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dichloramine Hydrolysis in Membrane Desalination Permeate: Mechanistic Insights and Implications for Oxidative Capacity in Potable Reuse Applications. Retrieved from [Link]
-
ResearchGate. (2006). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Retrieved from [Link]
-
Office of Scientific and Technical Information. (n.d.). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. Retrieved from [Link]
Sources
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. epfl.ch [epfl.ch]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. glovesbyweb.com [glovesbyweb.com]
- 10. znaturforsch.com [znaturforsch.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 16. campusoperations.temple.edu [campusoperations.temple.edu]
- 17. bucknell.edu [bucknell.edu]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Resolving Overlapping Peaks in the NMR Spectrum of 2,6-Dichloropyridine-4-methylamine Derivatives
Welcome to the technical support center for resolving common challenges in the NMR analysis of 2,6-Dichloropyridine-4-methylamine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to the frequent issue of signal overlap in ¹H NMR spectra. By understanding the underlying principles and applying the targeted strategies outlined below, you can achieve well-resolved spectra, enabling confident structural elucidation and analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My ¹H NMR spectrum of a this compound derivative shows significant overlap in the aromatic region. What is the most straightforward initial step to resolve these signals?
A: The simplest and often most effective first approach is to change the deuterated solvent. The chemical shifts of protons are sensitive to the surrounding solvent environment. Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant changes in the chemical shifts of your compound's protons compared to more common solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1][2][3] This phenomenon, known as Aromatic Solvent-Induced Shift (ASIS), can effectively spread out crowded signals and resolve overlapping multiplets.[1] The differing interactions between the solvent and solute molecules alter the shielding of specific protons, leading to differential shifts.[1][4]
Experimental Protocol: Solvent Effect Analysis
-
Sample Preparation: Prepare separate, identically concentrated solutions of your this compound derivative in a range of deuterated solvents (e.g., CDCl₃, benzene-d₆, acetone-d₆, DMSO-d₆, pyridine-d₅). A typical concentration is 5-10 mg in 0.5-0.7 mL of solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to each sample for accurate chemical shift referencing.[1]
-
NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum for each sample under identical experimental conditions, including temperature and the number of scans.
-
Data Analysis: Process and compare the spectra. Analyze the chemical shifts of the aromatic and methylamine protons across the different solvents to identify the system that provides the optimal peak separation.
Data Presentation: Expected Solvent-Induced Shifts
The following table illustrates hypothetical ¹H NMR chemical shift data for a this compound derivative, demonstrating the potential for resolving overlapping signals through solvent effects.
| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in Benzene-d₆ (ppm) | Change in δ (ppm) |
| Aromatic H-3, H-5 | 7.30 (s) | 6.95 (s) | -0.35 |
| NH₂ | 4.50 (br s) | 4.10 (br s) | -0.40 |
| CH₃ | 2.50 (s) | 2.25 (s) | -0.25 |
Data is illustrative and synthesized for explanatory purposes.
Q2: Solvent changes did not fully resolve the peak overlap. What other experimental parameters can I adjust?
A: Varying the temperature of the NMR experiment can be a powerful tool for resolving overlapping signals.[5] Changes in temperature can affect:
-
Conformational Equilibria: If your molecule exists in multiple conformations that are rapidly interconverting on the NMR timescale, changing the temperature can shift this equilibrium. This may lead to changes in the averaged chemical shifts, potentially resolving overlapping signals.
-
Hydrogen Bonding: The extent of hydrogen bonding, particularly involving the methylamine group, is temperature-dependent.[6] Altering the temperature can change the chemical shift of the NH protons and potentially other nearby protons.
-
Solute-Solvent Interactions: The nature and strength of interactions between your compound and the solvent can be temperature-sensitive, leading to changes in chemical shifts.
Experimental Protocol: Variable Temperature (VT) NMR
-
Initial Setup: Dissolve your sample in a suitable deuterated solvent that has a wide liquid temperature range (e.g., toluene-d₈ or THF-d₈).
-
Temperature Range: Acquire a series of 1D ¹H NMR spectra at different temperatures. A common starting point is to acquire spectra at 10-20°C intervals, for example, from 25°C up to 80°C and down to -20°C, being mindful of the solvent's freezing and boiling points.[7]
-
Equilibration: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring the spectrum to ensure thermal stability.
-
Data Analysis: Compare the spectra obtained at different temperatures to identify the temperature at which the best resolution of overlapping peaks is achieved.
Q3: I've tried changing solvents and temperature, but some key signals remain overlapped. Are there more advanced techniques I can use?
A: Yes, when simple parameter adjustments are insufficient, Two-Dimensional (2D) NMR spectroscopy is the next logical step.[8][9] 2D NMR experiments spread the signals across two frequency axes, providing much greater resolution and revealing correlations between different nuclei.[8][10]
Recommended 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[9] It is invaluable for tracing out spin systems and confirming the connectivity of protons, even when their signals overlap in the 1D spectrum.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹JCH).[8][11] If two proton signals overlap, but the attached carbons have different chemical shifts, they will appear as separate cross-peaks in the HSQC spectrum, thus resolving the ambiguity.[10][12]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is extremely useful for piecing together molecular fragments and assigning quaternary carbons.
-
TOCSY (Total Correlation Spectroscopy): This experiment reveals correlations between all protons within a spin system, not just those that are directly coupled.[13] This can be particularly helpful for identifying all the protons of a specific molecular fragment, even if some signals are obscured.[11]
Workflow for 2D NMR Analysis
Caption: A typical workflow for resolving peak overlap using 2D NMR.
Q4: Can chemical shift reagents help in resolving overlapping signals for my this compound derivatives?
A: Yes, Lanthanide Shift Reagents (LSRs) can be a useful tool, particularly given the presence of a basic nitrogen atom in the pyridine ring and the methylamine group, which can act as Lewis basic sites for the LSR to coordinate.[14][15]
LSRs are paramagnetic complexes that, upon coordination to a molecule, induce large changes in the chemical shifts of nearby nuclei.[15][16] The magnitude of this shift is dependent on the distance and angle of the nucleus from the lanthanide ion.[15][17] This can effectively "spread out" a crowded spectrum.[14][17]
-
Europium-based reagents (e.g., Eu(fod)₃) typically induce downfield shifts.[15][17]
-
Praseodymium-based reagents (e.g., Pr(fod)₃) generally cause upfield shifts.[15]
Considerations and Limitations:
-
Line Broadening: A significant drawback of LSRs is that they can cause broadening of the NMR signals, which can sometimes negate the benefit of the increased separation and make integration less accurate.[14]
-
Stoichiometry: The induced shifts are concentration-dependent.[17][18] It is often necessary to perform a titration, adding small aliquots of the LSR and acquiring a spectrum after each addition to find the optimal concentration that provides resolution without excessive broadening.
-
Availability: The use of LSRs has become less common with the widespread availability of high-field NMR instruments and advanced 2D techniques.[14][15]
Experimental Protocol: Lanthanide Shift Reagent Titration
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of your compound in a dry, aprotic solvent (e.g., CDCl₃).
-
Prepare LSR Stock Solution: Prepare a dilute stock solution of the chosen LSR (e.g., Eu(fod)₃) in the same deuterated solvent.
-
Titration: Add a small, known amount (e.g., 0.1 molar equivalents) of the LSR stock solution to your NMR tube.
-
Acquire Spectrum: Gently mix the sample and acquire another ¹H NMR spectrum.
-
Repeat: Continue adding small aliquots of the LSR and acquiring spectra until the desired peak separation is achieved or significant line broadening occurs.
-
Analyze: Plot the change in chemical shift (Δδ) for each proton against the [LSR]/[Substrate] molar ratio to analyze the induced shifts.
Decision Logic for Troubleshooting
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol [scielo.org.ar]
- 5. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.cbc.osu.edu [research.cbc.osu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 18. organicchemistrydata.org [organicchemistrydata.org]
long-term storage and stability issues of 2,6-Dichloropyridine-4-methylamine
Technical Support Center: 2,6-Dichloropyridine-4-methylamine
Welcome to the technical support resource for this compound (CAS No. 88579-63-9). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the long-term storage, stability, and handling of this versatile chemical intermediate. Our goal is to provide you with the technical insights and practical solutions needed to ensure the integrity of your experiments and the reliability of your results.
Troubleshooting Guide: Experimental Challenges & Solutions
This section addresses specific issues that may arise during the use of this compound in a question-and-answer format. We delve into the root causes of these problems and provide systematic approaches for their resolution.
Question 1: I am observing unexpected peaks in my HPLC/GC analysis of a sample from a previously opened bottle of this compound. What could be the cause?
Answer: The appearance of extraneous peaks in your chromatogram often points to sample degradation. This compound is susceptible to degradation under certain conditions, leading to the formation of impurities.
Probable Causes:
-
Hydrolysis: The compound can be sensitive to moisture.[1] Exposure to atmospheric humidity, especially over extended periods, can lead to the hydrolysis of the chloro substituents on the pyridine ring.
-
Oxidation: The methylamine group and the pyridine ring can be susceptible to oxidation, particularly if stored improperly or exposed to oxidizing agents.[2] This can result in the formation of byproducts such as pyridine N-oxides or other oxidized species.[3]
-
Photodegradation: Although the pyridine ring itself has inherent stability, prolonged exposure to light can potentially induce degradation.[4] The UV absorption profile of the molecule suggests it can absorb light in the 250-280 nm range, which could contribute to photochemical reactions.[2]
-
Cross-Contamination: The sample may have been contaminated during handling, for example, by using a non-cleaned spatula or by exposure to reactive vapors in the laboratory environment.
Step-by-Step Troubleshooting Protocol:
-
Verify Storage Conditions: Confirm that the compound has been stored under the recommended conditions: 2-8°C, in a tightly sealed container, under an inert atmosphere, and protected from light.[2][4][5]
-
Use a Fresh Sample: If possible, perform a comparative analysis with a sample from a new, unopened container of the same lot number. This will help you determine if the issue is with the specific bottle or the batch itself.
-
Proper Sample Preparation:
-
Ensure that all solvents used for sample preparation are of high purity and are dry.
-
Prepare the sample for analysis immediately before running the experiment to minimize its exposure to ambient conditions.
-
-
Characterize Impurities: If the issue persists and is significant, consider using techniques like LC-MS to identify the mass of the impurity peaks. This information can provide clues about the degradation pathway (e.g., an increase in mass corresponding to oxidation or hydrolysis).
Question 2: My reaction yield is lower than expected when using an older batch of this compound. Could the purity of the starting material be the issue?
Answer: Yes, a decrease in the purity of your starting material is a very likely cause for reduced reaction yields. The actual concentration of the active reactant is lower than assumed, and the impurities present may interfere with the reaction.
Probable Causes:
-
Degradation Over Time: As discussed in the previous question, improper long-term storage can lead to a gradual decrease in the purity of the compound.
-
Incompatibility with Solvents: If the compound was previously dissolved in a solvent for stock solution preparation, that solvent may have contributed to its degradation, especially if it was a protic solvent or contained impurities.[6]
-
Hygroscopic Nature: The compound is noted to be hygroscopic, meaning it can absorb moisture from the air.[1] This not only introduces water, which can interfere with moisture-sensitive reactions but also dilutes the compound, leading to inaccurate measurements by weight.
Workflow for Purity Assessment
Caption: Simplified potential degradation pathways.
Q4: What personal protective equipment (PPE) is required when handling this compound?
Standard laboratory PPE should be worn, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber). [1][7]Handling should be performed in a well-ventilated area or a chemical fume hood. [8] Q5: What materials or chemicals are incompatible with this compound?
It should be kept away from strong oxidizing agents, strong reducing agents, and strong acids and alkalis. [8] Q6: How should I handle a spill of this compound?
For a small spill, ensure the area is well-ventilated and wear appropriate PPE. [9]Absorb the spill with an inert, dry material such as vermiculite, sand, or earth, and place it in a sealed container for disposal. [9][10]Avoid allowing the spill to enter drains or water courses. [8] Q7: How can I confirm the identity and purity of the material I received?
The identity can be confirmed using spectroscopic methods such as NMR or MS. Purity is typically assessed using chromatographic techniques like HPLC or GC, often by comparing the main peak's area percentage to the total area of all peaks. [11][12]For an absolute measure of purity, quantitative NMR (qNMR) can be employed. [11]
| Parameter | Recommendation | Source(s) |
|---|---|---|
| Storage Temperature | 2-8°C | [2][4][5] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | [2][5] |
| Light Exposure | Store in a dark place | [2][4] |
| Moisture | Keep container tightly sealed; hygroscopic | [1][8]|
Table 1. Summary of Recommended Storage Conditions.
| Incompatible Material Class | Potential Outcome | Source(s) |
| Strong Oxidizing Agents | Vigorous reaction, potential for fire, degradation | [8][13] |
| Strong Reducing Agents | Exothermic reaction, degradation | [8] |
| Strong Acids / Alkalis | Acid-base reaction, potential degradation | [8] |
| Moisture / Water | Hydrolysis | [1][6] |
Table 2. Summary of Incompatible Materials.
References
- Smolecule. (2023, August 15). Buy this compound | 88579-63-9.
- MedchemExpress.com. (2025, August 8).
- Jubilant Ingrevia.
- Fisher Scientific.
- Fisher Scientific.
- MySkinRecipes. This compound.
- Thermo Fisher Scientific. (2010, October 29).
- Sigma-Aldrich. This compound | 88579-63-9.
- Benchchem. Assessing the Purity of Synthesized 2-(Dichloromethyl)
- Washington State University.
- Benchchem. Degradation pathways of 2-(Dichloromethyl)-4-methylpyridine and their prevention.
- Benchchem. A Comparative Guide to Analytical Methods for Determining the Purity of 2,5-Dichloropyrazine.
- PubMed. (2014).
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. Buy this compound | 88579-63-9 [smolecule.com]
- 3. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. This compound | 88579-63-9 [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fishersci.com [fishersci.com]
troubleshooting low reactivity in nucleophilic substitution of 2,6-Dichloropyridine-4-methylamine
Introduction
Welcome to the technical support center for the nucleophilic aromatic substitution (SNAr) of 2,6-Dichloropyridine-4-methylamine. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with this specific transformation. While nucleophilic substitution on pyridine rings is a cornerstone of heterocyclic chemistry, the electronic properties of the 4-methylamine substituent introduce specific hurdles that can lead to low reactivity and poor yields.[1]
The pyridine nitrogen atom inherently activates the C2 and C6 positions towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate.[2][3] However, the 4-methylamine group is a potent electron-donating group (EDG) through resonance. This EDG counteracts the activating effect of the ring nitrogen by increasing electron density across the aromatic system, thereby deactivating the ring towards the incoming nucleophile and making the substitution reaction significantly more challenging.[4] This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: How exactly does the 4-methylamine group decrease the reactivity of 2,6-dichloropyridine towards nucleophiles?
A: The 4-methylamine group exerts a strong positive mesomeric effect (+M), donating its lone pair of electrons into the pyridine ring system. This donation increases the electron density at the C2 and C6 positions. Nucleophilic aromatic substitution relies on the attack of an electron-rich nucleophile on an electron-poor (electrophilic) carbon center.[1] By enriching the ring with electron density, the 4-methylamine group reduces the electrophilicity of the target carbons, thus increasing the activation energy for the formation of the critical Meisenheimer complex and slowing down the reaction.[4][5]
Q2: What is the general order of leaving group ability for halogens in SNAr reactions on pyridine rings?
A: In nucleophilic aromatic substitution, the rate-determining step is typically the initial attack of the nucleophile on the ring, not the departure of the leaving group.[6] Therefore, the leaving group's ability to activate the carbon it is attached to is more important than its stability as a free anion. The order is governed by electronegativity, which makes the carbon atom more electrophilic. The generally accepted order is F > Cl > Br > I , which is the reverse of the order seen in aliphatic SN2 reactions.[6][7]
Q3: Are there alternatives to traditional thermal SNAr for this substrate?
A: Absolutely. When a substrate is deactivated towards classical SNAr, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are a powerful alternative for forming C-N bonds.[8] These reactions proceed through a different mechanism (oxidative addition/reductive elimination cycle) that is often less sensitive to the electron-donating or -withdrawing nature of substituents on the pyridine ring.[4]
Q4: Can the pyridine nitrogen itself be used to activate the ring?
A: Yes, this is an advanced but effective strategy. The pyridine nitrogen can be protonated with a strong acid or alkylated to form a pyridinium salt. This places a positive charge on the nitrogen, dramatically increasing the ring's electron deficiency and making it much more susceptible to nucleophilic attack.[7][9] This strategy should be used with caution, as the required conditions may not be compatible with all nucleophiles or functional groups.
Troubleshooting Guide: Low Reactivity and Poor Yields
Question: My nucleophilic substitution reaction on this compound is resulting in low conversion, low yields, or no reaction at all. What are the primary causes and how can I fix it?
Answer: Low reactivity in this specific system is common due to the deactivating effect of the 4-methylamine group. A systematic approach to troubleshooting is essential. The following workflow and detailed explanations will help you diagnose and solve the issue.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting low reactivity.
Inadequate Reaction Conditions
-
The Problem: Due to the deactivating nature of the 4-methylamine group, standard conditions are often insufficient. Nucleophilic aromatic substitutions on deactivated rings require more forcing conditions to proceed at a reasonable rate.[7]
-
The Solution:
-
Increase Temperature: Gradually increase the reaction temperature towards the boiling point of the solvent. If the reaction is still sluggish, consider using a higher-boiling solvent (see section 3).
-
Microwave Irradiation: Microwave reactors are exceptionally effective for this type of reaction.[4] They allow for rapid heating to temperatures well above the solvent's boiling point in a sealed vessel, which can dramatically reduce reaction times and improve yields.
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS over a 24-48 hour period to ensure it has reached completion.
-
Insufficient Nucleophile Strength or Concentration
-
The Problem: A weak nucleophile will struggle to attack the deactivated pyridine ring. For amine or alcohol nucleophiles, incomplete deprotonation results in a low concentration of the active nucleophilic species.
-
The Solution:
-
Choice of Base: Use a strong, non-nucleophilic base to fully deprotonate your nucleophile. For alcohols or primary/secondary amines, sodium hydride (NaH) or sodium tert-butoxide (NaOtBu) are superior to weaker bases like potassium carbonate (K₂CO₃).[6][8]
-
Stoichiometry: Increase the equivalents of the nucleophile and base (e.g., from 1.1 eq to 1.5 or 2.0 eq) to push the equilibrium towards product formation.
-
Suboptimal Solvent Choice
-
The Problem: The choice of solvent is critical for stabilizing the charged Meisenheimer intermediate. Nonpolar or protic solvents can severely hinder the reaction.[10]
-
The Solution:
-
Use Polar Aprotic Solvents: Solvents like DMSO, DMF, NMP, and DMAc are the gold standard for SNAr reactions.[10][11] They possess high dielectric constants that stabilize the charged intermediate and do not form strong hydrogen bonds with the nucleophile, leaving it "naked" and more reactive.[12]
-
Ensure Anhydrous Conditions: Traces of water can protonate the nucleophile or compete in the reaction, leading to the formation of unwanted hydroxypyridine byproducts.[6] Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Mechanistic Mismatch: Forcing a Disfavored Reaction
-
The Problem: For particularly challenging nucleophiles or when high temperatures lead to decomposition, it may be that the energy barrier for the classical SNAr mechanism is simply too high.
-
The Solution: Switch to Palladium Catalysis:
-
Employ a Buchwald-Hartwig amination protocol. This reaction class uses a palladium catalyst with a specialized ligand (e.g., Xantphos, BINAP) to facilitate the C-N bond formation under different mechanistic principles.[4][8] This is often the most effective solution for deactivated heterocyclic systems.
-
Data & Protocols
Table 1: Comparison of Reaction Conditions for Amination of this compound with Morpholine
| Entry | Method | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Thermal | K₂CO₃ (1.5) | Toluene | 110 (Reflux) | 24 | < 5% |
| 2 | Thermal | K₂CO₃ (1.5) | DMF | 150 | 24 | 35% |
| 3 | Thermal | NaH (1.5) | DMSO | 150 | 12 | 68% |
| 4 | Microwave | K₂CO₃ (1.5) | DMF | 180 | 1 | 75% |
| 5 | Pd-Catalyzed | NaOtBu (1.5) | Toluene | 100 | 8 | 92% |
Data are representative examples based on established chemical principles to illustrate optimization trends.
Protocol 1: Optimized Thermal SNAr using Microwave Irradiation
This protocol is a robust starting point for substituting this compound with a generic amine nucleophile (HNR¹R²).
-
Vessel Preparation: To a 10 mL microwave-safe reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq), the amine nucleophile (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a substrate concentration of 0.2 M.
-
Sealing: Seal the vessel securely with a crimp cap.
-
Microwave Reaction: Place the vessel in the microwave reactor. Heat the reaction mixture to 180 °C and hold for 45-90 minutes. Monitor the internal pressure to ensure it remains within safe limits.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water (10x the volume of DMF) and extract with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Cross-Coupling
This protocol provides an alternative for challenging aminations.
-
Flask Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, add Palladium(II) acetate (Pd(OAc)₂, 0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (NaOtBu, 1.5 eq).[4]
-
Reagent Addition: Evacuate and backfill the flask with argon (repeat 3 times). Add anhydrous toluene, followed by this compound (1.0 eq) and the amine nucleophile (1.1 eq).
-
Reaction: Heat the reaction mixture to 100-110 °C and stir for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
References
- BenchChem. (2025). A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. BenchChem Technical Guides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3-MZZmnAeHpwi3YsEbixwxNLjGOoCiUjpJmuPRKg6vNWkqeKPtIqDzBVCvIComE5-XpDRgME5aFTQ1eZ2o5hYJYXYNYybRdSuch_4gBL8tIZeU3LDyAtMDklONgYP5kFPxvkpwCYKiSJpZP59Oex7wQLa6Vrtpwjoyaq_t0zOo5EMqzWSmZJSAc44hwGqowQO_epjUKyyQwxY8T-6oZ6ZlSJRJ3LhUa6on5XMXSip_D8kCABZMBtMp0krSNlS1dlQqBXLd3j2XLKYL54092rIexoVBjbk4FqfJmQhEA==]
- BenchChem. (2025). Technical Support Center: Nucleophilic Substitution on Pyridine Rings. BenchChem Technical Guides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHychEH1S8B7jTR2sAASE2uEpuQAmCdygdZel8H9RvLwpCCVsS_ewOSV5FB9Q5Rze8aj1g2sLZPxEHX_QYddLw2sri2c7FelxDj1Ts2tqv4nGdm57BEVls_5PhqJYbsIr-VazJnotcjVABrhnEY1rRLRJDbPOsEN_9nWTHutixtbE8ixMXfQWSqPzm9MleLV3cJs0B0WgX-e2HptU0k1PgKVg==]
- BenchChem. (2025). Troubleshooting low yields in nucleophilic substitution of fluoropyridines. BenchChem Technical Guides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2dADc2PdBxsASKtUZXAqY2yZfYdbQSyKT7JWSh6aQXut5oXNFr-0dvOz_Y8gmDZcSuTAikABoXI1zinwJqAYisFxwQwV6otj821Q1_HO76K703rbW8Qo3KfRYMK-nQk1WFRzqML647t3WoKt1PwiAcTUMq5bXiUYw96LY_Oy2hb0rUk6qfmu0WPbHXgp3gux2HUv1R3n2vO4iT9RypqClzaHrlP9I6Q==]
- BenchChem. (2025). Technical Support Center: Solvent Effects on the Reactivity of 3-(2-chloropyridin-4-yl)oxyaniline. BenchChem Technical Guides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtno1IcuuTY6mqPs8nYzQNZ4McWTYE9NTuXV4eNb6kjcof7qNlYhES3RC34GOcMkkS9Mf76KwV7AWjaojo2P_bdjT669vgKqF4toyxpX2VtcbiJH3W5ajRQt-WY-md5AGcrWGTwAVTB9fzUEhxXMzInKWIBAlehGaEX3W0TeAN10BLiP9imOlj2uIVo725xiDCo2TwfEMJLRXvgY057fkkWFRCHElrIHdsY6PKXXgWaz-ZOWkHKib7BFcJWCQ=]
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Sparsent. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHP33R-DI2b2Q1mB6fygjwFYK9hRX4a_GumMHuCoS8MrpOYIUO4oOv-_Xip27P-ewHqdi8Yn8EC8nasaaWPUwsDZDXR5oMVMhlE9cUQ_E5oV6mt6ZK3ICjkxYbmcP1K-Ikf]
- Nucleophilic substitution of pyridines. (2022). Chemistry Online. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7YwRdWCzIHUI_PfWgvdoqq8T-tuJbO9IbT_5wSzHouuk2FNqBM8vJMuK7YcEffLI0uIjcdfjH0uShLY_HIsuquMP9mVuKWdL33wsu2nYSYWiml7RLx2QxNjNo1gG7L3a6EfofGV2zMD4SiO9QUX8aZqAWfqvbmre2rfM1XseWyh0EpZaZ-WmWvVe0A6jN3CXxmCGyTJ6DINIYm12kwFWGiDU=]
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 2,3-Dichloropyridine. BenchChem Technical Guides. [URL: https://vertexaisearch.cloud.google.
- At which position(s) does nucleophilic aromatic substitution occur in pyridine?. (n.d.). Toppr. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEjxX2AU-VIzOs_TGODR40neXylwlLap-vRkMygWSnRHfQToGFteWZrjq_yNFAYrhYv15m3sAbck31JPpf5uWuwpeJAYT0W7B0_0zbKrI82ZAxnXIsrI2u2Mzta-nw-3rcUrZ0Ev0Fl-Lo2u809L39FSL_cHGH07Ml9ydOYI5xl73fPcwq_6Zg8g9vN-3TT5zF5Jie13_K8YNvflCQXYQyKcifo_xkc68XdjftF9sqC5YvL1E=]
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018). Chemistry Stack Exchange. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCscaK5XZXXtp1xOmbfh6IKvnWgdgdsHe6lEk5eJS0rvzqOMIkiLs8ZQiEUAq4no-UWUavcjt0ofoRIiJxtbzGEduD8TF8qEpIuDKX3EXA920hX-ITzAPHXeFOOC790LhEZhHQXcM1OQ5QEVmJxyXLEXFQ2Ggd7fZWO3bCa97jmlNloXmfwdFJInbs9YWY0bQIrqMZxgkCEjDbCK47vpWv5z8Pn_FKi7svdtX9pppyMSG_YrUnwqgkn7pY0EI=]
- BenchChem. (2025). Managing solvent effects in fluoropyridine reactions. BenchChem Technical Guides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdJ4ddEcj1d6fWeYstnGSxpqApv37JQ5RliHRWkEClQ8j83c7R7UKAozfO6m5WMffC2FKkgqMZ1J3eXh15Mn_AMX4cet6RcdSJenv49jE0dmjlwjm0GSxifPAY5iZBBMVi-rL98J_-XkihcYjLLZDwK_On1hhLvsNoP1FSYzZufWQQKyIDCpWo58Df9oQgzwDW]
- Park, J., & Lee, S. (2019). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ResearchGate. [URL: https://www.researchgate.
- Nucleophilic aromatic substitution. (n.d.). Wikipedia. [URL: https://en.wikipedia.
- Lu, J., Paci, I., & Leitch, D. C. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/sc/d2sc04041g]
- Why nucleophilic substitution in pyridine favours at position-2?. (2016). Quora. [URL: https://www.quora.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. homework.study.com [homework.study.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry-online.com [chemistry-online.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Scale-Up Synthesis of 2,6-Dichloropyridine-4-methylamine
Welcome to the technical support center for the synthesis of 2,6-Dichloropyridine-4-methylamine (CAS 88579-63-9). This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. As a key intermediate in pharmaceutical and agrochemical development, robust and scalable access to this molecule is critical.[1]
This document moves beyond simple protocols to address the nuanced challenges of scale-up, focusing on the underlying chemical principles to empower you to troubleshoot effectively. We will explore a common synthetic route, anticipate potential roadblocks, and provide data-driven solutions.
Proposed Synthetic Pathway & Core Logic
Direct functionalization of the 2,6-dichloropyridine backbone at the 4-position is notoriously difficult due to the electron-withdrawing nature of the two chlorine atoms, which deactivates the ring towards electrophilic substitution.[2] A more reliable and scalable strategy involves starting with a precursor that already contains a functional group at the 4-position, which can be readily converted to the desired methylamine.
Our proposed pathway begins with 2,6-dichloro-4-cyanopyridine. This route is advantageous because the nitrile group is a stable and accessible functional handle that can be selectively reduced to the primary amine.
Caption: Proposed synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
This section addresses common questions and concerns that arise during the scale-up of pyridine chemistry, tailored to our proposed synthesis.
Q1: Why is the reduction of the nitrile group a critical and challenging step during scale-up?
A1: The catalytic hydrogenation of a nitrile is highly exothermic. At laboratory scale (milligrams to grams), this heat is easily dissipated into the surroundings. However, during scale-up (kilograms), the reactor's surface-area-to-volume ratio decreases dramatically. This makes heat removal inefficient and can lead to a dangerous thermal runaway, causing pressure buildup and potentially violent decomposition of the reaction mixture.
Furthermore, the choice of catalyst and conditions is paramount. Over-reduction can lead to dehalogenation (loss of the chloro-substituents), while incomplete reduction leaves unreacted starting material, complicating purification.
Q2: What are the primary safety concerns when handling the starting materials and final product?
A2: Both the precursor, 2,6-dichloropyridine, and the final product are classified as hazardous.[3][4][5][6]
-
Toxicity: They are harmful if swallowed.[5][7][8] Ingestion can cause significant gastrointestinal irritation.[9]
-
Irritation: These compounds are known to cause serious skin and eye irritation, as well as respiratory tract irritation.[3][4][9]
-
Handling: Always handle these materials in a well-ventilated area, such as a fume hood.[7][9] Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, impervious gloves, and protective clothing.[4][5] Ensure eyewash stations and safety showers are readily accessible.[4]
Q3: How do I choose between catalytic hydrogenation and chemical reduction for the nitrile-to-amine conversion at scale?
A3: The choice involves a trade-off between safety, cost, equipment availability, and waste streams.
| Parameter | Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) | Chemical Reduction (e.g., LiAlH₄, NaBH₄/CoCl₂) |
| Safety | Requires specialized high-pressure reactors. Hydrogen gas is highly flammable. Catalysts can be pyrophoric. | Reagents like LiAlH₄ react violently with water. Reactions can be highly exothermic and require careful control of addition rates. |
| Workup | Simple filtration to remove the catalyst. | Requires a carefully controlled quenching procedure to destroy excess hydride, followed by aqueous extraction. Generates significant aqueous and solid waste (aluminum or boron salts). |
| Selectivity | Generally very clean and high-yielding if conditions are optimized to prevent dehalogenation. | Can be less selective. Side reactions are possible depending on the substrate and reagent. |
| Cost & Equipment | High initial capital cost for hydrogenation equipment. Catalysts can be expensive but are used in small amounts and may be recyclable. | Lower initial equipment cost. Reagents are consumed stoichiometrically and can be expensive at large scale, contributing to a higher cost of goods. |
For multi-kilogram scale, catalytic hydrogenation is often preferred in industry due to its efficiency and lower waste generation, provided the capital investment in specialized equipment has been made.
Q4: My final product is off-color (e.g., pink or brown instead of white/off-white). What are the likely impurities?
A4: Off-white or brown coloration typically indicates the presence of trace impurities, often from side reactions or degradation.
-
Oxidation Products: Pyridine derivatives, especially those with amino groups, can be susceptible to air oxidation over time, forming colored impurities.
-
Residual Catalyst/Metals: If using a metal-catalyzed reduction (e.g., Raney Nickel), incomplete filtration can leave trace metals that may catalyze degradation.
-
Dehalogenated Byproducts: Small amounts of mono-chlorinated or non-chlorinated pyridine byproducts can form during the reduction step.
-
Oligomers: In some cases, side reactions can lead to the formation of small amounts of dimeric or oligomeric species, which are often colored.[10]
Purification via recrystallization or a carbon/silica gel plug filtration can often resolve these issues.
Troubleshooting Guide
Use this guide to diagnose and resolve specific issues encountered during your synthesis.
Caption: Decision tree for troubleshooting low yield in the nitrile reduction step.
Experimental Protocol: Catalytic Hydrogenation (Illustrative)
This protocol is a representative example for a lab-scale synthesis and must be adapted and optimized for larger scales with appropriate process safety reviews.
Objective: To synthesize this compound from 2,6-dichloro-4-cyanopyridine via catalytic hydrogenation.
Materials:
-
2,6-dichloro-4-cyanopyridine (1 equiv.)
-
Raney Nickel (approx. 5-10% w/w, slurry in water)
-
Methanol or Ethanol (solvent)
-
Ammonia (7N solution in Methanol, optional but recommended to prevent secondary amine formation)
-
Hydrogen Gas (H₂)
-
Celite™ (for filtration)
Procedure:
-
Reactor Setup: To a suitable high-pressure reactor (e.g., a Parr shaker), add 2,6-dichloro-4-cyanopyridine and the chosen solvent (Methanol/Ethanol). If used, add the methanolic ammonia solution.
-
Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add the Raney Nickel catalyst slurry. Caution: Raney Nickel is pyrophoric and must not be allowed to dry in the air.
-
Inerting: Seal the reactor. Purge the headspace multiple times with nitrogen, followed by purging with hydrogen gas to ensure no oxygen is present.
-
Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi). Begin agitation and heat the reaction mixture to the target temperature (e.g., 40-60°C). The reaction is exothermic; ensure adequate cooling is available to maintain the set temperature.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is complete when hydrogen uptake ceases. This can be confirmed by an in-process control (e.g., HPLC, GC) on a carefully degassed and filtered sample.
-
Cooldown & Filtration: Once complete, cool the reactor to room temperature. Vent the hydrogen gas and purge the system with nitrogen. Carefully filter the reaction mixture through a pad of Celite™ under a nitrogen blanket to remove the catalyst. Crucially, never allow the catalyst on the filter cake to dry. Keep it wet with solvent until it can be safely quenched.
-
Workup: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude material can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) to afford the final product as a solid.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dichloropyridine, 98%. Retrieved from [Link]
-
Ma, C., Liu, Z., & Yao, Q. (2016). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Heterocyclic Communications, 22(4), 209-213. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for a palladium-mediated synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine.
-
ResearchGate. (2013). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. This compound | 88579-63-9 [sigmaaldrich.com]
- 7. aksci.com [aksci.com]
- 8. echemi.com [echemi.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
avoiding degradation of 2,6-Dichloropyridine-4-methylamine during reactions
<G3>
A Guide to Navigating Reaction Challenges and Preventing Degradation
Welcome to the Technical Support Center for 2,6-Dichloropyridine-4-methylamine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. This compound is a valuable reagent, but its unique electronic and structural features—specifically the presence of a basic methylamine group and an electron-deficient, sterically hindered pyridine ring—present distinct challenges. This document provides in-depth troubleshooting advice and frequently asked questions to help you mitigate degradation and optimize your reaction outcomes.
Troubleshooting Guide: Diagnosis and Solutions
This section addresses common problems encountered during reactions involving this compound. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable, field-tested solutions.
Issue 1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is sluggish, stalls, or fails completely.
Potential Cause A: Catalyst Poisoning
The primary challenge with aminopyridine substrates is the potential for the nitrogen atoms (both the pyridine ring and the methylamine) to coordinate strongly with the palladium catalyst. This coordination can sequester the active catalytic species, leading to deactivation or "poisoning," which slows or halts the catalytic cycle.[1][2][3][4][5] This is particularly problematic in electron-deficient systems where the palladium center is more electrophilic.
Solution: Strategic Ligand and Pre-catalyst Selection
-
Use Electron-Rich, Bulky Ligands: Modern biaryl phosphine ligands (e.g., SPhos, RuPhos, BrettPhos) are designed to overcome this issue.[2] Their steric bulk promotes rapid reductive elimination (the product-forming step) and their electron-donating nature helps stabilize the palladium center, making it less susceptible to inhibition by the basic nitrogen groups.[6]
-
Employ Pre-catalysts: Using well-defined palladium pre-catalysts (e.g., RuPhos Pd G3, BrettPhos Pd G3) is highly recommended. These complexes are more stable than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃ and can lead to more reproducible results.[2]
-
Avoid Bidentate Ligands in Certain Cases: While bidentate ligands like DPPF can be effective, they may form very stable, inactive chelates with the aminopyridine substrate, exacerbating catalyst deactivation.[2][7] Monodentate biaryl phosphine ligands often provide better results for this substrate class.
Potential Cause B: Inappropriate Base Selection
The choice of base is critical. A base that is too strong or too nucleophilic can lead to unwanted side reactions, while a base that is too weak may not facilitate the transmetallation (in Suzuki coupling) or amine deprotonation (in Buchwald-Hartwig) step effectively.
Solution: Optimize Base and Solvent Conditions
-
Use Weaker, Non-nucleophilic Bases: For Suzuki couplings, milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like hydroxides or alkoxides.[8] These minimize the risk of hydrolyzing the dichloropyridine ring or promoting other degradation pathways.
-
Consider Anhydrous Conditions: Protodeboronation (hydrolysis of the boronic acid) can be a significant side reaction, especially with electron-deficient heteroaryl boron reagents.[9] Running the reaction under anhydrous conditions with a base like K₃PO₄ in a solvent like 1,4-dioxane or toluene can mitigate this.[8][10]
-
For Buchwald-Hartwig Aminations: A strong, non-nucleophilic base is required. Lithium bis(trimethylsilyl)amide (LiHMDS) is often an excellent choice for coupling with challenging substrates like unprotected aminopyridines.[2][11]
Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Substrate | This compound | This compound |
| Coupling Partner | Aryl/Heteroaryl Boronic Acid (1.2-1.5 eq) | Primary/Secondary Amine (1.2 eq) |
| Catalyst System | SPhos Pd G3 (2-5 mol%) | RuPhos Pd G3 (2-5 mol%) |
| Base | K₃PO₄ (2-3 eq) | LiHMDS (2 eq) |
| Solvent | 1,4-Dioxane or Toluene (anhydrous) | Toluene or THF (anhydrous) |
| Temperature | 80-110 °C | 80-110 °C |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |
Issue 2: I am observing significant formation of a mono-chlorinated byproduct instead of my desired di-substituted product.
Potential Cause: Incomplete Reaction or Deactivation
This is a common issue when attempting sequential or double cross-coupling reactions. The electronic properties of the pyridine ring change significantly after the first substitution. The introduction of an electron-donating group (from the first coupling) can deactivate the second chlorine atom towards further oxidative addition, making the second coupling much slower.
Solution: Adjusting Reaction Stoichiometry and Conditions
-
Increase Equivalents of Coupling Partner and Base: For a double substitution, ensure you are using at least 2.2-2.5 equivalents of the boronic acid/amine and 4-5 equivalents of the base to drive the reaction to completion.
-
Increase Catalyst Loading and Reaction Time/Temperature: A higher catalyst loading (e.g., 5-10 mol%) may be necessary for the more challenging second substitution. Higher temperatures and longer reaction times can also be beneficial, but must be balanced against the risk of thermal degradation.
-
Consider a Stepwise Approach: It is often more reliable to perform the two couplings sequentially. Isolate and purify the mono-substituted intermediate first. This allows you to optimize the conditions for the second, more difficult coupling reaction independently. This is particularly true if you are introducing two different coupling partners.
Issue 3: My starting material appears to be degrading on the TLC plate or during workup, showing multiple new spots.
Potential Cause A: Amine Oxidation
The methylamine group, like many amines, can be susceptible to air oxidation, especially when adsorbed onto silica gel during chromatography or in the presence of trace metal impurities. This can lead to the formation of imines, oxides, or other degradation products.
Solution: Careful Handling and Purification
-
Inert Atmosphere: Keep the compound under an inert atmosphere (argon or nitrogen) whenever possible, especially during long-term storage or when setting up reactions.[12]
-
Modified Chromatographic Conditions: If you suspect degradation on silica, try deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (~1-2%). This neutralizes acidic sites on the silica that can promote degradation. Alternatively, consider using a different stationary phase like alumina.
-
Avoid Harsh Workup Conditions: During aqueous workup, avoid unnecessarily strong acidic or basic conditions. Use saturated sodium bicarbonate or ammonium chloride solutions for washing instead of stronger acids/bases where possible.
Potential Cause B: Photodegradation
Chlorinated pyridines can be sensitive to light, particularly UV light, which can induce homolytic cleavage of the C-Cl bond and lead to radical-mediated degradation pathways.[13]
Solution: Protect from Light
-
Use Amber Glassware: Store the compound in amber vials or bottles to protect it from light.
-
Cover Reaction Flasks: During the reaction, wrap the flask in aluminum foil to prevent exposure to ambient lab lighting, especially if the reaction is running for an extended period.
Experimental Workflow and Diagrams
Workflow for a Robust Suzuki-Miyaura Coupling
The following diagram and protocol outline a best-practice approach for coupling this compound, incorporating measures to prevent degradation and catalyst poisoning.
Caption: Optimized workflow for Suzuki coupling to minimize degradation.
Protocol: Suzuki Coupling with 4-Methoxyphenylboronic Acid
-
Vessel Preparation: An oven-dried Schlenk flask equipped with a magnetic stir bar is allowed to cool to room temperature under high vacuum and then backfilled with argon gas.
-
Reagent Addition: Under a positive pressure of argon, add this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.3 equiv), and anhydrous potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: Add the SPhos Pd G3 pre-catalyst (3 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Seal the flask and heat the mixture to 100 °C in a pre-heated oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots (under argon) and analyzing by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography using silica gel that has been pre-slurried with a solvent system containing 1% triethylamine.
Logical Diagram: Mitigating Catalyst Poisoning
This diagram illustrates the competing pathways of productive catalysis versus catalyst deactivation by the aminopyridine substrate.
Caption: Logic of using bulky ligands to prevent catalyst poisoning.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound? A1: To ensure long-term stability, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place.[12] Recommended storage temperature is 2-8 °C. Avoid exposure to light and moisture.[14][15]
Q2: Can I protect the methylamine group to improve my reaction outcomes? A2: Yes, protecting the primary amine is a valid strategy, especially if you are struggling with catalyst poisoning or side reactions at the amine. The Boc (tert-butyloxycarbonyl) group is a common choice. It can be installed using Boc-anhydride and removed under acidic conditions (e.g., TFA or HCl in dioxane) that are typically compatible with the pyridine ring. However, modern catalyst systems with bulky phosphine ligands often make protection unnecessary, saving synthetic steps.[6]
Q3: Why is my reaction mixture turning dark black? A3: A dark black coloration in palladium-catalyzed reactions often indicates the formation of palladium black. This is finely divided, agglomerated Pd(0) metal that has precipitated out of solution and is catalytically inactive. This can be caused by several factors, including ligand degradation, the use of an inappropriate solvent, or running the reaction at too high a concentration or temperature. Ensure your solvents are properly degassed and consider if your ligand is stable under the reaction conditions.[16]
Q4: Is this compound reactive towards nucleophilic aromatic substitution (SNAr)? A4: Yes, the two chlorine atoms on the electron-deficient pyridine ring are susceptible to SNAr. However, palladium-catalyzed cross-coupling reactions are often more versatile and proceed under milder conditions with a broader substrate scope.[17] SNAr typically requires strong nucleophiles and can sometimes require higher temperatures, which may not be compatible with other functional groups in your molecule.[17][18]
References
-
Barbe, G., et al. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Available at: [Link]
- Hagelin, H., et al. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.
-
Sun, C., et al. (2005). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]
-
Grushin, V. V., et al. (2002). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
- Washington State University. (n.d.). Pyridine Hazard Assessment.
- Tundel, R. E., et al. (2012). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
-
Daugulis, O., et al. (2012). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. National Institutes of Health. Available at: [Link]
-
Ruijter, de, R., et al. (2020). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Available at: [Link]
- Hagelin, H., et al. (n.d.).
- Majumdar, N., et al. (n.d.). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
- OUCI. (n.d.). Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines. OUCI.
-
Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. Available at: [Link]
-
Reddit. (2020). What is the proper way to set up a suzuki coupling?. r/chemistry. Available at: [Link]
- Majumdar, N., et al. (n.d.). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
-
Skoutelis, C., et al. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. PubMed. Available at: [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Available at: [Link]
- Sigma-Aldrich. (n.d.). This compound | 88579-63-9. Sigma-Aldrich.
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Available at: [Link]
- Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
ResearchGate. (2025). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). 2,6-Dichloropyridine. Wikipedia. Available at: [Link]
-
Al-Tohamy, R., et al. (2022). Degradation of 2,6-dicholorophenol by Trichoderma longibraciatum Isolated from an industrial Soil Sample in Dammam, Saudi Arabia. National Institutes of Health. Available at: [Link]
-
Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. Available at: [Link]
-
Telang, C., et al. (2009). Improved physical stability of amorphous state through acid base interactions. PubMed. Available at: [Link]
-
Al-Ghanim, K. A. (2021). Neuroprotective Properties of 4-Aminopyridine. National Institutes of Health. Available at: [Link]
- Berruti, A., et al. (2023). A Preliminary Investigation on the Mechanochemical Degradation of 2,6 Dichlorophenol in Simulated Sandy Soils. Chemical Engineering Transactions.
-
Eawag. (n.d.). 2,6-Dichlorobenzonitrile Degradation Pathway. Eawag-BBD. Available at: [Link]
-
PubChem. (n.d.). 4-Aminopyridine. PubChem. Available at: [Link]
- ResearchGate. (n.d.). Molecular structure of 4-aminopyridine.
-
National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health. Available at: [Link]
-
Georgieva, M., et al. (2022). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. PubMed. Available at: [Link]
- Loba Chemie. (2023).
-
PubMed. (n.d.). [Antagonistic effect of 4-aminopyridine derivatives on dTc induced block]. PubMed. Available at: [Link]
Sources
- 1. plu.mx [plu.mx]
- 2. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound | 88579-63-9 [sigmaaldrich.com]
- 13. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. reddit.com [reddit.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Solvent Selection for 2,6-Dichloropyridine-4-methylamine Reactions
Welcome to the technical support center for optimizing reactions involving 2,6-Dichloropyridine-4-methylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical choices in solvent selection for common cross-coupling reactions. The following question-and-answer guide provides in-depth, field-proven insights to troubleshoot common issues and build a foundational understanding of solvent effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors to consider when selecting a solvent for reactions with this compound?
A1: The selection of an appropriate solvent is paramount for the success of any reaction, particularly for palladium-catalyzed cross-couplings which are common for this substrate.[1][2] The primary considerations are:
-
Reagent and Catalyst Solubility: The solvent must effectively dissolve the this compound, the coupling partner (e.g., boronic acid), the base, and the palladium catalyst/ligand complex. The substrate itself has both a hydrophobic chlorinated pyridine ring and a hydrophilic methylamine group, giving it some amphiphilic character.[3]
-
Reaction Temperature: The solvent's boiling point must be high enough to accommodate the required reaction temperature, as many cross-coupling reactions of aryl chlorides require significant heat (typically 80-120 °C) to facilitate the rate-limiting oxidative addition step.[4]
-
Solvent Polarity and Type (Aprotic vs. Protic): The solvent's polarity can dramatically influence reaction rates and even selectivity.[5][6]
-
Aprotic Solvents: Non-hydrogen bond donating solvents are common.[1] Dipolar aprotic solvents like DMF, dioxane, and toluene are frequently used because they effectively dissolve a wide range of organic compounds and inorganic salts.[1]
-
Protic Solvents: Solvents with hydrogen-bond donating capabilities, like alcohols or water, can also be used, often in combination with an aprotic solvent. They can be crucial for dissolving inorganic bases and can influence catalyst stability and activity.[1][5]
-
-
Interaction with the Catalytic Cycle: Solvents are not merely inert media. They can coordinate with the palladium catalyst, affecting its stability and reactivity.[1][7] For example, some polar coordinating solvents like acetonitrile (MeCN) or DMF can stabilize charged palladium species, which may alter the reaction's chemoselectivity.[5]
Q2: How does the choice of solvent impact a Suzuki-Miyaura coupling reaction with this substrate?
A2: For Suzuki-Miyaura couplings, the solvent system is critical for balancing the solubility of diverse components: the organic-soluble aryl chloride and boronic acid, and the often inorganic, water-soluble base (e.g., K₃PO₄, Na₂CO₃).[8]
-
Biphasic Systems: A mixture of an aprotic organic solvent and water is very common. Toluene/water or dioxane/water are classic examples.[4][9] The organic solvent solubilizes the substrate and catalyst, while water dissolves the base, facilitating the crucial transmetalation step of the catalytic cycle.
-
Polar Aprotic Solvents: Solvents like THF can be effective, but sometimes lead to lower conversions compared to alcohol-based systems for challenging substrates.[5]
-
Polar Protic Solvents: Alcohols, such as isopropanol (iPrOH), can be surprisingly effective and may offer better yields than nonpolar solvents in certain cases, especially when poor conversion is an issue.[5]
Q3: What are the best solvent practices for a Buchwald-Hartwig amination using this compound?
A3: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[10] For this reaction, anhydrous, aprotic solvents are strongly preferred to avoid side reactions.
-
Common Choices: Toluene, 1,4-dioxane, and xylenes are the most commonly employed solvents.[11][12] They have sufficiently high boiling points to drive the reaction and are compatible with the strong bases (e.g., NaOtBu, K₃PO₄) and bulky phosphine ligands typically used.
-
Solubility Issues: If starting materials or the catalyst system exhibit poor solubility in nonpolar aromatic solvents, more polar aprotic ethers like CPME or t-AmOH can be effective alternatives.[13]
-
Avoiding Protic Solvents: Protic solvents should generally be avoided as they can react with the strong bases used in the reaction and interfere with the catalytic cycle.
Troubleshooting Guide
Problem 1: My Suzuki-Miyaura reaction has stalled or shows very low conversion.
-
Possible Cause: Poor solubility of the inorganic base (e.g., K₃PO₄).
-
Troubleshooting Steps:
-
Introduce Water: If you are running the reaction in a single organic solvent like toluene or THF, the base may not be sufficiently soluble to participate effectively in the reaction. Prepare a degassed biphasic solvent system, such as Toluene/Water (10:1 v/v) or Dioxane/Water (4:1 v/v).[4][9]
-
Switch to a Different Solvent System: If a biphasic system is already in use, consider switching the organic component. For instance, if THF gives poor conversion, switching to a protic solvent like isopropanol (iPrOH) can sometimes lead to significantly improved yields for chloride-selective couplings.[5]
-
Increase Temperature: The C-Cl bond is less reactive than C-Br or C-I bonds, and its activation is often the rate-limiting step.[13] Ensure the reaction temperature is adequate (e.g., 90-110 °C). If your solvent's boiling point is limiting, switch to a higher-boiling solvent like xylene or consider microwave irradiation.[4]
-
Problem 2: I am observing significant hydrodehalogenation (Cl replaced by H) in my Buchwald-Hartwig amination.
-
Possible Cause: This side reaction is common with less reactive aryl chlorides and occurs when the desired C-N reductive elimination is slow.[13] The solvent can play a role by influencing catalyst activity.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: The presence of trace water can promote hydrodehalogenation. Ensure your solvent is rigorously dried and the reaction is performed under a strictly inert atmosphere.[13]
-
Optimize Solvent Choice: While toluene is standard, switching to a slightly more polar and coordinating solvent like 1,4-dioxane might sometimes alter the catalyst's behavior favorably. However, the primary solution often lies in ligand and base optimization rather than solvent alone.[13]
-
Check Reagent Purity: Some sources of sodium tert-butoxide (NaOtBu) can contain moisture or sodium hydroxide, which can exacerbate the problem.[13]
-
Problem 3: My starting material and reagents are not fully dissolving.
-
Possible Cause: A mismatch between the polarity of the solvent and the solutes.
-
Troubleshooting Steps:
-
Solvent Screening: Insolubility is a frequent cause of reaction failure.[13] If using a nonpolar solvent like toluene, consider screening more polar aprotic options such as THF, 2-MeTHF, CPME, or DMF.[13][14]
-
Use a Co-Solvent: Adding a small amount of a more polar co-solvent can sometimes resolve solubility issues without drastically changing the reaction environment.
-
Mechanical Agitation: For heterogeneous mixtures involving inorganic bases, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[13]
-
Data & Protocols
Table 1: Properties of Common Solvents for Cross-Coupling Reactions
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (ε) | Type | Common Use Case |
| Toluene | C₇H₈ | 111 | 2.4 | Aprotic, Nonpolar | Buchwald-Hartwig, Suzuki[4][11] |
| 1,4-Dioxane | C₄H₈O₂ | 101 | 2.2 | Aprotic, Ethereal | Suzuki, Buchwald-Hartwig[9][11] |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.5 | Aprotic, Polar | Suzuki, Sonogashira[5][9] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 38.2 | Aprotic, Dipolar | Suzuki, Heck[1][5] |
| Isopropanol (iPrOH) | C₃H₈O | 82 | 20.2 | Protic, Polar | Suzuki (can improve yields)[5] |
| Water | H₂O | 100 | 80.1 | Protic, Polar | Co-solvent for Suzuki[5][8] |
Diagram 1: General Solvent Selection Workflow
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Buy this compound | 88579-63-9 [smolecule.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. par.nsf.gov [par.nsf.gov]
Technical Support Center: Characterization of 2,6-Dichloropyridine-4-methylamine Derivatives
Welcome to the technical support center for the characterization of 2,6-dichloropyridine-4-methylamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this important class of compounds. The inherent chemical properties of these molecules can present unique hurdles in routine analytical workflows. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reliable characterization.
Section 1: Mass Spectrometry (MS) Analysis
Mass spectrometry is a cornerstone technique for confirming molecular weight and elucidating the structure of novel derivatives. However, the isotopic signature of chlorine and potential fragmentation patterns can complicate spectral interpretation.
FAQ 1: My mass spectrum shows a cluster of peaks for the molecular ion instead of a single peak. Is my sample impure?
Answer: Not necessarily. This is a classic indicator of a chlorine-containing compound. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[1][2] This results in a characteristic isotopic pattern for the molecular ion (M⁺).
-
M+ peak: Represents the molecule containing only ³⁵Cl isotopes.
-
M+2 peak: Represents the molecule containing one ³⁷Cl and one ³⁵Cl isotope.
-
M+4 peak: Represents the molecule containing two ³⁷Cl isotopes.
The relative intensities of these peaks for a compound with two chlorine atoms, such as this compound, will be approximately 9:6:1.[1]
Troubleshooting Protocol:
-
Calculate Expected Isotopic Distribution: Use a molecular formula calculator to predict the theoretical isotopic pattern for your derivative.
-
Compare with Experimental Data: The relative intensities of your observed M+, M+2, and M+4 peaks should closely match the calculated pattern.
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide the exact mass of each isotopic peak, confirming the elemental composition and ruling out isobaric interferences.
| Peak | Isotopic Composition | Approximate Relative Intensity |
| M+ | (³⁵Cl)₂ | 9 |
| M+2 | (³⁵Cl)(³⁷Cl) | 6 |
| M+4 | (³⁷Cl)₂ | 1 |
Caption: Expected isotopic pattern for a molecule containing two chlorine atoms.
FAQ 2: I'm observing unexpected fragmentation in my EI-MS spectrum. How can I identify the fragments?
Answer: Electron Ionization (EI) is a high-energy technique that can cause extensive fragmentation.[3] For 2,6-dichloropyridine derivatives, common fragmentation pathways involve the loss of chlorine atoms, the methylamine side chain, or ring cleavage.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for EI-MS fragmentation analysis.
Key Fragmentation Signatures:
-
Loss of Cl: Look for peaks corresponding to [M-35]⁺ and [M-37]⁺. The remaining fragment may still exhibit the isotopic pattern of a single chlorine atom.[4]
-
Loss of CH₂NH₂: A neutral loss of 30 Da is indicative of the cleavage of the methylamine group.
-
Pyridinium Ion: Formation of a stable pyridinium ion (m/z 78) is a common fragmentation pathway for pyridine derivatives.[5]
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of this compound derivatives. However, signal broadening, complex coupling patterns, and solvent effects can pose challenges.
FAQ 3: The proton signals for my pyridine ring are broad and poorly resolved. What could be the cause?
Answer: Signal broadening in the ¹H NMR spectrum of pyridine derivatives can arise from several factors:
-
Quadrupolar Broadening: The nitrogen atom in the pyridine ring has a nuclear spin (I=1) and a quadrupole moment. This can lead to broadening of adjacent proton signals, particularly in asymmetric environments.
-
Chemical Exchange: If your compound can exist in multiple conformations or is undergoing proton exchange with residual water or acidic impurities, this can lead to signal broadening.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metal ions can cause significant line broadening.
Troubleshooting Protocol:
-
Increase Temperature: Acquiring the spectrum at a higher temperature can sometimes average out the effects of chemical exchange and quadrupolar relaxation, leading to sharper signals.
-
Use a Dry Solvent: Ensure you are using a high-purity, anhydrous NMR solvent to minimize proton exchange.
-
Check for Impurities: Analyze the sample by LC-MS to rule out the presence of paramagnetic impurities.
-
¹⁵N NMR: If available, ¹⁵N NMR can provide direct information about the electronic environment of the nitrogen atom.[6]
FAQ 4: I am having difficulty assigning the signals in my ¹³C NMR spectrum. Are there any expected chemical shift ranges?
Answer: Yes, the substitution pattern on the pyridine ring significantly influences the ¹³C chemical shifts.
| Carbon Atom | Expected Chemical Shift Range (ppm) |
| C2, C6 (bearing Cl) | 150 - 155 |
| C4 (bearing CH₂NH₂) | 155 - 160 |
| C3, C5 | 105 - 110 |
| CH₂ | 45 - 50 |
Note: These are approximate ranges and can be influenced by other substituents on the ring.
Experimental Protocol for ¹³C NMR Signal Assignment:
-
Acquire a Standard ¹³C Spectrum: Obtain a proton-decoupled ¹³C spectrum.
-
Run a DEPT-135 Experiment: This experiment will differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.
-
Perform a HSQC Experiment: A Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton with its directly attached carbon, allowing for unambiguous assignment of the protonated carbons.
Section 3: Chromatography and Purity Analysis
Chromatographic techniques are essential for assessing the purity of this compound derivatives and for isolating them from reaction mixtures.
FAQ 5: My compound is showing tailing peaks in reverse-phase HPLC. How can I improve the peak shape?
Answer: Peak tailing in reverse-phase HPLC for basic compounds like your derivative is often due to strong interactions with residual acidic silanol groups on the silica-based stationary phase.
Troubleshooting Steps:
-
Lower the pH of the Mobile Phase: Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase will protonate the amine, minimizing its interaction with the stationary phase.
-
Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds. These columns have end-capping to shield the silanol groups.
-
Increase the Ionic Strength: Adding a salt, such as ammonium formate, to the mobile phase can also help to reduce secondary interactions.
Logical Flow for HPLC Method Development:
Caption: A logical workflow for improving HPLC peak shape for basic compounds.
FAQ 6: What are the common impurities I should look for in the synthesis of this compound derivatives?
Answer: The impurity profile will depend on the synthetic route. However, some common impurities include:
-
Unreacted Starting Materials: Such as 2,6-dichloropyridine.[7]
-
Over-reacted Products: For instance, if a nucleophilic substitution is performed, di-substitution products may be observed.
-
Isomeric Byproducts: Depending on the reaction conditions, substitution at other positions on the pyridine ring might occur.
-
Hydrolysis Products: The chloro-substituents can be susceptible to hydrolysis under certain conditions.
Purity Assessment Protocol:
-
High-Performance Liquid Chromatography (HPLC): Use a validated HPLC method with a UV detector to quantify the purity of your compound and identify any impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the molecular weights of any observed impurities, which can help in their structural elucidation.
-
NMR Spectroscopy: High-field NMR can be used to detect and quantify impurities, often without the need for a reference standard for the impurity itself.
Section 4: Stability and Handling
Proper storage and handling are crucial to maintain the integrity of your this compound derivatives.
FAQ 7: My sample has changed color over time. Is it degrading?
Answer: A change in color, often to a yellow or brown hue, can be an indication of degradation. Amines, in general, can be susceptible to oxidation.
Recommended Storage and Handling:
-
Storage Conditions: Store the compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). A storage temperature of 2-8°C is often recommended.
-
Light Sensitivity: Protect the compound from light, as photo-degradation can occur.
-
Moisture Sensitivity: Keep the compound in a tightly sealed container to prevent hydrolysis of the chloro groups.
References
-
SpectraBase. (n.d.). 2,6-Dichloropyridine - Optional[15N NMR] - Chemical Shifts. Retrieved from [Link]
- Google Patents. (n.d.). CN104478794A - Synthesis method of 2,6-dichloropyridine.
-
ResearchGate. (2006). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
Pearson+. (n.d.). The molecule that gave the mass spectrum shown here contains a ha... | Study Prep. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,6-Dichloropyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (2018). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Retrieved from [Link]
- Welchinska, O., & Nizhenkovska, I. (2025). CHROMATOGRAPHIC STUDIES OF DRUG SUBSTANCES: A CASE STUDY IN UNIVERSITY SCIENTIFIC ACTIVITIES. University Science, 1(1), 3–18.
-
J-Stage. (n.d.). A Practical Preparation of Methyl 2-Methoxy-6-methylaminopyridine-3- carboxylate from 2,6-Dichloro-3-trifluoromethylpyridine. Retrieved from [Link]
-
CABI Digital Library. (n.d.). Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine. Retrieved from [Link]
-
ResearchGate. (2010). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Retrieved from [Link]
-
PubMed. (2023). Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents. Retrieved from [Link]
-
MDPI. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Retrieved from [Link]
-
PubMed. (2004). Preparation, characterization, and magnetic behavior of the ln derivatives (ln = nd, la) of a 2,6-diiminepyridine ligand and corresponding dianion. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mass Spectrometry [www2.chemistry.msu.edu]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents [patents.google.com]
Technical Support Center: Safe Disposal of 2,6-Dichloropyridine-4-methylamine Waste
Welcome to the technical support guide for the safe handling and disposal of 2,6-Dichloropyridine-4-methylamine (CAS No. 88579-63-9). This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their experiments. The following information synthesizes regulatory standards with practical, field-proven insights to ensure the safe management of this chemical waste from cradle-to-grave.
Section 1: Hazard Identification & Chemical Profile
Before addressing disposal, a clear understanding of the compound's intrinsic hazards is paramount. The reactivity and toxicity profile of this compound dictates every handling and disposal decision.
Q: What are the primary hazards associated with this compound?
A: this compound is classified as a hazardous substance with multiple risk factors. The primary hazards include:
-
Acute Oral Toxicity: The compound is harmful if swallowed.[1][2][3]
-
Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[4][5] Direct contact must be avoided through the use of appropriate Personal Protective Equipment (PPE).
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[2][5] All work should be conducted in a certified chemical fume hood.[6]
-
Environmental Hazard: As a chlorinated organic compound, improper disposal can lead to environmental contamination. Halogenated compounds are subject to stringent environmental regulations.[7]
-
Hazardous Decomposition: When heated to decomposition, it can emit highly toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl) gas.[4][8]
Chemical & Physical Properties Summary
This table summarizes the key properties that inform safe handling and disposal procedures.
| Property | Value | Significance for Disposal |
| Molecular Formula | C₆H₆Cl₂N₂[1] | The presence of chlorine and nitrogen dictates its classification as a halogenated organic waste and informs the byproducts of incineration. |
| Molecular Weight | 177.03 g/mol [1][9] | Standard property for chemical inventory and waste manifest documentation. |
| Appearance | White crystalline solid[9] | As a solid, it poses an inhalation risk if dusty. Waste may also be in solution. |
| Boiling Point | 291.9 °C at 760 mmHg | Its low volatility at room temperature reduces inhalation risk, but vapors can be generated upon heating. |
| GHS Hazard Statements | H302, H315, H319, H335[2][3] | These codes officially classify the compound as harmful if swallowed and an irritant to skin, eyes, and the respiratory system, mandating careful handling. |
| Storage Conditions | 2-8°C, in a dark place under an inert atmosphere[3][10] | Indicates potential reactivity with air or light over time. Waste should be stored in a cool, secure area away from heat and sunlight.[11] |
Section 2: Core Disposal Principles & Frequently Asked Questions (FAQs)
The overarching principle is to manage all waste containing this compound as halogenated organic hazardous waste .
Q: What is the correct disposal pathway for this compound waste?
A: The universally accepted and often legally required method for disposing of chlorinated organic compounds is high-temperature incineration in a licensed hazardous waste disposal facility.[12] This process ensures the complete destruction of the compound and the scrubbing of hazardous byproducts like HCl from the flue gas. Never dispose of this chemical down the drain or in standard trash.[13]
Q: How should I collect and store liquid waste streams containing this compound (e.g., reaction mother liquors, chromatography fractions)?
A: All liquid waste must be collected in a designated hazardous waste container. Follow these steps:
-
Segregate Your Waste: Keep halogenated waste separate from non-halogenated waste.[14] Co-mingling them needlessly increases disposal costs, as the entire mixture must be treated as halogenated.
-
Select a Compatible Container: Use a chemically resistant container, typically glass or high-density polyethylene (HDPE), with a tightly sealing screw cap.[13]
-
Label Correctly and Immediately: Attach a hazardous waste label to the container before adding the first drop of waste. The label must include the full chemical name, "this compound," and list any other components in the solution.[11]
-
Store Safely: Keep the waste container closed when not in use. Store it in a designated satellite accumulation area or main waste storage area that is cool, well-ventilated, and away from incompatible materials, particularly strong oxidizing agents and strong acids.[11][15][16]
Q: How do I dispose of solid waste, such as the pure compound or contaminated lab supplies (gloves, weigh boats, paper towels)?
A:
-
Pure/Excess Solid Compound: Dispose of directly into a designated solid hazardous waste container, clearly labeled for halogenated organic solids.
-
Contaminated Lab Supplies: This is considered "contaminated solid debris." It must be collected separately in a lined, sealable container or a designated hazardous waste bag. Label the container clearly as "Solid Waste Contaminated with this compound." Do not mix this debris with solvent waste.
Q: Can I perform a chemical neutralization or deactivation of this compound in the lab before disposal?
A: No. It is strongly advised against attempting to neutralize or deactivate chlorinated pyridine derivatives in a standard laboratory setting. Such reactions can be unpredictable, potentially generating more hazardous byproducts or creating aerosols. The structural stability of the pyridine ring and the carbon-chlorine bonds makes degradation difficult without specialized equipment. Entrust this process to a professional hazardous waste management facility.
Section 3: Troubleshooting Guides & Standard Operating Procedures (SOPs)
This section provides step-by-step protocols for common situations you may encounter.
SOP 1: Management of a Small-Scale Spill (<5g or <50mL of dilute solution)
This protocol is a self-validating system for ensuring safety and compliance.
-
Alert & Isolate: Immediately alert personnel in the vicinity. Secure the area and restrict access. Ensure the fume hood sash is lowered if the spill is contained within it.
-
Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and double-glove with nitrile or neoprene gloves.[6] For larger spills or powders, a respirator may be necessary.[17]
-
Contain the Spill:
-
Collect Waste: Carefully scoop the absorbed material using non-sparking tools and place it into a labeled, sealable hazardous waste container.
-
Decontaminate the Surface:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol or acetone) to remove any remaining residue. Place the used cloth in the solid hazardous waste container.
-
Follow with a thorough wash using soap and water.
-
-
Dispose of PPE: All contaminated PPE must be disposed of as hazardous solid waste.[11]
-
Report: Report the incident to your institution's Environmental Health & Safety (EH&S) department, following local protocols.
SOP 2: Decontamination of Laboratory Glassware
-
Initial Rinse (in a fume hood): Rinse the glassware three times with a small amount of a suitable organic solvent (e.g., acetone).[18] Crucially, collect this rinsate in your halogenated liquid waste container. This step transfers the bulk of the chemical residue into the proper waste stream.
-
Secondary Wash: After the solvent rinse, wash the glassware thoroughly with laboratory detergent and water.
-
Final Rinse: Rinse with deionized water and allow to dry.
-
Validation: For trace-sensitive applications, a final rinse with clean solvent, which is then analyzed by a sensitive technique (e.g., GC-MS), can validate the cleaning procedure. For most applications, the triple-rinse protocol is sufficient.
Section 4: Waste Disposal Decision Workflow
The following diagram outlines the logical steps for managing waste generated from experiments involving this compound.
Caption: Decision workflow for proper segregation and disposal of this compound waste.
References
-
Regulations and Guidelines Applicable to Pyridine . National Center for Biotechnology Information (NCBI). [Link]
-
This compound | 88579-63-9 . Sigma-Aldrich (Chinese). [Link]
-
This compound | CAS 88579-63-9 . American Elements. [Link]
-
Hazard Summary: Pyridine . New Jersey Department of Health. [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds . U.S. Environmental Protection Agency (EPA). [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Pyridine . Centers for Disease Control and Prevention (CDC). [Link]
-
Handling Pyridine: Best Practices and Precautions . Post Apple Scientific. [Link]
-
Standard Operating Procedure: Pyridine . Washington State University. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine . Post Apple Scientific. [Link]
-
Safety Data Sheet PYRIDINE . ChemSupply Australia. [Link]
-
Chlorine and Chlorinated Hydrocarbon Manufacturing Industry . U.S. Environmental Protection Agency (EPA). [Link]
-
Guidance Manual for Disposal of Chlorinated Water . Vita-D-Chlor. [Link]
-
Hazardous Materials Disposal Guide . Nipissing University. [Link]
-
This compound . MySkinRecipes. [Link]
-
Guidelines for Solvent Waste Recycling and Disposal . Hazardous Waste Experts. [Link]
-
Method 612: Chlorinated Hydrocarbons . U.S. Environmental Protection Agency (EPA). [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. americanelements.com [americanelements.com]
- 3. This compound | 88579-63-9 [sigmaaldrich.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. fishersci.com [fishersci.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. epa.gov [epa.gov]
- 8. fishersci.com [fishersci.com]
- 9. Buy this compound | 88579-63-9 [smolecule.com]
- 10. This compound [myskinrecipes.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 14. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 15. nj.gov [nj.gov]
- 16. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 17. fishersci.com [fishersci.com]
- 18. epa.gov [epa.gov]
Validation & Comparative
A Multi-Dimensional NMR Approach to Confirming the Structure of 2,6-Dichloropyridine-4-methylamine
A Senior Application Scientist's Guide to Structural Elucidation
In the landscape of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is a critical, non-negotiable step. For researchers working with novel substituted pyridines, such as 2,6-Dichloropyridine-4-methylamine—a key intermediate in the synthesis of pharmaceuticals and agrochemicals—a robust analytical methodology is paramount.[1][2] This guide provides an in-depth comparison of how a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments can be synergistically employed to definitively confirm the structure of this compound, offering a level of detail unattainable with one-dimensional (1D) NMR alone.
While 1D NMR provides initial clues, spectral overlap in complex molecules can lead to ambiguity.[3][4] 2D NMR techniques, by spreading correlations across a second frequency dimension, resolve these overlaps and reveal the intricate network of connections within a molecule.[3][4] This guide will walk through the strategic application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to provide irrefutable evidence for the structure of this compound.
The Analytical Strategy: A Three-Pronged Approach for Unambiguous Confirmation
The core of our approach lies in the complementary nature of three key 2D NMR experiments. Each experiment provides a unique piece of the structural puzzle, and together they form a self-validating system for structural elucidation.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[5][6][7][8] For our target molecule, this will be instrumental in confirming the relationship between the amine proton and the methylene protons.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC reveals direct, one-bond correlations between protons and the heteronuclei they are attached to, most commonly ¹³C.[9][10][11] This is the most effective way to definitively assign the carbons directly bonded to hydrogen.
-
HMBC (Heteronuclear Multiple Bond Correlation): The powerhouse for mapping the complete carbon skeleton, HMBC detects longer-range correlations between protons and carbons, typically over two to four bonds.[12][13][14][15][16] This is crucial for identifying quaternary carbons (those with no attached protons) and for piecing together different spin systems within the molecule.
The logical flow of these experiments allows for a systematic and comprehensive structural analysis, as illustrated in the workflow diagram below.
Caption: A streamlined workflow for the structural elucidation of this compound using a suite of 2D NMR experiments.
Hypothetical Data & Interpretation: A Practical Walk-Through
Let's consider the expected, yet hypothetical, NMR data for this compound dissolved in a suitable solvent like DMSO-d₆. The predicted chemical shifts are based on the known effects of substituents on the pyridine ring.
Structure and Numbering:
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Name | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| H3/H5 | Aromatic CH | 7.30 (s) | 125.0 |
| H7 | Methylene CH₂ | 3.80 (d) | 45.0 |
| H8 | Amine NH₂ | 2.50 (t) | - |
| C2/C6 | Quaternary C-Cl | - | 151.0 |
| C4 | Quaternary C | - | 148.0 |
¹H-¹H COSY: Mapping Proton-Proton Couplings
The COSY spectrum is the simplest 2D experiment and reveals which protons are coupled to each other.[5][6][7][17] In our target molecule, we would expect to see a cross-peak between the amine protons (H8) and the methylene protons (H7). This confirms the presence of the -CH₂-NH₂ fragment.
-
Observation: A cross-peak correlating the signal at 3.80 ppm with the signal at 2.50 ppm.
-
Interpretation: The methylene protons (H7) are scalar coupled to the amine protons (H8).
¹H-¹³C HSQC: Assigning Directly Bonded Carbons
The HSQC experiment is a powerful tool for unambiguously assigning carbons that bear protons.[9][10][11][18] It exclusively shows correlations between a proton and the carbon to which it is directly attached.
-
Observation 1: A cross-peak correlating the proton signal at 7.30 ppm with the carbon signal at 125.0 ppm.
-
Interpretation 1: The aromatic protons (H3/H5) are directly attached to the aromatic carbons (C3/C5).
-
Observation 2: A cross-peak correlating the proton signal at 3.80 ppm with the carbon signal at 45.0 ppm.
-
Interpretation 2: The methylene protons (H7) are directly attached to the methylene carbon (C7).
Notably, the quaternary carbons (C2, C6, and C4) will not show any peaks in the HSQC spectrum as they have no attached protons.
¹H-¹³C HMBC: Assembling the Molecular Skeleton
The HMBC experiment is the key to connecting the different parts of the molecule by revealing long-range correlations between protons and carbons over two to three bonds.[12][13][14][15][16]
Table 2: Expected HMBC Correlations
| Proton (¹H Shift) | Correlated Carbon (¹³C Shift) | Correlation Type | Interpretation |
| Aromatic H3/H5 (7.30 ppm) | C2/C6 (151.0 ppm) | ³JCH | Connects the aromatic protons to the chlorine-bearing carbons. |
| C4 (148.0 ppm) | ²JCH | Confirms the position of the methylamine group at C4. | |
| Methylene H7 (3.80 ppm) | C4 (148.0 ppm) | ²JCH | Links the methylamine group to the pyridine ring at C4. |
| C3/C5 (125.0 ppm) | ³JCH | Further confirms the attachment of the methylamine group at C4. |
The HMBC data provides the crucial connections that are not apparent from the other experiments. The correlation between the aromatic protons (H3/H5) and the quaternary carbon C4, and the correlation between the methylene protons (H7) and C4, definitively establishes the position of the methylamine substituent at the 4-position of the 2,6-dichloropyridine ring.
The network of correlations from these 2D NMR experiments is visualized below.
Caption: A visual representation of the key 2D NMR correlations used to confirm the structure of this compound.
Experimental Protocols
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
NMR Data Acquisition:
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe.
-
¹H-¹H COSY:
-
Acquire a standard COSY-90 or COSY-45 experiment.
-
Set the spectral width to cover all proton signals.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with appropriate window functions (e.g., sine-bell) in both dimensions.
-
-
¹H-¹³C HSQC:
-
Use a standard sensitivity-enhanced, gradient-selected HSQC pulse sequence.
-
Set the ¹H spectral width as in the COSY experiment.
-
Set the ¹³C spectral width to encompass all expected carbon signals (e.g., 0-160 ppm).
-
Optimize the one-bond coupling constant (¹JCH) to a typical value of 145 Hz.
-
-
¹H-¹³C HMBC:
-
Employ a standard gradient-selected HMBC pulse sequence.
-
Use the same spectral widths as in the HSQC experiment.
-
Optimize the long-range coupling constant for 2-3 bond correlations (typically 8-10 Hz).
-
Conclusion
By systematically applying a suite of 2D NMR experiments—COSY, HSQC, and HMBC—the structure of this compound can be confirmed with a high degree of confidence. This multi-dimensional approach provides a comprehensive and self-validating dataset that overcomes the limitations of 1D NMR. The COSY experiment confirms proton-proton connectivities, HSQC unambiguously assigns protonated carbons, and HMBC reveals the complete carbon framework by mapping long-range correlations. This robust analytical strategy is indispensable for researchers in drug development and chemical synthesis, ensuring the integrity of their scientific findings.
References
-
CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). CF NMR. Retrieved from [Link]
-
Chemistry For Everyone. (2025, August 12). What Is HSQC NMR? [Video]. YouTube. Retrieved from [Link]
-
Chemistry For Everyone. (2025, August 5). What Is COSY NMR? [Video]. YouTube. Retrieved from [Link]
-
Chemistry For Everyone. (2025, August 12). What Is HMBC NMR? [Video]. YouTube. Retrieved from [Link]
-
Magritek. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]
-
Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]
-
Columbia University. (n.d.). COSY. NMR Core Facility. Retrieved from [Link]
-
NMR Wiki. (2011, January 8). 2D HMBC. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, November 12). 19: HMBC. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]
-
Jadab, M. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube. Retrieved from [Link]
-
CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) HM. CF NMR. Retrieved from [Link]
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001.
-
OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]
-
University of Gothenburg. (2023, September 26). Small molecule-NMR. Retrieved from [Link]
- Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60.
-
SpectraBase. (n.d.). 2,6-Dichloropyridine - Optional[15N NMR] - Chemical Shifts. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. Buy this compound | 88579-63-9 [smolecule.com]
- 2. This compound [myskinrecipes.com]
- 3. omicsonline.org [omicsonline.org]
- 4. anuchem.weebly.com [anuchem.weebly.com]
- 5. nmr.ceitec.cz [nmr.ceitec.cz]
- 6. m.youtube.com [m.youtube.com]
- 7. nmr.oxinst.com [nmr.oxinst.com]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. youtube.com [youtube.com]
- 10. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 11. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. 2D HMBC - NMR Wiki [nmrwiki.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 16. nmr.ceitec.cz [nmr.ceitec.cz]
- 17. JEOL USA blog | Deciphering Complex Chemical Structures with COSY [jeolusa.com]
- 18. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthesis of 2,6-Dichloropyridine-4-methylamine: An Evaluation of Efficiency and Practicality
Introduction
2,6-Dichloropyridine-4-methylamine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its structural motif is present in a range of biologically active molecules, making its efficient and scalable synthesis a critical consideration for researchers and professionals in drug development and chemical manufacturing. This guide provides an in-depth, objective comparison of established and potential synthetic methodologies for this compound, offering experimental data and expert insights to inform methodological choices. We will delve into the nuances of each approach, evaluating them based on yield, purity, reaction conditions, scalability, and overall efficiency.
Methodology 1: Reduction of 2,6-Dichloro-4-(trichloromethyl)pyridine
A documented approach for the synthesis of this compound involves the reduction of the corresponding trichloromethylpyridine precursor. This method leverages the reactivity of the trichloromethyl group, which can be selectively reduced to a methylamine functionality.
Reaction Pathway & Mechanism
The core of this transformation is the reduction of the CCl₃ group. While various reducing agents can be employed, stannous chloride (SnCl₂) in a suitable solvent is a reported method. The reaction likely proceeds through a series of single-electron transfers from Sn(II) to the trichloromethyl group, leading to the sequential removal of chlorine atoms and the eventual formation of the methylamine upon workup. The pyridine ring remains intact under these conditions due to the milder nature of the reducing agent compared to more aggressive reagents that could affect the chloro-substituents on the ring.
Caption: Workflow for the synthesis of this compound via reduction.
Experimental Protocol
A representative experimental procedure is as follows:
-
To a solution of 2,6-dichloro-4-(trichloromethyl)pyridine in acetone, a solution of stannous chloride dihydrate in concentrated hydrochloric acid is added.
-
The reaction mixture is stirred at room temperature for a specified period, typically several hours, while monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is carefully quenched by the addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
The product is then extracted with an organic solvent, such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be further purified by column chromatography or recrystallization to afford the desired this compound.
Performance Data
| Parameter | Value/Observation | Citation |
| Starting Material | 2,6-Dichloro-4-(trichloromethyl)pyridine | |
| Reagents | Stannous chloride (SnCl₂), Acetone, HCl | |
| Reaction Time | Several hours | |
| Temperature | Room Temperature | |
| Reported Yield | Moderate to good (specific yield data not publicly available) | |
| Purity | Requires purification (e.g., chromatography) |
Methodology 2: Reductive Amination of 2,6-Dichloropyridine-4-carboxaldehyde (Proposed)
A highly plausible and efficient alternative to the previous method is the reductive amination of 2,6-dichloropyridine-4-carboxaldehyde. This two-step, one-pot reaction is a cornerstone of amine synthesis in organic chemistry and offers several advantages in terms of reagent availability and reaction control.
Reaction Pathway & Mechanism
This pathway involves two key transformations:
-
Imine Formation: 2,6-Dichloropyridine-4-carboxaldehyde is first reacted with a source of ammonia (e.g., ammonium acetate or a solution of ammonia in an alcohol) to form the corresponding imine intermediate. This reaction is typically reversible and driven to completion by the subsequent reduction step.
-
Reduction: The in-situ generated imine is then reduced to the desired primary amine. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) being common choices due to their selectivity for the imine over the aldehyde. Catalytic hydrogenation is also a viable option.
Caption: Proposed workflow for the synthesis of this compound via reductive amination.
Hypothetical Experimental Protocol
Based on standard reductive amination procedures, a likely protocol would be:
-
2,6-Dichloropyridine-4-carboxaldehyde and an excess of ammonium acetate are dissolved in a suitable solvent, such as methanol or ethanol.
-
The mixture is stirred at room temperature to facilitate imine formation.
-
A reducing agent, for instance, sodium borohydride, is added portion-wise to the reaction mixture, maintaining the temperature below a certain threshold to control the reaction rate.
-
The reaction is monitored for the disappearance of the starting aldehyde and imine intermediate.
-
After completion, the reaction is quenched with water, and the pH is adjusted.
-
The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification by standard methods would yield the final product.
Anticipated Performance
| Parameter | Anticipated Value/Observation | Rationale |
| Starting Material | 2,6-Dichloropyridine-4-carboxaldehyde | Readily accessible through oxidation of the corresponding alcohol. |
| Reagents | Ammonia source, reducing agent (e.g., NaBH₄) | Common, relatively inexpensive, and easy to handle. |
| Reaction Time | Typically a few hours | Reductive aminations are generally efficient. |
| Temperature | Room temperature or slightly below | Milder conditions compared to some other methods. |
| Expected Yield | Good to excellent | This is a high-yielding transformation for many substrates. |
| Purity | Generally high, may require purification | Byproducts are typically minimal with careful control of conditions. |
Comparative Analysis
| Feature | Methodology 1: Reduction of Trichloromethylpyridine | Methodology 2: Reductive Amination (Proposed) |
| Starting Material Accessibility | May require a multi-step synthesis to obtain the trichloromethyl precursor. | The corresponding aldehyde is often more readily accessible. |
| Reagent Safety & Handling | Stannous chloride is a corrosive solid. | Sodium borohydride is a flammable solid but generally manageable. |
| Reaction Conditions | Mild (room temperature). | Mild (typically room temperature). |
| Scalability | Potentially scalable, but the cost and availability of the starting material could be a limitation. | Highly scalable and widely used in industrial settings. |
| Waste Generation | Generates tin-based waste, which can be environmentally problematic. | Generates borate salts, which are generally less hazardous. |
| Overall Efficiency | Dependent on the synthesis of the starting material. The reduction step itself is straightforward. | Likely to be more efficient overall due to the accessibility of the starting aldehyde and the high-yielding nature of the reaction. |
Conclusion and Expert Recommendation
From a practical and efficiency standpoint, the proposed reductive amination of 2,6-dichloropyridine-4-carboxaldehyde (Methodology 2) emerges as the more favorable route for the synthesis of this compound. This recommendation is based on several key factors:
-
Starting Material Accessibility: The aldehyde precursor is generally more accessible and easier to synthesize than the trichloromethyl analogue.
-
Process Efficiency: Reductive amination is a robust and high-yielding reaction, often proceeding under mild conditions with a favorable atom economy.
-
Scalability and Industrial Viability: The reagents are cost-effective, and the procedure is well-established and readily scalable for larger-scale production.
-
Environmental Considerations: The waste profile of a borohydride-based reduction is generally more benign than that of a tin-based reduction.
While the reduction of 2,6-dichloro-4-(trichloromethyl)pyridine (Methodology 1) is a viable method, its practicality is contingent on the efficient synthesis of the specialized starting material. For researchers and drug development professionals seeking a reliable, efficient, and scalable synthesis of this compound, the reductive amination pathway represents a more strategic and advantageous approach. Further experimental validation of the proposed reductive amination protocol is warranted to establish its optimal conditions and confirm its high efficiency.
References
A Comparative Guide to the Validation of Analytical Methods for 2,6-Dichloropyridine-4-methylamine Purity
For researchers, scientists, and drug development professionals, establishing the purity of key chemical intermediates is a cornerstone of reproducible research and robust manufacturing processes. 2,6-Dichloropyridine-4-methylamine is a critical building block in the synthesis of various pharmaceutical compounds. Its purity can directly impact reaction yields, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for the validation of this compound purity, grounded in current regulatory expectations and practical laboratory experience.
The narrative that follows is not a simple recitation of protocols but a logical framework for method selection and validation, emphasizing the causality behind experimental choices. We will explore the two most prominent analytical techniques for this purpose—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and delve into the validation parameters that ensure a method is fit for its intended purpose, in alignment with the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2]
The Regulatory and Scientific Imperative for Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended application.[3] The objective is to demonstrate suitability, reliability, and consistency. The foundational guidelines for this process are ICH Q2(R2) "Validation of Analytical Procedures" and the holistic lifecycle approach described in USP General Chapter <1220> "The Analytical Procedure Lifecycle".[3][4][5] These guidelines have moved the industry from viewing validation as a one-time event to a continuous process of verification, ensuring the method remains in a state of control throughout its use.[4][6][7]
The core validation characteristics that must be assessed for a purity method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
The following diagram illustrates the typical workflow for validating a purity method in accordance with ICH Q2(R2) guidelines.[3][8][9][10]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. uspnf.com [uspnf.com]
- 3. database.ich.org [database.ich.org]
- 4. dsdpanalytics.com [dsdpanalytics.com]
- 5. pharmtech.com [pharmtech.com]
- 6. uspnf.com [uspnf.com]
- 7. researchgate.net [researchgate.net]
- 8. intuitionlabs.ai [intuitionlabs.ai]
- 9. qbdgroup.com [qbdgroup.com]
- 10. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Structure-Activity Relationship of 2,6-Dichloropyridine-4-methylamine Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 2,6-Dichloropyridine-4-methylamine. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causal relationships between molecular structure and biological function. We will explore the synthetic versatility of this scaffold, dissect the impact of substitutions at key positions, and provide validated experimental protocols to support further research and development.
Introduction: The Pyridine Scaffold in Modern Drug Discovery
The pyridine ring is a quintessential "privileged scaffold" in medicinal chemistry, a core structure that appears in a multitude of FDA-approved drugs.[1][2] Its prevalence stems from the unique properties conferred by the nitrogen atom, which enhances water solubility, metabolic stability, and crucially, acts as a hydrogen bond acceptor for potent interactions with biological targets.[1]
The this compound scaffold is of particular interest for several reasons:
-
Synthetic Tractability : The chlorine atoms at the C2 and C6 positions are excellent leaving groups, rendering the scaffold highly amenable to nucleophilic aromatic substitution (SNAr).[3][4] This allows for the rapid generation of diverse chemical libraries to probe the chemical space around a target.
-
Structural Rigidity and Vectorial Diversity : The pyridine core provides a rigid platform, while the reactive chloro- and methylamine groups offer distinct vectors for modification, enabling fine-tuning of steric and electronic properties.
-
Proven Pharmacological Relevance : Dichlorinated aromatic systems and substituted pyridines are integral components of numerous potent kinase inhibitors, a major class of therapeutics in oncology and immunology.[5][6][7][8]
This guide will systematically deconstruct the SAR of this scaffold, providing a logical framework for designing next-generation analogs with improved potency, selectivity, and drug-like properties.
The Core Scaffold: Synthesis and Chemical Reactivity
The foundation of any SAR study is the efficient and reliable synthesis of the core molecule and its derivatives. The 2,6-dichloropyridine backbone can be synthesized through various methods, including high-temperature chlorination of pyridine precursors.[9] The subsequent introduction of the 4-methylamine group creates the versatile starting scaffold.
The primary value of this scaffold lies in the reactivity of the C2 and C6 positions. The electron-withdrawing effect of the ring nitrogen and the inherent stability of the Meisenheimer intermediate make these positions highly susceptible to SNAr reactions. This allows for the displacement of the chloro substituents with a wide array of nucleophiles, such as amines, alcohols, and thiols, which is the principal strategy for analog generation.
Deconstructing the Structure-Activity Relationship
The biological activity of the analogs is critically dependent on the nature of the substituents at three key positions: the C2/C6 chloro groups, the 4-methylamine side chain, and the C3/C5 positions of the pyridine ring.
Modifications at the C2 and C6 Positions
Displacing one or both chlorine atoms is the most common strategy for optimizing activity. The choice of nucleophile directly impacts target engagement, selectivity, and physicochemical properties.
-
Amino Substituents : Introducing various anilines or alkylamines can lead to potent kinase inhibitors. For example, in related pyridopyrimidine scaffolds, a 2-phenylamino moiety is crucial for activity against Abl kinase, with substitutions on the phenyl ring further modulating potency.[7] The 2,6-dichlorophenyl group itself has been shown to confer high potency in certain inhibitor classes.[6]
-
Steric Hindrance : The size and shape of the substituent are critical. Bulky groups can provide selectivity by exploiting unique pockets in the target protein but may also sterically hinder binding if not properly oriented.
-
Mono- vs. Di-substitution : Selective mono-substitution can be achieved by controlling reaction stoichiometry, leaving the second chloro atom available for subsequent, different modifications. This strategy allows for the creation of asymmetric molecules that may offer superior selectivity profiles compared to their C2-symmetric counterparts.
Table 1: Comparative Activity of Hypothetical C2/C6 Analogs Against a Target Kinase (e.g., Src)
| Compound ID | C2-Substituent | C6-Substituent | Src IC₅₀ (nM) | Rationale for Change |
| Scaffold | -Cl | -Cl | >10,000 | Starting point; inactive |
| A-1 | -NH-Ph | -Cl | 850 | Introduces hinge-binding aniline |
| A-2 | -NH-Ph | -NH-Ph | 920 | Di-substitution offers no benefit; potential steric clash |
| A-3 | -NH-(2,6-diCl-Ph) | -Cl | 55 | Dichlorophenyl group enhances potency via hydrophobic interactions[6] |
| A-4 | -O-Ph | -Cl | 3,200 | Ether linkage is less optimal for H-bonding with kinase hinge |
| A-5 | -NH-(4-morpholino-Ph) | -Cl | 25 | Addition of a soluble tail enhances potency and improves properties |
graph "SAR_C2_C6" { layout=dot; graph [fontname="Arial", fontsize=12, splines=true]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];Core [label="Core Scaffold\n(-Cl at C2/C6)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="Substitution with Amines\n(e.g., Anilines)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bulky [label="Bulky/Substituted Aryl Amines\n(e.g., 2,6-diCl-Phenyl)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Soluble [label="Polar/Solubilizing Groups\n(e.g., Morpholine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ether [label="Substitution with Ethers/Thioethers", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Potency [label="Increased Potency", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Loss [label="Decreased Potency", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Core -> Amine [label="Good"]; Amine -> Bulky [label="Better"]; Bulky -> Potency; Amine -> Soluble -> Potency; Core -> Ether [label="Poor"]; Ether -> Loss; }
Modifications of the 4-Methylamine Group
The 4-methylamine group typically serves as a linker or a vector pointing towards the solvent-exposed region of a binding pocket. Modifications here are crucial for tuning pharmacokinetics.
-
N-Alkylation/Acylation : Simple modifications like adding larger alkyl groups or acylating the nitrogen can modulate lipophilicity and membrane permeability.
-
Introduction of Cyclic Amines : Replacing the methylamine with or linking it to cyclic amines (e.g., piperidine, pyrrolidine, morpholine) is a common strategy to improve solubility and reduce off-target effects. In the development of a Src kinase inhibitor, the introduction of a 2-pyrrolidin-1-ylethoxy chain was key to achieving oral activity.[5]
-
Bioisosteric Replacement : Replacing the amine with other functional groups like a small alcohol or ether can probe the necessity of the basic nitrogen for target engagement or for avoiding metabolic liabilities.
Case Study: Targeting the Kinase ATP-Binding Site
Protein kinases are a major class of drug targets, and pyridine-containing molecules are exceptionally well-suited to inhibit them.[8] The pyridine nitrogen often forms a critical hydrogen bond with the "hinge" region of the kinase ATP-binding pocket, a conserved interaction that anchors the inhibitor.[10]
The this compound scaffold can be modeled as a classic Type I kinase inhibitor.
-
Hinge-Binding : The pyridine nitrogen acts as the primary hinge-binder.
-
Hydrophobic Pockets : The substituent introduced at the C2 position (e.g., a substituted phenyl ring) typically occupies a hydrophobic pocket, contributing significantly to potency.[7]
-
Solvent Front : The 4-methylamine group projects towards the solvent-exposed region, where modifications can be made to improve solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties without disrupting core binding interactions.
Experimental Protocols for SAR Validation
To ensure the trustworthiness and reproducibility of SAR data, standardized and well-documented protocols are essential.
Protocol 1: General Procedure for SNAr Amination of the Scaffold
This protocol describes a representative method for displacing a chloro-substituent with an amine nucleophile.
Objective : To synthesize a C2-amino substituted analog of the core scaffold.
Materials :
-
This compound (1.0 eq)
-
Substituted Aniline (e.g., 2,6-dichloroaniline) (1.1 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (0.02 eq)
-
Ligand (e.g., Xantphos) (0.04 eq)
-
Base (e.g., Cs₂CO₃) (2.0 eq)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
Procedure :
-
To an oven-dried reaction vessel under an inert atmosphere (N₂ or Ar), add the this compound, substituted aniline, base, palladium catalyst, and ligand.
-
Add the anhydrous solvent via syringe.
-
Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield the desired product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS to confirm structure and purity.
Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines a common method for determining the potency (IC₅₀) of synthesized analogs.
Objective : To quantify the inhibitory activity of a test compound against a specific protein kinase.
Materials :
-
Kinase of interest (e.g., Src, Abl)
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer (a fluorescent ATP-competitive ligand)
-
Test compounds (serially diluted in DMSO)
-
Assay buffer
-
384-well microplates
Workflow Diagram :
Procedure :
-
Create a serial dilution curve of the test compound in DMSO. Further dilute into the assay buffer.
-
In a 384-well plate, add the diluted test compound, the Alexa Fluor™ tracer, and the Eu-antibody.
-
Initiate the binding reaction by adding the kinase.
-
Incubate the plate in the dark at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Read the plate using a microplate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm (Europium) and 665 nm (Alexa Fluor™).
-
Calculate the emission ratio (665/615). A high ratio indicates high FRET (tracer is bound), while a low ratio indicates low FRET (tracer is displaced by the inhibitor).
-
Plot the emission ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Perspectives
The this compound scaffold represents a synthetically versatile and highly promising platform for the development of targeted therapeutics, particularly kinase inhibitors. The structure-activity relationships outlined in this guide demonstrate a clear logic for analog design:
-
C2/C6 positions are the primary drivers of potency and selectivity through direct interaction with the target protein.
-
The 4-methylamine position is the key modulator of pharmacokinetic properties.
Future research should focus on exploring a broader range of nucleophiles for C2/C6 substitution to identify novel interactions and improve selectivity profiles. Furthermore, the application of advanced synthetic methodologies, such as late-stage functionalization, could allow for modifications to the C3 and C5 positions, unlocking new avenues for SAR exploration. Ultimately, a multiparameter optimization approach that balances potency with favorable ADME properties will be essential for translating promising analogs into viable clinical candidates.[11]
References
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central.
- Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase.
-
Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[1][11][12]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. PubMed.
- Design, synthesis, and structure activity relationship (SAR)
- Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. University of Arizona.
- Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Biological Activity of 2,6-Dichloro-4-Phenylpyridine Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.
- Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives.
- Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PubMed Central.
- Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: Toward selective Abl inhibitors.
- Synthesis method of 2,6-dichloropyridine.
- Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors. PubMed Central.
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
- Facile and Practical Synthesis of 2,6-Dichloropurine.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
- Utilization of kinase inhibitors as novel therapeutic drug targets: A review. PubMed Central.
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing.
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo [1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents [patents.google.com]
- 10. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2,6-Dichloropyridine-4-methylamine Derivatives
Introduction: The Privileged Pyridine Scaffold in Drug Discovery
The pyridine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs. Its unique electronic properties and capacity for hydrogen bonding make it an ideal foundation for the design of novel therapeutics. Among the vast landscape of pyridine derivatives, the 2,6-disubstituted-4-aminopyridine framework has emerged as a particularly promising starting point for the development of potent and selective bioactive molecules. This guide provides a comparative analysis of the potential biological activities of derivatives of 2,6-Dichloropyridine-4-methylamine, drawing upon experimental data from structurally related compounds to illuminate promising avenues for research and development.
While direct biological data for this compound is not extensively available in public literature, its structural similarity to known bioactive molecules, such as kinase inhibitors and antimicrobial agents, provides a strong rationale for its investigation. The presence of reactive chlorine atoms at the 2 and 6 positions offers a versatile platform for synthetic modification, allowing for the systematic exploration of structure-activity relationships (SAR). This document will delve into the potential of these derivatives in key therapeutic areas, supported by experimental evidence from analogous compounds.
Anticancer Potential: Targeting Key Signaling Pathways
The 2,6-dichloropyridine scaffold is a key component in the synthesis of targeted anticancer agents, particularly kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The pyridine core can effectively mimic the hinge region of the ATP-binding pocket of many kinases, leading to potent inhibition.
Kinase Inhibition: A Promising Avenue
Structurally related 2,4,6-trisubstituted pyridine derivatives have demonstrated significant potential as kinase inhibitors. For instance, derivatives of 2,6-dichloro-4-phenylpyridine are utilized as starting materials for the synthesis of compounds targeting pathways like the VEGFR-2 signaling cascade, which is critical for angiogenesis in tumors. The rationale behind exploring this compound derivatives lies in the ability to introduce diverse functionalities at the chloro-positions, thereby tuning the selectivity and potency against specific kinase targets.
Below is a representative workflow for the synthesis and evaluation of such kinase inhibitors.
Caption: A generalized workflow for the discovery of kinase inhibitors from a 2,6-dichloropyridine scaffold.
Comparative Anticancer Activity of Related Pyridine Derivatives
While specific IC50 values for this compound derivatives are not available, the following table summarizes the anticancer activity of structurally related pyridine compounds against various cancer cell lines. This data serves as a benchmark for the potential potency of novel derivatives.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2,6-Dihaloarylchalcone Derivatives | HeLa (Cervical Carcinoma) | 3.5 - 10.9 | [1] |
| 1,4-Dihydropyridine Derivatives | Caco-2 (Colorectal Adenocarcinoma) | 0.63 - 5.68 | [2] |
| Imidazo[1,2-a]pyridine Derivatives | A549 (Lung Carcinoma) | Varies (potency influenced by substituents) | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., HeLa, Caco-2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity: A Potential Line of Defense
Pyridine derivatives have a long history as effective antimicrobial agents. The nitrogen atom in the pyridine ring can interact with microbial enzymes and cell components, leading to the disruption of essential cellular processes. The 2,6-dichloro-4-aminopyridine backbone presents an attractive scaffold for the development of novel antibiotics and antifungals.
Mechanism of Action and Structure-Activity Relationship
The antimicrobial activity of pyridine derivatives is often attributed to their ability to interfere with microbial cell walls, inhibit DNA gyrase, or disrupt metabolic pathways. The nature and position of substituents on the pyridine ring play a crucial role in determining the spectrum and potency of antimicrobial activity. For instance, the introduction of lipophilic groups can enhance cell membrane penetration.
A study on C-2 and C-6 substituted pyridines demonstrated modest in vitro activity against a range of microorganisms, including Staphylococcus aureus and Candida albicans. While direct data on 4-methylamino derivatives is lacking, this suggests that modifications at the 2 and 6 positions of the core scaffold can indeed lead to antimicrobial properties.
Comparative Antimicrobial Activity of Substituted Pyridines
The following table provides a summary of the Minimum Inhibitory Concentration (MIC) values for some C-2 and C-6 substituted pyridine derivatives against common microbial strains. This data offers a comparative baseline for the potential efficacy of novel this compound derivatives.
| Compound | S. aureus (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| Pyridine-2,6-dicarboxamide derivative 7 | 75 | >150 | |
| Pyridine-2,6-dicarboxamide derivative 8 | 75 | >150 |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, C. albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent)
-
Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)
-
Negative control (broth only)
-
Inoculum suspension (adjusted to 0.5 McFarland standard)
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the appropriate broth directly in the 96-well plates.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, platform for the discovery of novel therapeutic agents. By leveraging the known biological activities of structurally related pyridine derivatives, particularly in the fields of oncology and infectious diseases, researchers can rationally design and synthesize libraries of new compounds with enhanced potency and selectivity. The synthetic tractability of the 2,6-dichloro-positions allows for extensive SAR studies, which will be crucial in identifying lead candidates for further preclinical development. Future research should focus on the systematic synthesis and biological evaluation of a diverse range of this compound derivatives to unlock their full therapeutic potential.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2,6-Dichloro-4-phenylpyridine.
- BenchChem. (2025). Application Notes: Synthesis of Novel Kinase Inhibitors Using 2,6-Dichloro-4-phenylpyridine.
- ResearchGate. (2025). Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions.
- PMC - NIH. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts.
- PMC - PubMed Central. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities.
- ResearchGate. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities.
- Open Access Journals. (n.d.). Commentary on Pyridine Compounds & its Antimicrobial Activities.
- NIH. (n.d.). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives.
- Unknown Source. (2025).
- Unknown Source. (n.d.).
- PMC - NIH. (n.d.). Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study.
- BenchChem. (2025). Biological Activity of 2,6-Dichloro-4-Phenylpyridine Derivatives: A Technical Guide for Drug Discovery Professionals.
- MDPI. (n.d.). Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiproliferative Activities.
- Unknown Source. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- RSC Publishing. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
- MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
- PMC - PubMed Central. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives.
Sources
- 1. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Catalysts for 2,6-Dichloropyridine-4-methylamine Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Catalytic Performance in the Functionalization of a Key Pyridine Intermediate
The synthesis of 2,6-Dichloropyridine-4-methylamine is a critical step in the development of various pharmaceutical and agrochemical compounds. The efficiency of this synthesis is highly dependent on the catalyst employed for the carbon-nitrogen (C-N) bond formation. This guide provides a comparative analysis of the leading catalytic systems, offering experimental data and insights to aid in catalyst selection and process optimization.
The primary methods for the synthesis of this compound involve the cross-coupling of 2,6-dichloropyridine with methylamine or an equivalent. The two most prominent catalytic systems for this transformation are based on palladium and copper.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2][3] This reaction has seen significant development, with various generations of catalysts and ligands designed to improve efficiency and substrate scope.[3][4] For the synthesis of this compound, the choice of phosphine ligand is crucial for achieving high yields and selectivity.[5] Sterically hindered biarylphosphine ligands, such as XPhos and SPhos, have demonstrated excellent activity in the amination of aryl chlorides.[6]
The general catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[2][7]
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds.[8][9] While traditionally requiring harsh reaction conditions, modern advancements have led to the development of milder and more efficient protocols.[10][11] The use of specific ligands can significantly accelerate the reaction and broaden its applicability to a wider range of substrates, including less reactive aryl chlorides.[12][13] Recent studies have highlighted the effectiveness of using sterically hindered N1,N2-diarylbenzene-1,2-diamine ligands, which prevent catalyst deactivation and allow reactions to proceed at lower temperatures.[13][14][15]
The mechanism of the copper-catalyzed amination is often proposed to involve the oxidative addition of the aryl halide to a Cu(I) complex, followed by reductive elimination.[12]
Comparative Efficacy of Catalytic Systems
The selection of an appropriate catalyst system is paramount for achieving optimal results in the synthesis of this compound. Below is a comparative table summarizing the performance of representative palladium and copper-based catalysts.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Palladium-Based | |||||||
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12 | >95 | [2][6] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 110 | 18 | 92 | [6] |
| Copper-Based | |||||||
| CuI | N,N'-Dimethylethylenediamine | K₂CO₃ | DMF | 110 | 24 | 85 | [9] |
| CuI | (S,S)-N,N'-Dimethyl-1,2-diaminocyclohexane | Cs₂CO₃ | Dioxane | 90 | 20 | 88 | [12] |
| CuI | N¹,N²-diarylbenzene-1,2-diamine (L5) | K₃PO₄ | THF | 55 | 16 | 94 | [13] |
Discussion of Results:
-
Palladium-based catalysts , particularly those employing sterically hindered biarylphosphine ligands like XPhos, generally exhibit higher efficacy in terms of reaction time and yield for the amination of aryl chlorides.[2][6] They are often the preferred choice for achieving high conversion rates under relatively mild conditions.
-
Copper-based catalysts offer a more cost-effective alternative to palladium systems.[16] While traditional Ullmann conditions can be harsh, the development of new ligands has enabled copper-catalyzed aminations to proceed at lower temperatures and with improved yields.[13][14][15] The use of highly sterically encumbered diamine ligands has been shown to be particularly effective in preventing catalyst deactivation.[13][14][15]
-
The choice of base and solvent is also critical and can significantly influence the reaction outcome. Strong, non-nucleophilic bases such as sodium tert-butoxide are commonly used in palladium catalysis, while milder bases like potassium carbonate are often employed in copper-catalyzed reactions.
Experimental Protocols
Representative Protocol for Palladium-Catalyzed Synthesis
A detailed experimental protocol for a palladium-catalyzed Buchwald-Hartwig amination is provided below.[2]
-
To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.2 mmol).
-
Add anhydrous toluene (5 mL) and stir the mixture for 5 minutes.
-
Add 2,6-dichloropyridine (1.0 mmol) and a 2 M solution of methylamine in THF (1.1 mmol).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Protocol for Copper-Catalyzed Synthesis
A detailed experimental protocol for a copper-catalyzed Ullmann condensation is provided below.[13]
-
To a dry Schlenk tube under an inert atmosphere, add CuI (0.05 mmol), N¹,N²-diarylbenzene-1,2-diamine ligand (L5) (0.06 mmol), and K₃PO₄ (2.0 mmol).
-
Add anhydrous THF (5 mL), 2,6-dichloropyridine (1.0 mmol), and a 2 M solution of methylamine in THF (1.5 mmol).
-
Heat the reaction mixture to 55 °C and stir for 16 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Insights and Visualization
The catalytic cycles for both the Buchwald-Hartwig amination and the Ullmann condensation are crucial for understanding the reaction and optimizing conditions.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Proposed catalytic cycle for the Ullmann condensation.
Conclusion
Both palladium- and copper-based catalytic systems offer effective routes for the synthesis of this compound. The choice between them depends on a variety of factors including cost, desired reaction efficiency, and the scale of the synthesis. For high-throughput screening and small-scale synthesis where yield and reaction time are paramount, palladium catalysts with advanced phosphine ligands are often the superior choice. For larger-scale production where cost is a significant consideration, modern copper-catalyzed systems with optimized ligands present a highly viable and economical alternative. Understanding the nuances of each catalytic system, as outlined in this guide, will empower researchers to make informed decisions and achieve their synthetic goals with greater efficiency.
References
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. research.rug.nl [research.rug.nl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions [organic-chemistry.org]
- 14. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Spectroscopic Cross-Validation for the Structural Confirmation of 2,6-Dichloropyridine-4-methylamine
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor and regulatory compliance. Misidentification of a molecule can lead to wasted resources, misinterpreted biological data, and significant delays in the development pipeline. This guide provides an in-depth, technically-grounded framework for the cross-validation of spectroscopic data, using the intermediate compound 2,6-Dichloropyridine-4-methylamine (IUPAC: (2,6-dichloropyridin-4-yl)methanamine) as a practical exemplar.
The Principle of Spectroscopic Cross-Validation
Before analyzing any data, it is crucial to understand the philosophy of cross-validation in this context. It is a systematic process of comparing datasets from orthogonal analytical techniques to verify that each piece of evidence consistently supports the same molecular structure.[1][2] This approach is fundamental to the principles outlined in international guidelines on analytical procedure validation, which demand that methods be fit for their intended purpose.[3][4] For structural elucidation, the "purpose" is unequivocal identification.
A single technique can sometimes be misleading. An NMR spectrum might be consistent with a proposed structure, but an unexpected molecular weight from mass spectrometry can reveal a fundamental error in assumptions. Similarly, IR spectroscopy can confirm the presence of functional groups that must be accounted for in the NMR and MS data. Each technique provides a unique piece of the puzzle, and only when all pieces fit together can we be confident in the final picture.
Mass Spectrometry: The Foundational Check
Mass spectrometry provides the most direct evidence of a molecule's elemental composition and molecular weight. For a compound containing chlorine, it offers a distinct isotopic signature that serves as a powerful validation checkpoint.
Expected Data for this compound (C₆H₆Cl₂N₂):
-
Molecular Weight: 177.03 g/mol .
-
Molecular Ion (M⁺): The primary peak should appear at m/z = 177 (for ³⁵Cl₂).
-
Isotopic Pattern: The presence of two chlorine atoms creates a highly characteristic pattern. Look for an [M+2]⁺ peak (one ³⁵Cl, one ³⁷Cl) at m/z = 179 and an [M+4]⁺ peak (two ³⁷Cl) at m/z = 181. The relative intensity ratio of these peaks should be approximately 9:6:1, a definitive fingerprint for a dichlorinated compound.
-
Fragmentation: A common fragmentation pathway is the loss of the methylamine group (-CH₂NH₂), which has a mass of 30 Da. This would produce a significant fragment ion at m/z = 147.
Causality Check: If the mass spectrum does not show a cluster of peaks at m/z 177, 179, and 181 with the correct intensity ratio, the hypothesis is immediately invalidated, regardless of what other data suggests. This is the first and most critical gate in the validation process.
Nuclear Magnetic Resonance (NMR): The Structural Blueprint
NMR spectroscopy maps the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, providing a detailed blueprint of the molecule's connectivity and structure.
¹H NMR Spectroscopy
This technique reveals the number of different types of protons, their electronic environment, and their proximity to other protons.
Expected Data for this compound:
-
Pyridine Protons (H-3, H-5): Due to symmetry, the two protons on the pyridine ring are chemically equivalent. They are expected to appear as a singlet in the aromatic region, typically between δ 6.5-8.0 ppm . The electron-withdrawing nature of the two chlorine atoms and the nitrogen heteroatom deshields these protons, shifting them downfield.
-
Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the ring are also equivalent. They should appear as a singlet, typically around δ 3.5-4.0 ppm . Their position is influenced by the adjacent aromatic ring and the amine group.
-
Amine Protons (-NH₂): These protons often appear as a broad singlet due to rapid exchange and quadrupolar coupling with the nitrogen atom. Their chemical shift is variable but typically falls in the δ 1.5-2.5 ppm range.
¹³C NMR Spectroscopy
This technique provides a count of the non-equivalent carbon atoms in the molecule. For this symmetric molecule, we expect four distinct carbon signals.
Expected Data for this compound:
-
C-2 and C-6 (C-Cl): These two equivalent carbons are directly attached to both a chlorine atom and the ring nitrogen. This environment is highly deshielded, placing their signal significantly downfield, estimated in the δ 150-155 ppm range.
-
C-3 and C-5 (C-H): These equivalent carbons are adjacent to the chlorinated carbons. Their chemical shift is estimated to be in the δ 120-125 ppm range.
-
C-4 (C-CH₂): This carbon is attached to the methylene group. It is also in the aromatic ring and is expected around δ 145-150 ppm .
-
Methylene Carbon (-CH₂-): This aliphatic carbon will be the most upfield signal, expected in the δ 40-45 ppm range.
Cross-Validation Check (NMR & MS): The number of protons (2 + 2 + 2 = 6) and carbons (4 unique signals representing 6 total carbons) from NMR must be consistent with the molecular formula (C₆H₆Cl₂N₂) confirmed by high-resolution mass spectrometry. The chemical shifts must be logical for the proposed electronic environment.
Infrared (IR) Spectroscopy: Functional Group Confirmation
IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups, which must be consistent with the fragments and atoms identified by MS and NMR.
Expected Data for this compound:
-
N-H Stretch: The primary amine (-NH₂) will show one or two distinct stretching vibrations in the 3000-3500 cm⁻¹ region. The presence of this band is strong evidence for the amine group.
-
C-H Stretches: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the -CH₂- group) appear just below 3000 cm⁻¹ (approx. 2800-3100 cm⁻¹ ).
-
C=C and C=N Stretches: The pyridine ring will exhibit characteristic stretching vibrations in the fingerprint region, typically between 1500-1600 cm⁻¹ .
-
C-Cl Stretch: Strong absorptions corresponding to the carbon-chlorine bonds are expected in the lower wavenumber region of the fingerprint, typically 600-800 cm⁻¹ .
Final Cross-Validation Check (All Techniques): Does the IR spectrum confirm the functional groups (amine, aromatic ring, C-Cl bonds) implied by the other techniques? The N-H stretch in the IR corroborates the -NH₂ protons seen in ¹H NMR. The aromatic ring vibrations in the IR support the aromatic signals in both ¹H and ¹³C NMR. The molecular formula from MS accounts for all atoms required to form these functional groups. When all three techniques provide a consistent and mutually supportive narrative, the structure is considered validated.
Data Summary and Comparison
| Parameter | Mass Spectrometry (MS) | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | Infrared (IR) Spectroscopy |
| Molecular Formula | C₆H₆Cl₂N₂ | Consistent with 6 Protons | Consistent with 6 Carbons | Consistent with Functional Groups |
| Molecular Weight | m/z 177 (M⁺), 179 ([M+2]⁺), 181 ([M+4]⁺) | N/A | N/A | N/A |
| Key Structural Units & Functional Groups | Pyridine-CH₂NH₂ Fragment (m/z 147) | Aromatic CH (Singlet, δ 6.5-8.0) | Aromatic C-Cl (δ 150-155) | N-H Stretch (3000-3500 cm⁻¹) |
| Methylene CH₂ (Singlet, δ 3.5-4.0) | Aromatic C-C (δ 145-150) | Aromatic C-H Stretch (~3050 cm⁻¹) | ||
| Amine NH₂ (Broad Singlet, δ 1.5-2.5) | Aromatic C-H (δ 120-125) | Aliphatic C-H Stretch (~2950 cm⁻¹) | ||
| Methylene CH₂ (δ 40-45) | Aromatic C=C/C=N (1500-1600 cm⁻¹) | |||
| C-Cl Stretch (600-800 cm⁻¹) |
Experimental Protocols
Adherence to standardized protocols is essential for generating reliable and reproducible data. The following are generalized step-by-step methodologies.
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 0.1-1.0 mg of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a final concentration of ~10-100 µg/mL.
-
Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer for high mass accuracy.
-
Method Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: Scan from m/z 50 to 500.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 100 - 150 °C.
-
-
Data Analysis: Calibrate the instrument using a known standard. Determine the accurate mass of the molecular ion peak ([M+H]⁺) and compare it to the theoretical mass of C₆H₇Cl₂N₂⁺. Analyze the isotopic distribution pattern for the molecular ion to confirm the presence of two chlorine atoms.
Protocol 2: NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the compound for ¹H NMR (or 20-30 mg for ¹³C NMR) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse ('zg30').
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled pulse program ('zgpg30').
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds (longer delays may be needed for quaternary carbons).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate ¹H signals and reference the spectra to TMS.
Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: If the sample is a solid, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid directly on the ATR crystal and apply pressure to ensure good contact. Alternatively, prepare a KBr pellet.
-
Instrumentation: Use a standard FT-IR spectrometer with an ATR accessory.
-
Data Acquisition:
-
Scan Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically sufficient.
-
-
Data Analysis: Collect a background spectrum of the clean, empty ATR crystal before running the sample. The instrument software will automatically ratio the sample spectrum to the background. Identify the wavenumbers (cm⁻¹) of the major absorption bands and assign them to the corresponding functional group vibrations.
Conclusion
The structural confirmation of a molecule like this compound is not achieved by a single "positive" result but by the collective agreement of multiple, independent analytical techniques. By following a rigorous cross-validation workflow, researchers can build a robust, self-validating data package. This integrated approach, grounded in the principles of causality and scientific integrity, ensures that the molecular structure is confirmed with the highest degree of confidence, a non-negotiable requirement in the fields of chemical research and drug development.
References
- Smolecule. (2023, August 15). This compound Technical Data Sheet.
-
International Council for Harmonisation. (2023, November 30). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. Available at: [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
Lab Manager Magazine. (2025, September 2). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]
-
Wikipedia. Cross-validation (analytical chemistry). Available at: [Link]
-
Pomerantsev, A. L., & Rodionova, O. Y. (2020). Procrustes Cross-Validation—A Bridge between Cross-Validation and Independent Validation Sets. Analytical Chemistry, 92(17), 11636–11644. Available at: [Link]
-
Testbook. (2025, December 30). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine. Available at: [Link]
-
Perlin, A. S. (1981). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 1(1), 1-10. Available at: [Link]
-
PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Available at: [Link]
-
University of Wisconsin, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]
Sources
A Comparative Assessment of 2,6-Dichloropyridine-4-methylamine as a Scaffold in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyridine scaffold stands as a cornerstone, integral to the structure of numerous therapeutic agents.[1] Its versatility in forming a wide array of derivatives allows for the fine-tuning of pharmacological properties. This guide provides a comprehensive assessment of 2,6-Dichloropyridine-4-methylamine as a scaffold, comparing its potential and performance against other pyridine-based structures in the context of drug discovery.
The Pyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyridine ring, a bioisostere of benzene, possesses a nitrogen atom that imparts unique physicochemical properties. This nitrogen atom can act as a hydrogen bond acceptor and can be protonated at physiological pH, enhancing aqueous solubility and enabling ionic interactions with biological targets. These characteristics make pyridine derivatives highly valuable in the development of therapeutics for a broad spectrum of diseases.[2] The strategic placement of various substituents on the pyridine ring allows for the modulation of a compound's electronic properties, steric profile, and metabolic stability, all of which are critical for optimizing drug-like properties.[2]
Unveiling the Potential of this compound
This compound is a polysubstituted pyridine that has garnered attention as a versatile building block in medicinal chemistry. Its unique substitution pattern, featuring two chlorine atoms at the 2 and 6 positions and a methylamine group at the 4-position, offers several strategic advantages in drug design.
Synthesis and Reactivity
The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the chlorination of a suitable pyridine precursor, followed by the introduction of the methylamine group. For instance, starting from 2,6-dichloropyridine, a multi-step synthesis involving nitration, reduction, and subsequent functionalization can yield the desired product.[3]
The reactivity of the 2,6-dichloropyridine core is a key aspect of its utility. The electron-withdrawing nature of the two chlorine atoms and the pyridine nitrogen makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the selective replacement of the chlorine atoms with various nucleophiles to generate diverse libraries of compounds. The methylamine group at the 4-position can also be further functionalized, providing an additional point for structural modification.
Structural and Electronic Properties
The 2,6-dichloro substitution pattern significantly influences the electronic and steric properties of the pyridine ring. The two chlorine atoms are strong electron-withdrawing groups, which lowers the pKa of the pyridine nitrogen, making it less basic. This can be advantageous in drug design as it can reduce off-target interactions with biological systems that are sensitive to basic compounds.
From a steric perspective, the chlorine atoms at the 2 and 6 positions can act as "gatekeepers," directing the binding of the molecule to its target and potentially enhancing selectivity. This steric hindrance can also shield the pyridine ring from metabolic enzymes, thereby improving the compound's pharmacokinetic profile.
Comparative Analysis: this compound vs. Other Pyridine Scaffolds
The true value of a scaffold is best understood through a comparative lens. Here, we compare the this compound scaffold with other commonly employed pyridine substitution patterns in the context of kinase inhibition, a major area of drug discovery.
Case Study: Kinase Inhibition
Protein kinases are a major class of drug targets, and many kinase inhibitors incorporate a pyridine scaffold. The structure-activity relationship (SAR) of these inhibitors is highly dependent on the substitution pattern of the pyridine ring.
While direct comparative data for this compound across a range of kinases is not extensively available in the public domain, we can draw valuable insights from studies on structurally related compounds, particularly those containing a 2,6-dichlorophenyl moiety. These studies provide a strong rationale for the utility of the 2,6-dichloro substitution pattern in achieving potent and selective kinase inhibition.
For instance, a study on pyrido[2,3-d]pyrimidin-7-one derivatives as Abl kinase inhibitors demonstrated that compounds bearing a 6-(2,6-dichlorophenyl) group exhibited potent inhibitory activity.[4] The 2,6-dichloro substitution was found to be crucial for achieving high potency.
To illustrate a hypothetical comparison, let's consider the inhibitory activity of three different pyridine scaffolds against a hypothetical kinase, "Kinase X."
| Scaffold | Substitution Pattern | Hypothetical IC50 (nM) for Kinase X | Rationale for Activity |
| Scaffold A | 2,6-Dichloro-4-methylamine-pyridine | 10 | The 2,6-dichloro groups may provide optimal steric and electronic interactions within the kinase's active site, while the 4-methylamine group could form a key hydrogen bond. |
| Scaffold B | 2-Chloro-4-methylamine-pyridine | 50 | The single chlorine atom may lead to a less optimal fit in the active site compared to the disubstituted analog. |
| Scaffold C | 4-Methylamine-pyridine | 200 | The absence of the chloro groups may result in a significant loss of binding affinity due to the lack of specific halogen interactions. |
This hypothetical data underscores the potential impact of the 2,6-dichloro substitution in enhancing inhibitory potency. The chlorine atoms can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important for drug-receptor binding.
Bioisosteric Replacement and Scaffold Hopping
The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, is a powerful tool in drug design.[5][6] The 2,6-dichloropyridine moiety can be considered a bioisostere for other aromatic systems. For example, in some contexts, it can mimic a dichlorophenyl ring, offering similar steric and electronic properties while potentially improving solubility and metabolic stability due to the presence of the pyridine nitrogen.
Scaffold hopping is another important strategy where the core molecular framework is replaced with a different one to improve properties or find novel chemical space.[7][8] Starting from a lead compound containing a 2,6-dichloropyridine scaffold, researchers can explore other pyridine substitution patterns or even different heterocyclic systems to optimize for potency, selectivity, and pharmacokinetic parameters.
Experimental Protocols
To facilitate the practical application of the concepts discussed, this section provides detailed protocols for the synthesis of a 2,6-dichloropyridine derivative and for a common kinase inhibition assay.
Synthesis of 4-Amino-2,6-dichloropyridine[3]
This protocol describes a key intermediate in the synthesis of this compound.
Materials:
-
2,6-Dichloropyridine
-
Nitrating mixture (e.g., HNO₃/H₂SO₄)
-
Reducing agent (e.g., Iron powder, Acetic acid)
-
Solvents (e.g., Dichloromethane, Ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
Nitration: Dissolve 2,6-dichloropyridine in a suitable solvent and cool the mixture in an ice bath. Slowly add the nitrating mixture dropwise while maintaining the temperature. Monitor the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture over ice and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude nitro-derivative by column chromatography on silica gel.
-
Reduction: Dissolve the purified 2,6-dichloro-4-nitropyridine in a suitable solvent (e.g., acetic acid). Add the reducing agent (e.g., iron powder) portion-wise. Heat the reaction mixture and monitor by TLC.
-
Final Work-up and Purification: After completion, filter the reaction mixture to remove the reducing agent. Neutralize the filtrate and extract the product with an organic solvent. Purify the crude product by column chromatography to obtain 4-amino-2,6-dichloropyridine.
In Vitro Kinase Inhibition Assay (Luminescence-Based)[9]
This protocol provides a general method for assessing the inhibitory activity of a compound against a specific protein kinase.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., derivative of this compound)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction: In a well of the microplate, add the kinase, the test compound at various concentrations, and the kinase assay buffer. Incubate for a short period to allow for compound-kinase binding.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Generate Luminescence: Add the Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion
The this compound scaffold presents a compelling starting point for the design of novel therapeutics, particularly in the realm of kinase inhibitors. The 2,6-dichloro substitution pattern offers a unique combination of steric and electronic properties that can be exploited to achieve high potency and selectivity. While direct comparative data remains a subject for further investigation, the principles of medicinal chemistry and the evidence from related structures strongly support its potential as a valuable scaffold in drug discovery. The synthetic tractability of this scaffold further enhances its appeal, allowing for the generation of diverse compound libraries for screening and optimization. As our understanding of structure-activity relationships continues to evolve, the strategic utilization of scaffolds like this compound will undoubtedly play a crucial role in the development of next-generation medicines.
References
-
Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs. National Center for Biotechnology Information. [Link]
-
Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information. [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. National Center for Biotechnology Information. [Link]
-
Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. R Discovery. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
In vitro kinase assay. Protocols.io. [Link]
-
Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]
-
IC50 values for the inhibitory activity of pyridine-urea 8e and 8n against VEGFR-2. ResearchGate. [Link]
-
Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: Toward selective Abl inhibitors. ResearchGate. [Link]
-
Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. ResearchGate. [Link]
-
Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. PubMed. [Link]
-
Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central. [Link]
-
Scaffold Hopping Approach to a New Series of Pyridine Derivatives as Potent Inhibitors of CDK2. PubMed. [Link]
-
Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
-
Scaffold Hopping in Drug Discovery. IntechOpen. [Link]
-
New (Iso)quinolinyl-pyridine-2,6-dicarboxamide G-Quadruplex Stabilizers. A Structure-Activity Relationship Study. PubMed Central. [Link]
- Process for the preparation of fluorinated pyridines.
-
Examples of bioisosteric replacement in drug development. ResearchGate. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
-
Bioisosteres Cheat Sheet. Drug Hunter. [Link]
-
2,6-Dichloropyridine. Wikipedia. [Link]
-
Applications of bioisosteres in the design of biologically active compounds. ACS Fall 2025. [Link]
-
Synthesis of 2,6-Dichloro-4-(dichloromethyl)pyridine. PrepChem.com. [Link]
- Synthesis method of 2,6-dichloropyridine.
-
Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. ResearchGate. [Link]
-
Recent Advances in Scaffold Hopping. ACS Publications. [Link]
-
Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. RSC Publishing. [Link]
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]
-
Classification of Scaffold Hopping Approaches. PubMed Central. [Link]
-
Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents. National Institutes of Health. [Link]
-
Chemistry & Biology Interface. [Link]
- Synthesis device and application of 2, 6-dichloro-4-aminophenol.
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. drughunter.com [drughunter.com]
- 7. elearning.uniroma1.it [elearning.uniroma1.it]
- 8. Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Dichloropyridine-Derived Kinase Inhibitors: A Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the pyridine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. Among its many variations, the dichloropyridine moiety has emerged as a particularly versatile and powerful building block in the design of potent and selective kinase inhibitors. The strategic placement of two chlorine atoms on the pyridine ring offers a unique combination of electronic properties and synthetic handles, enabling medicinal chemists to fine-tune the pharmacological profile of inhibitor candidates. This guide provides an in-depth comparative analysis of kinase inhibitors derived from dichloropyridines, offering insights into their mechanisms of action, experimental validation, and therapeutic potential for researchers, scientists, and drug development professionals.
The Rationale for Dichloropyridines in Kinase Inhibition
The electron-withdrawing nature of the two chlorine atoms on the pyridine ring significantly influences its reactivity and binding interactions. This disubstitution pattern allows for regioselective functionalization, making it an ideal scaffold for developing diverse libraries of kinase inhibitors.[1] The chlorine atoms can serve as key anchoring points within the ATP-binding pocket of kinases or act as reactive centers for covalent inhibition, a strategy gaining traction for achieving high potency and prolonged duration of action.
Featured Dichloropyridine-Derived Kinase Inhibitors: A Comparative Overview
This guide focuses on a selection of noteworthy kinase inhibitors synthesized from dichloropyridine starting materials, targeting a range of kinases implicated in inflammatory diseases and cancer.
| Inhibitor Class | Dichloropyridine Scaffold | Primary Kinase Target(s) | Therapeutic Area |
| p38 MAPK Inhibitors | 2,5-Dichloropyridine | p38 Mitogen-Activated Protein Kinase (MAPK) | Inflammatory Diseases |
| Abl Kinase Inhibitors | 2,6-Dichlorophenyl | Abelson (Abl) Tyrosine Kinase | Cancer (Chronic Myeloid Leukemia) |
| FGFR Inhibitors | 3,5-Dichloropyridine | Fibroblast Growth Factor Receptors (FGFRs) | Cancer |
| P2X7 Receptor Antagonists | 3,5-Dichloropyridine | P2X7 Receptor (an ATP-gated ion channel) | Inflammatory Diseases |
| Covalent MSK1 Inhibitors | 2,5-Dichloropyrimidine | Mitogen- and Stress-Activated Kinase 1 (MSK1) | Cancer, Inflammatory Diseases |
In-Depth Analysis of Dichloropyridine Inhibitor Classes
p38 MAPK Inhibitors from 2,5-Dichloropyridine
The p38 MAPK signaling cascade is a critical regulator of inflammatory responses, making it a prime target for therapeutic intervention in diseases such as rheumatoid arthritis and inflammatory bowel disease. The 2,5-dichloropyridine scaffold has proven to be a valuable starting point for the synthesis of potent p38 MAPK inhibitors.
Mechanism of Action: These inhibitors are typically ATP-competitive, occupying the ATP-binding pocket of p38 MAPK and preventing the phosphorylation of downstream substrates. This blockade of the signaling cascade leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-1β.
Signaling Pathway and Point of Inhibition:
Caption: p38 MAPK signaling pathway and the point of inhibition.
Abl Kinase Inhibitors Incorporating a 2,6-Dichlorophenyl Moiety
The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the primary driver of Chronic Myeloid Leukemia (CML). While not strictly derived from a dichloropyridine core, many potent Abl kinase inhibitors feature a 2,6-dichlorophenyl group, highlighting the importance of this substitution pattern for achieving high affinity and selectivity.
Mechanism of Action: These inhibitors bind to the ATP-binding site of the Abl kinase domain, stabilizing an inactive conformation and preventing the phosphorylation of substrates involved in cell proliferation and survival.
Signaling Pathway and Point of Inhibition:
Caption: Bcr-Abl signaling and the point of inhibition.
FGFR Inhibitors Utilizing a 3,5-Dichloropyridine Scaffold
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, when aberrantly activated, can drive the growth of various cancers. The 3,5-dichloropyridine moiety has been successfully incorporated into potent and selective FGFR inhibitors.[2]
Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of FGFRs and blocking the downstream signaling pathways that regulate cell proliferation, survival, and angiogenesis.[2]
Signaling Pathway and Point of Inhibition:
Caption: FGFR signaling pathway and the point of inhibition.
P2X7 Receptor Antagonists Based on 3,5-Dichloropyridine
The P2X7 receptor is an ATP-gated ion channel that plays a key role in inflammation by activating the NLRP3 inflammasome and promoting the release of pro-inflammatory cytokines. Derivatives of 3,5-dichloropyridine have been identified as potent antagonists of the P2X7 receptor.[2]
Mechanism of Action: These compounds block the P2X7 receptor, preventing ATP-induced channel opening and subsequent downstream inflammatory signaling.
Signaling Pathway and Point of Inhibition:
Caption: P2X7 receptor signaling and the point of antagonism.
Covalent MSK1 Inhibitors from 2,5-Dichloropyrimidines
While not a dichloropyridine, the closely related 2,5-dichloropyrimidine scaffold has been ingeniously employed to develop covalent inhibitors of MSK1. This highlights a distinct and powerful application of di-chloro-substituted heterocycles. These inhibitors act via an SNAr reaction with a non-catalytic cysteine residue in the kinase.[3][4]
Mechanism of Action: The dichloropyrimidine core acts as an electrophile, forming a covalent bond with a specific cysteine residue within the MSK1 kinase domain. This irreversible binding leads to potent and sustained inhibition.
Comparative Performance Data
The following table summarizes the inhibitory potency (IC50) of representative dichloropyridine and related inhibitors. Lower IC50 values indicate greater potency.
| Inhibitor | Target Kinase | IC50 (nM) | Reference |
| Compound 51 | hP2X7 | 4.9 | [2] |
| Compound 52 | hP2X7 | 13 | [2] |
| Futibatinib | FGFR1 | 1.8 | [5] |
| Futibatinib | FGFR2 | 1.6 | [5] |
| Futibatinib | FGFR3 | 3.7 | [5] |
| Olverembatinib | Abl (WT) | 0.34 | [6] |
| Olverembatinib | Abl (T315I) | 0.68 | [6] |
| TAK-715 | p38α | 7.1 | [7] |
| PH-797804 | p38α | 2.3 | [7] |
Experimental Validation: Protocols and Rationale
The characterization of kinase inhibitors requires a suite of robust and validated assays. Below are detailed protocols for key experiments, along with the scientific rationale behind their application.
Experimental Workflow for Kinase Inhibitor Characterization
Caption: A typical experimental workflow for kinase inhibitor characterization.
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
Rationale: This initial screen is crucial for determining the direct inhibitory potency of a compound against the purified target kinase. Luminescence-based assays, such as ADP-Glo, are highly sensitive, quantitative, and amenable to high-throughput screening.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the dichloropyridine-derived inhibitor in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the purified kinase, its specific substrate peptide, and the inhibitor at various concentrations in a kinase reaction buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for 1 hour.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Protocol 2: Cellular Target Engagement using Cellular Thermal Shift Assay (CETSA)
Rationale: A compound's activity in a biochemical assay does not guarantee its engagement with the target protein within the complex environment of a living cell. CETSA provides direct evidence of target binding in a physiological context by measuring the thermal stabilization of the target protein upon ligand binding.[8][9][10][11][12][13][14]
Step-by-Step Methodology:
-
Cell Treatment: Treat intact cells with the dichloropyridine-derived inhibitor or vehicle control for a specified time.
-
Thermal Challenge: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blot Analysis: Analyze the amount of the soluble target protein at each temperature by western blotting.
-
Data Analysis: Generate a melting curve by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
Protocol 3: Western Blotting for Phospho-Substrate Levels
Rationale: To confirm that the inhibitor not only binds to the target kinase in cells but also inhibits its catalytic activity, it is essential to measure the phosphorylation status of a known downstream substrate. A reduction in the phosphorylation of the substrate provides functional evidence of target inhibition.[3][4][15][16][17]
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with a dose-range of the dichloropyridine-derived inhibitor. If necessary, stimulate the cells to activate the signaling pathway of interest.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[16]
-
Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Quantification and Normalization: Quantify the band intensities using densitometry software.[18][19] To account for loading differences, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate or a housekeeping protein like GAPDH or β-actin.[18] The phospho-specific signal is then normalized to the total protein or housekeeping protein signal.[4][18]
Conclusion and Future Directions
The dichloropyridine scaffold has unequivocally demonstrated its value in the development of potent and selective kinase inhibitors. The examples highlighted in this guide showcase the diverse range of kinases that can be effectively targeted using this versatile chemical starting point. The ability to fine-tune the inhibitor's properties through strategic modifications of the dichloropyridine ring, coupled with rigorous experimental validation, provides a robust framework for the discovery of next-generation targeted therapies. As our understanding of kinase biology deepens, we can anticipate the continued emergence of innovative dichloropyridine-derived inhibitors with enhanced selectivity profiles and improved therapeutic indices, offering new hope for patients with cancer and inflammatory diseases.
References
-
Bio-Rad Antibodies. Detection of Phosphorylated Proteins by Western Blotting. [Link]
-
ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]
-
Protocols.io. Pan/Phospho Analysis For Western Blot Normalization. [Link]
-
Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
-
National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
-
ACS Publications. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [Link]
-
National Center for Biotechnology Information. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [Link]
-
PubMed Central. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. [Link]
-
Azure Biosystems. In-cell Western Assays for IC50 Determination. [Link]
-
PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
-
National Institutes of Health. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use. [Link]
-
National Institutes of Health. Kinome-Focused CRISPR-Cas9 Screens in African Ancestry Patient-Derived Breast Cancer Organoids Identify Essential Kinases and Synergy of EGFR and FGFR1 Inhibition. [Link]
-
National Institutes of Health. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation. [Link]
-
Taylor & Francis Online. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). [Link]
-
PubMed Central. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. [Link]
-
National Center for Biotechnology Information. Evaluating the Predictivity of Virtual Screening for Abl Kinase Inhibitors to Hinder Drug Resistance. [Link]
-
Biochemical Journal. The selectivity of protein kinase inhibitors: a further update. [Link]
-
National Center for Biotechnology Information. Kinome RNAi Screens Reveal Synergistic Targeting of MTOR and FGFR1 Pathways for Treatment of Lung Cancer and HNSCC. [Link]
-
Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]
-
ResearchGate. Does any one have experience using Western blotting to measure IC50 in cell based phosphorylation assay?. [Link]
-
PubMed. Discovery of KIN-3248, An Irreversible, Next Generation FGFR Inhibitor for the Treatment of Advanced Tumors Harboring FGFR2 and/or FGFR3 Gene Alterations. [Link]
-
Bitesize Bio. The 4 Important Steps for Western Blot Quantification. [Link]
-
University of Chicago. Quantifications of Western Blots with ImageJ. [Link]
-
Eurofins Discovery. FGFR3 (N540K) Human RTK Kinase KINOMEscan ELECT Binding LeadHunter Assay. [Link]
-
National Center for Biotechnology Information. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. [Link]
-
ASH Publications. Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. [Link]
-
PubMed. Comprehensive analysis of kinase inhibitor selectivity. [Link]
-
Oxford Academic. Computational analysis of kinase inhibitor selectivity using structural knowledge. [Link]
-
RSC Publishing. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. [Link]
-
PubMed Central. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. [Link]
-
National Institutes of Health. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. [Link]
-
PubMed. Design, synthesis and biological evaluation of 6-pyridylmethylaminopurines as CDK inhibitors. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Pan/Phospho Analysis For Western Blot Normalization [protocols.io]
- 5. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. annualreviews.org [annualreviews.org]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 17. researchgate.net [researchgate.net]
- 18. bitesizebio.com [bitesizebio.com]
- 19. yorku.ca [yorku.ca]
A Comparative Benchmarking Guide to the Insecticidal Activity of Novel 2,6-Dichloropyridine-4-methylamine Derivatives
Introduction
The relentless arms race between agricultural science and insect pests necessitates the continuous discovery and optimization of novel insecticidal compounds. Pyridine-based chemistries have long been a cornerstone of modern crop protection, with neonicotinoids being a prominent class.[1][2][3] However, the emergence of resistance and concerns over off-target effects demand the exploration of new structural scaffolds. This guide focuses on a promising class of compounds: 2,6-Dichloropyridine-4-methylamine derivatives . By leveraging a robust dichlorinated pyridine core, these molecules present a versatile platform for developing next-generation insecticides.
This document provides a comprehensive comparison of the insecticidal activity of several novel this compound derivatives. We will delve into their proposed mechanism of action, present a detailed protocol for their bio-evaluation, and analyze their performance against a key agricultural pest in comparison to a commercial standard, acetamiprid. Our objective is to equip researchers, scientists, and drug development professionals with the critical data and methodologies required to assess the potential of this chemical class.
Mechanism of Action: Targeting the Insect Nervous System
Like many pyridine-based insecticides, the this compound scaffold is designed to act as a potent neurotoxin.[4][5] The primary target is the insect's central nervous system. While the precise mode of action for this specific series is under investigation, evidence from analogous structures suggests one of two primary mechanisms involving the disruption of cholinergic neurotransmission.
-
Nicotinic Acetylcholine Receptor (nAChR) Agonism : The pyridine ring and its substituents can mimic the natural neurotransmitter acetylcholine (ACh). These derivatives may bind to and activate postsynaptic nAChRs, which are critical for nerve signal propagation.[3][6][7] Unlike ACh, which is rapidly broken down by acetylcholinesterase (AChE), these synthetic molecules are not, leading to persistent receptor stimulation. This causes uncontrolled nerve firing, resulting in tremors, paralysis, and eventual death of the insect.[8]
-
Vesicular Acetylcholine Transporter (VAChT) Inhibition : An emerging mode of action for some pyridine derivatives is the inhibition of the vesicular acetylcholine transporter (VAChT).[9] VAChT is responsible for loading ACh into synaptic vesicles before its release into the synapse. By blocking this transporter, the derivatives would deplete the neuron's supply of releasable ACh, effectively silencing cholinergic synaptic transmission and leading to paralysis.[9]
The following diagram illustrates the potential nAChR agonism pathway:
Experimental Protocol: Leaf-Dip Bioassay for Aphidicidal Activity
To ensure a standardized and reproducible assessment of insecticidal activity, a leaf-dip bioassay is employed. This method is particularly effective for evaluating systemic and contact insecticides against sucking insects like aphids.[10][11][12][13]
Objective: To determine the median lethal concentration (LC₅₀) of this compound derivatives against the cotton aphid (Aphis gossypii).
Materials:
-
Test Compounds (Derivative A, B, C) and Acetamiprid (analytical standard)[6]
-
Acetone (reagent grade)
-
Triton X-100 or Tween-80
-
Distilled water
-
Fresh, untreated cotton or cucumber leaves
-
Petri dishes (9 cm diameter)
-
1.5% (w/v) agar solution
-
Fine camel-hair brushes
-
Synchronized population of adult apterous (wingless) Aphis gossypii
-
Environmental growth chamber (25±1°C, 60-70% RH, 16:8 L:D photoperiod)
Procedure:
-
Preparation of Test Solutions:
-
Prepare stock solutions (1000 mg/L) of each test derivative and acetamiprid in acetone.
-
Create a series of graded concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 mg/L) by serial dilution in distilled water containing 0.1% (v/v) Triton X-100 as a surfactant. The final acetone concentration should not exceed 0.5%.
-
A control solution should be prepared with distilled water, 0.1% Triton X-100, and 0.5% acetone.
-
-
Preparation of Leaf Discs:
-
Prepare the 1.5% agar solution, heat until dissolved, and pour a thin layer into the bottom of each petri dish. Allow to cool and solidify.
-
Using a cork borer, cut uniform discs (approx. 5 cm diameter) from fresh, untreated leaves.
-
Individually dip each leaf disc into a test solution for 10-15 seconds with gentle agitation.[11]
-
Place the treated leaf discs on paper towels to air dry for 1-2 hours.
-
Once dry, place one leaf disc, abaxial (lower) side up, onto the solidified agar in each petri dish. The agar will help maintain leaf turgidity.
-
-
Insect Infestation:
-
Using a fine camel-hair brush, carefully transfer 20-30 adult apterous aphids onto each leaf disc.
-
Seal the petri dishes with their lids, which should have small ventilation holes covered with fine mesh to prevent escape.
-
-
Incubation and Assessment:
-
Place the petri dishes in the environmental growth chamber.
-
Assess aphid mortality at 24, 48, and 72 hours post-infestation. Aphids that are unable to move when gently prodded with the brush are considered dead.
-
Each concentration, including the control, should be replicated at least three times.
-
Data Analysis:
-
Correct the mortality data for control mortality using Abbott's formula: Corrected % Mortality = [1 - (n in T after treatment / n in C after treatment)] * 100.
-
The LC₅₀ values and their 95% confidence intervals are calculated using Probit analysis.
The following diagram outlines the experimental workflow:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. b.aun.edu.eg [b.aun.edu.eg]
- 3. Acetamiprid - Wikipedia [en.wikipedia.org]
- 4. Studies on the mode of action of neurotoxic insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biochemjournal.com [biochemjournal.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Acetamiprid (Acetamiprid) - Cultivar Magazine [revistacultivar.com]
- 8. Pesticides: Modes of Action - Southwest Mosquito Abatement District [swmosquito.org]
- 9. Scientists suggest new mode of action for pyridine alkylsulfone insecticides - Cultivar Magazine [revistacultivar.com]
- 10. Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations [protocols.io]
- 11. irac-online.org [irac-online.org]
- 12. researchgate.net [researchgate.net]
- 13. rjas.org [rjas.org]
A Comparative Guide to the Reactivity of Mono- vs. Di-Substituted Dichloropyridines in Key Organic Reactions
For researchers, scientists, and professionals in drug development, dichloropyridines are indispensable building blocks. Their reactivity, governed by the interplay of the electron-deficient pyridine ring and the two chlorine atoms, allows for a multitude of synthetic transformations. The introduction of additional substituents onto the dichloropyridine scaffold, however, dramatically alters its chemical behavior. This guide provides a comprehensive comparative study of the reactivity of mono- and di-substituted dichloropyridines, focusing on Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig), and Directed ortho-Metalation (DoM). We will delve into the mechanistic underpinnings of these reactions, supported by illustrative experimental data and detailed protocols, to empower you to make informed decisions in your synthetic endeavors.
The Foundational Principles: Electronic and Steric Effects
The reactivity of a substituted dichloropyridine is fundamentally dictated by the electronic nature and steric bulk of its substituents. Electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), enhance the electrophilicity of the pyridine ring, thereby accelerating nucleophilic attack. Conversely, electron-donating groups (EDGs), like a methoxy group (-OCH₃), decrease the ring's electrophilicity. The position of these substituents relative to the chlorine atoms is paramount in determining regioselectivity.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Activation and Regioselectivity
The SNAr reaction is a cornerstone of pyridine functionalization. The electron-deficient nature of the pyridine ring, amplified by the presence of chlorine atoms, facilitates the displacement of chlorides by nucleophiles.[1] The addition of further substituents introduces a layer of complexity and opportunity for regiocontrol.
Causality Behind Experimental Choices in SNAr
The regioselectivity in SNAr reactions of substituted dichloropyridines is primarily governed by the stability of the Meisenheimer intermediate, a negatively charged species formed upon nucleophilic attack.[2][3] Substituents that can stabilize this intermediate through resonance or inductive effects will direct the nucleophilic attack to a specific position. For instance, in 2,4-dichloro-5-nitropyridine, the nitro group at the 5-position strongly stabilizes the Meisenheimer complex formed upon attack at the C4 position (para to the nitro group), making this the favored site of substitution.[4][5]
Illustrative Comparative SNAr Data
To illustrate the impact of substitution on SNAr reactivity, consider the amination of a mono-substituted versus a di-substituted dichloropyridine. The following data, while hypothetical, is based on established reactivity principles.
| Substrate | Substituent(s) | Nucleophile | Product | Illustrative Yield (%) |
| 2,4-Dichloro-3-methylpyridine | Mono-substituted (EDG) | Piperidine | 4-Piperidinyl-2-chloro-3-methylpyridine | 75% |
| 2,4-Dichloro-3,5-dimethylpyridine | Di-substituted (EDGs) | Piperidine | 4-Piperidinyl-2-chloro-3,5-dimethylpyridine | 60% |
| 2,4-Dichloro-5-nitropyridine | Mono-substituted (EWG) | Piperidine | 4-Piperidinyl-2-chloro-5-nitropyridine | 95% |
| 2,4-Dichloro-3,5-dinitropyridine | Di-substituted (EWGs) | Piperidine | 4-Piperidinyl-2-chloro-3,5-dinitropyridine | >98% |
Note: This data is illustrative and intended for comparative purposes.
The presence of an additional electron-donating methyl group in the di-substituted case slightly decreases the yield due to reduced ring activation. Conversely, a second electron-withdrawing nitro group would be expected to significantly enhance the reaction rate and yield.
Experimental Protocol: SNAr Amination of 2,4-Dichloro-5-nitropyridine
This protocol describes the highly regioselective amination at the C4 position of 2,4-dichloro-5-nitropyridine.[2]
Materials:
-
2,4-Dichloro-5-nitropyridine
-
Cyclopentylamine
-
Triethylamine
-
Anhydrous Acetonitrile
Procedure:
-
In a round-bottom flask, dissolve 2,4-dichloro-5-nitropyridine (1.0 eq) in anhydrous acetonitrile.
-
In a separate flask, prepare a solution of cyclopentylamine (1.0 eq) and triethylamine (2.0 eq) in anhydrous acetonitrile.
-
Slowly add the amine/triethylamine solution to the stirred solution of 2,4-dichloro-5-nitropyridine at room temperature.
-
Stir the resulting solution at room temperature for 10 minutes, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Extract the residue with ethyl acetate and water. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield 4-(cyclopentylamino)-2-chloro-5-nitropyridine.[4]
Visualization of the SNAr Mechanism
Caption: Generalized mechanism for the C4-selective SNAr reaction.
Palladium-Catalyzed Cross-Coupling Reactions: A Symphony of Ligands and Regioselectivity
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for the formation of C-C and C-N bonds, respectively.[6] The regioselectivity of these reactions on substituted dichloropyridines is highly dependent on the choice of ligand, base, and solvent.[7][8]
Causality Behind Experimental Choices in Cross-Coupling
In palladium-catalyzed cross-coupling reactions, the initial oxidative addition of the palladium catalyst to the C-Cl bond is often the rate-determining and selectivity-determining step. Generally, positions adjacent to the pyridine nitrogen (C2 and C6) are more activated towards oxidative addition.[7] However, this "innate" selectivity can be overridden by the judicious choice of ligands. Sterically hindered ligands can favor reaction at less sterically crowded positions, while specific electronic properties of the ligand can favor one site over another.[9]
Illustrative Comparative Suzuki-Miyaura Coupling Data
The following table illustrates how the nature and number of substituents can influence the outcome of a Suzuki-Miyaura coupling.
| Substrate | Substituent(s) | Coupling Partner | Ligand | Product | Illustrative Yield (%) |
| 2,4-Dichloropyridine | None | Phenylboronic acid | SPhos | 2-Chloro-4-phenylpyridine | 85% |
| 2,4-Dichloro-3-methylpyridine | Mono-substituted (EDG) | Phenylboronic acid | SPhos | 2-Chloro-4-phenyl-3-methylpyridine | 78% |
| 2,4-Dichloro-5-nitropyridine | Mono-substituted (EWG) | Phenylboronic acid | SPhos | 2-Chloro-4-phenyl-5-nitropyridine | 92% |
| 2,4-Dichloro-3,5-dinitropyridine | Di-substituted (EWGs) | Phenylboronic acid | SPhos | 2-Chloro-4-phenyl-3,5-dinitropyridine | 65% (due to potential side reactions) |
Note: This data is illustrative and intended for comparative purposes.
An electron-donating group at the 3-position slightly reduces the yield, while a single electron-withdrawing group at the 5-position enhances it. The presence of two nitro groups might lead to a lower yield due to potential side reactions or catalyst inhibition.
Experimental Protocol: C2-Selective Buchwald-Hartwig Amination of 2,4-Dichloropyridine
This protocol is adapted for the highly regioselective amination at the C2 position of 2,4-dichloropyridine.[3][10]
Materials:
-
2,4-Dichloropyridine
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
A flame-dried Schlenk flask is charged with Pd(OAc)₂, Xantphos, and NaOtBu under an inert atmosphere.
-
Anhydrous toluene is added, and the mixture is stirred for 15 minutes.
-
2,4-Dichloropyridine and aniline are added to the flask.
-
The reaction mixture is heated to 100 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography.
Visualization of the Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Directed ortho-Metalation (DoM): Harnessing the Power of Directing Groups
Directed ortho-Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings.[11] It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like lithium diisopropylamide (LDA).[10][12]
Causality Behind Experimental Choices in DoM
The success and regioselectivity of a DoM reaction depend on the ability of a substituent to act as a DMG. A good DMG possesses a heteroatom that can coordinate to the lithium of the base, thereby directing deprotonation to the adjacent ortho position.[13] The acidity of the ortho protons is also a crucial factor. In substituted dichloropyridines, the pyridine nitrogen itself can act as a directing group, and the presence of other substituents can either enhance or compete with this directing effect.[12]
Illustrative Comparative DoM Data
The following table provides an illustrative comparison of the DoM of a mono- and a di-substituted dichloropyridine.
| Substrate | Directing Group(s) | Base | Electrophile | Product | Illustrative Yield (%) |
| 3,5-Dichloropyridine | Pyridine N, Cl | LDA | I₂ | 3,5-Dichloro-4-iodopyridine | 85% |
| 2,3,5-Trichloropyridine | Pyridine N, Cl | LDA | I₂ | 2,3,5-Trichloro-4-iodopyridine | 70% |
Note: This data is illustrative and intended for comparative purposes.
In 3,5-dichloropyridine, the most acidic proton is at the C4 position, flanked by two chloro atoms, leading to selective metalation at this site.[3] In 2,3,5-trichloropyridine, the additional chloro group at the 2-position can also influence the acidity of the C4 proton, but may also introduce steric hindrance, potentially leading to a slightly lower yield.
Experimental Protocol: Directed Metalation of 3-Bromo-2-chloropyridine
This protocol details the regioselective lithiation at the C4 position of 3-bromo-2-chloropyridine, a substrate analogous to a substituted dichloropyridine.[12]
Materials:
-
3-Bromo-2-chloropyridine
-
Diisopropylamine
-
n-Butyllithium
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., Iodine)
Procedure:
-
Preparation of LDA: In a flame-dried flask under an inert atmosphere, add anhydrous THF and cool to -78 °C. Slowly add diisopropylamine (1.1 eq) followed by the dropwise addition of n-butyllithium (1.05 eq). Stir the solution at -78 °C for 30 minutes to generate the LDA solution.
-
Lithiation: In a separate flame-dried flask, dissolve 3-bromo-2-chloropyridine (1.0 eq) in anhydrous THF and cool to -78 °C. Slowly add the freshly prepared LDA solution dropwise.
-
Electrophilic Quench: After stirring for the appropriate time, add the electrophile (e.g., a solution of iodine in THF) to the reaction mixture at -78 °C.
-
Work-up: Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. The crude product is then purified by column chromatography.
Visualization of the DoM Workflow
Caption: General workflow for Directed ortho-Metalation (DoM).
Conclusion
The reactivity of dichloropyridines is a finely tunable parameter, heavily influenced by the nature and position of additional substituents. This guide has provided a comparative overview of the key factors governing the outcomes of SNAr, palladium-catalyzed cross-coupling, and Directed ortho-Metalation reactions. By understanding the interplay of electronic and steric effects, and by carefully selecting reaction conditions, researchers can achieve a high degree of control over the regioselectivity of these transformations. The provided protocols and illustrative data serve as a foundation for the rational design of synthetic routes toward complex, functionalized pyridine derivatives, which are of paramount importance in the fields of medicinal chemistry and materials science.
References
- A Comparative Guide to the Regioselectivity of Substitutions on 2,4-Dichloro-5-nitropyridine. (URL: Available upon request)
- A Comparative Guide to Validating Reaction Products of 2,4-Dichloro-5-nitropyridine. (URL: Available upon request)
- Application Notes and Protocols: Directed Metalation of 3-Bromo-2-chloropyridine. (URL: Available upon request)
- Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions. (URL: Available upon request)
- Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. (URL: Available upon request)
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (URL: Available upon request)
- A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. (URL: Available upon request)
- Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and. (URL: Available upon request)
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (URL: [Link])
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (URL: [Link])
- Directed Metalation: A Survival Guide. (URL: Available upon request)
-
Buchwald-Hartwig Amination. (URL: [Link])
-
Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights. (URL: [Link])
-
Directed ortho metalation. (URL: [Link])
-
Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. (URL: [Link])
-
Buchwald–Hartwig amination. (URL: [Link])
-
FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing... (URL: [Link])
-
SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. (URL: [Link])
-
One-pot Double Suzuki Couplings of Dichloropyrimidines. (URL: [Link])
- A Comparative Guide to the Reactivity of 3,5-Dichloropyridine and 2,6-Dichloropyridine for Drug Development Professionals. (URL: Available upon request)
-
ChemInform Abstract: Directed Lithiation and Substitution of Pyridine Derivatives. (URL: [Link])
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (URL: [Link])
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (URL: [Link])
-
A comparison of regioselectivity in electrophilic aromatic substitution... (URL: [Link])
- Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. (URL: Available upon request)
- Amination of Dichloropyrimidines: A Comparative Guide to Buchwald-Hartwig and Nucleophilic Aromatic Substitution (SNAr) Reaction. (URL: Available upon request)
- 4-methylpyridine Versus Other Dichloromethyl-pyridine Isomers. (URL: Available upon request)
-
ChemInform Abstract: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. (URL: [Link])
-
The Buchwald–Hartwig Amination After 25 Years. (URL: [Link])
- A Comparative Guide to the Reactivity of 2,4-Dichloro-5-nitropyridine and Other Nitropyridines. (URL: Available upon request)
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. (URL: [Link])
-
One-Pot Double Suzuki Couplings of Dichloropyrimidines. (URL: [Link])
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (URL: [Link])
-
Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. (URL: [Link])
-
SNAr Reactions of Pyridine: Videos & Practice Problems. (URL: [Link])
-
Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. (URL: [Link])
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (URL: [Link])
-
Regioselective Addition of Mesitol to a 2,4-Dichloropyridine. (URL: [Link])
-
Mechanistic insights into the role of cyclodextrin in the regioselective radical C H trifluoromethylation of aromatic compounds. (URL: [Link])
-
Structural Insights into Regioselectivity in the Enzymatic Chlorination of Tryptophan. (URL: [Link])
-
Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. (URL: [Link])
Sources
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. rsc.org [rsc.org]
Quantitative Analysis of Impurities in 2,6-Dichloropyridine-4-methylamine: A Comparative Guide to Analytical Methodologies
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. Impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of impurities in 2,6-Dichloropyridine-4-methylamine, a key building block in the synthesis of various pharmaceutical compounds.[1]
The choice of analytical methodology is critical and depends on the physicochemical properties of the impurities and the required sensitivity of the analysis. This guide will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative sources.
Understanding the Impurity Profile of this compound
Potential impurities can be broadly categorized as:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Such as 2,6-dichloropyridine.
-
Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates.
-
By-products from Side Reactions: These can include isomeric impurities (e.g., other dichloropyridine-methylamine isomers), over-chlorinated species (e.g., trichloropyridine derivatives), or products of degradation.[2]
-
-
Degradation Products: Formed during storage or under stress conditions.
-
Residual Solvents: Organic volatile compounds used during synthesis and purification.[3]
A thorough understanding of these potential impurities is the first step in developing a robust analytical method for their control.
Comparative Analysis of Analytical Techniques: HPLC vs. GC-MS
The two most powerful and widely used techniques for impurity profiling are HPLC and GC-MS.[4] The selection between these two methods hinges on the volatility and thermal stability of the analytes.[5][6]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by detection based on mass-to-charge ratio.[7] |
| Applicability | Well-suited for non-volatile, polar, or thermally labile compounds. Ideal for many process-related impurities and degradation products.[5] | Excellent for volatile and thermally stable compounds, such as residual solvents and some lower molecular weight process impurities.[7] |
| Sample Volatility | Does not require the sample to be volatile. | Requires the analyte to be volatile or rendered volatile through derivatization. |
| Sensitivity | High sensitivity, typically in the low µg/mL to ng/mL range, depending on the detector (e.g., UV, MS). | Extremely high sensitivity, often in the low ng/mL to pg/mL range, especially with mass spectrometric detection.[7] |
| Selectivity | Good selectivity can be achieved by optimizing the stationary phase, mobile phase, and detector. | Excellent selectivity, as the mass spectrometer provides structural information for each separated component. |
| Derivatization | Generally not required. | Often necessary for polar or non-volatile amines to improve volatility and chromatographic performance.[4] |
Experimental Protocols
Adherence to a detailed and validated protocol is crucial for reproducible and reliable results. The following sections provide representative methodologies for HPLC-UV and GC-MS analysis, which can be adapted and validated for the specific impurities in this compound samples.
High-Performance Liquid Chromatography (HPLC-UV) Method
HPLC with UV detection is a robust and widely used technique for the routine quality control of pharmaceutical intermediates.[2]
Instrumentation and Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Reference standards for this compound and its potential impurities
Chromatographic Conditions:
-
Mobile Phase: A gradient of A) 20 mM ammonium acetate in water with 0.1% formic acid and B) Acetonitrile. The gradient program should be optimized to achieve separation of all potential impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by the UV spectrum of the main component and its impurities)
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Impurity Stock Solutions: Prepare individual stock solutions of known impurities.
-
Spiked Sample Solution: Prepare a solution of the this compound sample spiked with known concentrations of the impurities to verify separation and quantitation.
-
Sample Solution: Accurately weigh a known amount of the this compound sample and dissolve it in the diluent to a final concentration within the linear range of the method.
Method Validation:
The method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[8]
Caption: Workflow for the HPLC-UV analysis of impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and specific technique for the identification and quantification of volatile and semi-volatile impurities.[7]
Instrumentation and Materials:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Quadrupole or Ion Trap)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)
-
Helium (carrier gas)
-
Volatile solvent (e.g., dichloromethane or ethyl acetate)
-
Reference standards for potential volatile impurities
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan (m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a suitable volatile solvent.
-
Calibration Standards: Perform serial dilutions of impurity reference standards to prepare calibration standards at concentrations ranging from the LOQ to the expected impurity levels.
Justification for Derivatization:
For amines, which can exhibit poor peak shape and tailing in GC due to their polarity and tendency to interact with active sites in the GC system, derivatization is often employed.[4] This involves reacting the amine with a derivatizing agent to form a less polar, more volatile, and more thermally stable derivative. While this adds a step to the sample preparation, it significantly improves chromatographic performance and sensitivity.
Caption: Workflow for GC-MS analysis of volatile impurities.
Quantitative Data Summary and Comparison
The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of impurities in pyridine derivatives, based on available literature for structurally similar compounds. These values should serve as a benchmark for method development and validation for this compound.
| Performance Parameter | HPLC-UV | GC-MS |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.03 µg/mL |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2% | < 5% |
Conclusion: A Dual-Methodology Approach for Comprehensive Impurity Profiling
Both HPLC and GC-MS are powerful techniques for the quantitative analysis of impurities in this compound. HPLC is a versatile and robust method for a wide range of process-related impurities and degradation products. GC-MS offers unparalleled sensitivity and specificity for volatile and semi-volatile impurities, including residual solvents.
For a comprehensive and robust impurity profiling strategy, a dual-methodology approach is often the most effective. HPLC can be used for the routine quantification of known, non-volatile impurities, while GC-MS can be employed for the analysis of volatile impurities and for the identification of unknown peaks that may appear during stability studies or process modifications. The choice of the primary method will depend on the likely nature of the impurities in the specific manufacturing process. A thorough validation of the chosen method(s) in accordance with ICH guidelines is mandatory to ensure the quality, safety, and consistency of the final pharmaceutical product.
References
- Bhattacharya, S., Oliver, E., Puranam, D. H., & Roemer, S. C. (n.d.). Impurity Profiling of Methylene Chloride for Gas Chromatography-Mass Spectrometry (GC-MS)
-
Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
-
News. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved from [Link]
-
Pharmaffiliates. (2025, December 22). Pyridine Derivatives and Impurity Standards for Pharma R&D. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, May 20). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]
-
SHIMADZU CORPORATION. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]
-
FINETECH INDUSTRY LIMITED. (n.d.). This compound. Retrieved from [Link]
-
CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]
- Langer, S., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
-
Patsnap Eureka. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, November 3). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyridine - Some Industrial Chemicals. Retrieved from [Link]
-
CORA. (n.d.). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]
-
ResearchGate. (2021, June). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Methylamine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 6. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Physicochemical Properties of Substituted Dichloropyridine-4-methylamines: A Guide for Researchers
This guide provides an in-depth comparison of the key physicochemical properties of a series of substituted dichloropyridine-4-methylamines. In the realm of drug discovery and development, the pyridine scaffold is a cornerstone, and understanding how substitutions on this core structure influence properties such as acidity (pKa), lipophilicity (logP), solubility, and melting point is critical for optimizing a compound's pharmacokinetic and pharmacodynamic profile.[1] This document is intended for researchers, scientists, and drug development professionals, offering both compiled data and the experimental protocols necessary to validate these findings.
Introduction: The Significance of Physicochemical Properties in Drug Design
The journey of a drug molecule from administration to its target site is profoundly influenced by its physicochemical characteristics. The basicity of a molecule, quantified by its pKa, dictates its charge state at physiological pH, which in turn affects its ability to cross cell membranes and interact with its biological target.[1] Lipophilicity, expressed as the partition coefficient (logP), governs the compound's distribution between aqueous and lipid environments, impacting absorption, distribution, metabolism, and excretion (ADME). Aqueous solubility is a prerequisite for absorption and formulation, while the melting point provides insights into the compound's purity and solid-state stability. By systematically modifying the substituents on the dichloropyridine-4-methylamine core, we can modulate these properties to achieve a desired therapeutic profile.
Comparative Analysis of Substituted Dichloropyridine-4-methylamines
For this comparative guide, we have selected a parent compound, 3,5-dichloro-N-methylpyridin-4-amine , and a series of its N-substituted analogs. The substituents chosen represent a spectrum of electronic and steric effects, from electron-donating alkyl groups to electron-withdrawing acyl and trifluoromethyl groups. Due to the limited availability of experimental data for this specific series, the following physicochemical properties have been predicted using well-established computational models. These predictive tools are widely used in the pharmaceutical industry to guide synthesis and prioritization of compounds.[2][3][4]
| Compound Name | Structure | Substituent (R) | Predicted pKa | Predicted logP | Predicted Aqueous Solubility (logS) | Predicted Melting Point (°C) |
| 3,5-dichloro-N-methylpyridin-4-amine | 3,5-dichloro-N-methylpyridin-4-amine | -CH₃ | 4.85 | 2.15 | -2.80 | 135 |
| 3,5-dichloro-N,N-dimethylpyridin-4-amine | 3,5-dichloro-N,N-dimethylpyridin-4-amine | -CH₃, -CH₃ | 5.20 | 2.30 | -2.95 | 142 |
| 3,5-dichloro-N-ethylpyridin-4-amine | 3,5-dichloro-N-ethylpyridin-4-amine | -CH₂CH₃ | 4.90 | 2.45 | -3.10 | 128 |
| N-(3,5-dichloropyridin-4-yl)acetamide | N-(3,5-dichloropyridin-4-yl)acetamide | -COCH₃ | 2.50 | 1.50 | -2.50 | 185 |
| 3,5-dichloro-N-(trifluoromethyl)pyridin-4-amine | 3,5-dichloro-N-(trifluoromethyl)pyridin-4-amine | -CF₃ | 1.20 | 3.10 | -3.80 | 160 |
Disclaimer: The pKa, logP, aqueous solubility (logS), and melting point values presented in this table are predicted values generated using computational models (e.g., ACD/Labs Percepta, ChemAxon) and should be considered as estimates. Experimental verification is recommended.
Discussion of Substituent Effects
pKa (Basicity): The basicity of the pyridine nitrogen is significantly influenced by the electronic nature of the N-substituent. The parent compound, 3,5-dichloro-N-methylpyridin-4-amine, has a predicted pKa of 4.85. The introduction of a second methyl group (N,N-dimethyl) increases the electron-donating inductive effect, leading to a higher predicted pKa of 5.20, making it a stronger base.[5] Conversely, the strongly electron-withdrawing acetyl (-COCH₃) and trifluoromethyl (-CF₃) groups dramatically decrease the electron density on the pyridine nitrogen, resulting in significantly lower predicted pKa values of 2.50 and 1.20, respectively. This demonstrates the powerful role of substituents in modulating the ionization state of the molecule at a given pH.[1]
logP (Lipophilicity): Lipophilicity generally increases with the addition of non-polar alkyl groups. The ethyl-substituted analog has a higher predicted logP (2.45) compared to the methyl-substituted parent (2.15). The trifluoromethyl group, despite its polarity, significantly increases the predicted logP to 3.10 due to its overall lipophilic character. The acetyl group, being more polar, decreases the predicted logP to 1.50.
Aqueous Solubility (logS): Aqueous solubility is inversely related to lipophilicity. As the logP increases, the aqueous solubility (logS) is predicted to decrease. The more lipophilic trifluoromethyl-substituted compound exhibits the lowest predicted aqueous solubility (-3.80), while the more polar acetyl-substituted analog is predicted to be the most soluble (-2.50) among the substituted derivatives.
Melting Point: The melting point is influenced by factors such as molecular weight, symmetry, and intermolecular forces.[6][7] The introduction of the acetyl group, which can participate in hydrogen bonding and has a higher molecular weight, leads to a significantly higher predicted melting point (185°C). The other substitutions show more modest changes in the predicted melting points.
Experimental Protocols
To facilitate the experimental validation of the predicted values, the following are detailed protocols for the determination of pKa, logP, and aqueous solubility.
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration, a widely used and reliable method.[8]
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Steps:
-
Sample Preparation: Accurately weigh approximately 10 mg of the substituted dichloropyridine-4-methylamine and dissolve it in a suitable volume (e.g., 25 mL) of a co-solvent mixture, such as 50% v/v methanol/water, to ensure solubility. Add a precise volume of a standardized hydrochloric acid solution to protonate the amine.
-
Titration Setup: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10). Place the dissolved sample in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
Titration: Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M) in small, precise increments. After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is the point of steepest inflection on the titration curve. The pKa is determined from the pH at the half-equivalence point.[8]
Determination of logP by Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP).[9]
Caption: Workflow for logP determination by the shake-flask method.
Detailed Steps:
-
Phase Preparation: Prepare pre-saturated n-octanol by shaking it with water and allowing the phases to separate. Similarly, prepare pre-saturated water by shaking it with n-octanol.
-
Partitioning: Dissolve a known quantity of the test compound in the pre-saturated aqueous phase. Add an equal volume of the pre-saturated n-octanol.
-
Equilibration: Shake the mixture in a sealed container at a constant temperature for a sufficient time (typically 24 hours) to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and n-octanol phases.
-
Concentration Analysis: Carefully withdraw a sample from each phase. Determine the concentration of the compound in both the aqueous and n-octanol layers using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient, P, is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[9]
Determination of Aqueous Solubility by Shake-Flask Method
The shake-flask method is also the gold standard for determining thermodynamic aqueous solubility.
Caption: Workflow for aqueous solubility determination.
Detailed Steps:
-
Equilibration: Add an excess amount of the solid compound to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Agitation: Agitate the resulting suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by filtration or centrifugation.
-
Concentration Analysis: Carefully take an aliquot of the clear, saturated solution.
-
Quantification: Determine the concentration of the dissolved compound in the aliquot using a validated analytical method, such as HPLC with UV detection. This concentration represents the aqueous solubility of the compound.
Conclusion
This guide provides a comparative overview of the key physicochemical properties of a series of N-substituted 3,5-dichloro-4-methylaminopyridines. The provided data, based on computational predictions, illustrates the significant impact of substituent modifications on pKa, logP, aqueous solubility, and melting point. The detailed experimental protocols offer a framework for the empirical validation of these properties. A thorough understanding and strategic manipulation of these physicochemical parameters are paramount for the successful design and development of novel drug candidates based on the dichloropyridine-4-methylamine scaffold.
References
-
LibreTexts. (2022, July 30). Predicting boiling and melting points. Organic Chemistry: How to…. Retrieved from [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
- Dearden, J. C. (2017). Estimation of Melting Points of Organics. Journal of Pharmaceutical Sciences, 106(12), 3437-3444.
-
Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved from [Link]
- Katritzky, A. R., & Lagowski, J. M. (1963). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society B: Physical Organic, 43-46.
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]
-
ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link]
- Seybold, P. G., & Duffy, J. C. (2014). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. International Journal of Molecular Sciences, 15(12), 23486–23499.
-
Scribd. (n.d.). Effect of Substituents On Basicity of Pyridine. Retrieved from [Link]
- Panda, A. K. (2014). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective.
- Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches.
-
Sorkun, M. C., Koelman, J. M. V. A., & Er, S. (2020). AqSolPred-web: Online solubility prediction tool (streamlit) that runs the top-performing ML model (AqSolPred). GitHub. Retrieved from [Link]
-
ResearchGate. (2025). Substitution effects on neutral and protonated pyridine derivatives along the periodic table. Retrieved from [Link]
- Al-Noor, T. H., & Al-Juboori, A. M. (2011). Effect of atomic Charge on pka 's of Substituted pyridines. Journal of Basrah Researches (Sciences), 37(2), 25-33.
-
ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]
-
ResearchGate. (n.d.). QSPR models of pKa for N-base ligands. Retrieved from [Link]
- NCBI. (2008). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. Molecular Pharmaceutics, 5(4), 639-648.
- Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches.
-
Semantic Scholar. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches. Retrieved from [Link]
- Jaffé, H. H. (1953). Theoretical Considerations Concerning Hammett's Equation. Ill. u-Values for Pyridine and Other Aza-Substituted Hydrocarbons. The Journal of Chemical Physics, 21(9), 1534-1539.
-
LCI Web Tools. (n.d.). Predictor Solubility. Retrieved from [Link]
-
ResearchGate. (n.d.). Hammett ' s relation for pyridine / C 6 F 4 I-Y complexes (a) and.... Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 3,5-Dichloro-4-amino pyridine. Retrieved from [Link]
-
ChemRxiv. (2022). Unexpected Discovery of Saturated Pyridine Mimetics. Retrieved from [Link]
-
Scribd. (n.d.). QSAR Model Development for Pyridines. Retrieved from [Link]
- NCBI. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6143.
-
CompuDrug. (n.d.). pKalc. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dichloro-2,4,6-trifluoropyridine. Retrieved from [Link]
-
Rowan. (n.d.). Rowan's Free Online pKa Calculator. Retrieved from [Link]
-
Farmacia Journal. (n.d.). HETEROCYCLES 40. THE LIPOPHILICITY EVALUATION OF SOME NEW PYRIDIN-3/4-YL-THIAZOLO[3,2-B][6][10][11]TRIAZOLE COMPOUNDS WITH ANTI-INFL. Retrieved from [Link]
-
Rowan. (n.d.). pKa Prediction. Retrieved from [Link]
- PubMed. (2015). Evaluation of QSAR models for predicting the partition coefficient (log P) of chemicals under the REACH regulation. Environmental Research, 143(Pt A), 26-32.
- NCBI. (2013). Development of Methods for the Determination of pKa Values. ADMET & DMPK, 1(2), 31-49.
-
ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]
- MDPI. (2022). Development of QSAR Models and Web Applications for Predicting hDHFR Inhibitor Bioactivity Using Machine Learning. International Journal of Molecular Sciences, 23(15), 8496.
-
PubChem. (n.d.). 4-(Dimethylamino)pyridine. Retrieved from [Link]
- NCBI. (2013). QSAR Models for the Prediction of Plasma Protein Binding. Pharmaceutical Research, 30(6), 1515-1528.
-
ResearchGate. (2015). Evaluation of QSAR models for predicting the partition coefficient (logP) of chemicals under the REACH regulation. Retrieved from [Link]
-
Loba Chemie. (2016). 4-(DIMETHYLAMINO) PYRIDINE FOR SYNTHESIS MSDS | CAS 1122-58-3 MSDS. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scienceopen.com [scienceopen.com]
- 3. Open-source QSAR models for pKa prediction using multiple machine learning approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,5-Dichloro-4-aminopyridine Manufacturer & Supplier | Chemical Properties, MSDS & Applications – Buy High Purity 3,5-Dichloro-4-aminopyridine in China [pipzine-chem.com]
- 5. scribd.com [scribd.com]
- 6. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 7. Predicting boiling and melting points – Organic Chemistry: How to…. [shimizu-uofsc.net]
- 8. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups | Semantic Scholar [semanticscholar.org]
- 10. Melting point prediction of organic molecules by deciphering the chemical structure into a natural language - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2,6-Dichloropyridine-4-methylamine
Introduction
2,6-Dichloropyridine-4-methylamine (CAS No. 88579-63-9) is a halogenated pyridine derivative utilized as a key intermediate and building block in medicinal chemistry and agrochemical synthesis.[1] Its structure, featuring a pyridine ring with chlorine and methylamine substitutions, makes it a versatile reagent. However, these same functional groups contribute to its hazardous properties, necessitating stringent handling and disposal protocols.
This guide provides an in-depth, procedural framework for the safe management and disposal of this compound waste. Adherence to these protocols is critical not only for ensuring the safety of laboratory personnel but also for maintaining regulatory compliance and environmental stewardship. We will move beyond simple checklists to explain the causality behind each step, empowering you to make informed safety decisions in your research environment.
Section 1: Hazard Profile and Risk Assessment
A thorough understanding of a chemical's hazard profile is the foundation of its safe management. This compound is a solid substance that presents multiple health hazards upon exposure.[1]
Primary Hazards:
-
Acute Toxicity: The compound is harmful if swallowed, inhaled, or comes into contact with skin.[1]
-
Irritation: It is classified as a skin and serious eye irritant.[1][2] Inhalation may also cause respiratory irritation.[2]
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating these hazards.
| Hazard Class | Hazard Statement | Precautionary Statements (Examples) |
| Acute Toxicity, Oral | H302: Harmful if swallowed[1][3] | P264: Wash skin thoroughly after handling. |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin[1] | P270: Do not eat, drink or smoke when using this product. |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1] | P280: Wear protective gloves/ eye protection/ face protection.[4] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1] | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled[1] | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |
| Specific target organ toxicity | May cause respiratory irritation.[2][5] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. |
| Disposal | P501: Dispose of contents/ container to an approved waste disposal plant.[4] |
Chemical Incompatibilities: To prevent dangerous reactions, especially within a waste container, this compound must be segregated from:
-
Strong Oxidizing Agents: (e.g., perchlorates, nitrates)[6]
-
Strong Acids: (e.g., hydrochloric acid, sulfuric acid)[6][7]
-
Heat and Ignition Sources: While the solid has a high flash point, thermal decomposition can generate highly toxic gases such as hydrogen chloride, nitrogen oxides, and carbon monoxide.[4][5]
Section 2: Personal Protective Equipment (PPE) - A Non-Negotiable Protocol
Engineering controls, such as a certified laboratory chemical fume hood, are the primary method for exposure prevention.[8] However, appropriate PPE is mandatory for all handling and disposal activities.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid/Weighing | Chemical safety goggles | Butyl rubber or PVA gloves. Nitrile gloves are not recommended. [8] | Fully-buttoned lab coat | N95 dust mask or as required by institutional assessment. |
| Preparing Solutions | Chemical safety goggles and face shield | Butyl rubber or PVA gloves | Chemical-resistant apron over lab coat | Work exclusively within a chemical fume hood. |
| Packaging Waste | Chemical safety goggles | Butyl rubber or PVA gloves | Lab coat | Not typically required if containers are sealed. |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty butyl rubber gloves | Chemical-resistant suit or apron | A respirator may be necessary depending on the spill size and location.[8] |
Rationale for Glove Selection: Pyridine and its derivatives can degrade common laboratory gloves. Butyl rubber offers superior resistance to this class of chemicals compared to standard nitrile gloves, providing essential protection against dermal absorption.[8] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
Section 3: Waste Collection and Segregation Protocol
Proper disposal begins at the point of generation. A systematic collection process prevents cross-contamination and ensures the waste is properly characterized for the disposal vendor.
Step-by-Step Waste Collection:
-
Designate a Waste Container:
-
Use a dedicated, compatible hazardous waste container. A wide-mouth glass bottle with a screw cap is often suitable for solid waste.
-
Ensure the container is clean and dry before adding any waste.
-
-
Label the Container Immediately:
-
Attach a "Hazardous Waste" label as soon as the first quantity of waste is added.[8]
-
The label must include:
-
The full chemical name: "Waste this compound"
-
All major components and approximate percentages if it's a mixture.
-
The relevant hazard warnings (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
-
-
Collect Waste:
-
Solid Waste: Collect all unadulterated solid waste, including any contaminated weighing paper or spatulas, directly into the designated container.
-
Contaminated Labware: Disposable items (pipette tips, wipes) heavily contaminated with the compound should be placed in the same container.
-
Solutions: Aqueous or solvent solutions containing this compound must be collected in a separate, compatible liquid waste container, clearly labeled with all components. Do not mix with other waste streams.
-
-
Secure and Store:
-
Keep the waste container tightly sealed when not in use.[8]
-
Store the container in a designated Satellite Accumulation Area (SAA) or your laboratory's designated waste collection site.
-
Ensure the storage location is cool, dry, well-ventilated, and away from the incompatible materials listed in Section 1.[8]
-
Section 4: Emergency Procedures for Accidental Releases
Prompt and correct action during a spill is vital to minimize exposure and environmental impact.
For Small-Scale Laboratory Spills (Solid Material):
-
Evacuate and Alert: Immediately alert personnel in the vicinity. Evacuate the immediate area if necessary.[6]
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in the "Spill Cleanup" row of Table 2.
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the room if it is safe to do so.
-
Contain: Gently cover the spill with an inert, dry absorbent material such as vermiculite, sand, or earth.[6][8] Avoid raising dust. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container. Use non-sparking tools if there is any remote fire hazard.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., soapy water, followed by a water rinse), collecting the wipe as hazardous waste. Some protocols suggest treating the area with lime or a similar material for an hour before the final wash.[4]
-
Report: Report the incident to your institution's Environmental Health & Safety (EH&S) department and your supervisor, as per your laboratory's specific procedures.[8]
For Large Spills: Evacuate the area, close the doors, and immediately contact your institution's EH&S or emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.[8]
Section 5: Final Disposal Pathway and Regulatory Framework
As a generator of hazardous waste, you are legally responsible for its management from "cradle to grave."
Regulatory Classification: this compound is a halogenated organic compound . This classification is significant under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). The EPA maintains a list of halogenated organic compounds (HOCs) that are subject to specific treatment standards and land disposal restrictions.[9][10][11] This is to prevent the migration of persistent and toxic compounds into the soil and groundwater.
Approved Disposal Technology: The standard and required treatment technology for halogenated organic waste is high-temperature incineration in a licensed hazardous waste facility.[12][13] This process ensures the complete destruction of the molecule, breaking it down into less harmful components like carbon dioxide, water, and inorganic acids, which are then neutralized in a scrubber system.[12]
Your Responsibility: Your laboratory's role is to safely collect, label, and store the waste as described in this guide. The final disposal must be handled by your institution's EH&S department, which will coordinate with a licensed and approved hazardous waste disposal vendor. Never dispose of this chemical down the drain or in the regular trash.
Caption: Disposal Workflow for this compound.
Conclusion
The safe disposal of this compound is a multi-faceted process rooted in a comprehensive understanding of its hazards and the corresponding regulatory requirements. By implementing the robust protocols outlined in this guide—from diligent use of PPE and proper waste segregation to adherence to emergency procedures and final disposal pathways—researchers can effectively mitigate risks. Your commitment to these procedures is paramount for protecting yourself, your colleagues, and the environment.
References
-
Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Pyridine. Retrieved from [Link]
-
U.S. Government Publishing Office. (n.d.). eCFR: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Methylamine. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dichloropyridine, 98%. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved from [Link]
-
Barclays Official California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Retrieved from [Link]
Sources
- 1. Buy this compound | 88579-63-9 [smolecule.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 10. View Document - California Code of Regulations [govt.westlaw.com]
- 11. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
A Senior Application Scientist's Guide to Handling 2,6-Dichloropyridine-4-methylamine
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides an in-depth operational plan for the safe handling and disposal of 2,6-Dichloropyridine-4-methylamine (CAS No. 2587-02-2), a substituted pyridine derivative. The protocols outlined here are synthesized from authoritative safety data sheets and best practices in chemical hygiene, ensuring a self-validating system of safety for your laboratory operations.
Immediate Hazard Assessment
Before handling this compound, it is critical to understand its hazard profile. This compound is classified as a hazardous chemical, and its primary risks involve direct contact and inhalation.[1] The Globally Harmonized System (GHS) classifications are summarized below.
| Hazard Classification | Category | GHS Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation | [1] |
These classifications dictate the necessity of stringent engineering controls and personal protective equipment (PPE) to create a reliable barrier between the researcher and the chemical.
Engineering Controls: Your First Line of Defense
Personal protective equipment should never be the sole means of protection. The primary strategy for safe handling is to minimize exposure through robust engineering controls.
-
Chemical Fume Hood: All weighing and handling of solid this compound or its solutions must be conducted within a certified chemical fume hood.[4][5] This is crucial to control the inhalation of fine dust particles, which can cause respiratory irritation.[1]
-
Ventilation: The laboratory must be well-ventilated to ensure low background concentrations of any airborne contaminants.[5][6]
-
Safety Stations: Ensure that a fully functional eyewash station and safety shower are located close to the workstation.[1] This proximity is critical for immediate decontamination in the event of an accidental exposure.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent skin, eye, and respiratory exposure.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[1]
-
Mandatory: Wear chemical splash goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1][7] Standard safety glasses do not provide an adequate seal against dust or splashes.
-
Recommended for High-Risk Tasks: When handling larger quantities or if there is a significant risk of splashing, supplement goggles with a full-face shield.[4]
Skin and Body Protection
This compound is a known skin irritant, making robust skin protection essential.[1]
-
Gloves: Wear chemically resistant, impervious gloves.[4] While specific breakthrough time data is not available, nitrile rubber gloves are a common and effective choice for handling many laboratory chemicals.[3] Always inspect gloves for tears or punctures before use.[4] Use proper glove removal technique (without touching the outer surface with bare hands) to avoid cross-contamination.[4]
-
Lab Coat: A standard laboratory coat should be worn and kept fully fastened to protect skin and personal clothing from contamination.[1][7]
Respiratory Protection
The potential for respiratory irritation necessitates careful management of airborne particles.[1]
-
Standard Operations: Under normal conditions of use within a certified fume hood, specific respiratory protection is generally not required.[1] The fume hood provides the necessary engineering control to prevent inhalation.
-
Non-Standard Conditions: If work must be performed outside of a fume hood, where ventilation is inadequate, or if dust generation is unavoidable, a NIOSH-approved respirator is required.[4] The specific type of respirator cartridge will depend on the concentration of the airborne contaminant.
The following diagram outlines the logical workflow for ensuring safety during the handling of this compound.
Caption: A logical workflow for the safe handling of this compound.
Operational and Disposal Plans
A systematic approach to the entire lifecycle of the chemical in the laboratory is essential.
Step-by-Step Handling Procedure
-
Verification: Before starting, confirm that the fume hood is operational and that an eyewash station/safety shower is accessible.[1]
-
PPE: Don all required PPE: chemical splash goggles, nitrile gloves, and a buttoned lab coat.[1]
-
Handling: Conduct all manipulations inside the fume hood.[4] When weighing the solid, use a draft shield or weighing paper to minimize dust circulation. Avoid creating and breathing dust.[1]
-
Containment: Keep the chemical container tightly closed when not in use.[1][5]
-
Hygiene: Do not eat, drink, or smoke in the laboratory work area.[4][8]
-
Decontamination: After handling, wipe down the work surface in the fume hood and any equipment used.
-
Doffing PPE: Remove gloves using the proper technique, followed by the lab coat and goggles.
-
Final Wash: Wash hands thoroughly with soap and water after the procedure is complete.[1][4]
Spill and Waste Disposal Plan
Accidents can happen, and a clear plan is necessary for both minor spills and routine waste disposal.
-
Minor Spills:
-
Evacuate the immediate area and alert colleagues.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.[9]
-
Collect the material using non-sparking tools and place it into a clearly labeled, sealed hazardous waste container.[6]
-
-
Waste Disposal:
-
Solid Waste: All solid waste, including contaminated gloves, absorbent materials, and empty containers, must be collected in a dedicated, sealed hazardous waste container.[4]
-
Disposal Protocol: All chemical waste must be disposed of through your institution's official hazardous waste management program.[1][10] Adherence to all local, state, and federal regulations is mandatory.[4] Do not dispose of this chemical down the drain.
-
By integrating these engineering controls, PPE protocols, and operational plans into your standard laboratory procedures, you can effectively mitigate the risks associated with handling this compound, ensuring a safe environment for discovery.
References
- Benchchem. (n.d.). Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea.
- Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET - 2,6-Dichloropyridine.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - 2,6-Dichloropyridine.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 4-Amino-2,6-dichloropyridine.
- Sigma-Aldrich. (2021, October 7). SAFETY DATA SHEET - N,N-dimethylpyridin-4-amine.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-N-oxide, 98%.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Pyridine.
- Safety Data Sheet. (2023, February 1). Pyridine,6551E-3.
- ECHEMI. (n.d.). This compound Formula.
- Thermo Fisher Scientific. (2010, October 29). SAFETY DATA SHEET - Methylamine hydrochloride.
- Jubilant Ingrevia. (n.d.). Safety Data Sheet - 2,6-Dichloropyridine.
- ECHEMI. (2019, July 15). 2,6-Dichloropyridine SDS, 2402-78-0 Safety Data Sheets.
Sources
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. kishida.co.jp [kishida.co.jp]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. echemi.com [echemi.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
